molecular formula C11H9NO3 B2388277 Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 69454-42-8

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B2388277
CAS No.: 69454-42-8
M. Wt: 203.197
InChI Key: DPYAPCOWWDVERX-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.197. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAPCOWWDVERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for the development of novel pharmaceuticals, including antiviral and anticancer agents, as well as functional organic materials. This guide provides an in-depth exploration of a robust and efficient synthetic route to a key derivative, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, intended for researchers and professionals in drug development and organic synthesis. The presented methodology is grounded in fundamental principles of organic chemistry, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (1), points towards an intramolecular cyclization strategy. The key bond formation is the C4-C4a bond, which can be achieved through a base-mediated intramolecular condensation of a suitable diester precursor. This leads us to identify N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (2) as an ideal starting material. The core of this synthetic approach is the Dieckmann Condensation , a powerful and well-established method for the formation of five- and six-membered rings.[1][2]

Retrosynthetic Pathway

Retrosynthesis target This compound (1) precursor N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (2) target->precursor Dieckmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of the starting diester and the high efficiency typically associated with intramolecular reactions for the formation of stable six-membered rings.

Core Synthesis: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this synthesis, the diester, N-(2-(methoxycarbonyl)phenyl)glycine methyl ester, undergoes cyclization in the presence of a strong base to yield the target isoquinolone.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of the glycine ester moiety to form a reactive enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the benzoate ester intramolecularly. This step results in the formation of a cyclic tetrahedral intermediate.

  • Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the cyclic β-keto ester, which is the desired 1-oxo-1,2-dihydroisoquinoline-3-carboxylate ring system.

  • Deprotonation of the Product: The resulting product is acidic at the α-position and is deprotonated by the methoxide generated in the previous step. This acid-base reaction is the driving force for the reaction.

  • Acidic Workup: A final acidic workup reprotonates the enolate to yield the final product.

Mechanism Workflow

Dieckmann_Mechanism cluster_steps Reaction Steps A 1. Enolate Formation (Base abstracts α-proton) B 2. Intramolecular Attack (Enolate attacks ester carbonyl) A->B C 3. Tetrahedral Intermediate Formation B->C D 4. Elimination (Methoxide leaves) C->D E 5. Product Formation (β-keto ester) D->E F 6. Deprotonation (Product enolate) E->F G 7. Acidic Workup (Protonation) F->G H Final Product G->H

Caption: Step-wise mechanism of the Dieckmann condensation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Dieckmann condensation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
N-(2-(methoxycarbonyl)phenyl)glycine methyl ester13622-59-8223.23
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00
Anhydrous Toluene108-88-392.14
Anhydrous Methanol67-56-132.04
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49
Dichloromethane (DCM)75-09-284.93
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Hydrochloric Acid (HCl), concentrated7647-01-036.46
Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. Wash the sodium hydride with anhydrous toluene (3 x 10 mL) to remove the mineral oil. Add anhydrous toluene (50 mL) to the flask.

  • Addition of Starting Material: Dissolve N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (1.0 equivalent) in anhydrous toluene (20 mL). Add this solution dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.

  • Reaction: After the addition is complete, carefully add a catalytic amount of anhydrous methanol (0.1 equivalents). Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (NaH in Toluene under N2) addition 2. Add Starting Material (Diester in Toluene) setup->addition reaction 3. Reflux (12-24h, monitor by TLC) addition->reaction workup 4. Quench & Workup (aq. NH4Cl) reaction->workup extraction 5. Extraction (DCM) workup->extraction drying 6. Dry & Concentrate (Na2SO4, Rotovap) extraction->drying purification 7. Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: A streamlined workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
AppearanceWhite to off-white solid
CAS Number69454-42-8
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.25 (d, J=8.0 Hz, 1H, Ar-H)

    • 7.70-7.60 (m, 2H, Ar-H)

    • 7.40 (t, J=7.6 Hz, 1H, Ar-H)

    • 7.20 (s, 1H, C4-H)

    • 3.95 (s, 3H, OCH₃)

    • Note: A broad singlet for the N-H proton may be observed around 9-11 ppm.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 165.0 (C=O, ester)

    • 162.5 (C=O, amide)

    • 138.0, 132.5, 128.0, 127.5, 126.0, 125.5 (Ar-C)

    • 115.0 (C3)

    • 105.0 (C4)

    • 52.5 (OCH₃)

  • IR (KBr, cm⁻¹):

    • 3300-3100 (N-H stretching)

    • 1730 (C=O stretching, ester)

    • 1660 (C=O stretching, amide)

    • 1600, 1480 (C=C stretching, aromatic)

  • Mass Spectrometry (ESI+):

    • m/z: 204.06 [M+H]⁺, 226.04 [M+Na]⁺[3]

Conclusion and Future Perspectives

The Dieckmann condensation provides a reliable and efficient pathway for the synthesis of this compound. The procedure is amenable to scale-up and the starting materials are readily available, making it an attractive method for both academic and industrial research. The resulting isoquinolone is a versatile intermediate that can be further functionalized at the nitrogen atom, the aromatic ring, or the ester moiety to generate a diverse library of compounds for biological screening and materials science applications. Future work could focus on the development of asymmetric variations of this cyclization to access enantiomerically pure isoquinolone derivatives.

References

  • Ammini Amma, R., Thakur, S. N., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Applied Spectroscopy, 24(3), 332-335. [Link]

  • Ammini Amma, R., Thakur, S. N., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Optica Publishing Group. [Link]

  • Dieckmann Condensation. NROChemistry. (n.d.). [Link]

  • Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044322. [Link]

  • Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. PubMed. [Link]

  • Wu, Y.-J., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). RSC Publishing. [Link]

  • Supporting Information. The Royal Society of Chemistry. (n.d.). [Link]

  • This compound. PubChem. (n.d.). [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. (n.d.). [Link]

  • Baar, M. R., Falcone, D., & Gordon, C. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(4), 464-466. [Link]

  • This compound. PubChemLite. (n.d.). [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. (n.d.). [Link]

  • Al-Mousawi, S. M., et al. (2019). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 4(3), 5435-5443. [Link]

  • A practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Google Search. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents. This document delves into the structural characteristics, spectroscopic signature, and synthetic methodologies, offering field-proven insights into its handling and derivatization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the isoquinoline scaffold.

Introduction: The Significance of the Isoquinolin-1-one Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The isoquinolin-1-one core, in particular, is a key pharmacophore in several clinically significant molecules. The presence of the lactam function in conjunction with other substituents allows for a diverse range of chemical modifications to modulate biological activity. This compound, with its reactive ester group and isoquinolin-1-one core, represents a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is primed for modifications at the nitrogen atom, the aromatic ring, and through transformations of the ester functionality, making it a valuable starting material in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in synthesis and drug development.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
CAS Number 69454-42-8[2]
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylate[2]
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2C(=O)N1[2]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fused benzene ring, typically in the range of δ 7.0-8.5 ppm. A singlet for the proton at the C4 position would likely appear downfield. The methyl ester protons would present as a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift, the exact position being dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbons of the lactam and the ester in the range of δ 160-175 ppm. The aromatic and vinyl carbons would resonate in the δ 110-140 ppm region. The methyl carbon of the ester would be observed upfield, typically around δ 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester, likely in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the lactam would be visible as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the loss of carbon monoxide (-CO) from the lactam ring.

Synthesis and Mechanistic Considerations

The synthesis of the isoquinolin-1-one scaffold can be achieved through various established methodologies. For this compound, a plausible and efficient synthetic approach involves the cyclization of a suitably substituted benzene derivative.

G cluster_0 Synthetic Pathway start Dimethyl homophthalate intermediate1 Methyl 2-(2-methoxy-2-oxoethyl)benzoate start->intermediate1 Selective Hydrolysis/ Esterification intermediate2 Reaction with N,N-dimethylformamide dimethyl acetal intermediate1->intermediate2 Condensation product This compound intermediate2->product Cyclization with Ammonia

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

A robust method for the synthesis of this class of compounds involves the condensation and cyclization of substituted phenylacetic acid derivatives. The following protocol outlines a logical synthetic sequence.

Step 1: Preparation of Methyl 2-(methoxycarbonylmethyl)benzoate

This step involves the selective hydrolysis of one of the methyl ester groups of dimethyl homophthalate, followed by re-esterification to ensure the desired mono-ester is the major product. This choice is critical to direct the subsequent cyclization to form the six-membered isoquinolone ring rather than a five-membered ring.

Step 2: Condensation with a Formylating Agent

The resulting mono-ester is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This introduces a reactive enamine functionality which is essential for the subsequent cyclization.

Step 3: Cyclization to the Isoquinolin-1-one Core

The final step involves the cyclization of the enamine intermediate with a source of ammonia, such as ammonium chloride or ammonia gas. This intramolecular condensation reaction forms the stable isoquinolin-1-one ring system.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and final product confirmed by spectroscopic methods (NMR, IR, MS) as outlined in section 2.2. The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the lactam, the α,β-unsaturated ester, and the aromatic ring.

G cluster_reactivity Key Reaction Sites center Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate N_Alkylation N-Alkylation/ N-Arylation center->N_Alkylation Base, R-X Ester_Mod Ester Hydrolysis/ Amidation center->Ester_Mod Acid/Base or Amine Aromatic_Sub Electrophilic Aromatic Substitution (e.g., Nitration) center->Aromatic_Sub e.g., HNO₃/H₂SO₄ C1_Addition Nucleophilic Addition at C1 (of activated form) center->C1_Addition Activation then Nucleophile (e.g., RLi)

Caption: Reactivity map of this compound.

Reactions at the Lactam Nitrogen

The N-H bond of the lactam is acidic and can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate. The resulting anion is a potent nucleophile and can undergo reactions with various electrophiles, allowing for the introduction of a wide range of substituents at the N-2 position. This N-alkylation or N-arylation is a common strategy to modulate the biological activity of isoquinolin-1-one derivatives.[3]

Transformations of the Ester Group

The methyl ester at the C-3 position is susceptible to standard ester transformations.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with amines to form amides, a common functional group in many drug molecules.

  • Amidation: Direct reaction with amines can lead to the formation of amides, providing a straightforward route to a diverse library of compounds for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The fused benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing electron-withdrawing nature of the heterocyclic ring.

Reactivity of the Isoquinolinium System

Activation of the isoquinolin-1-one, for instance by N-alkylation, generates an isoquinolinium salt. This activation enhances the electrophilicity of the C-1 position, making it susceptible to attack by nucleophiles such as organolithium reagents or Grignard reagents. This provides a powerful method for introducing substituents at the C-1 position.[4]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinolin-1-one scaffold is a cornerstone in the development of novel therapeutic agents. While specific biological activity data for this compound is not extensively published, the derivatization potential of this molecule makes it a highly valuable starting point for the synthesis of compounds targeting a range of diseases.

Derivatives of the closely related quinolone and isoquinoline cores have demonstrated significant potential as:

  • Anticancer Agents: Many quinoline and isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5]

  • Antibacterial Agents: The quinolone class of antibiotics is a well-established and clinically important group of drugs.

  • Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes.

The synthetic accessibility and the multiple points for chemical modification on this compound make it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its chemical properties, characterized by the presence of a reactive lactam, an ester, and an aromatic system, provide a versatile platform for the synthesis of a wide array of derivatives. A solid understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics. The continued exploration of the chemistry of this and related isoquinolin-1-one scaffolds promises to yield novel compounds with significant pharmacological value.

References

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (URL not available)
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. National Institutes of Health. Available from: [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound built upon the isoquinoline framework, a privileged scaffold in medicinal chemistry. Its structure is characterized by a bicyclic system containing a benzene ring fused to a pyridine ring, with a ketone and a methyl ester functionality. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The unique electronic and steric properties of this scaffold have drawn considerable interest in the field of drug discovery.

The officially registered CAS number for this compound is 69454-42-8 [1][2].

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[1]
Molecular Weight 203.19 g/mol PubChem[1]
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylatePubChem[1]
Synonyms 3-isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-, methyl esterPubChem[1]
Structural Representation

The two-dimensional structure of this compound reveals the key functional groups that dictate its reactivity and potential for chemical modification.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted benzene derivative. One-step synthesis methods have been reported, providing an efficient route to this class of compounds[3].

A generalized synthetic workflow can be conceptualized as follows:

workflow Start Substituted Benzene Derivative Step1 Reaction with an appropriate three-carbon synthon Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Esterification Step2->Step3 End This compound Step3->End

Caption: Generalized synthetic workflow for the target compound.

A practical synthetic method for the related saturated analog, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, has been developed, which could potentially be adapted for the synthesis of the unsaturated target molecule[4].

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While the specific spectrum is not publicly detailed, the expected signals can be inferred from the analysis of similar structures reported in the literature[5][6].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton at the C4 position of the isoquinoline core, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the methyl carbon of the ester group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ).

Applications in Drug Discovery and Development

The 1,2-dihydroisoquinoline-1-one scaffold is a key pharmacophore in numerous biologically active compounds. Its presence in natural products and synthetic molecules with diverse therapeutic activities underscores its importance in medicinal chemistry.

Core Scaffold for Novel Therapeutics

The isoquinoline and its partially saturated derivatives, such as the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antimalarial properties[7]. The structural rigidity and the potential for introducing various substituents make these scaffolds ideal for designing targeted therapies.

Potential as a PARP Inhibitor

Recent research has identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as novel and druglike inhibitors of poly(ADP-ribose) polymerase (PARP)[8]. PARP inhibitors are a class of targeted cancer therapies. The structural similarity of this compound suggests its potential as a starting point for the development of new PARP inhibitors.

Use in Organic Synthesis

Beyond its potential biological activity, this compound serves as a valuable intermediate in organic synthesis. The ester and ketone functionalities provide reactive sites for further chemical transformations, enabling the construction of more complex molecular architectures[9].

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[1]:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[10][11].

  • Ventilation: Use only in a well-ventilated area[12].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[10].

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention[10].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing[12].

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier[13][14].

Conclusion

This compound is a compound of significant interest due to its foundational role as a building block in the synthesis of potentially therapeutic agents. Its well-defined structure, accessible synthetic routes, and the established biological importance of the isoquinoline scaffold make it a valuable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the advancement of new chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Journal of Organic Chemistry. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

  • Safety Data Sheet. (n.d.). MAK Chem. [Link]

  • Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate. (n.d.). LookChem. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). MDPI. [Link]

  • PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. (1979). The Journal of Organic Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health. [Link]

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An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

Introduction and Core Molecular Properties

This compound is a heterocyclic organic compound with a significant presence in medicinal chemistry research. Its core structure, the 1-oxo-1,2-dihydroisoquinoline moiety, is a key pharmacophore found in various biologically active molecules. This guide provides an in-depth overview of its molecular characteristics, synthesis, and potential therapeutic applications, with a focus on its relevance in modern drug discovery.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[1]
Molecular Weight 203.19 g/mol PubChem[1][2][3][4]
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylatePubChem[1]
CAS Number 69454-42-8PubChem[1]
Monoisotopic Mass 203.058243149 DaPubChem[1][3]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a topic of considerable interest in synthetic organic chemistry. While a specific, universally adopted protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing the isoquinoline scaffold.

A practical synthetic route for a related compound, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, has been developed using triphosgene[5]. Another expedient approach for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination-lactamization sequence[6][7]. These methodologies suggest that the synthesis of the target molecule likely involves the cyclization of a suitably substituted benzene derivative.

A plausible synthetic pathway is outlined below. This workflow is a conceptual representation based on common organic synthesis strategies for similar heterocyclic systems.

G cluster_start Starting Materials cluster_reaction Reaction Pathway Homophthalic acid Homophthalic acid Esterification Esterification Homophthalic acid->Esterification  Methanol, Acid Catalyst Methanol Methanol Cyclization Cyclization Esterification->Cyclization  Ammonia or Amine Source, Dehydration Final Product Final Product Cyclization->Final Product  this compound

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline scaffold, a close structural relative of the title compound, is present in numerous natural and synthetic compounds with diverse biological activities[8]. These activities span anti-infective and neuroprotective domains, making this class of compounds a fertile ground for drug discovery.

Anticancer Research

Derivatives of the structurally similar quinoline core have shown promise as anticancer agents. For instance, certain 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have demonstrated significant anticancer activity against the MCF-7 breast cancer cell line[9]. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel anticancer compounds.

Neuroprotective Potential

Research into 1,2,3,4-tetrahydroisoquinolines has revealed their potential as neuroprotective agents. One such compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibits neuroprotective properties through a complex mechanism that includes scavenging free radicals and inhibiting glutamate-induced excitotoxicity[10]. The structural similarity of this compound to this class of compounds makes it a candidate for investigation in the context of neurodegenerative diseases.

Enzyme Inhibition

The broader family of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been explored as novel inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy[11]. This highlights the potential for derivatives of this compound to be developed as potent and selective enzyme inhibitors.

The potential signaling pathways that could be modulated by derivatives of this compound are illustrated in the diagram below.

G cluster_compound Compound Derivatives cluster_targets Potential Cellular Targets cluster_outcomes Therapeutic Outcomes Compound Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Derivatives DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition PARP PARP Compound->PARP Inhibition RTKs Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) Compound->RTKs Inhibition NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Antagonism Antibacterial Antibacterial Activity DNA_Gyrase->Antibacterial Anticancer Anticancer Activity PARP->Anticancer RTKs->Anticancer Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection

Caption: Potential signaling pathways and therapeutic applications of derivatives.

Experimental Protocols

Protocol: Synthesis of a Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate (A structurally related compound) [12]

Materials:

  • Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide (MeI)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (10 mmol) and triethylamine (12 mmol) in anhydrous DMF (20 mL), add MeI (11 mmol).

  • Heat the reaction mixture at 50 °C for 1 hour.

  • After cooling, dilute the reaction mixture with water (50 mL).

  • Filter the precipitate that forms.

  • Wash the precipitate with MeOH (10 mL).

  • Recrystallize the product from a mixture of DMF (10 mL) and MeOH (30 mL).

Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of synthetic compounds. While a complete dataset for the title compound is not provided in the search results, typical spectral characteristics for related quinoline and isoquinoline derivatives can be inferred. For example, in the 1H-NMR spectrum of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the methoxy protons of the ester group appear as a singlet[12]. Similarly, for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the protons of the 2(1H)-pyridone ring are identifiable as doublets in the 1H NMR spectrum[13].

Safety and Handling

According to PubChem, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant interest due to its relationship with a class of biologically active heterocyclic compounds. Its core structure provides a versatile scaffold for the development of new therapeutic agents. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

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  • (2025-08-07). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
  • Chemicalbook. (2023-07-15). METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet.
  • PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate.
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • ChemRxiv. (2025-08-21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Retrieved from [Link]

  • ChemRxiv. (2025-08-21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
  • MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021-03-29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • National Institutes of Health. (2021-09-06). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

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A Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide focuses on a key derivative, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, providing an in-depth exploration of its synthesis, physicochemical properties, and burgeoning potential in drug discovery. This document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics, particularly in the fields of oncology, neuroprotection, and inflammatory diseases.

Introduction: The Significance of the 1-Oxo-isoquinoline Core

The 1-oxo-1,2-dihydroisoquinoline moiety is a privileged heterocyclic system that is prevalent in a wide array of natural products and synthetic molecules with significant pharmacological activities.[2][3] The presence of a lactam function within the isoquinoline framework imparts unique electronic and steric properties, rendering it an attractive scaffold for interacting with various biological targets. The introduction of a methyl carboxylate group at the 3-position further enhances the molecule's potential for chemical modification and targeted biological interactions. This guide will elucidate the chemical intricacies and therapeutic promise of this compound, a molecule of growing interest in contemporary drug development.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named methyl 1-oxo-2H-isoquinoline-3-carboxylate according to IUPAC nomenclature.[4] It is also commonly referred to as this compound.

A summary of its key physicochemical properties is presented in the table below, with data compiled from authoritative chemical databases.[4]

PropertyValueSource
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylatePubChem[4]
CAS Number 69454-42-8PubChem[4]
Molecular Formula C₁₁H₉NO₃PubChem[4]
Molecular Weight 203.19 g/mol PubChem[4]
Monoisotopic Mass 203.058243149 DaPubChem[4]
XLogP3 1.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[4]

Synthesis of this compound

The synthesis of the 1-oxo-1,2-dihydroisoquinoline core is often achieved through intramolecular cyclization reactions. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful and widely employed method for the formation of five- and six-membered rings and is a plausible and efficient route to the target molecule.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach to this compound involves the Dieckmann condensation of a suitable diester precursor. This precursor can be envisioned as being derived from N-acylation of an anthranilic acid derivative.

Diagram: Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Methyl anthranilate Methyl anthranilate Diester Precursor Diester Precursor Methyl anthranilate->Diester Precursor Acylation Dimethyl malonate Dimethyl malonate Dimethyl malonate->Diester Precursor Target Molecule This compound Diester Precursor->Target Molecule Dieckmann Condensation (Base-mediated)

Caption: A proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed, hypothetical procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of the Diester Precursor (Dimethyl 2-((2-methoxy-2-oxoethyl)carbamoyl)phenyl)malonate)

  • To a stirred solution of methyl anthranilate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of malonyl dichloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester precursor.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Condensation to Yield this compound

  • Dissolve the purified diester precursor (1 equivalent) in an anhydrous solvent suitable for the Dieckmann condensation, such as toluene or tetrahydrofuran (THF), under an inert atmosphere.

  • Add a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) are common choices.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The causality for using a strong base is to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench with a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate intermediate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram: Experimental Workflow for Synthesis

G A 1. Acylation of Methyl Anthranilate B 2. Work-up and Purification of Diester A->B Reaction Completion C 3. Dieckmann Condensation with Strong Base B->C Purified Intermediate D 4. Acidic Work-up and Extraction C->D Cyclization E 5. Purification of Target Molecule D->E Crude Product

Caption: A streamlined workflow for the synthesis protocol.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system, a singlet for the methoxy protons of the ester group, and a singlet for the proton at the 4-position. The NH proton of the lactam will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactam and the ester, the aromatic carbons, the methoxy carbon, and the sp² carbons of the heterocyclic ring. PubChem indicates the availability of ¹³C NMR data for this compound, which can be used for comparison.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester functional groups. A broad band in the N-H stretching region is also anticipated for the lactam.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an accurate mass measurement that corresponds to the molecular formula C₁₁H₉NO₃. The predicted monoisotopic mass is 203.05824 Da.[5]

Applications in Drug Development

The 1-oxo-isoquinoline scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have shown promise in several therapeutic areas.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6][7][8] Several 1-oxo-isoquinoline derivatives have been investigated as PARP inhibitors.[6][7] The lactam moiety of the 1-oxo-isoquinoline core can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This structural mimicry allows these compounds to bind to the active site of PARP and inhibit its enzymatic activity.

Diagram: Mechanism of PARP Inhibition

G cluster_0 DNA Damage cluster_1 PARP Activation & Repair cluster_2 Inhibition by 1-Oxo-isoquinoline DNA_Strand_Break Single-Strand Break PARP PARP Enzyme DNA_Strand_Break->PARP Repair_Proteins DNA Repair Proteins PARP->Repair_Proteins Recruits Blocked_PARP Inactive PARP PARP->Blocked_PARP Repaired_DNA Repaired DNA Repair_Proteins->Repaired_DNA Inhibitor Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Inhibitor->PARP Binds to Active Site Cell_Death Apoptosis in Cancer Cells Blocked_PARP->Cell_Death Leads to

Caption: The role of 1-oxo-isoquinolines in PARP inhibition.

Neuroprotective Effects

Isoquinoline alkaloids and their derivatives have been extensively studied for their neuroprotective properties.[9][10] The mechanisms underlying these effects are often multifactorial and can include the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammatory pathways in the central nervous system. The 1-oxo-isoquinoline core may contribute to these activities, and further investigation into the neuroprotective potential of this compound is warranted.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several isoquinoline derivatives have demonstrated potent anti-inflammatory effects.[11][12] These compounds can modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. The anti-inflammatory properties of the 1-oxo-isoquinoline scaffold make it a promising starting point for the development of novel anti-inflammatory agents.

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule with a privileged heterocyclic core that holds significant promise for drug discovery. Its potential as a PARP inhibitor for cancer therapy is particularly noteworthy. Future research should focus on the optimization of its structure to enhance potency and selectivity for specific biological targets. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate its therapeutic potential in neurodegenerative and inflammatory disorders. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the 1-oxo-isoquinoline scaffold.

References

  • This compound. PubChem. ([Link])

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. ([Link])

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  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. ([Link])

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. ([Link])

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. ([Link])

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  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. ([Link])

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. ([Link])

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  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. ([Link])

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  • Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. PubMed. ([Link])

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  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. ([Link])

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  • (PDF) Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. ResearchGate. (https://www.researchgate.
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"Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate spectral data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

This guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their reactivity, confirming their identity, and ensuring purity. This document synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework, grounded in authoritative sources.

The compound, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , belongs to the isoquinolinone class, a scaffold found in numerous biologically active molecules.[1][2] A thorough understanding of its spectral signature is the first step in its journey from a synthesized molecule to a potential therapeutic agent.[3]

Molecular Structure

The structural framework of this compound incorporates a bicyclic isoquinolinone core, featuring a lactam (a cyclic amide), an α,β-unsaturated methyl ester, and an aromatic benzene ring. Each of these functional groups contributes unique and identifiable signals in various spectroscopic analyses.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, amide, and methyl protons. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

  • Aromatic Protons (4H, δ 7.5-8.5 ppm): The four protons on the fused benzene ring will appear in the downfield region due to the deshielding effect of the aromatic system. Their exact splitting patterns (multiplets, doublets of doublets) will depend on their coupling with adjacent protons. The proton at the C-8 position is often shifted further downfield due to the anisotropic effect of the nearby lactam carbonyl.

  • Vinylic Proton (1H, δ ~7.0 ppm): The proton at the C-4 position is part of an electron-deficient π-system, conjugated to both the lactam and ester carbonyl groups. This significant deshielding will shift its resonance downfield, appearing as a sharp singlet as it has no adjacent protons to couple with.

  • Amide Proton (1H, δ >10 ppm, broad): The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration but is typically found far downfield.

  • Methyl Protons (3H, δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to an ester oxygen.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the unique electronic environment.

  • Carbonyl Carbons (δ 160-170 ppm): Two signals are expected in this region. The ester carbonyl carbon (-COO-) will likely appear around 165 ppm, while the lactam carbonyl carbon (-C=O) will be slightly more upfield, around 162 ppm.

  • Aromatic & Vinylic Carbons (δ 115-140 ppm): Eight signals are anticipated for the carbons of the benzene ring and the C3/C4 double bond. The quaternary carbons (C4a, C8a) will typically have lower intensities. The chemical shifts are influenced by the electron-withdrawing nature of the attached groups.

  • Methyl Carbon (δ ~52 ppm): A single signal for the methyl ester carbon (-OCH₃) is expected in this region, which is typical for ester methyl groups.

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CHsδ 7.5-8.5 ppm (m, 4H)δ 120-135 ppm
Vinylic CH (C4-H)δ ~7.0 ppm (s, 1H)δ ~115 ppm
Amide NHδ >10 ppm (br s, 1H)-
Methyl (-OCH₃)δ ~3.9 ppm (s, 3H)δ ~52 ppm
Ester Carbonyl (C=O)-δ ~165 ppm
Lactam Carbonyl (C=O)-δ ~162 ppm
Quaternary Carbons-δ 125-140 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

  • N-H Stretching (3200-3400 cm⁻¹): A moderate to strong, somewhat broad absorption is expected in this region, corresponding to the stretching vibration of the N-H bond in the lactam ring.

  • C-H Stretching (3000-3100 cm⁻¹ & 2850-2960 cm⁻¹): Aromatic C-H stretches will appear at frequencies slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[6]

  • Carbonyl (C=O) Stretching (1650-1730 cm⁻¹): This is a critical region for this molecule. Two distinct, strong absorption bands are predicted:

    • Ester C=O: Around 1710-1730 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from a typical saturated ester (1735-1750 cm⁻¹).[7]

    • Lactam C=O: Around 1660-1680 cm⁻¹. This frequency is characteristic of a six-membered cyclic amide and is also influenced by conjugation.[8][9]

  • C=C Stretching (1450-1620 cm⁻¹): Multiple sharp, medium-intensity bands will be present in this region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic and heterocyclic rings.

  • C-O Stretching (1200-1300 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the ester group will be prominent in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.[10]

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 204. In Electron Ionization (EI), the molecular ion [M]⁺• would be observed at m/z 203.

  • Fragmentation Analysis: The fragmentation of the molecular ion is a logical process driven by the stability of the resulting fragments. Key fragmentation pathways for heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals.[11][12]

A plausible fragmentation pathway is outlined below:

M [M]⁺• m/z = 203 F1 [M - •OCH₃]⁺ m/z = 172 M->F1 - •OCH₃ F3 [M - •COOCH₃]⁺ m/z = 144 M->F3 - •COOCH₃ F2 [F1 - CO]⁺• m/z = 144 F1->F2 - CO

Caption: Proposed MS Fragmentation Pathway.

  • Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z = 172.

  • Loss of Carbon Monoxide (CO): The fragment at m/z 172 can subsequently lose a molecule of carbon monoxide (28 Da) from the ester carbonyl, leading to a fragment at m/z = 144.

  • Loss of Methoxycarbonyl Radical (•COOCH₃): Alternatively, the entire methyl ester group can be cleaved as a radical (59 Da), directly forming the fragment at m/z = 144.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies must be employed.

Workflow: Spectroscopic Sample Preparation & Analysis

cluster_0 NMR Spectroscopy cluster_1 IR Spectroscopy (ATR) cluster_2 Mass Spectrometry (ESI) A1 Weigh ~5-10 mg of sample A2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A1->A2 A3 Add TMS as internal standard A2->A3 A4 Transfer to 5mm NMR tube A3->A4 A5 Acquire ¹H and ¹³C spectra A4->A5 B1 Place small amount of solid sample on ATR crystal B2 Apply pressure to ensure contact B1->B2 B3 Acquire spectrum and perform background correction B2->B3 C1 Prepare dilute solution (~1 mg/mL) in MeOH or ACN C2 Infuse sample into ESI source C1->C2 C3 Acquire spectrum in positive ion mode C2->C3

Caption: Standard workflows for spectroscopic analysis.

Detailed Protocol: NMR Sample Preparation[13]
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry vial. Using a pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as residual solvent peaks must not obscure important signals.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

  • Standard Addition: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[13]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer and acquire the necessary spectra (¹H, ¹³C, etc.) following instrument-specific guidelines.

References

  • Bilenko, V. A., et al. (2025). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Grygorenko, O. O., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • PubChem. (2025). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Li, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]

  • Al-Zahrani, H. S., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

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  • LibreTexts. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2018). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Available at: [Link]

  • American Chemical Society. (N.D.). NMR Guidelines for ACS Journals. Available at: [Link]

  • University of Cambridge. (N.D.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

  • Chemistry Steps. (N.D.). Interpreting IR Spectra. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Siatkowski, M., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2021). Analysis of ir spectra of hetero-metallic oxo-centered three-core carboxylates based on iron (iii) with the involvement of quantum-chemical calculation. Available at: [Link]

  • ResearchGate. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • AIP Publishing. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. Available at: [Link]

  • Wikipedia. (N.D.). Fragmentation (mass spectrometry). Available at: [Link]

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The Solid State Blueprint: A Technical Guide to the Crystal Structure of 1-oxo-1,2-dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint for predicting its behavior. The 1-oxo-1,2-dihydroisoquinoline (also known as isoquinolinone) core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1][2] However, the journey from a promising molecule in a flask to a stable, bioavailable, and effective therapeutic agent is governed by the subtle yet powerful forces of its solid-state chemistry. The precise arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, stability, dissolution rate, and manufacturability.

This in-depth guide provides a technical exploration of the crystal structure of 1-oxo-1,2-dihydroisoquinoline derivatives. Moving beyond simple descriptions, we will delve into the causality behind experimental choices, the interpretation of structural data, and the profound implications of crystal packing on the ultimate utility of these compounds in drug development.

The Cornerstone of Drug Development: Why Crystal Structure Matters

The therapeutic efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its solid-state form. A single compound can often crystallize into multiple distinct forms, a phenomenon known as polymorphism.[3][4] Each polymorph, despite being chemically identical, possesses a unique internal crystal lattice and, consequently, different physical properties.[5] For drug development, controlling polymorphism is paramount; an unexpected transition to a more stable but less soluble form can have disastrous consequences for a drug's bioavailability and market viability.[6]

Therefore, a thorough crystallographic analysis is not an optional step but a critical, self-validating system within the development pipeline. It provides the definitive atomic-level map required to:

  • Confirm Molecular Identity and Conformation: Unambiguously verifies the chemical structure and the molecule's preferred three-dimensional shape.

  • Identify and Characterize Polymorphs: Distinguishes between different crystalline forms, each with its own unique "fingerprint."[7]

  • Guide Formulation Strategy: Informs the selection of the optimal solid form with desired solubility and stability profiles.

  • Ensure Quality Control and Regulatory Compliance: Provides the data necessary for patent registrations and to ensure batch-to-batch consistency of the API.[8]

This guide will focus on the two primary techniques for this analysis: Single-Crystal X-ray Diffraction (SC-XRD) for absolute structure elucidation and Powder X-ray Diffraction (PXRD) for phase identification and polymorphism screening.

From Solution to Structure: Obtaining and Analyzing Crystalline Material

The journey to understanding a crystal structure begins with the challenging yet crucial step of growing high-quality crystals. The choice of method and solvent is not arbitrary but is guided by the solubility profile of the specific 1-oxo-1,2-dihydroisoquinoline derivative.

The Art and Science of Crystallization

The goal of crystallization is to transition a compound from a disordered state in solution to a highly ordered solid lattice slowly and methodically. Rapid precipitation traps impurities and favors the formation of amorphous material or microscopic, unsuitable crystals.

Key Crystallization Techniques:

  • Slow Evaporation: Ideal for compounds that are moderately soluble at room temperature. A nearly saturated solution is prepared, filtered to remove particulates, and left in a loosely covered container, allowing the solvent to evaporate over days or weeks.

  • Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and is then allowed to cool slowly and without disturbance. Insulating the vessel can promote the formation of larger, higher-quality crystals.

  • Vapor Diffusion: This highly successful method involves dissolving the compound in a primary solvent and placing this solution inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of the denser solution of the compound, with crystallization occurring at the interface.

G cluster_prep Compound Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis cluster_output Data Output Prep Synthesized & Purified 1-oxo-1,2-dihydroisoquinoline Derivative Evap Slow Evaporation Prep->Evap Select Method & Solvent Cool Slow Cooling Prep->Cool Select Method & Solvent Vapor Vapor Diffusion Prep->Vapor Select Method & Solvent SCXRD Single-Crystal XRD Evap->SCXRD Select High-Quality Single Crystal PXRD Powder XRD Evap->PXRD Grind Bulk Crystalline Material Cool->SCXRD Select High-Quality Single Crystal Cool->PXRD Grind Bulk Crystalline Material Vapor->SCXRD Select High-Quality Single Crystal Vapor->PXRD Grind Bulk Crystalline Material Structure 3D Molecular Structure Crystal Packing Intermolecular Interactions SCXRD->Structure Polymorph Phase Identification Polymorph Screening Quality Control PXRD->Polymorph

Protocol 1: Single Crystal Growth via Slow Evaporation

This protocol is a common starting point for obtaining X-ray quality crystals of novel isoquinolinone derivatives.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find one in which the compound has moderate solubility. For example, some derivatives have been successfully crystallized from an ethyl acetate/hexane mixture.[9]

  • Solution Preparation: In a clean glass vial, dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent system with gentle warming if necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a small cotton or glass wool plug in a pipette into a clean, dust-free vial to remove any microscopic insoluble impurities that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap or paraffin film. Pierce the covering with a needle 1-2 times to allow for very slow evaporation. Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of suitable size (approx. 0.1-0.3 mm) are observed, carefully remove a crystal from the mother liquor using a cryo-loop for immediate analysis.

Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack together in the solid state. A high-quality single crystal is mounted and rotated in a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions are determined.

Interpreting the Data: From Unit Cell to Supramolecular Assembly

The output of an SC-XRD experiment provides a wealth of information. A key example is the crystallographic data obtained for a complex hexahydro-pyrido[1,2-b]isoquinoline derivative, which showcases the level of detail achieved.[1][10]

Table 1: Example Crystallographic Data for an Isoquinoline Derivative [10]

ParameterValueSignificance
Chemical FormulaC₁₅H₁₇NO₂S₂Confirms the elemental composition of the crystallized molecule.
Formula Weight307.41 g/mol Molecular mass of the compound.
Crystal SystemOrthorhombicThe fundamental shape of the repeating unit cell (a ≠ b ≠ c, α=β=γ=90°).
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell. This group is chiral.
Unit Cell Dimensions Defines the size and shape of the repeating lattice box.
a (Å)5.2804(5)Length of the 'a' axis of the unit cell.
b (Å)8.1347(2)Length of the 'b' axis of the unit cell.
c (Å)35.015(4)Length of the 'c' axis of the unit cell.
Volume (ų)1504.1(4)The total volume of one unit cell.
Z4The number of molecules contained within one unit cell.
Calculated Density (g/cm³)1.358The theoretical density of the crystal, useful for material characterization.

Data derived from the structural characterization of methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate.[10]

The Driving Forces of Crystal Packing: Intermolecular Interactions

Beyond the unit cell, the true insight for a drug developer lies in understanding the non-covalent interactions that govern the crystal packing. These interactions dictate the crystal's stability and influence its physical properties. For 1-oxo-1,2-dihydroisoquinoline derivatives, the key interactions are:

  • Hydrogen Bonding: The lactam moiety (the -C(=O)-NH- group) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This often leads to the formation of robust, predictable hydrogen-bonding motifs, such as dimers or chains, which are strong driving forces for crystallization and contribute significantly to the thermal stability of the crystal.[11][12]

  • π-π Stacking: The aromatic benzene and pyridinone rings are electron-rich systems capable of engaging in π-π stacking interactions. These interactions, where the rings stack face-to-face or in an offset manner, are crucial for the dense packing of molecules.

  • van der Waals Forces: Weaker, non-specific interactions (e.g., C-H···O contacts) also play a collective role in optimizing the packing efficiency and stabilizing the overall crystal lattice.[1]

G

The Challenge of Polymorphism: Screening with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate detail on a single perfect crystal, drug manufacturing deals with bulk powders containing billions of microcrystals. PXRD is the workhorse technique for analyzing these materials.[6] It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase.

Protocol 2: Polymorph Screening and Phase Identification using PXRD

This workflow is essential for ensuring the correct solid form is being produced and for detecting any unwanted polymorphic impurities.[7]

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the bulk crystalline material obtained from synthesis or crystallization experiments into a fine, homogeneous powder. This ensures that the microcrystals are randomly oriented.

  • Data Acquisition: Mount the powdered sample in the diffractometer. Acquire a diffraction pattern, typically over a 2θ range of 5° to 40°, which covers the most information-rich region for organic molecules.

  • Pattern Analysis: The resulting diffractogram plots diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks at specific 2θ angles.

  • Phase Identification: Compare the experimental pattern to a database of known patterns or to a pattern calculated from a single-crystal structure.

    • Match: If the pattern matches the desired form, the phase is confirmed.

    • Mismatch/Extra Peaks: If the pattern is different or contains additional peaks, it indicates the presence of a different polymorph or an impurity, triggering further investigation.

// Title Title [label="PXRD Analysis for Polymorphism", fontsize=12];

// X-axis xaxis [pos="0,0!"]; xend [pos="8,0!"]; xaxis -> xend; xlabel [label="Diffraction Angle (2θ)", pos="4,-0.5!"];

// Y-axis yaxis [pos="0,0!"]; yend [pos="0,4!"]; yaxis -> yend; ylabel [label="Intensity (a.u.)", pos="-1,2!", angle=90];

// Polymorph A data node [shape=none, style=filled, fillcolor="#4285F4", fontcolor="#4285F4"]; edge [color="#4285F4", style=solid, arrowhead=none]; pA1_start [pos="1,0!", label=""]; pA1_peak [pos="1,3.0!", label=""]; pA1_end [pos="1.1,0!", label=""]; pA2_start [pos="2.5,0!", label=""]; pA2_peak [pos="2.5,2.5!", label=""]; pA2_end [pos="2.6,0!", label=""]; pA3_start [pos="4.5,0!", label=""]; pA3_peak [pos="4.5,3.5!", label=""]; pA3_end [pos="4.6,0!", label=""]; pA4_start [pos="6.8,0!", label=""]; pA4_peak [pos="6.8,1.8!", label=""]; pA4_end [pos="6.9,0!", label=""]; pA1_start -> pA1_peak -> pA1_end; pA2_start -> pA2_peak -> pA2_end; pA3_start -> pA3_peak -> pA3_end; pA4_start -> pA4_peak -> pA4_end; labelA [label="Polymorph A", pos="7.5,3.8!", fontcolor="#4285F4"];

// Polymorph B data node [shape=none, style=filled, fillcolor="#EA4335", fontcolor="#EA4335"]; edge [color="#EA4335", style=dashed, arrowhead=none]; pB1_start [pos="1.5,0!", label=""]; pB1_peak [pos="1.5,2.8!", label=""]; pB1_end [pos="1.6,0!", label=""]; pB2_start [pos="2.5,0!", label=""]; pB2_peak [pos="2.5,2.5!", label=""]; pB2_end [pos="2.6,0!", label=""]; pB3_start [pos="5.0,0!", label=""]; pB3_peak [pos="5.0,3.2!", label=""]; pB3_end [pos="5.1,0!", label=""]; pB4_start [pos="6.0,0!", label=""]; pB4_peak [pos="6.0,2.2!", label=""]; pB4_end [pos="6.1,0!", label=""]; pB1_start -> pB1_peak -> pB1_end; pB2_start -> pB2_peak -> pB2_end; pB3_start -> pB3_peak -> pB3_end; pB4_start -> pB4_peak -> pB4_end; labelB [label="Polymorph B", pos="7.5,3.5!", fontcolor="#EA4335"];

} Caption: Illustrative PXRD patterns for two different polymorphs.

In the diagram above, Polymorph A and Polymorph B are chemically identical but have different crystal structures. This results in unique PXRD patterns. Note that while they share a common peak at 2.5 (an accidental overlap), other peaks (e.g., at 1.0, 1.5, 4.5, 5.0) are unique to each form, allowing for their unambiguous identification and quantification in a mixture.

Conclusion: From Structure to Strategy

The crystallographic analysis of 1-oxo-1,2-dihydroisoquinoline derivatives is a cornerstone of modern drug development. It provides the essential, high-resolution data needed to understand and control the solid-state properties of these valuable pharmaceutical scaffolds. By employing a synergistic approach—using single-crystal XRD to elucidate the precise molecular architecture and intermolecular interactions, and powder XRD to monitor bulk properties and screen for polymorphism—researchers can make informed, data-driven decisions. This rigorous, structure-first methodology is critical for mitigating risks, ensuring product quality and consistency, and ultimately accelerating the path from a promising chemical entity to a successful therapeutic agent.

References

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Foreword: The Enduring Relevance of Isoquinoline Alkaloids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Isoquinoline Alkaloids

Since the isolation of morphine in the early 19th century, the isoquinoline alkaloid family has remained a cornerstone of natural product chemistry and pharmacology.[1] Derived from amino acid precursors like tyrosine and phenylalanine, these nitrogen-containing heterocyclic compounds are abundant throughout the plant kingdom and exhibit a staggering range of structural diversity and biological activities.[1][2] Their proven success as lead compounds is exemplified by revolutionary drugs such as the analgesic morphine, the antibacterial berberine, and the acetylcholinesterase inhibitor galanthamine.[1] This guide provides researchers, scientists, and drug development professionals with a technical overview of the core biological activities of this vital class of molecules, focusing on the underlying mechanisms of action and the experimental methodologies required to validate them. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering not just protocols, but the scientific rationale behind them.

Part 1: Anticancer Activity: Modulators of Cell Fate

The search for novel anticancer agents is a primary focus of modern drug discovery. Isoquinoline alkaloids have emerged as a particularly fruitful source, with many demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] Their mechanisms are often multifaceted, targeting core cellular processes to induce cell cycle arrest, apoptosis, and autophagy.[5][6]

Key Mechanisms of Action

The anticancer effects of isoquinoline alkaloids are frequently mediated through the intrinsic and extrinsic apoptosis pathways. Compounds like sanguinarine and palmatine have been shown to disrupt mitochondrial membrane potential, leading to the release of cytochrome c.[7][8] This event triggers the formation of the apoptosome and activates a downstream cascade of executioner caspases (e.g., caspase-3, -7), ultimately leading to programmed cell death.[5][9]

  • Sanguinarine: This benzophenanthridine alkaloid exhibits potent pro-apoptotic activity and has also been noted for its anti-angiogenic and anti-invasive properties.[8][10] It can induce apoptosis through multiple pathways, including the activation of the caspase machinery following mitochondrial damage and the induction of cell cycle arrest.[8]

  • Palmatine: A protoberberine alkaloid, palmatine inhibits the viability and proliferation of cancer cells, such as human estrogen receptor-positive breast cancer cells, in a dose-dependent manner.[7][11][12] Its growth-inhibitory activity is directly linked to the induction of apoptosis.[7][11]

  • Berberine: Perhaps one of the most extensively studied isoquinoline alkaloids, berberine demonstrates anticancer effects by activating pathways like the AMP-activated protein kinase (AMPK) pathway, which in turn can lead to cell cycle arrest and apoptosis.[9][13][14]

Alkaloid Sanguinarine / Palmatine Mitochondria Mitochondrial Stress Alkaloid->Mitochondria induces CytC Cytochrome c Release Mitochondria->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome activates Caspase3 Caspase-3/7 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis A Seed Cells in 96-well plate B Add Alkaloid (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h)& Formazan Forms D->E F Add Solubilization Buffer (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity: Combating Pathogens

The rise of multidrug-resistant pathogens presents a global health crisis. Isoquinoline alkaloids, with their long history in traditional medicine for treating infections, are being scientifically validated for their antimicrobial properties. [6][15]

Key Mechanisms of Action

These compounds exert their effects through various mechanisms, including the disruption of bacterial cell division, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism.

  • Berberine: Shows broad-spectrum antibacterial activity. One of its key mechanisms involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. By disrupting the formation of the Z-ring, berberine prevents cytokinesis and leads to bacterial cell death.

  • Palmatine: This alkaloid also demonstrates significant antimicrobial effects, including activity against Helicobacter pylori by inhibiting its urease enzyme. [15]

Quantitative Data: Antimicrobial Activity of Selected Alkaloids

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth. [16][17]

Alkaloid Microorganism MIC Value (µg/mL) Reference
Palmatine Plasmodium falciparum (Chloroquine-sensitive) 0.19 ± 0.05 [15]
Palmatine Plasmodium falciparum (Chloroquine-resistant) 0.38 ± 0.05 [15]

| Sanguinarine | Serratia marcescens (Carbapenem-resistant) | Anti-biofilm activity demonstrated | [18]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a highly accurate and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism. [19]It allows for the simultaneous testing of multiple compounds at various concentrations. [19] Causality Behind Experimental Choices:

  • Why Microdilution? This method is efficient, uses small volumes of reagents, and provides a quantitative result (the MIC) which is more informative than qualitative disk diffusion assays. [16][19]It is considered comparable in accuracy to the "gold standard" of agar dilution. [19]* Inoculum Standardization: Standardizing the bacterial inoculum (typically to a 0.5 McFarland standard) is a critical step to ensure reproducibility and comparability of results between different experiments and labs.

Step-by-Step Methodology:

  • Prepare Antibiotic Stock: Dissolve the isoquinoline alkaloid in a suitable solvent (e.g., DMSO) and then dilute it in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilution: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x concentrated alkaloid solution to the first column of wells.

  • Perform Two-Fold Dilutions: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution of the compound. Discard the final 100 µL from the last column of dilutions.

  • Prepare Inoculum: From an 18-24 hour agar plate culture, suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL. [16]5. Inoculation: Add the standardized inoculum to each well. The final volume in each well should be uniform.

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [19][20]8. Interpretation: The MIC is the lowest concentration of the alkaloid at which there is no visible growth (i.e., the well remains clear). [16]

cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Dispense Broth into 96 wells B Add 2x Alkaloid to Column 1 A->B C Perform 2-Fold Serial Dilutions B->C D Prepare Standardized Bacterial Inoculum E Inoculate Plate D->E F Incubate (16-20h, 37°C) E->F G Visually Inspect for Turbidity H Determine MIC (Lowest Clear Well) G->H

Caption: Workflow for the broth microdilution MIC assay.

Part 3: Anti-Inflammatory Activity: Quelling the Fire

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underlies numerous diseases. Many isoquinoline alkaloids have demonstrated potent anti-inflammatory effects, making them attractive candidates for therapeutic development. [21]

Key Mechanisms of Action

A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), a cascade is initiated that leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, TNF-α, and IL-1β. Several isoquinoline alkaloids, such as the novel Litcubanine A, exert their anti-inflammatory effects by inhibiting this NF-κB signaling pathway. [22]Berberine also shows anti-inflammatory properties, which contribute to its beneficial effects in metabolic diseases. [23]

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

A common in vitro model to screen for anti-inflammatory compounds involves using macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to mimic a bacterial infection. The efficacy of the test compound is measured by its ability to reduce the production of inflammatory mediators.

Causality Behind Experimental Choices:

  • Why LPS-stimulated Macrophages? This is a well-established and highly relevant model. Macrophages are key players in the innate immune response, and LPS is a potent activator of the inflammatory pathways that are often the target of anti-inflammatory drugs.

  • Measuring Mediators: Quantifying downstream products like nitric oxide (via the Griess assay) or cytokines (via ELISA) provides direct evidence of the compound's ability to suppress the inflammatory response.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media. Seed them in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for 1-2 hours before inflammatory stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of purple azo dye formed is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Cytokine Measurement (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines like TNF-α or IL-6 in the cell culture supernatant, following the manufacturer's protocol.

  • Data Analysis: Compare the levels of NO and cytokines in the alkaloid-treated groups to the LPS-only control group to determine the inhibitory effect.

Part 4: Neuroprotective Activity: Defending the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal injury and loss. [24][25]Isoquinoline alkaloids possess a wide range of pharmacological effects that are relevant to neuroprotection, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities. [24][25]

Key Mechanisms of Action
  • Antioxidant Effects: Many isoquinoline alkaloids can reduce oxidative stress, a key contributor to neuronal damage. They can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which scavenge harmful reactive oxygen species (ROS). [25]* Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several isoquinoline alkaloids, including galanthamine, are potent AChE inhibitors. [1][26]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's assay is a simple, rapid, and reliable spectrophotometric method for measuring AChE activity and screening for its inhibitors. [27] Causality Behind Experimental Choices:

  • Assay Principle: The assay utilizes a substrate analog, acetylthiocholine (ATChI), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product. The rate of color formation is directly proportional to AChE activity. [27]An inhibitor will slow this rate. This colorimetric readout is ideal for high-throughput screening in a 96-well plate format.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate ATChI, DTNB, and the test alkaloid in a suitable phosphate buffer.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 25 µL of buffer, 25 µL of the isoquinoline alkaloid solution (at various concentrations), and 25 µL of the AChE enzyme solution.

    • Positive Control (No Inhibition): Add 50 µL of buffer and 25 µL of the AChE enzyme solution.

    • Blank: Add 75 µL of buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction. [27]5. Absorbance Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically over a period of 10-15 minutes. [27]6. Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each alkaloid concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 [27]

AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->Thiocholine Yellow Yellow Product (Abs @ 412 nm) Thiocholine->Yellow DTNB DTNB (Ellman's Reagent) DTNB->Yellow reacts with Inhibitor Isoquinoline Alkaloid (Inhibitor) Inhibitor->AChE blocks

Caption: Principle of the Ellman's assay for AChE inhibition.

Conclusion and Future Directions

Isoquinoline alkaloids represent a structurally diverse and pharmacologically potent class of natural products with immense therapeutic potential. Their ability to modulate fundamental cellular pathways makes them compelling candidates for drug development in oncology, infectious disease, inflammation, and neurology. While this guide has outlined the core activities and validation methodologies, the field is continually advancing. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic and safety profiles through synthetic modification, and exploring their potential in combination therapies to enhance efficacy and overcome drug resistance. The journey from traditional remedy to modern therapeutic is a testament to the enduring value of natural products, and isoquinoline alkaloids will undoubtedly continue to be a rich source of discovery.

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A Guide to the Discovery of Novel Isoquinolone Compounds: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolone Core as a Privileged Scaffold in Drug Discovery

The isoquinolone scaffold, a bicyclic aromatic heterocycle, holds a position of significant importance in medicinal chemistry and drug discovery.[1][2][3] Its rigid structure serves as a versatile framework found in a multitude of natural products, particularly alkaloids, which exhibit a wide array of potent biological activities.[4][5][6][7] This has led to its designation as a "privileged scaffold," a molecular core that is capable of binding to multiple, diverse biological targets. Clinically successful drugs such as the vasodilator papaverine and the anticancer agent tipifarnib feature this core structure, underscoring its therapeutic relevance.[2][8][9] The continued exploration of isoquinolone derivatives is a vibrant area of research, driven by the quest for novel therapeutics with improved efficacy and selectivity against a range of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][10][11][12] This guide provides a technical overview of the modern strategies employed in the discovery of novel isoquinolone compounds, from rational synthetic design to biological evaluation and lead optimization.

Chapter 1: Strategic Approaches to Synthesis

The construction of the isoquinolone skeleton has evolved significantly from classical methods to more efficient and sustainable modern strategies. The choice of synthetic route is critical, as it dictates the feasible substitution patterns and overall efficiency of the discovery process.

Foundational Synthetic Methodologies

Historically, the synthesis of isoquinolones and their isoquinoline precursors has been dominated by several name reactions. These methods, while foundational, often require harsh conditions and are limited by the scope of compatible substrates.[9][13]

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline or isoquinolone.[8][14][15][16] The use of strong Lewis acids like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is characteristic of this method.[8][14]

  • Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring by reacting a benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of a strong acid.[1][8][15][16]

  • Pictet-Spengler Reaction: A variation of the Bischler-Napieralski reaction, this process involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline derivative.[8][14]

While these methods are still valuable, the drive for greater molecular diversity and greener chemistry has spurred the development of more advanced synthetic protocols.[9][17]

Modern Strategies: Transition Metal-Catalyzed C-H Annulation

A paradigm shift in isoquinolone synthesis has been the advent of transition-metal-catalyzed C-H activation and annulation reactions. These methods offer a more atom- and step-economical approach to constructing the heterocyclic core.[3][18] Rhodium(III) and Palladium(II) catalysts have proven particularly effective.

The general mechanism involves a directing group on an aromatic precursor (such as a benzamide) that coordinates to the metal center. This positions the catalyst to selectively cleave an otherwise inert C-H bond at the ortho position, forming a metallacyclic intermediate. This intermediate then undergoes migratory insertion with a coupling partner, typically an alkyne, followed by reductive elimination to furnish the annulated isoquinolone product and regenerate the active catalyst.[18]

A key advantage of this approach is the use of an internal oxidant, often incorporated into the directing group (e.g., an N-O bond), which makes the reaction redox-neutral and avoids the need for external oxidizing agents.[18] This strategy allows for the rapid assembly of complex, multi-substituted isoquinolones from simple starting materials.[18][19]

C_H_Activation_Mechanism Start Benzamide + [Rh(III)] Coord Coordination of Directing Group Start->Coord CH_Activation C-H Activation (Rhodacycle Formation) Coord->CH_Activation Alkyne_Coord Alkyne Coordination CH_Activation->Alkyne_Coord + Alkyne Migratory_Insertion Migratory Insertion Alkyne_Coord->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product Isoquinolone Product + [Rh(I)] Reductive_Elimination->Product Regen Catalyst Regeneration Product->Regen Oxidant Regen->Start [Rh(III)]

Mechanism of Rh(III)-Catalyzed C-H Annulation for Isoquinolone Synthesis.

Chapter 2: The Benchtop Protocol: A Self-Validating Discovery Workflow

Trustworthiness in synthetic discovery hinges on robust, reproducible protocols with integrated validation steps. The following sections detail a representative experimental workflow for the synthesis and characterization of a novel isoquinolone library.

Detailed Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 4-Aryl-Isoquinolone

This protocol is adapted from established literature procedures for the synthesis of functionalized isoquinolones via C-H activation.[18]

Materials:

  • N-(pivaloyloxy)benzamide (Substrate 1, 1.0 mmol)

  • 1-phenyl-1-propyne (Alkyne partner, 1.2 mmol)

  • [Cp*RhCl₂]₂ (Catalyst, 0.025 mmol, 2.5 mol%)

  • AgSbF₆ (Additive, 0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE, Anhydrous, 5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: Inside an inert atmosphere glovebox, add N-(pivaloyloxy)benzamide (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DCE (5 mL) to the flask, followed by the addition of 1-phenyl-1-propyne (1.2 mmol) via syringe.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Rationale: The elevated temperature is necessary to overcome the activation energy for the C-H cleavage and catalytic turnover.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzamide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite to remove insoluble silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure isoquinolone product.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed. This self-validating process is non-negotiable for ensuring data integrity in subsequent biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that corresponds to the expected molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A sample is run on a calibrated system, and the purity is calculated based on the area percentage of the product peak relative to any impurity peaks, typically aiming for >95% purity for biological screening.

Chapter 3: From Molecule to Medicine: Biological Evaluation and SAR

With a library of novel isoquinolone compounds synthesized and validated, the next phase is to assess their biological activity and establish a Structure-Activity Relationship (SAR).

Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Library Synthesis (e.g., C-H Annulation) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization HTS High-Throughput Screening (HTS) Characterization->HTS Compound Library (>95% pure) Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Initial Hits SAR->Synthesis Design New Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Overall workflow for the discovery and optimization of novel isoquinolones.
High-Throughput Screening (HTS) Protocol

HTS is used to rapidly assess the activity of the synthesized library against a specific biological target (e.g., an enzyme, receptor, or cell line).

Example Protocol: In Vitro Kinase Inhibition Assay

  • Preparation: Dispense the kinase enzyme, a fluorescently-labeled substrate, and ATP into the wells of a 384-well microplate.

  • Compound Addition: Add the synthesized isoquinolone compounds from a DMSO stock solution to the wells at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Terminate the reaction and measure the signal (e.g., fluorescence polarization or intensity) using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits."

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, SAR studies are conducted to understand how different chemical modifications to the isoquinolone scaffold affect biological activity.[20][21][22][23] This is an iterative process where new analogs are designed, synthesized, and tested to improve potency, selectivity, and drug-like properties.

Case Study: Isoquinolones as JNK Inhibitors Research has identified isoquinolones as potent inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammatory diseases and cardiac hypertrophy.[24] SAR studies based on X-ray crystallography of an isoquinolone bound to JNK3 guided the design of new analogs.[24] It was found that introducing specific pyrazolylmethyl groups at the 2-position of the isoquinolone core significantly enhanced cell-based activity.[24]

SAR_Logic cluster_R1 R1 Substituent cluster_R2 R2 Substituent Core Isoquinolone Core R1 R2 R3 R1_H H Core:R1->R1_H R1_Me Methyl Core:R1->R1_Me R1_Ph Phenyl Core:R1->R1_Ph R2_H H Core:R2->R2_H R2_Pyrazolyl Pyrazolylmethyl Core:R2->R2_Pyrazolyl Activity Biological Activity (e.g., IC50) R1_H->Activity Low Potency R1_Ph->Activity Increases Potency R2_H->Activity Moderate Potency R2_Pyrazolyl->Activity Greatly Increases Potency & Cellular Activity

Logical flow of a Structure-Activity Relationship (SAR) study.

The data below represents a hypothetical SAR table for a series of isoquinolones targeting a generic kinase.

Compound IDR¹ (Position 4)R² (Position 2)R³ (Position 7)Kinase IC₅₀ (nM)
ISO-01 PhenylHH850
ISO-02 PhenylMethylH420
ISO-03 4-FluorophenylMethylH150
ISO-04 PhenylPyrazolylmethylH25
ISO-05 4-FluorophenylPyrazolylmethylH8
ISO-06 4-FluorophenylPyrazolylmethylOMe12

Causality Analysis: The data shows that methylation at R² (ISO-02 vs. ISO-01) improves potency. Adding an electron-withdrawing fluorine at the para-position of the R¹ phenyl ring further enhances activity (ISO-03 vs. ISO-02). The most significant leap in potency comes from introducing the pyrazolylmethyl group at R² (ISO-04 and ISO-05), consistent with findings from published studies.[24] Finally, adding a methoxy group at R³ slightly decreases potency (ISO-06 vs. ISO-05), suggesting this position is sensitive to steric bulk.

Conclusion: The Evolving Landscape of Isoquinolone Discovery

The discovery of novel isoquinolone compounds continues to be a highly productive field in drug development. The transition from classical synthetic methods to modern, efficient C-H activation strategies has dramatically expanded the accessible chemical space.[3][13] By integrating these powerful synthetic tools with robust biological screening and iterative, data-driven SAR studies, researchers are well-equipped to unlock the full therapeutic potential of the isoquinolone scaffold. The future will likely see further integration of green chemistry principles, photocatalysis, and computational modeling to accelerate the design and synthesis of next-generation isoquinolone-based medicines.[9]

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The Emerging Therapeutic Potential of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 1-oxo-1,2-dihydroisoquinoline-3-carboxylate core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that has demonstrated the ability to bind to multiple biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and its analogs, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, and therapeutic potential. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower researchers to explore and expand upon this promising class of compounds.

The Core Moiety: Structure and Significance

This compound is a heterocyclic compound featuring a fused benzene and pyridinone ring system, with a methyl carboxylate group at the 3-position. This arrangement of atoms confers specific electronic and steric properties that are crucial for its biological interactions. The isoquinoline framework itself is a common motif in numerous natural products and synthetic drugs, known for a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of the oxo group and the carboxylate moiety at specific positions fine-tunes the molecule's ability to interact with biological targets, making this scaffold a fertile ground for drug discovery.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the 1-oxo-1,2-dihydroisoquinoline-3-carboxylate core and its analogs can be approached through several strategic pathways. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Synthesis of the Parent Carboxylic Acid

A common route to obtaining the core scaffold involves the synthesis of the corresponding carboxylic acid, which can then be esterified. One established method involves the condensation of 2-aminobenzaldehyde with diethyl malonate, followed by hydrolysis.

  • Condensation: A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in the presence of piperidine (2 mL) is fused on a hot plate for 2-3 minutes.

  • Cyclization: Ethanol (30 mL) is added to the reaction mixture, and it is heated under reflux for 2 hours.

  • Work-up: The reaction mixture is cooled, poured into water, and neutralized with dilute hydrochloric acid (2%).

  • Isolation: The resulting solid, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, is filtered, washed with water, dried, and crystallized from ethanol.

  • Hydrolysis: The ethyl ester (0.01 mol) is added to a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol. The mixture is heated under reflux for 4 hours.

  • Purification: After cooling, the mixture is poured into water and neutralized with a few drops of acetic acid. The solid 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is filtered, washed with water, dried, and crystallized from dimethylformamide.

Esterification to this compound

While a specific detailed protocol for the direct synthesis of the methyl ester was not prominently found in the searched literature, a standard Fischer esterification of the synthesized carboxylic acid would be the logical next step.

  • Reaction Setup: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Tetrahydroisoquinoline Analogs

A practical method for the synthesis of the saturated analog, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, has been developed using triphosgene.[2] Another expedient approach for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence.[3][4]

  • Reaction Initiation: To a solution of 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (10.0 mmol) in methanol (30 mL), the corresponding primary amine (10.0 mmol) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24 hours.

  • Isolation: The solvent is evaporated in vacuo, and the crude material is purified by preparative HPLC.

  • Alternative for Amine Hydrochlorides: If the amine is provided as a hydrochloride salt, triethylamine (10.0 mmol) is added to the initial reaction mixture.

Biological Activities and Therapeutic Potential

Analogs of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting DNA Repair Mechanisms

A significant body of research has focused on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2. These enzymes are critical for the repair of single-strand DNA breaks.[5] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., in BRCA-mutated cancers) can lead to synthetic lethality and tumor cell death.

  • The 1-oxo-3,4-dihydroisoquinoline core acts as a mimic of the nicotinamide moiety of NAD+, competing for the NAD+-binding site of PARP enzymes.

  • Substitutions at the 4-position with carboxamide moieties are crucial for potent inhibitory activity.

  • The nature of the amide substituent significantly influences potency and selectivity between PARP1 and PARP2.

Compound IDR Group (Amide)PARP1 IC50 (nM)PARP2 IC50 (nM)
3l 4-piperidinylpiperidine15670.1
Olaparib (Ref.) -ReferenceReference

Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Antibacterial Activity: Inhibition of DNA Gyrase

Derivatives of 2-oxo-1,2-dihydroquinoline have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[6] This makes them attractive candidates for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance.

These compounds are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function of introducing negative supercoils into bacterial DNA. This ultimately leads to a cessation of bacterial growth and cell death.

Other Potential Therapeutic Applications

The versatile isoquinoline scaffold has been explored for a multitude of other biological activities:

  • Antiviral Activity: Certain 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives have shown preliminary anti-coronavirus activity.[7]

  • Enzyme Inhibition: Analogs have been investigated as inhibitors of other enzymes such as acetylcholinesterase and aminopeptidase N.[5][8]

  • Antimicrobial Properties: Various derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[9][10]

Signaling Pathways and Experimental Workflows

PARP Inhibition in DNA Single-Strand Break Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors intervene.

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 binds to break PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Inhibition Inhibition of PARP1 Activity Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment signals Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARP_inhibitor 1-Oxo-dihydroisoquinoline Analog (PARP Inhibitor) PARP_inhibitor->PARP1 binds to active site No_Repair Failed DNA Repair Inhibition->No_Repair Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis

Caption: PARP1 Inhibition Pathway.

General Workflow for Synthesis and Evaluation

The following workflow outlines the typical steps involved in the discovery and preclinical evaluation of novel analogs based on the 1-oxo-1,2-dihydroisoquinoline-3-carboxylate scaffold.

Drug_Discovery_Workflow Start Scaffold Selection: 1-Oxo-1,2-dihydroisoquinoline -3-carboxylate Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt guides In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo promising candidates Lead_Opt->Synthesis iterative cycles Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly promising area for future drug discovery efforts. While significant progress has been made in exploring their potential as anticancer and antibacterial agents, there remains a vast chemical space to be explored. Future research should focus on:

  • Elucidating the biological activity of the core molecule itself , for which there is currently limited publicly available data.

  • Expanding the diversity of substituents at various positions of the isoquinoline ring to fine-tune activity and selectivity for a broader range of biological targets.

  • Investigating novel therapeutic areas where this scaffold may have utility, based on the diverse activities observed in related compounds.

  • Utilizing computational modeling and machine learning to predict the activity of novel analogs and guide synthetic efforts more efficiently.

References

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Source Not Available.
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  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2021). National Center for Biotechnology Information. [Link]

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  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

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  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. (2011). PubMed. [Link]

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A Technical Guide to the Physicochemical Properties of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived compounds with significant biological activities.[1][2] Within this class, 1-oxo-isoquinoline derivatives serve as crucial intermediates and core structures in medicinal chemistry, particularly in the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, a key synthetic building block. We will delve into its fundamental physicochemical properties, spectroscopic signature, and analytical characterization, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this molecule in their work.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a bicyclic aromatic compound featuring a fused benzene and pyridinone ring system, with a methyl ester functional group at the 3-position.

1.1. Chemical Identifiers

A consolidated list of identifiers for this compound is presented below, ensuring accurate tracking and referencing in research and procurement workflows.

IdentifierValueSource
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylatePubChem[4]
CAS Number 69454-42-8PubChem[4]
Molecular Formula C₁₁H₉NO₃PubChem[4][5]
Molecular Weight 203.19 g/mol PubChem[4][6]
Monoisotopic Mass 203.058243149 DaPubChem[4]
InChIKey DPYAPCOWWDVERX-UHFFFAOYSA-NPubChemLite[5]
SMILES COC(=O)C1=CC2=CC=CC=C2C(=O)N1PubChemLite[5]

1.2. Molecular Structure Diagram

The 2D structure, generated using the compound's SMILES identifier, provides a clear visualization of its atomic arrangement and functional groups. The lactam (cyclic amide) within the pyridinone ring and the conjugated ester are key features governing its reactivity.

Caption: 2D structure of this compound.

Core Physicochemical Properties

Physicochemical parameters are critical predictors of a compound's behavior in both chemical and biological systems. They influence solubility, permeability, and metabolic stability, making them cornerstone data points in drug discovery and development.

2.1. Calculated Physicochemical Data Summary

The following table summarizes key computed properties that define the compound's drug-like characteristics.

PropertyValueImplication and Scientific Insight
XLogP3 1.4The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 1.4 indicates moderate lipophilicity, suggesting a favorable balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability.[4]
Topological Polar Surface Area (TPSA) 55.4 ŲTPSA is the surface sum over all polar atoms, correlating with hydrogen bonding potential and membrane transport. A value of 55.4 Ų is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good cell permeability.[4][7]
Hydrogen Bond Donors 1The lactam N-H group acts as a single hydrogen bond donor.[7]
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the ester oxygen act as hydrogen bond acceptors, contributing to interactions with biological targets and solubility in polar solvents.[7]
Rotatable Bonds 1The low number of rotatable bonds (the C-C bond of the ester) indicates a rigid molecular structure. This rigidity can be advantageous for binding affinity to a target protein by reducing the entropic penalty upon binding.[7]

2.2. Physical State and Thermal Properties

  • Melting Point: 259-261°C[8]

  • Boiling Point (Predicted): 439.7°C at 760 mmHg[8]

  • Density (Predicted): 1.288 g/cm³[8]

Causality Insight: The high melting point of the related isomer is indicative of a stable, planar crystal lattice structure, reinforced by intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings. It is reasonable to expect the 3-carboxylate isomer to exhibit similar high-melting-point solid characteristics.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The combination of NMR and Mass Spectrometry provides a definitive fingerprint of the molecule.

3.1. Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight and elemental composition. High-resolution MS (HRMS) can confirm the molecular formula with high precision.

Predicted Collision Cross Section (CCS): The CCS is a measure of an ion's size and shape in the gas phase. Predicted CCS values are invaluable for ion mobility-mass spectrometry (IM-MS) analysis, aiding in isomer differentiation and compound identification in complex matrices.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 204.06552139.6
[M+Na]⁺ 226.04746149.2
[M-H]⁻ 202.05096142.1
[M+NH₄]⁺ 221.09206157.9
Data sourced from PubChemLite, calculated using CCSbase.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol describes a self-validating system for confirming the compound's identity.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The TOF analyzer is chosen for its high mass accuracy and resolution.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Data Analysis: Compare the observed accurate mass of the most abundant ion with the calculated theoretical mass for C₁₁H₉NO₃. A mass error of <5 ppm provides high confidence in the elemental composition.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. While specific spectral data for this compound is proprietary, its availability is noted.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals would include aromatic protons (7-8.5 ppm), a singlet for the vinyl proton, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals would include those for the two carbonyl carbons (ester and lactam, >160 ppm), aromatic carbons (115-140 ppm), and the methoxy carbon (~52 ppm).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Structural Validation: The number of signals, their chemical shifts, multiplicities (for ¹H), and integrations must align perfectly with the proposed structure.

Caption: Standardized workflow for NMR-based structural elucidation.

Relevance in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a valuable scaffold and intermediate in the synthesis of complex, biologically active molecules.[3] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a reduced form of the isoquinoline system, is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[2]

Key Application Areas:

  • Synthetic Intermediate: The compound's ester and lactam functionalities allow for selective chemical modifications, making it a key building block for more elaborate molecular architectures.[3]

  • Kinase Inhibitors: The isoquinoline core is present in numerous kinase inhibitors used in oncology. This scaffold can be functionalized to target the ATP-binding site of various kinases.

  • Antimicrobial and Antiviral Agents: Derivatives of the broader quinoline and isoquinoline class have demonstrated potent activity against bacteria, fungi, and viruses, including Mycobacterium tuberculosis and Hepatitis B Virus.[2][9]

  • Neurological Disorders: The structural similarity of the THIQ scaffold to certain neurotransmitters has led to its exploration in developing agents for neurodegenerative disorders.[2]

The physicochemical properties outlined in this guide—moderate lipophilicity, good polar surface area, and structural rigidity—make this compound an excellent starting point for fragment-based drug design and lead optimization campaigns.

References

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  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO3). PubChemLite. Retrieved January 4, 2026, from [Link]

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  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

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  • Cas 1368336-35-9,Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

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  • Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). methyl 1-oxo-4-(1H-pyrrol-2-yl)-2H-isoquinoline-3-carboxylate. PubChem. Retrieved January 4, 2026, from [Link]

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The Principle of Tautomerism: A Foundation for Understanding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 1-Oxo-1,2-dihydroisoquinolines

Abstract: The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent capacity of this heterocyclic system to exist in multiple tautomeric forms is a critical, yet often nuanced, determinant of its physicochemical properties, reactivity, and ultimately, its pharmacological activity. This technical guide provides a comprehensive exploration of the lactam-lactim tautomerism central to this scaffold. We will dissect the structural basis of this phenomenon, elucidate the key factors governing the tautomeric equilibrium, and present detailed, field-proven methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of 1-oxo-1,2-dihydroisoquinoline derivatives to advance therapeutic design.

Tautomerism is a specific form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1][2] This is a dynamic equilibrium, and the relative populations of the tautomers can be profoundly influenced by their environment.[2] It is crucial to distinguish tautomers from resonance structures; tautomers are distinct chemical species with different atomic arrangements that can, in principle, be isolated, whereas resonance structures are different representations of the same molecule's electron distribution and do not exist physically.[3]

For the 1-oxo-1,2-dihydroisoquinoline core, the primary tautomeric relationship is lactam-lactim tautomerism , a specific case of amide-imidic acid tautomerism.[3][4][5]

  • Lactam Form (Amide): This form contains a cyclic amide functional group, characterized by a carbonyl group (C=O) adjacent to the ring nitrogen atom. It is often referred to as the "keto" form.

  • Lactim Form (Imidic Acid): This tautomer is a cyclic imidic acid (or enol-imine), featuring a hydroxyl group (O-H) attached to the carbon that was formerly the carbonyl carbon, and a carbon-nitrogen double bond (C=N) within the ring.[6]

The interconversion involves the migration of a proton between the nitrogen and oxygen atoms.[3][6] Understanding the position of this equilibrium is paramount, as the two forms possess different hydrogen bonding capabilities, aromaticity, and steric profiles, which directly impact drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Caption: Lactam-lactim equilibrium in the isoquinoline core.

Governing the Equilibrium: Key Influential Factors

The delicate balance between the lactam and lactim forms is not static. It is dictated by a combination of intrinsic structural features and extrinsic environmental conditions. A predictive understanding of these factors is a powerful tool in rational drug design.

Electronic Effects of Substituents

The electronic nature of substituents on the isoquinoline ring system can significantly shift the tautomeric equilibrium. This is a direct consequence of their influence on the relative acidity and basicity of the N-H and O-H protons and the overall stability of the conjugated systems.

  • Electron-Withdrawing Groups (EWGs): When placed on the benzoyl moiety of related systems like 1-benzamidoisoquinolines, EWGs (e.g., -NO₂) increase the acidity of the amide N-H proton. This facilitates its removal and shifts the equilibrium towards the enamine/enol (lactim-like) forms.[8][9]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -NMe₂) decrease the acidity of the N-H proton, stabilizing the amide (lactam) form and making it the more abundant species in the equilibrium mixture.[8][9]

The Decisive Role of the Solvent

Solvent choice is arguably one of the most critical external factors. The ability of a solvent to form hydrogen bonds and its overall polarity can selectively stabilize one tautomer.

  • Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carbonyl group and the N-H bond of the lactam form, often making it the predominant tautomer in aqueous environments.[10]

  • Aprotic Solvents (e.g., DMSO, Diethyl Ether): In aprotic solvents, particularly non-polar ones, the lactim form may be more favored.[10] In polar aprotic solvents like DMSO, strong intermolecular hydrogen bonds can form between the solvent and the solute, competing with and sometimes overriding the influence of intramolecular hydrogen bonds that might stabilize a specific tautomer.[8][9]

Temperature and pH

Changes in temperature can alter the equilibrium constant of the tautomeric interconversion. In a study on 6-chloro-2-pyridone, an increase in temperature was observed to increase the population of the lactim tautomer.[11][12] While specific studies on 1-oxo-1,2-dihydroisoquinolines are less common, this principle is generally applicable. The pH of the medium is also critical, as it can lead to the formation of anionic or cationic species, which will have their own preferred tautomeric forms.

A Scientist's Toolkit: Analytical Characterization of Tautomers

Definitively characterizing the tautomeric state of a molecule, both qualitatively and quantitatively, requires a multi-faceted analytical approach. Relying on a single technique can be misleading, as the tautomeric equilibrium can differ between the solid state and solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[13] Since the proton transfer between tautomers can be fast on the NMR timescale, the resulting spectra can show either distinct signals for each tautomer or averaged signals, depending on the rate of interconversion.[11][14]

  • ¹H NMR: Key diagnostic signals include the N-H proton of the lactam (often a broad singlet) versus the O-H proton of the lactim. The chemical shifts of aromatic and aliphatic protons adjacent to the tautomerizing system will also differ significantly.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form (typically ~160-170 ppm) is a clear indicator, which is absent in the lactim form, being replaced by a C-O signal at a different shift and a C=N signal.

  • ¹⁵N NMR: When available, ¹⁵N NMR provides direct insight into the nitrogen environment, which is markedly different between the amide and imine functionalities.[13]

Table 1: Comparison of Analytical Techniques for Tautomer Analysis

TechniqueInformation ProvidedAdvantagesCausality & Limitations
NMR Spectroscopy Quantitative ratio in solution; structural assignment.Provides definitive structural data in solution; can quantify tautomer populations.Causality: Different nuclear shielding environments. Limitation: Rapid interconversion can lead to averaged signals, obscuring individual tautomers. Low-temperature studies may be required.
UV-Vis Spectroscopy Qualitative and quantitative analysis in solution.Highly sensitive; useful for studying solvent effects.Causality: Different extents of π-conjugation lead to different electronic transitions (λmax). Limitation: Broad peaks can make deconvolution difficult; requires distinct chromophores.
IR Spectroscopy Identification of functional groups (solid or solution).Fast and non-destructive; provides clear functional group information.Causality: Different bond vibrational frequencies (e.g., C=O vs. O-H). Limitation: Not ideal for quantification; O-H signals can be masked by water in aqueous solutions.[11]
X-ray Crystallography Definitive structure in the solid state.Provides unambiguous atomic connectivity and conformation.Causality: Diffraction of X-rays by the crystal lattice. Limitation: Reflects only the solid-state structure, which may not be the dominant form in solution.[11]
Computational (DFT) Relative tautomer stability; aids spectral assignment.Predicts energies and helps interpret experimental data.Causality: Solves the Schrödinger equation to find minimum energy structures. Limitation: Accuracy is highly dependent on the level of theory and proper inclusion of solvent effects (explicit and implicit models).[8]
Experimental Protocol: Solvent-Dependent Tautomeric Analysis via ¹H NMR

This protocol outlines a self-validating system to determine the tautomeric ratio of a substituted 1-oxo-1,2-dihydroisoquinoline derivative in different solvents. The choice to use deuterated solvents of varying polarity and hydrogen-bonding capability is causal; it is designed to intentionally perturb the tautomeric equilibrium to observe the resulting spectroscopic changes.

Objective: To quantify the lactam:lactim ratio of Compound X in DMSO-d₆ and CDCl₃.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5 mg of Compound X into two separate, dry NMR tubes.

    • To Tube A, add 0.6 mL of DMSO-d₆.

    • To Tube B, add 0.6 mL of CDCl₃.

    • Cap the tubes and vortex gently until the sample is fully dissolved. Allow the solutions to equilibrate for 30 minutes at room temperature.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz (or higher) spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.

    • Acquire spectra at a controlled temperature (e.g., 298 K).

  • Data Analysis:

    • Phase and baseline correct both spectra carefully.

    • Identify a set of well-resolved, non-overlapping signals unique to the lactam form (e.g., a specific aromatic proton) and the lactim form.

    • Integrate the signal for the lactam tautomer (I_lactam) and the corresponding signal for the lactim tautomer (I_lactim).

    • Calculate the percentage of each tautomer:

      • % Lactam = [I_lactam / (I_lactam + I_lactim)] * 100

      • % Lactim = [I_lactim / (I_lactam + I_lactim)] * 100

  • Validation & Interpretation:

    • The choice of distinct solvents serves as an internal validation. A significant shift in the calculated ratio between DMSO-d₆ (polar, H-bond acceptor) and CDCl₃ (less polar) confirms that the observed signals are indeed from environmentally sensitive tautomers and not static isomers or impurities.

    • Correlate the observed predominant form with the solvent properties (e.g., "The higher percentage of the lactam form in DMSO-d₆ is consistent with its ability to stabilize the amide moiety through hydrogen bonding").

Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5mg Compound X prep2 Dissolve in 0.6mL Deuterated Solvent (e.g., DMSO-d6, CDCl3) prep1->prep2 acq1 Acquire 1H NMR Spectrum (400 MHz, 298 K) prep2->acq1 acq2 Ensure Adequate Relaxation Delay (D1) acq1->acq2 an1 Identify Unique Signals for Lactam & Lactim acq2->an1 an2 Integrate Signals an1->an2 an3 Calculate Tautomer Ratio an2->an3 an4 Correlate Ratio with Solvent Properties an3->an4

Sources

A Technical Guide to the Solubility of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles, insights from related synthetic chemistry, and established experimental protocols to offer a robust framework for scientists working with this compound. It is designed to empower researchers in drug discovery and development to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of this compound

This compound is a member of the isoquinoline class of nitrogen-containing heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The strategic placement of the oxo and methyl carboxylate functionalities offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical agents.[1] Understanding and controlling the solubility of this intermediate is paramount for its effective utilization, impacting everything from reaction kinetics and purification efficiency to its handling in high-throughput screening and formulation development.

Physicochemical Profile and Theoretical Solubility Considerations

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The principle of "like dissolves like" is a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2][3]
XLogP3 1.4[2]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
  • XLogP3 : This value, a measure of lipophilicity, suggests that the molecule has a moderate degree of nonpolar character. An XLogP3 of 1.4 indicates that it is expected to be more soluble in organic solvents than in water.

  • Hydrogen Bonding : The presence of a hydrogen bond donor (the N-H group in the dihydroisoquinoline ring) and multiple hydrogen bond acceptors (the two oxygen atoms of the carboxylate and the oxo group) suggests that the molecule can interact with protic solvents like alcohols and water.

Predicting Solubility Behavior

Based on its structure and physicochemical properties, we can infer the following solubility characteristics:

  • Polar Aprotic Solvents : The molecule's polarity, arising from the ester and amide-like functionalities, suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents : The ability to form hydrogen bonds indicates that solubility in polar protic solvents like methanol and ethanol is likely. However, the presence of the nonpolar benzene ring may limit high solubility in highly polar protic solvents like water.

  • Nonpolar Solvents : Due to its moderate XLogP3 value, some solubility in less polar solvents like dichloromethane and chloroform can be expected, although it is likely to be less soluble in highly nonpolar solvents such as hexanes.

  • Aqueous Solubility : The low number of hydrogen bond donors and the presence of a significant hydrophobic region (the benzene ring) suggest that the aqueous solubility of this compound is likely to be low.

Insights from Synthetic Methodologies

While direct quantitative solubility data is scarce, the solvents employed in the synthesis and purification of structurally related compounds can provide valuable practical insights. For instance, a study on the methylation of a similar quinoline derivative mentions recrystallization from a mixture of DMF and methanol, indicating that the compound is soluble in this hot solvent mixture and less soluble upon cooling.[5] Another publication describes the use of ethanol for the recrystallization of a 1-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative, suggesting good solubility in hot ethanol.[6] These examples support the theoretical predictions and point towards the utility of polar aprotic and protic solvents for dissolving this class of compounds, particularly at elevated temperatures.

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise and reliable solubility data, experimental determination is essential. The following are standard protocols that can be adapted for this compound.

Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous Buffer Addition : Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

  • Incubation : Incubate the mixture at room temperature for a set period (e.g., 2 hours) with gentle agitation.

  • Filtration : Remove any precipitate by filtration through a 0.45 µm filter plate.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

Diagram of Kinetic Solubility Workflow:

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Add to aqueous buffer (pH 7.4) A->B C Incubate at RT for 2h B->C D Filter to remove precipitate C->D E Quantify filtrate by HPLC/LC-MS D->E

Caption: A typical workflow for determining kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Excess Compound Addition : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the undissolved solid to settle or centrifuge the sample to separate the solid and liquid phases.

  • Sample Collection : Carefully collect an aliquot of the supernatant.

  • Quantification : Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

Diagram of Thermodynamic Solubility Workflow:

G cluster_1 Thermodynamic Solubility Workflow F Add excess solid to solvent G Equilibrate at constant temp (24-48h) F->G H Separate solid and liquid phases G->H I Collect supernatant H->I J Quantify by validated analytical method I->J

Caption: The shake-flask method for thermodynamic solubility.

In Silico Solubility Prediction

In the absence of experimental data, computational models can provide useful estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models, such as the one implemented in the ESOL (Estimated SOLubility) method, use a set of molecular descriptors to predict aqueous solubility.[7] While these predictions should be used with caution and are not a substitute for experimental data, they can be valuable for prioritizing compounds and guiding experimental design.

Summary and Recommendations for Solvent Selection

Based on the theoretical analysis and indirect experimental evidence, the following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding capability.
Chlorinated Dichloromethane, ChloroformModerateDipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Low to ModerateWeaker dipole-dipole interactions.
Aqueous Water, BuffersLowLimited hydrogen bonding and hydrophobic character.
Nonpolar Hexanes, TolueneVery LowMismatch in polarity.

For practical applications, it is recommended to start with polar aprotic solvents like DMSO or DMF for preparing stock solutions for biological screening. For synthesis and purification, a mixed solvent system, such as DMF/methanol or ethanol/water, may be advantageous for techniques like recrystallization.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, a combination of theoretical principles, analysis of related synthetic methods, and the application of established experimental protocols can provide researchers with a strong working knowledge of its solubility characteristics. This guide serves as a starting point for scientists and drug development professionals, enabling them to handle this important synthetic intermediate with greater efficiency and predictability. The generation of precise experimental solubility data for this and other key intermediates is encouraged to further enrich the collective knowledge base of the scientific community.

References

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  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

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  • Hughes, L. D., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4546–4561. [Link]

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The Unseen Battlefield: A Technical Guide to the Stability and Degradation of Isoquinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising isoquinolone compound from discovery to a stable, effective therapeutic is fraught with challenges. A critical, yet often underestimated, hurdle is ensuring the chemical stability of these molecules. This guide provides an in-depth exploration of the stability and degradation of isoquinolone compounds, offering field-proven insights into predicting, identifying, and mitigating the chemical instabilities that can compromise a drug candidate's viability.

The Isoquinolone Core: A Double-Edged Sword of Reactivity and Function

The isoquinolone scaffold, a fusion of a benzene ring and a pyridinone ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs.[1] Its unique electronic and structural features, however, also render it susceptible to various degradation pathways. The core of the isoquinolone's reactivity lies in the isoquinoline-1(2H)-one moiety, which contains a cyclic amide, or lactam. This functional group, along with the aromatic system, dictates the molecule's stability profile.

The aromatic nature of the isoquinoline ring system contributes to its overall stability.[2] However, the presence of the heteroatom (nitrogen) and the carbonyl group introduces points of reactivity that are susceptible to environmental factors.[2]

Deconstructing Degradation: Key Pathways and Mechanisms

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating the potential degradation pathways of a drug substance.[3][4] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and are critical for developing stability-indicating analytical methods.[4][5] The primary degradation pathways for isoquinolone compounds are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The Achilles' Heel of the Lactam Ring

The most common degradation pathway for isoquinolone compounds is the hydrolysis of the lactam (amide) bond.[4] This reaction can be catalyzed by both acid and base.[6][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative. The reaction can proceed through either a unimolecular (AAC1) or bimolecular (AAC2) mechanism, with the transition between the two often dependent on the acidity of the medium.[7][8]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon of the lactam, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond, yielding a carboxylate and an amine.[6] Studies on β-lactam antibiotics have shown that base-catalyzed hydrolysis rates are significantly greater than those under acidic or neutral conditions.[9]

The specific degradation products will depend on the substituents present on the isoquinolone core. For example, the alkaline hydrolysis of the anthelmintic drug praziquantel, which has a complex isoquinoline structure, results in the formation of a specific hydrolysis product.[7]

Diagram: Hydrolytic Degradation Pathways of the Isoquinolone Core

Hydrolytic Degradation of Isoquinolone-1(2H)-one cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Isoquinolone_Acid Isoquinolone-1(2H)-one Protonated_Lactam Protonated Lactam Isoquinolone_Acid->Protonated_Lactam + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate_Acid + H2O Ring_Opened_Product_Acid Ring-Opened Amino Acid Tetrahedral_Intermediate_Acid->Ring_Opened_Product_Acid - H+ Isoquinolone_Base Isoquinolone-1(2H)-one Tetrahedral_Intermediate_Base Tetrahedral Intermediate Isoquinolone_Base->Tetrahedral_Intermediate_Base + OH- Ring_Opened_Product_Base Ring-Opened Carboxylate Tetrahedral_Intermediate_Base->Ring_Opened_Product_Base

Caption: General mechanisms for acid and base-catalyzed hydrolysis of the isoquinolone lactam.

Oxidative Degradation: A Complex Web of Reactions

The isoquinoline ring system can be susceptible to oxidative degradation, although the benzene ring's aromaticity provides some resistance.[10] Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.[5]

For isoquinoline itself, vigorous oxidation can lead to ring cleavage, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid.[11] The outcome of oxidation can be influenced by the substituents on the benzene ring.[11] For instance, an electron-donating group may activate the benzene ring towards oxidation, while an electron-withdrawing group may favor oxidation of the pyridine ring.[11]

In the context of isoquinoline alkaloids, oxidative degradation is a known transformation pathway. For example, noscapine can undergo oxidative degradation to form cotarnine.[12] The presence of benzylic positions in many isoquinoline alkaloids provides sites that are particularly susceptible to oxidation.

Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[13] The reaction of isoquinolones with hydrogen peroxide can lead to the formation of N-oxides or hydroxylated products, depending on the reaction conditions and the specific structure of the compound.[14][15]

Diagram: Potential Oxidative Degradation Pathways

Potential Oxidative Degradation Pathways Isoquinolone Isoquinolone Derivative N_Oxide N-Oxide Formation Isoquinolone->N_Oxide Oxidation at Nitrogen Hydroxylation Ring Hydroxylation Isoquinolone->Hydroxylation Oxidation of Aromatic Ring Ring_Cleavage Ring Cleavage Products (e.g., dicarboxylic acids) Isoquinolone->Ring_Cleavage Vigorous Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, O2) Oxidizing_Agent->Isoquinolone

Caption: Potential oxidative degradation routes for isoquinolone compounds.

Photodegradation: The Impact of Light

Many pharmaceutical compounds are sensitive to light, and isoquinolones are no exception.[16] Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to degradation. The specific photodegradation pathway is highly dependent on the structure of the molecule and the presence of chromophores.

A case study on praziquantel revealed that it is a photolabile drug, with degradation occurring at the pyrazino-4-one moiety.[12] Solid praziquantel was found to be more stable to light than when in aqueous media.[7] The photodegradation of quinoline, a structural isomer of isoquinoline, has been shown to be accelerated by the presence of substances that produce hydroxyl radicals.[17]

Photostability testing is a mandatory part of forced degradation studies as per ICH guideline Q1B.[18] It involves exposing the drug substance and product to a combination of UV and visible light to assess its stability.[18]

Analytical Arsenal: Methodologies for Stability Assessment

A robust, validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study.[19][20] Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from excipients.[21]

Table 1: Key Analytical Techniques for Isoquinolone Stability Studies

TechniqueApplication in Stability StudiesKey Advantages
High-Performance Liquid Chromatography (HPLC) Primary technique for separation and quantification of the API and degradation products.High resolution, sensitivity, and reproducibility. Versatile with various detection methods (UV, DAD, Fluorescence).[21][22]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of degradation products.Provides molecular weight and fragmentation data, enabling the identification of unknown impurities.[13][22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated degradation products.Provides detailed information about the chemical structure and stereochemistry of molecules.[9][24]
Gas Chromatography (GC) Analysis of volatile degradation products.High resolution for volatile compounds.
Thin-Layer Chromatography (TLC) A simple, rapid method for preliminary separation and detection of degradation products.Cost-effective and allows for simultaneous analysis of multiple samples.[25]
Development of a Stability-Indicating HPLC Method: A Step-by-Step Protocol
  • Forced Degradation: Subject the isoquinolone compound to hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions to generate a mixture of the parent drug and its degradation products.[5]

  • Column and Mobile Phase Selection: Start with a reverse-phase C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation. The use of acidic mobile phases can be beneficial for the analysis of quinolones and related compounds.[22]

  • Method Optimization: Fine-tune parameters such as gradient elution, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation peaks.

  • Detection: Use a photodiode array (PDA) detector to assess peak purity and to select the optimal wavelength for quantification.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[21]

Fortifying the Formulation: Strategies for Stabilization

Once the degradation pathways are understood, strategies can be implemented to enhance the stability of the isoquinolone compound in the final drug product.

  • pH Control: Since hydrolysis is a major degradation pathway, maintaining the pH of a liquid formulation within a range of maximum stability is crucial. This is typically achieved through the use of appropriate buffer systems.

  • Excipient Compatibility: Thoroughly screen all excipients for their potential to react with the isoquinolone API. Some excipients can act as catalysts for degradation or may contain reactive impurities.

  • Protection from Light: For photolabile compounds, the use of light-resistant primary packaging, such as amber-colored vials or bottles, is essential. Film coatings on solid dosage forms can also provide photoprotection.

  • Antioxidants: If the compound is susceptible to oxidation, the inclusion of antioxidants in the formulation can be beneficial.

  • Moisture Control: For solid dosage forms, controlling the moisture content is critical to prevent hydrolysis. This can be achieved through careful control of the manufacturing process and the use of desiccants in the packaging.

  • Solid-State Formulations: For compounds that are highly unstable in solution, developing a solid dosage form or a lyophilized powder for reconstitution can significantly improve stability.[24]

Diagram: Workflow for Stability Assessment and Mitigation

Integrated Stability Assessment Workflow cluster_assessment Degradation Assessment cluster_mitigation Stabilization Strategy Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Analytical_Method Develop & Validate Stability-Indicating Method (e.g., HPLC) Forced_Degradation->Analytical_Method Product_ID Identify Degradation Products (LC-MS, NMR) Analytical_Method->Product_ID Pathway_Elucidation Elucidate Degradation Pathways Product_ID->Pathway_Elucidation Formulation Formulation Optimization (pH, Excipients, Antioxidants) Pathway_Elucidation->Formulation Inform Shelf_Life Establish Shelf-Life Formulation->Shelf_Life Packaging Packaging Selection (Light & Moisture Protection) Packaging->Shelf_Life Storage Define Storage Conditions Storage->Shelf_Life

Caption: A systematic approach to understanding and addressing isoquinolone stability.

Conclusion: Proactive Stability as a Cornerstone of Drug Development

The stability of isoquinolone compounds is a multifaceted challenge that demands a proactive and systematic approach. By understanding the inherent chemical liabilities of the isoquinolone core, particularly the lactam functionality, and by rigorously applying forced degradation studies, drug development scientists can anticipate and mitigate potential stability issues. The development of robust, validated stability-indicating analytical methods is paramount for accurately tracking the purity and potency of the drug substance and product over time. Ultimately, a comprehensive understanding of degradation pathways empowers the formulation scientist to design a stable, safe, and effective drug product, ensuring that the therapeutic promise of these important molecules is realized.

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Methodological & Application

Application Notes and Protocols: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core, a prominent heterocyclic motif, is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure, coupled with multiple sites for functionalization, makes it a privileged scaffold in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2][3] Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, in particular, serves as a highly versatile and strategic building block for the synthesis of complex molecular architectures.

The presence of a reactive lactam nitrogen, an ester group, and an aromatic ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is paramount before utilizing any chemical compound.

PropertyValueSource
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylate[4]
CAS Number 69454-42-8[4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents such as DMSO and DMF

Safety and Handling:

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound

A robust and efficient synthesis of the title compound can be achieved via a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7][8]

Synthesis_of_Methyl_1_oxo_1_2_dihydroisoquinoline_3_carboxylate cluster_1 Step 2: Dieckmann Condensation Methyl_2_aminobenzoate Methyl 2-aminobenzoate Diester_Intermediate Diester Intermediate Methyl_2_aminobenzoate->Diester_Intermediate Pyridine, DCM, 0 °C to rt Dimethyl_malonyl_chloride Dimethyl malonyl chloride Dimethyl_malonyl_chloride->Diester_Intermediate Diester_Intermediate_2 Diester Intermediate Target_Molecule Methyl 1-oxo-1,2- dihydroisoquinoline-3-carboxylate Diester_Intermediate_2->Target_Molecule 1. NaH, THF, reflux 2. H₃O⁺ workup

Caption: Synthetic pathway to the target molecule via N-acylation and Dieckmann condensation.

Protocol 1: Synthesis via Dieckmann Condensation

Step 1: Synthesis of the Diester Intermediate

  • To a stirred solution of methyl 2-aminobenzoate (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of dimethyl malonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude diester intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of the crude diester intermediate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated NH₄Cl solution.

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.

Causality of Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction.

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to initiate the intramolecular condensation.

  • Anhydrous Conditions: NaH reacts violently with water; therefore, anhydrous solvents are essential.

  • Acidic Workup: The initial product of the Dieckmann condensation is the enolate, which needs to be protonated during the workup to yield the final β-keto ester.

Key Synthetic Applications

This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. The lactam nitrogen, the aromatic ring, and the ester functionality are all amenable to further modification.

N-Alkylation and N-Arylation

The lactam nitrogen can be readily alkylated or arylated to introduce a wide range of substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.

N_Alkylation_Workflow Start Methyl 1-oxo-1,2- dihydroisoquinoline-3-carboxylate Deprotonation Deprotonation with a suitable base (e.g., NaH, K₂CO₃) Start->Deprotonation Nucleophilic_Attack Nucleophilic attack on an electrophile (e.g., R-X, Ar-X) Deprotonation->Nucleophilic_Attack Product N-substituted 1-oxo-1,2- dihydroisoquinoline-3-carboxylate Nucleophilic_Attack->Product

Caption: General workflow for the N-alkylation/arylation of the isoquinolinone core.

Protocol 2: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired electrophile (e.g., an alkyl halide or benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Rationale:

  • Base Selection: The choice of base depends on the reactivity of the electrophile. For highly reactive electrophiles like benzyl bromide, a milder base like K₂CO₃ is often sufficient. For less reactive electrophiles, a stronger base like NaH may be necessary.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting material and the intermediate anion, facilitating the reaction.

Functionalization of the Aromatic Ring

The benzene ring of the isoquinolinone scaffold can be functionalized using modern cross-coupling reactions. To achieve this, a handle, such as a halogen or a triflate group, needs to be installed on the aromatic ring. This can be achieved by starting the synthesis with a correspondingly substituted anthranilate. The resulting halo-isoquinolinone can then be used in cross-coupling reactions like the Suzuki-Miyaura coupling.[9]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Analog

This protocol assumes the synthesis of a bromo-substituted this compound (e.g., at the 6- or 7-position) following the procedure in Protocol 1, starting from the corresponding bromo-methyl anthranilate.

  • In a reaction vessel, combine the bromo-substituted isoquinolinone (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of a suitable solvent (e.g., toluene or dioxane) and water (typically a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the arylated isoquinolinone.

Mechanistic Considerations:

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Ester Hydrolysis and Amide Formation

The methyl ester at the 3-position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space for biological screening.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Dieckmann condensation and the presence of multiple reactive sites allow for the generation of diverse libraries of complex molecules. The protocols outlined in this guide for N-alkylation, aromatic functionalization, and ester modification provide a solid foundation for researchers to explore the full potential of this scaffold in the development of novel pharmaceuticals and functional materials.

References

  • MySkinRecipes. Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate. Available from: [Link]

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  • PubChem. This compound. Available from: [Link]

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  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Available from: [Link]

  • ScienceDirect. Synthesis and biological properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids. Available from: [Link]

  • MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2019). Available from: [Link]

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Application Notes & Protocols: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction and Scientific Context

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that has emerged as a critical structural scaffold and synthetic intermediate in modern medicinal chemistry. While the molecule itself does not possess potent intrinsic biological activity, its rigid isoquinolone core serves as an excellent starting point for the synthesis of more complex and pharmacologically active molecules. The ester and lactam functionalities provide versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The primary significance of this research chemical lies in its role as a key building block for the development of inhibitors targeting enzymes involved in disease pathogenesis, most notably Poly(ADP-ribose) polymerase (PARP).[1][2] Derivatives of the 1-oxo-1,2-dihydroisoquinoline core have demonstrated potential in oncology, inflammation, and neurological disorders, making this scaffold highly valuable for drug development professionals.[3][4] This guide provides a detailed overview of its properties, a robust synthesis protocol, and methodologies for its strategic application in research.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in experimental workflows.

PropertyValueSource
IUPAC Name methyl 1-oxo-2H-isoquinoline-3-carboxylatePubChem[5]
CAS Number 69454-42-8PubChem[5]
Molecular Formula C₁₁H₉NO₃PubChem[5]
Molecular Weight 203.19 g/mol PubChem[5]
Appearance Off-white to pale yellow solid (typical)Generic
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneric
Storage Room temperature, in a dry, well-ventilated areaMySkinRecipes[3]

Hazard Identification: This compound should be handled with appropriate laboratory precautions. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Synthetic Protocol: Dieckmann Condensation Approach

The synthesis of the title compound is efficiently achieved via an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.[6][7] This reaction involves the base-catalyzed cyclization of a diester to yield a β-keto ester.[8][9] The following protocol outlines a common pathway starting from commercially available precursors.

Workflow Overview: Synthesis Pathway

G cluster_0 Step 1: Malonate Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decyanation/Tautomerization A Dimethyl malonate + 2-(Bromomethyl)benzonitrile B Dimethyl 2-(2-cyanobenzyl)malonate A->B  NaH or K₂CO₃  in DMF/THF   C Methyl 2-cyano-1-oxo-1,2-dihydro- isoquinoline-3-carboxylate B->C  NaOEt in EtOH (Intramolecular Cyclization)   D Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate (Final Product) C->D  Acidic Workup (H₃O⁺) (Hydrolysis & Tautomerization)  

Caption: Synthetic workflow for the target compound via malonate alkylation and Dieckmann condensation.

Step-by-Step Methodology

Part A: Synthesis of Dimethyl 2-(2-cyanobenzyl)malonate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the α-carbon of dimethyl malonate, forming a reactive enolate nucleophile. The reaction is highly exothermic and produces flammable hydrogen gas.

  • Nucleophile Formation: Slowly add dimethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature until hydrogen evolution ceases and a clear solution of the sodium enolate is formed.

  • Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous DMF/THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed.

  • Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired diester intermediate.

Part B: Intramolecular Dieckmann Condensation

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of sodium ethoxide (NaOEt, 2.0-2.5 equivalents) in absolute ethanol.

    • Causality Note: Sodium ethoxide serves as the base to catalyze the intramolecular condensation. Using an alkoxide that matches the ester (ethoxide for ethyl esters, methoxide for methyl esters) prevents transesterification side reactions.[9]

  • Substrate Addition: Add the purified dimethyl 2-(2-cyanobenzyl)malonate from Part A, dissolved in a minimal amount of absolute ethanol, dropwise to the sodium ethoxide solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The intramolecular attack of the enolate on the nitrile group, followed by tautomerization, forms the isoquinoline ring. Monitor by TLC.

  • Acidic Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Acidify the solution to pH 3-4 by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the intermediate imine and protonates the enolate, driving the formation of the final β-keto ester product.

  • Isolation and Purification: The product will often precipitate as a solid upon acidification. Collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.

Application in Medicinal Chemistry: A Scaffold for PARP Inhibitors

The primary application of this compound is as a precursor for synthesizing libraries of bioactive compounds. The 1-oxo-dihydroisoquinoline core is a key pharmacophore in a class of potent PARP inhibitors.[1][2][10] PARP enzymes are crucial for DNA single-strand break repair; their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1]

The general strategy involves converting the methyl ester into a diverse library of carboxamides, which mimic the nicotinamide portion of the NAD+ cofactor that PARP uses as a substrate.[2]

Workflow Overview: Derivatization for SAR Studies

G A Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate (Starting Material) B 1-Oxo-1,2-dihydroisoquinoline- 3-carboxylic Acid A->B  Step 1: Hydrolysis (LiOH or NaOH, THF/H₂O)   C Amide Library (e.g., PARP Inhibitors) B->C  Step 2: Amide Coupling (R-NH₂, HATU, DIPEA)  

Caption: Workflow for converting the title compound into a library of bioactive amide derivatives.

Protocol 1: Saponification to the Carboxylic Acid
  • Setup: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Causality Note: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce saponification (base-mediated hydrolysis), converting the methyl ester to a carboxylate salt.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This product is often used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling
  • Setup: To a solution of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired primary or secondary amine (1.1 equivalents).

  • Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

    • Causality Note: HATU is a highly efficient peptide coupling agent. It reacts with the carboxylic acid to form an activated ester intermediate, which is highly susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the generated acids and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the formation of the amide product by TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane. The combined organic layers are washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final amide product is purified by flash column chromatography or preparative HPLC.

This coupling protocol allows for the rapid synthesis of a diverse library of amides by simply varying the amine component, which is fundamental for exploring SAR and identifying lead compounds for preclinical development.[2]

Conceptual Mechanism: PARP Inhibition

G cluster_0 PARP Enzyme Active Site cluster_1 Competitive Inhibition PARP PARP1/2 Enzyme NAD NAD+ Binding Pocket (Nicotinamide Site) Block DNA Repair Blocked NAD->Block Binding Site Occupied Inhibitor Isoquinolone-based Carboxamide Derivative Inhibitor->NAD Binds as NAD+ Mimetic

Caption: Conceptual diagram of PARP inhibition by isoquinolone-based carboxamide derivatives.

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  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

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Synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid via Base-Catalyzed Hydrolysis of its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The carboxylic acid derivative at the 3-position, in particular, serves as a crucial synthetic intermediate and a key pharmacophoric element. Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive component in drug design, often acting as a bioisostere for other acid-containing moieties to improve pharmacokinetic profiles.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid from its corresponding methyl ester, methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.[2]

The conversion of an ester to a carboxylic acid is a fundamental transformation known as hydrolysis. This guide focuses on the base-catalyzed method, or saponification, which is generally preferred over acid-catalyzed hydrolysis for its high efficiency and irreversible nature, typically resulting in cleaner reactions and higher yields.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer expert insights into troubleshooting and optimization.

Part 1: Mechanistic Principles of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide (NaOH), proceeds via a nucleophilic acyl substitution mechanism.[6] The reaction is effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[3]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the alkoxy group (in this case, methoxide, -OCH₃) is expelled as a leaving group.

  • Deprotonation (Irreversible Step): The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt (sodium 1-oxo-1,2-dihydroisoquinoline-3-carboxylate) and methanol. This step drives the equilibrium entirely towards the products.

  • Protonation (Work-up): In a separate work-up step, the reaction mixture is acidified. The carboxylate salt is protonated by the added acid to yield the final, neutral 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out.

Base-Catalyzed Hydrolysis Mechanism Figure 1: Mechanism of Saponification Ester Methyl Ester Start Material OH_attack Nucleophilic Attack by OH⁻ Ester->OH_attack + NaOH Tetrahedral Tetrahedral Intermediate OH_attack->Tetrahedral Elimination Elimination of Methoxide (-OCH₃) Tetrahedral->Elimination CarboxylicAcid Carboxylic Acid (Transient) Elimination->CarboxylicAcid Deprotonation Deprotonation (Irreversible) CarboxylicAcid->Deprotonation + OH⁻ CarboxylateSalt Carboxylate Salt Deprotonation->CarboxylateSalt Acidification Acidification Work-up (e.g., with HCl) CarboxylateSalt->Acidification + H⁺ FinalProduct Final Carboxylic Acid Product Acidification->FinalProduct Experimental Workflow Figure 2: Overall Synthesis Workflow Start 1. Dissolve Methyl Ester in MeOH AddBase 2. Add Aqueous NaOH (1.5 eq) Start->AddBase Reflux 3. Heat to Reflux (2-4 hours) AddBase->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temp & Remove MeOH Monitor->Cool Reaction Complete Precipitate 6. Cool in Ice Bath & Acidify with HCl (pH 2-3) Cool->Precipitate Filter 7. Filter Precipitate Precipitate->Filter Wash 8. Wash with Cold H₂O Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry Product Pure 1-oxo-1,2-dihydroisoquinoline- 3-carboxylic acid Dry->Product

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure presents a unique three-dimensional arrangement of functional groups, making it an ideal template for targeting various biological receptors. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a particularly valuable starting material, offering multiple, chemically distinct handles for diversification. The strategic derivatization of this molecule allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides an in-depth analysis of the key reactive sites of this scaffold and presents detailed, field-proven protocols for its derivatization. The methodologies described are designed to be robust and self-validating, enabling researchers in drug development to efficiently generate libraries of novel compounds for screening and lead optimization.

Analysis of Core Reactive Sites

The synthetic versatility of this compound stems from three primary reactive centers. The choice of which site to functionalize is a critical strategic decision driven by the specific goals of the discovery program.

  • N2-Position (Amide Nitrogen): The acidic N-H bond of the lactam allows for facile deprotonation and subsequent functionalization with a wide range of electrophiles. This site is crucial for modulating solubility, cell permeability, and for introducing vectors that can form key hydrogen bonds with biological targets.

  • C4-Position (Vinyl C-H Bond): This position is activated towards electrophilic attack and is particularly amenable to modern transition-metal-catalyzed C-H functionalization reactions.[6][7] Derivatization here allows for the introduction of aryl or alkyl groups that can profoundly influence target binding affinity and selectivity by exploring new pockets in a receptor.

  • C3-Position (Methyl Ester): The ester functionality is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a diverse array of amides, esters, or other functional groups, serving as a primary point for modifying pharmacokinetics or introducing new recognition elements.[8]

Figure 1: Key reactive sites on the core scaffold.

Protocol 1: N-Alkylation at the N2-Position

Principle and Mechanistic Overview

The direct alkylation of the lactam nitrogen is a fundamental strategy for introducing substituents. The reaction proceeds via deprotonation of the relatively acidic N-H proton (pKa ≈ 18-20) with a strong, non-nucleophilic base, followed by nucleophilic attack (SN2) of the resulting anion on an alkyl halide. Sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is a highly effective combination for this transformation, ensuring complete deprotonation and facilitating the substitution reaction.[4]

It is crucial to distinguish this method from others that might yield different isomers. For instance, attempting to alkylate under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) can favor O-alkylation, yielding the 1-alkoxyisoquinoline isomer.[1] Therefore, the choice of a strong base and an alkyl halide electrophile is a causal decision to ensure regioselective N-functionalization.

Detailed Step-by-Step Protocol
  • Reagents & Equipment:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe, septa

    • Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine

    • Silica gel for chromatography

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). b. Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry. f. Add the alkyl halide (1.1 eq) dropwise via syringe. g. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is consumed. h. Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C. i. Dilute with water and extract with Ethyl Acetate (3x). j. Combine the organic layers, wash with water, then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent. b. Combine fractions containing the pure product and concentrate to yield the N-alkylated product. c. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation
Reagent (Example)ProductSolventBaseTime (h)Typical Yield
Benzyl BromideMethyl 2-benzyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylateDMFNaH385-95%
IodomethaneMethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylateDMFNaH290-98%

Protocol 2: Palladium-Catalyzed C4-Arylation

Principle and Mechanistic Overview

Transition metal-catalyzed C-H activation is a powerful tool for forging C-C bonds directly, avoiding the need for pre-functionalized substrates.[5] The C4-position of the N-substituted isoquinolone scaffold is particularly susceptible to palladium-catalyzed arylation. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pi-system and abstracts the C4-proton, often assisted by a carboxylate ligand (e.g., from pivalic acid).[9] The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C4-arylated product and regenerate the active Pd(II) catalyst. This reaction requires an oxidant to close the catalytic cycle.

This protocol is most effective on N-substituted substrates, as the N-H of the parent scaffold can interfere with the catalyst. Therefore, this method is an ideal follow-up to Protocol 1.

Workflow_C4_Arylation Start Methyl 1-oxo-1,2- dihydroisoquinoline- 3-carboxylate N_Alkylated N-Alkylated Intermediate Start->N_Alkylated Protocol 1 (NaH, R-X) C4_Arylated C4-Arylated Product N_Alkylated->C4_Arylated Protocol 2 (Pd(OAc)₂, Ar-Br)

Figure 2: Sequential workflow for C4-arylation.
Detailed Step-by-Step Protocol
  • Reagents & Equipment:

    • N-alkylated starting material (from Protocol 1)

    • Aryl bromide or iodide (e.g., 4-Bromoanisole)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Pivalic acid (PivOH)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere setup

  • Procedure: a. To a Schlenk tube, add the N-alkylated starting material (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5-10 mol%), pivalic acid (30 mol%), and K₂CO₃ (2.0 eq). b. Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times. c. Add anhydrous toluene via syringe. d. Seal the tube and place it in a preheated oil bath at 110-130 °C. e. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. f. Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. g. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional Ethyl Acetate. h. Concentrate the filtrate under reduced pressure.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel. b. Combine fractions and concentrate to yield the pure C4-arylated product. c. Confirm the structure and regiochemistry via ¹H NMR (look for the disappearance of the C4-H singlet and appearance of new aromatic signals) and HRMS.

Protocol 3: Amidation via the C3-Carboxylic Acid

Principle and Mechanistic Overview

Modification of the ester at C3 provides a powerful avenue for diversification. This is typically achieved in a two-step sequence. First, the methyl ester is saponified (hydrolyzed) under basic conditions to yield the corresponding carboxylate salt, which is then protonated to the free carboxylic acid.[4] Second, the carboxylic acid is coupled with a primary or secondary amine to form an amide bond.[10]

Modern amide coupling reactions utilize activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.[11][12] These reagents convert the carboxylic acid into a highly reactive activated ester intermediate in situ, which is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond with high efficiency and minimal side reactions.[3]

Protocol 3A: Ester Hydrolysis
  • Reagents & Equipment:

    • This compound (or its N-alkylated analog)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH), Tetrahydrofuran (THF), Water

    • 1M Hydrochloric acid (HCl)

  • Procedure: a. Dissolve the starting ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio). b. Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH. c. Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed. d. Work-up: Remove the organic solvents (THF, MeOH) under reduced pressure. e. Dilute the remaining aqueous solution with water and cool to 0 °C. f. Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form. g. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. The product can often be used in the next step without further purification.

Protocol 3B: Amide Coupling
  • Reagents & Equipment:

    • Carboxylic acid from Protocol 3A

    • Amine (primary or secondary)

    • HATU or EDC/HOBt

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure: a. To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF. b. Add the amine (1.1 eq), followed by DIPEA (3.0 eq). c. Add the coupling reagent, HATU (1.2 eq), in one portion. d. Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS or TLC. e. Work-up: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). f. Combine the organic layers, wash with water, 5% aq. LiCl (to remove DMF), and brine. g. Dry over Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: a. Purify the crude product by flash column chromatography or preparative HPLC. b. Characterize the final amide by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation
StepReagents (Example)SolventTime (h)Typical Yield
Hydrolysis LiOHTHF/MeOH/H₂O4>95%
Amide Coupling Morpholine, HATU, DIPEADMF275-90%

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. (Available at: [Link])

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Vertex AI Search.
  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters. (Available at: [Link])

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Vertex AI Search.
  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. ResearchGate. (Available at: [Link])

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. (Available at: [Link])

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. ResearchGate. (Available at: [Link])

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). (Available at: [Link])

  • A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. (Available at: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). (Available at: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. (Available at: [Link])

  • Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society. (Available at: [Link])

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. (Available at: [Link])

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. (Available at: [Link])

  • Amide Synthesis. Fisher Scientific. (Available at: [Link]) 17.[7][8]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. MDPI. (Available at: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (Available at: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (Available at: [Link])

  • Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate. (Available at: [Link])

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Application Notes: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-Oxoisoquinoline Core

The isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in a vast array of natural products and pharmacologically active compounds.[1][2] Within this family, the 1-oxo-1,2-dihydroisoquinoline core represents a "privileged structure" due to its rigid, planar geometry and its capacity for diverse biological interactions, including roles as CRTh2 antagonists and HCV NS5B polymerase inhibitors.[3][4]

This guide focuses on a particularly valuable derivative: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1) . This building block is pre-functionalized with multiple reactive handles, making it an exceptionally efficient starting point for the synthesis of complex molecules and chemical libraries. Its key features include:

  • A lactam nitrogen (N-2) , which can be readily alkylated or arylated to introduce diverse side chains.

  • A C4-position , which is amenable to C-C bond formation, allowing for the extension of the core structure.

  • A methyl carboxylate group (C3) , which can be easily converted into amides or other functional groups, providing a critical point for modulating physicochemical properties and biological target engagement.

This document provides detailed protocols and the underlying chemical rationale for leveraging these reactive sites to construct complex molecular architectures.

Figure 1: Structure of this compound (1) with key reactive sites highlighted.

Section 1: N-Functionalization of the Lactam Core

Scientific Rationale

The nitrogen atom within the lactam ring of compound 1 possesses a moderately acidic proton (pKa ≈ 17-19 in DMSO). This acidity allows for deprotonation with a suitable base to form a nucleophilic anion. This anion can then readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to generate N-substituted isoquinolinones. This strategy is fundamental for introducing side chains that can occupy specific binding pockets in biological targets, enhance solubility, or modulate pharmacokinetic properties.[5] The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for ensuring complete deprotonation without competing side reactions.

N_Alkylation_Scheme start Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate (1) product N-Substituted Product start->product DMF, 0 °C to RT reagents 1. Base (e.g., NaH) 2. Electrophile (R-X)

Figure 2: General workflow for N-functionalization of the isoquinolinone core.

Protocol 1.1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound (1 ) using an alkyl halide.

Materials:

  • This compound (1 ) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium salt. The solution may change color.

  • Alkylation: Add the alkyl halide dropwise to the cooled solution. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Self-Validation:

  • Expected Outcome: A clean conversion to a less polar product by TLC. The N-H proton signal in ¹H NMR will disappear, and new signals corresponding to the introduced alkyl group will be present.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied after the addition of the alkyl halide. If O-alkylation is observed (a potential side reaction, though less common for this scaffold), using a less polar solvent like THF might favor N-alkylation.[6]

Section 2: C-C Bond Formation at the C4-Position

Scientific Rationale

Direct functionalization of the C4 position of the isoquinolinone core is a powerful strategy for building molecular complexity. While direct C-H activation is an emerging field[7][8][9], a robust and widely applicable method involves a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[10]

First, the C4-position must be converted into a suitable handle for cross-coupling, typically a bromide or iodide. This can be achieved using reagents like N-Bromosuccinimide (NBS). Subsequently, the resulting 4-halo-isoquinolinone can be coupled with a wide variety of boronic acids or esters in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction forms a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.[11][12] The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the electronic nature of the coupling partners.[13]

C4_Functionalization_Workflow start N-Protected Isoquinolinone step1 Step 1: Halogenation (e.g., NBS, ACN) start->step1 intermediate 4-Bromo Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 product C4-Arylated Product step2->product

Figure 3: Workflow for C4-Arylation via a Halogenation/Suzuki-Coupling Sequence.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-Isoquinolinone Derivative

This protocol assumes the prior synthesis of the N-protected, 4-bromo derivative of compound 1 . N-protection (e.g., with a benzyl or Boc group) is recommended to prevent competing reactions at the lactam nitrogen.

Materials:

  • N-Protected-4-bromo-isoquinolinone starting material (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.02 - 0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • Ligand (e.g., SPhos, XPhos) (0.04 - 0.10 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Toluene)

Procedure:

  • Preparation: To a Schlenk tube or microwave vial, add the 4-bromo-isoquinolinone, arylboronic acid, palladium catalyst, ligand, and base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at 80-110 °C or heat in a microwave reactor.[12]

    • Scientist's Note: The reaction temperature and time are highly dependent on the substrates. Aryl bromides typically require higher temperatures than iodides. Microwave heating can significantly reduce reaction times.

  • Monitoring: Stir vigorously for 2-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure C4-arylated isoquinolinone.

Self-Validation:

  • Expected Outcome: Formation of the biaryl product, confirmed by LC-MS and NMR. ¹H NMR will show new aromatic signals from the introduced aryl group and the disappearance of the starting material signals.

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation (ensure proper degassing), incorrect base/solvent combination, or poor quality of the boronic acid. Screening different palladium catalysts (e.g., Pd(PPh₃)₄) and ligands can be necessary for challenging substrates.

Section 3: Transformation of the C3-Carboxylate Ester

Scientific Rationale

The methyl ester at the C3 position is a versatile handle for late-stage diversification. Two of the most important transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion to an amide. The carboxylic acid itself can be a key pharmacophore, while amide formation is arguably the most common reaction in medicinal chemistry, used to build peptide-like linkages and explore vast chemical space.[14]

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and effective method for cleaving the methyl ester without affecting other sensitive parts of the molecule.[15][16]

Amidation: The resulting carboxylic acid can be coupled with a primary or secondary amine using a peptide coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, known for fast reaction times and low rates of racemization, making them ideal for complex or sterically hindered substrates.[17][18] The reaction requires a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to facilitate the formation of the highly reactive OAt-active ester intermediate.[19] This transformation is critical in the synthesis of isoquinolinone-based PARP inhibitors.[20][21]

Ester_Transformation_Pathway start C3-Methyl Ester acid C3-Carboxylic Acid start->acid Hydrolysis (LiOH, THF/H₂O) amide C3-Amide Derivative acid->amide Amide Coupling (Amine, HATU, DIPEA)

Figure 4: Synthetic pathway from the C3-ester to the C3-amide via a carboxylic acid intermediate.

Protocol 3.1: Ester Hydrolysis to Carboxylic Acid

Materials:

  • C3-Methyl Ester starting material (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 5.0 eq)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the methyl ester in the THF/water solvent mixture in a round-bottom flask.

  • Hydrolysis: Add LiOH·H₂O and stir the mixture at room temperature.

    • Scientist's Note: For less reactive esters, gentle heating (e.g., 40 °C) may be required. The reaction progress is easily monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product with a mass difference of -14 Da (loss of CH₂).

  • Acidification: Once hydrolysis is complete (typically 1-4 hours), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying: Dry the collected solid or the combined organic extracts (over Na₂SO₄, filter, and concentrate) to yield the carboxylic acid, which is often pure enough for the next step without further purification.

Protocol 3.2: HATU-Mediated Amide Coupling

Materials:

  • C3-Carboxylic Acid (from Protocol 3.1) (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid, the desired amine, and HATU in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA dropwise.

    • Scientist's Note: A color change (often to yellow) is typically observed upon addition of the base, indicating the formation of the active ester.

  • Coupling Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a mass corresponding to the sum of the acid and amine fragments minus water (18 Da).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid solution (to remove excess amine and DIPEA), followed by saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide.

Summary of Key Transformations

TransformationKey ReagentsSolvent(s)Temp.Typical Yield
N-Alkylation NaH, Alkyl HalideDMF0 °C to RT60-95%
C4-Halogenation NBSACNRT to 80 °C70-90%
C4-Suzuki Coupling Ar-B(OH)₂, Pd Catalyst, BaseDioxane/H₂O80-110 °C50-85%
Ester Hydrolysis LiOH·H₂OTHF/H₂ORT to 40 °C>90%
Amide Coupling Amine, HATU, DIPEADMF or DCM0 °C to RT65-95%

References

  • Um, T.-W., Lee, G., & Shin, S. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridine N-Oxides via N-Alkenoxyheteroarenium Salts. Organic Letters, 22(5), 1985–1989. [Link]

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  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

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  • PubMed. (n.d.). Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. PubMed. [Link]

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  • MDPI. (n.d.). Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence. MDPI. [Link]

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  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

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  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubMed. (n.d.). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. PubMed. [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

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Application of Isoquinolones in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolone Scaffold as a Privileged Structure in Drug Discovery

The isoquinolone framework, a nitrogen-containing heterocyclic compound, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold for the design of a multitude of biologically active molecules.[1] Isoquinolone derivatives are found in numerous natural alkaloids and have been extensively explored for the development of synthetic drugs targeting a wide array of diseases.[2] The therapeutic potential of isoquinolones spans from anticancer and neuroprotective to anti-inflammatory and antimicrobial applications, making it a "privileged scaffold" in modern drug discovery.[1][3]

This guide provides an in-depth exploration of the application of isoquinolones in medicinal chemistry, with a particular focus on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy. We will delve into the underlying mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and present key data to inform your research and development endeavors.

Isoquinolones as Anticancer Agents: The Power of PARP Inhibition

A significant breakthrough in the application of isoquinolones has been in the field of oncology, specifically as inhibitors of PARP enzymes.[4] PARP-1, in particular, is a key player in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[3] By inhibiting PARP, isoquinolone-based drugs can potentiate the effects of chemotherapy and radiotherapy or, more notably, induce a phenomenon known as synthetic lethality.[3]

Mechanism of Action: Synthetic Lethality in BRCA-Deficient Cancers

The concept of synthetic lethality is a powerful therapeutic strategy where the simultaneous loss of two genes (or the inhibition of their protein products) leads to cell death, while the loss of either one alone is not lethal.[3][5] Many hereditary breast and ovarian cancers are characterized by mutations in the BRCA1 or BRCA2 genes, which are crucial for the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[2]

In these BRCA-deficient cancer cells, the HR pathway is compromised. The cells then become heavily reliant on other DNA repair mechanisms, including the PARP-mediated base excision repair (BER) pathway for SSBs. When an isoquinolone-based PARP inhibitor is introduced, it not only blocks the catalytic activity of PARP but can also "trap" the PARP enzyme on the DNA at the site of the SSB.[4][5] These trapped PARP-DNA complexes are highly toxic as they obstruct DNA replication, leading to the collapse of replication forks and the formation of DSBs.[3][4] Since the HR pathway is already deficient in these cancer cells, they are unable to repair these DSBs, resulting in genomic instability and ultimately, apoptotic cell death.[3][5] Normal, healthy cells, with their functional HR pathway, can tolerate PARP inhibition as they can still effectively repair the DSBs. This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the basis for the remarkable efficacy of PARP inhibitors in BRCA-mutated cancers.[2][5]

Synthetic Lethality Pathway Mechanism of PARP Inhibitor-Induced Synthetic Lethality in BRCA-Deficient Cancer Cells cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation & Recruitment DNA_SSB_Normal->PARP_Activation_Normal Damage Signal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal SSB_Repair_Normal SSB Repaired BER_Normal->SSB_Repair_Normal Replication_Normal DNA Replication Continues SSB_Repair_Normal->Replication_Normal Cell_Survival_Normal Cell Survival Replication_Normal->Cell_Survival_Normal HR_Repair_Normal Homologous Recombination (HR) Repair of DSBs DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapped on DNA DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor Isoquinolone PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficiency Deficient Homologous Recombination (HR) DSB_Formation->HR_Deficiency Attempted Repair Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis Repair Failure

Caption: Signaling pathway of PARP inhibitor-induced synthetic lethality.

Protocols for the Medicinal Chemist

Protocol 1: Synthesis of a Representative Isoquinolinone-Based PARP Inhibitor

The following protocol details a general method for the synthesis of 5-substituted isoquinolin-1(2H)-ones, a common scaffold for PARP inhibitors. This procedure is adapted from methodologies reported in the literature for the synthesis of PARP inhibitors.

Objective: To synthesize a 5-substituted isoquinolin-1(2H)-one derivative.

Materials:

  • Substituted 2-bromobenzaldehyde

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ammonia solution (7 N in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-bromobenzaldehyde (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous DMF and TEA (3.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the 2-alkynylbenzaldehyde intermediate.

  • Cyclization to Isoquinolinone:

    • Dissolve the purified 2-alkynylbenzaldehyde intermediate in a suitable solvent such as methanol.

    • Add a solution of ammonia (e.g., 7 N in methanol, excess) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired 5-substituted isoquinolin-1(2H)-one.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Synthesis Workflow General Synthesis Workflow for Isoquinolinone PARP Inhibitors Starting_Materials 2-Bromobenzaldehyde + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd(OAc)2, PPh3, CuI, TEA, DMF) Starting_Materials->Sonogashira Intermediate 2-Alkynylbenzaldehyde Sonogashira->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Cyclization Cyclization (Ammonia in Methanol) Final_Product 5-Substituted Isoquinolin-1(2H)-one Cyclization->Final_Product Purification2 Column Chromatography Final_Product->Purification2 Purification1->Cyclization Characterization Characterization (NMR, HRMS) Purification2->Characterization

Caption: General synthesis workflow for isoquinolinone-based PARP inhibitors.

Protocol 2: In Vitro PARP1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against the PARP1 enzyme. Commercially available PARP1 assay kits are often used for this purpose.

Objective: To determine the IC50 value of an isoquinolone derivative against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (histones or sheared DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • 96-well microplate (high-binding)

  • Test isoquinolone compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with histones (or other PARP1 substrate) according to the kit manufacturer's instructions. This typically involves overnight incubation at 4°C.

    • Wash the plate multiple times with wash buffer to remove unbound histones.

  • Compound Preparation:

    • Prepare a serial dilution of the test isoquinolone compound in assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.

    • Include wells for a positive control (e.g., Olaparib) and a negative control (vehicle/DMSO).

  • Enzyme Reaction:

    • To each well, add the assay buffer, activated DNA, and the test compound or control.

    • Initiate the reaction by adding the PARP1 enzyme.

    • Add biotinylated NAD+ to all wells except for the "no NAD+" control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARPylation reaction to occur.

  • Detection:

    • Stop the reaction and wash the plate thoroughly with wash buffer to remove unreacted components.

    • Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

Data Analysis:

  • The luminescence signal is proportional to the amount of PARP1 activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%).

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect (IC50) of an isoquinolone derivative on a cancer cell line (e.g., a BRCA-deficient breast cancer cell line like MDA-MB-436).

Materials:

  • Cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile culture plates

  • Test isoquinolone compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test isoquinolone compound in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biological Evaluation Workflow Workflow for Biological Evaluation of Isoquinolone Derivatives Compound Synthesized Isoquinolone Derivative PARP_Assay In Vitro PARP1 Inhibition Assay Compound->PARP_Assay MTT_Assay MTT Cytotoxicity Assay Compound->MTT_Assay IC50_PARP Determine PARP1 IC50 PARP_Assay->IC50_PARP Data_Analysis Data Analysis & SAR Studies IC50_PARP->Data_Analysis Cell_Culture Culture BRCA-deficient Cancer Cells Cell_Culture->MTT_Assay IC50_Cell Determine Cytotoxicity IC50 MTT_Assay->IC50_Cell IC50_Cell->Data_Analysis

Caption: Experimental workflow for the biological evaluation of isoquinolone derivatives.

Quantitative Data Summary

The following table summarizes the reported IC50 values for several isoquinolone-based and other notable PARP inhibitors against PARP1 and various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for benchmarking new compounds.

Compound/DrugPARP1 IC50 (nM)Cell LineCell-Based IC50 (µM)Reference
Olaparib~1-5MDA-MB-436 (BRCA1 mutant)~0.01-0.1
Rucaparib~1-2MDA-MB-436 (BRCA1 mutant)~2.3
Niraparib~2-4MDA-MB-436 (BRCA1 mutant)~3.2
Talazoparib~0.5-1MDA-MB-436 (BRCA1 mutant)~0.001
Isoquinolinone-Naphthoquinone Hybrid 5c 2.4C6 Glioma1.34
Isoquinolinone-Naphthoquinone Hybrid 5d 4.8C6 Glioma1.35

Isoquinolones in Neurodegenerative Diseases

Beyond oncology, isoquinoline alkaloids and their derivatives have shown promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to a variety of mechanisms, including:

  • Anti-inflammatory and Antioxidant Activity: Reducing neuroinflammation and oxidative stress, which are key pathological features of many neurodegenerative disorders.

  • Regulation of Autophagy: Modulating the cellular process of autophagy to clear aggregated proteins that are characteristic of these diseases.

  • Inhibition of Monoamine Oxidase (MAO): Some derivatives can inhibit MAO, an enzyme involved in the breakdown of neurotransmitters, which can be beneficial in Parkinson's disease.

  • Modulation of Neurotransmitter Systems: Interacting with dopaminergic, cholinergic, and other neurotransmitter systems to alleviate symptoms.

While the research in this area is still emerging compared to their application in cancer, the unique structure of isoquinolones provides a promising starting point for the development of novel therapeutics for these debilitating conditions.

Conclusion and Future Directions

The isoquinolone scaffold continues to be a highly valuable framework in medicinal chemistry. Its application as a PARP inhibitor has led to clinically successful drugs for the treatment of specific cancers, validating the power of targeted therapies based on synthetic lethality. The detailed protocols provided in this guide are intended to empower researchers to synthesize and evaluate novel isoquinolone derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the application of isoquinolone-based drugs to other cancers with defects in DNA repair pathways beyond BRCA mutations. Furthermore, the exploration of their potential in treating neurodegenerative and other diseases remains a fertile ground for discovery. The continued development of innovative synthetic methodologies will undoubtedly facilitate the generation of diverse isoquinolone libraries, accelerating the identification of the next generation of therapeutics derived from this remarkable scaffold.

References

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Application Notes & Protocols: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target families for drug discovery.[3] Within the landscape of medicinal chemistry, certain molecular structures, often termed "privileged scaffolds," appear repeatedly in potent and selective bioactive compounds. The isoquinoline scaffold is one such pharmacophore, forming the core of numerous approved and investigational kinase inhibitors.[4][5] Its rigid, planar structure provides an excellent framework for presenting functional groups that can interact with the highly conserved ATP-binding pocket of kinases.[6][7]

This document provides a detailed guide for researchers interested in evaluating the potential of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate as a novel kinase inhibitor. We move beyond simple instructions to explain the causality behind experimental choices, offering a framework for robust scientific inquiry. The protocols herein are designed to be self-validating, guiding the user from initial biochemical screening to cell-based validation of target engagement and functional outcomes.

Compound of Interest Profile:

PropertyValueSource
Compound Name This compound[8]
Molecular Formula C₁₁H₉NO₃[8]
Molecular Weight 203.19 g/mol [8]
CAS Number 69454-42-8[8]
Chemical Structure Chemical structure of this compoundPubChem

This compound serves as a key intermediate in the synthesis of more complex isoquinoline-based bioactive molecules, including kinase inhibitors and receptor antagonists.[9] Its structure presents opportunities for further chemical modification to enhance potency and selectivity.

Strategic Workflow for Kinase Inhibitor Evaluation

A systematic approach is essential for characterizing a potential kinase inhibitor. The workflow begins with broad biochemical screening to identify initial targets and determine potency, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess the compound's functional effects on cancer cells.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC B Protocol 1: In Vitro Kinase Panel Screen (Determine IC50 & Initial Selectivity) A->B Test Compound C Protocol 2: Cell-Based Target Engagement (e.g., Substrate Phosphorylation Assay) B->C Identified Kinase Target(s) D Protocol 3: Cell Viability Assay (Determine GI50) C->D Correlate Target Inhibition with Functional Effect E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy & PK/PD Studies E->F

Caption: High-level workflow for kinase inhibitor validation.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

A. Objective & Rationale The first step is to determine if the compound directly inhibits kinase enzymatic activity and to quantify its potency.[2] An in vitro assay, free from cellular complexities like membrane transport, provides the most direct measure of enzyme inhibition.[10] We will determine the half-maximal inhibitory concentration (IC₅₀), a key metric for potency. The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[11]

B. Materials

  • This compound (Test Compound)

  • Recombinant human kinases (e.g., CDK4/Cyclin D1, ROCK1, PIM1)

  • Kinase-specific peptide substrates

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP solution (concentration optimized for each kinase, typically at or near the Kₘ)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This range should bracket the expected IC₅₀. A typical starting concentration in the assay might be 100 µM.

  • Reaction Master Mix: Prepare a master mix containing the kinase buffer, the specific recombinant kinase, and its corresponding substrate. The concentrations should be optimized for each kinase target.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for vehicle controls) to the appropriate wells of the assay plate.

    • Add 24 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 25 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 50 µL.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time may need optimization based on the specific kinase's activity.

  • Detect Kinase Activity:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

D. Data Analysis & Interpretation

  • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls: % Inhibition = 100 * (Luminescence_vehicle - Luminescence_sample) / (Luminescence_vehicle - Luminescence_no_enzyme)

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

A. Objective & Rationale A potent biochemical IC₅₀ does not guarantee efficacy in a cellular context.[12] This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[1] We will measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates target engagement.[13]

B. Materials

  • Human cancer cell line known to have active signaling through the target kinase (e.g., MCF-7 for CDK4).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: phospho-specific for the substrate (e.g., anti-phospho-Rb for CDK4), and total protein for the substrate (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels, transfer membranes (PVDF), and Western Blotting equipment.

C. Step-by-Step Methodology

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control). Incubate for a predetermined time (e.g., 2-4 hours) sufficient to observe changes in phosphorylation.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and image the chemiluminescence.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to serve as a loading control.

D. Data Analysis & Interpretation

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • For each sample, normalize the phospho-substrate signal to the total substrate signal.

  • Plot the normalized phospho-signal against the compound concentration to determine the cellular IC₅₀. A significant difference between biochemical and cellular IC₅₀ values may suggest issues with cell permeability or compound efflux.

Protocol 3: Cell Viability & Proliferation Assay

A. Objective & Rationale The ultimate goal of an anticancer kinase inhibitor is to halt tumor cell growth or induce cell death.[14] This assay measures the functional consequence of target inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

B. Materials

  • Cancer cell line used in Protocol 2.

  • Complete cell culture medium.

  • Test Compound stock solution in DMSO.

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Luminometer plate reader.

C. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with vehicle control (DMSO) and no-cell controls (media only).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

D. Data Analysis & Interpretation

  • Subtract the average background luminescence (no-cell control) from all other measurements.

  • Calculate the percent viability for each concentration relative to the vehicle control: % Viability = 100 * (Luminescence_sample / Luminescence_vehicle)

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation & Target Pathway Context

Hypothetical Performance Data: The following table summarizes hypothetical data for this compound, illustrating how results should be presented to assess potency and selectivity.

Assay TypeTarget KinaseResult (IC₅₀/GI₅₀, µM)
Biochemical CDK4/Cyclin D10.85
ROCK15.2
PIM112.6
SRC> 50
Cellular Target p-Rb (MCF-7 cells)2.5
Cell Viability MCF-7 cells4.1

Interpretation: The hypothetical data suggests that the compound is a moderately potent inhibitor of CDK4 with some selectivity over other tested kinases. The cellular IC₅₀ is within a reasonable range of the biochemical IC₅₀, indicating good cell permeability. Importantly, the GI₅₀ value correlates well with the cellular target engagement IC₅₀, suggesting that the observed anti-proliferative effect is likely due to the inhibition of the CDK4 pathway.

Target Signaling Pathway Context: Understanding where the inhibitor acts is crucial. For a CDK4 inhibitor, the intervention point is a key node in the cell cycle regulation pathway.

G cluster_Rb Rb Phosphorylation Mitogens Growth Factors (Mitogens) Receptor Receptor Tyrosine Kinase Mitogens->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD Complex Cyclin D-CDK4 Active Complex CyclinD->Complex CDK4 CDK4 CDK4->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb G1_S G1-S Phase Transition (Cell Proliferation) E2F->G1_S Activates Transcription Inhibitor Methyl 1-oxo-1,2- dihydroisoquinoline- 3-carboxylate Inhibitor->Complex INHIBITS pRb->E2F Releases

Caption: Inhibition of the CDK4/Cyclin D pathway.

References

  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
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  • In vitro kinase assay. (2023). Protocols.io.
  • Spotlight: Cell-based kinase assay form
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Altern
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays.Methods in Molecular Biology.
  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.).
  • Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxyl
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
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  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4... (n.d.). PMC - PubMed Central.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxyl
  • Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxyl
  • Hu, P., et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase.Journal of Molecular Liquids.
  • methyl 1-oxo-4-(1H-pyrrol-2-yl)
  • Bilenko, V. A., et al. (2025).
  • One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. (1979). The Journal of Organic Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs... (2021).
  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. (2017). PubMed.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species... (2017). PubMed.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)

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Application Notes & Protocols: Characterizing Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate with In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a synthetic derivative of this family. Structurally, its 1-oxo-isoquinoline core bears a resemblance to the pharmacophore of Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of drugs that exploit synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6]

PARP enzymes, particularly PARP1, are critical sensors of DNA single-strand breaks (SSBs).[7] Upon detecting damage, PARP1 catalyzes the formation of poly(ADP-ribose) chains on itself and other proteins, recruiting the DNA repair machinery.[4] Inhibition of PARP not only blocks this catalytic activity but can also "trap" the PARP enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks (DSBs) when encountered by the replication machinery.[6]

This guide provides a comprehensive, multi-assay workflow to characterize the in vitro biological effects of this compound. The experimental strategy is designed to first establish its general cytotoxic potential and then to dissect its specific mechanism of action, with a focus on its hypothesized role as a DNA Damage Response (DDR) inhibitor.

Hypothesized Mechanism of Action

The central hypothesis is that this compound acts as a PARP inhibitor, disrupting the repair of DNA single-strand breaks and leading to the accumulation of more severe DNA lesions, ultimately triggering cell death.

Mechanism_of_Action cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of Putative PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 Damage Sensing ReplicationFork Stalled Replication Fork SSB->ReplicationFork Replication Repair Base Excision Repair (BER) Machinery Recruited PARP1->Repair PARylation Signaling TrappedPARP PARP1 Trapping on DNA RepairedDNA SSB Repaired Repair->RepairedDNA TestCompound Methyl 1-oxo-1,2- dihydroisoquinoline-3-carboxylate TestCompound->TrappedPARP TrappedPARP->ReplicationFork DSB DNA Double-Strand Break (DSB) ReplicationFork->DSB CellDeath Apoptosis / Cell Death (Synthetic Lethality in HR-deficient cells) DSB->CellDeath

Caption: Hypothesized mechanism of the test compound as a PARP inhibitor.

Part 1: Foundational Assay - Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[8]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • This compound (Test Compound)

  • DMSO (vehicle)

  • Cancer cell line (e.g., HeLa, MCF-7, or a BRCA-deficient line like CAPAN-1)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with untreated cells (100% viability), cells treated with vehicle (DMSO) only, and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[11]

  • Solubilization: Carefully discard the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

Data Analysis & Presentation:

  • Subtract the average absorbance of the media-only wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

ParameterDescriptionExpected Outcome for Active Compound
IC₅₀ The concentration of the compound that reduces cell viability by 50%.A low micromolar or nanomolar value, indicating high potency.
Dose-Response Curve A graphical representation of the compound's effect across a range of concentrations.A sigmoidal curve showing a dose-dependent decrease in cell viability.

Part 2: Mechanistic Assays - Probing the DNA Damage Response

Once cytotoxicity is established, the next phase is to investigate the underlying mechanism. Based on our hypothesis, these assays will test the compound's ability to inhibit PARP activity and interfere with DNA repair in a cellular context.

Experimental_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Biochemical Mechanism cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: Downstream Effects start Start: Characterization of This compound viability Protocol 1: MTT Cell Viability Assay start->viability ic50 Determine IC50 Value viability->ic50 parp_assay Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorescent) ic50->parp_assay Confirm Cytotoxicity yh2ax Protocol 3: γH2AX Assay for DNA Double-Strand Breaks parp_assay->yh2ax Biochemical hit colony Protocol 4: Colony Formation Assay yh2ax->colony qpcr Protocol 5: qPCR for Gene Expression Analysis colony->qpcr end End: Comprehensive In Vitro Profile qpcr->end qPCR_Analysis_Workflow Cq 1. Obtain Cq Values (Quantification Cycle) for each gene and sample Norm 2. Normalize to Reference Gene (ΔCq) ΔCq = Cq(Target Gene) - Cq(Reference Gene) Cq->Norm Calib 3. Normalize to Control Sample (ΔΔCq) ΔΔCq = ΔCq(Treated) - ΔCq(Control) Norm->Calib FoldChange 4. Calculate Fold Change Fold Change = 2^(-ΔΔCq) Calib->FoldChange

Caption: Workflow for relative quantification of gene expression using the ΔΔCq method.

The results are expressed as fold change in gene expression in treated samples relative to vehicle-treated controls.

Table of Potential Target Genes and Expected Changes:

Target GeneFunctionExpected Expression ChangeRationale
CDKN1A (p21) Cell cycle inhibitor, promotes G1/S arrest. [13]Up-regulationDNA damage often triggers cell cycle arrest to allow time for repair.
GADD45A Growth arrest and DNA-damage-inducible protein.Up-regulationA key sensor and effector in the DNA damage response pathway. [14]
BRCA1 Critical for homologous recombination (HR) repair of DSBs.Up-regulationCells may attempt to up-regulate HR components in response to DSBs. [14]
BCL2 Anti-apoptotic protein.Down-regulationA decrease in anti-apoptotic factors can prime the cell for apoptosis. [14]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Weaver, O. H., & Lapi, S. E. (2013). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. In Methods in Molecular Biology (Vol. 920). Humana Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • American Association for Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Susanne, C., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLOS ONE. Retrieved from [Link]

  • American Association for Cancer Research. (2019). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. Cancer Research. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Microbial Cell. (2019). Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Rudra, S., et al. (2016). Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage. Nucleic Acids Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. Retrieved from [Link]

  • Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis pathway and reaction mechanism for the fused isoquinoline derivatives 7a,b. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RT-PCR Analysis of Pain Genes: Use of Gel-Based RT-PCR for Studying Induced and Tissue-Enriched Gene Expression. Retrieved from [Link]

  • PubMed. (n.d.). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Retrieved from [Link]

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  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the Isoquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its structural properties make it an ideal starting point for developing potent and selective enzyme inhibitors. Isoquinoline-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, by targeting key enzymes such as poly(ADP-ribose) polymerases (PARPs), various protein kinases, and topoisomerases.[3][4][5] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the discovery and optimization of enzyme inhibitors built upon the isoquinolone framework. It is designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the path from initial hit identification to lead optimization.

Section 1: The Isoquinolone Scaffold in Enzyme Inhibitor Design

The isoquinolone scaffold is a bicyclic aromatic N-heterocycle that serves as an exceptional template for drug design.[6] Its rigid structure provides a defined orientation for substituent groups to interact with enzyme active sites, while its chemical tractability allows for extensive synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

Key Enzyme Classes Targeted by Isoquinolone-Based Inhibitors:

  • Poly(ADP-ribose) Polymerases (PARPs): The isoquinolone core and its bioisosteres are prominent in the design of PARP-1 inhibitors.[3][8] These inhibitors function by competing with the nicotinamide moiety of NAD+, trapping PARP on DNA and leading to synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA mutations.[9]

  • Protein Kinases: This scaffold has been successfully utilized to develop inhibitors for a range of kinases. For example, 4-phenylisoquinolones have emerged as potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of stress signaling pathways.[10][11] Furthermore, modifications to the isoquinoline scaffold have been shown to modulate selectivity between isoforms of Casein Kinase (CK1δ vs. CK1ε), highlighting its utility in achieving specific targeting.[12]

  • Topoisomerases: Fused polycyclic systems incorporating the isoquinoline motif, such as pyrrolo[2,1-a]isoquinolines, are potent inhibitors of topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication and transcription.[4][5]

  • Phosphodiesterases (PDEs): Certain isoquinoline derivatives have been shown to inhibit phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP, thereby affecting various signaling pathways.[13]

The versatility of the isoquinolone scaffold makes it a high-value starting point for inhibitor development campaigns targeting a broad spectrum of enzymes.

Section 2: Workflow for Inhibitor Discovery and Optimization

The development of a novel enzyme inhibitor is a systematic process that begins with identifying an initial "hit" compound and iteratively optimizing its structure to achieve the desired biological activity and drug-like properties.

cluster_Discovery Discovery & Validation cluster_Optimization Lead Optimization Scaffold Scaffold Selection (Isoquinolone) HTS High-Throughput Screening (HTS) Scaffold->HTS Library Screening Hit_ID Hit Identification HTS->Hit_ID Primary Hits Hit_Val Hit Validation (IC50 & Orthogonal Assays) Hit_ID->Hit_Val Confirmed Hits SAR SAR Studies (Synthesis of Analogs) Hit_Val->SAR Initiate Optimization Biochem_Assay Biochemical Assays (Potency, Selectivity) SAR->Biochem_Assay Test Analogs Biochem_Assay->SAR Analyze Data, Design Next Cycle Cell_Assay Cellular Assays (Efficacy, Toxicity) Biochem_Assay->Cell_Assay Promising Compounds Cell_Assay->SAR Feedback Lead_Opt Lead Candidate Cell_Assay->Lead_Opt Dispense 1. Dispense Compounds & Controls into Plate Add_Enzyme 2. Add Enzyme Solution Dispense->Add_Enzyme Incubate_1 3. Pre-incubate (Allows compound-enzyme binding) Add_Enzyme->Incubate_1 Add_Substrate 4. Initiate Reaction (Add fluorogenic substrate) Incubate_1->Add_Substrate Incubate_2 5. Incubate at Optimal Temp. (Allow reaction to proceed) Add_Substrate->Incubate_2 Read 6. Read Fluorescence Incubate_2->Read Analyze 7. Analyze Data (Calculate % Inhibition, Z') Read->Analyze

Caption: Workflow for a primary fluorescence-based biochemical assay.

Step-by-Step Method:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library plate to a 384-well assay plate. Also, plate the positive control inhibitor and DMSO vehicle.

  • Enzyme Addition: Add 10 µL of the target enzyme diluted in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (prepared in assay buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 37°C). This time should be within the linear range of the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Self-Validation: Calculate the Z-prime (Z') factor for the assay plate to assess its quality and suitability for HTS. A Z' value between 0.5 and 1.0 indicates an excellent assay. [14] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control) / |Mean_Negative_Control - Mean_Positive_Control|)

    • Define a hit criterion (e.g., >50% inhibition at a 10 µM concentration) to select compounds for further analysis.

Protocol: IC₅₀ Determination and Dose-Response Analysis

Objective: To quantify the potency of hit compounds by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Causality: A single-point screen can produce false positives. A dose-response curve confirms the inhibitory activity and provides a quantitative measure of potency (IC₅₀), which is essential for comparing compounds and guiding SAR. [15] Method:

  • Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the biochemical assay as described in Protocol 3.1 , but using the dilution series for each compound instead of a single concentration.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Data Presentation: Summarize the results in a table for clear comparison.

Compound IDScaffold ModificationBiochemical IC₅₀ (µM)
IQ-001 (Parent Scaffold)15.2
IQ-002 4-Phenyl substitution0.8
IQ-003 2-Methyl substitution> 50
IQ-004 4-Chloro-phenyl sub.0.15
Protocol: Cellular Activity Confirmation (Resazurin-Based Cytotoxicity Assay)

Objective: To assess whether a biochemically active inhibitor can penetrate cells and exert a biological effect, and to determine its general cytotoxicity.

Causality: Potent biochemical inhibition does not guarantee cellular activity due to factors like cell permeability and stability. This assay provides a first look at the compound's performance in a biological context. [16][17]The resazurin (alamarBlue) assay is a robust method that measures the metabolic activity of viable cells. [16] Method:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to the IC₅₀ protocol). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Measurement: Read the fluorescence or absorbance of the plates.

  • Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) by fitting the data to a dose-response curve.

Section 4: Structure-Activity Relationship (SAR) Workflow

SAR analysis is the cornerstone of lead optimization. It is an iterative process that systematically links changes in a molecule's structure to its biological activity. [18][19]

Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test Potency & Selectivity Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Informs Next Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Interpreting SAR Data: The goal is to identify which structural modifications lead to improved activity. [20]For an isoquinolone scaffold, medicinal chemists might explore:

  • Substitutions at C4: As seen in JNK inhibitors, adding aryl groups at the 4-position can dramatically increase potency. [10]* Modifications at N2: Altering the substituent at the nitrogen can influence cell permeability and interactions with the solvent-exposed region of the binding pocket. [21]* Changes to the Phenyl Ring: Adding electron-withdrawing or -donating groups can alter the electronic properties and binding interactions of the core.

By systematically synthesizing and testing analogs, a detailed SAR map can be built, guiding the rational design of a potent and selective lead candidate. [22]

Section 5: Conclusion and Future Directions

The isoquinolone scaffold is a proven and highly versatile starting point for the development of enzyme inhibitors. By combining rational design, robust synthetic chemistry, and a systematic workflow of biochemical and cellular assays, researchers can efficiently progress from an initial hit to an optimized lead compound. The protocols and strategies outlined in this guide provide a foundational framework for this process.

Future work in this area may involve leveraging the isoquinolone scaffold as the warhead or binding moiety in more advanced therapeutic modalities. For example, it can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are designed not just to inhibit but to induce the targeted degradation of an enzyme, offering a different and potentially more durable pharmacological effect. [9][23]

Section 6: References

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  • Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed. (n.d.). PubMed. [Link]

  • Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed. (n.d.). PubMed. [Link]

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  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Targeting Scaffolding Functions of Enzymes Using PROTAC Approaches - ACS Publications. (2022, July 14). American Chemical Society. [Link]

  • Genetically Encodable Scaffolds for Optimizing Enzyme Function - MDPI. (n.d.). MDPI. [Link]

  • A novel synthesis of isoquinolone derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023, August 3). MDPI. [Link]

  • Isoquinolone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of isoquinoline derivatives | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PubMed Central. (2023, September 7). National Center for Biotechnology Information. [Link]

  • Isoquinoline - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (n.d.). PubMed. [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021, July 6). MDPI. [Link]

  • Scaffold materials utilized for enzyme immobilization and their potential applications. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.). Domainex. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (n.d.). MDPI. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. - R Discovery. (n.d.). R Discovery. [Link]

  • Structure-activity relationship (SAR) study of the prepared chalcones... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Structure-Activity Relationships (SAR) - Pharmacology Mentor. (2023, August 24). Pharmacology Mentor. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (n.d.). DelveInsight. [Link]

  • Casein kinase inhibitor - Otava Chemicals. (n.d.). Otava Chemicals. [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed. (n.d.). PubMed. [Link]

  • types of assays used in early drug discovery - YouTube. (2023, August 14). YouTube. [Link]

  • Enzyme inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • High throughput screening techniques in the pharmaceutical industry - YouTube. (2024, March 24). YouTube. [Link]

  • functional in vitro assays for drug discovery - YouTube. (2023, August 18). YouTube. [Link]

  • High Throughput Screening - Fraunhofer-Gesellschaft. (n.d.). Fraunhofer-Gesellschaft. [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

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  • Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential - MDPI. (n.d.). MDPI. [Link]

  • 6-(Arylaminomethyl) Isoquinolines as Enzyme Inhibitors and Their Preparation: A Patent Highlight of Factor XIIa Inhibitors - PubMed. (n.d.). PubMed. [Link]

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Application Notes & Protocols: Investigating the Antitumor Potential of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to a Novel Investigational Compound

In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate in cancer research. While direct, extensive literature on this specific molecule is emerging, its structural similarity to quinoline and isoquinoline derivatives with established anticancer properties provides a strong rationale for its investigation.[1][2][3][4][5]

This guide is structured to provide not just protocols, but a strategic framework for elucidating the compound's mechanism of action and antitumor efficacy. We will proceed from foundational in vitro characterization to more complex cellular and mechanistic assays, drawing parallels from closely related, well-documented molecules.

Introduction to this compound: A Compound of Interest

This compound (CAS 69454-42-8) is a heterocyclic compound with the molecular formula C₁₁H₉NO₃.[6][7] Its core structure, the isoquinoline ring system, is a key pharmacophore found in numerous biologically active natural products and synthetic pharmaceuticals, including antitumor agents.[5][8] The presence of the oxo and carboxylate moieties suggests potential for hydrogen bonding and other interactions with biological targets, making it an intriguing candidate for anticancer drug development.

Chemical Structure:

(Structure based on IUPAC name: methyl 1-oxo-2H-isoquinoline-3-carboxylate)[6]

Postulated Mechanisms of Action: An Evidence-Based Hypothesis

Based on the activities of structurally related quinoline and isoquinoline derivatives, we can hypothesize several potential mechanisms of action for this compound in cancer cells. These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.

  • Inhibition of Topoisomerase II: Several quinoline derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[3][4] Inhibition of this enzyme leads to DNA damage and apoptosis.

  • Modulation of Key Signaling Pathways: The isoquinoline scaffold is present in compounds known to modulate critical cancer-related signaling pathways. This could involve the inhibition of protein kinases or interference with transcription factor activity.

  • Induction of Apoptosis: The ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. The cytotoxic effects of related compounds are often mediated through the activation of apoptotic pathways.[3]

  • Inhibition of c-Myc/Max/DNA Complex Formation: Certain 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have demonstrated anticancer activity through the inhibition of the c-Myc/Max/DNA complex, thereby disrupting a key oncogenic transcription factor.[2]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.

putative_moa cluster_0 Cancer Cell M1 Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate T1 Topoisomerase II M1->T1 Inhibition P1 Kinase Signaling (e.g., EGFR, Akt) M1->P1 Inhibition (?) C1 c-Myc/Max Complex M1->C1 Inhibition (?) D1 DNA Damage T1->D1 prevents repair A1 Apoptosis D1->A1 G1 Gene Transcription (Proliferation, Survival) P1->G1 activates C1->G1 activates G1->A1 Disruption leads to B1 Cell Cycle Arrest G1->B1 Disruption leads to

Caption: Putative mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols are designed to systematically evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This initial screen will identify sensitive cancer cell lines and determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Protocol:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary Table:

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
MCF-70.1
1
10
50
100
HCT-1160.1
1
10
50
100
Apoptosis Assay by Flow Cytometry

Objective: To determine if the compound induces apoptosis in cancer cells.

Rationale: Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This assay will confirm if the observed cytotoxicity is due to programmed cell death.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis for Mechanistic Insights

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell signaling.

Rationale: Western blotting allows for the detection and quantification of specific proteins. By probing for markers of DNA damage (γH2AX), apoptosis (cleaved PARP, cleaved Caspase-3), and key signaling proteins (p-Akt, c-Myc), we can gain insights into the compound's mechanism of action.

Protocol:

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against γH2AX, cleaved PARP, cleaved Caspase-3, p-Akt, Akt, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram:

experimental_workflow cluster_1 In Vitro Evaluation A Compound Synthesis & Characterization B MTT Cytotoxicity Assay (Multiple Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Western Blot Analysis (Protein Expression) C->E F Mechanistic Insights D->F E->F

Caption: A streamlined workflow for the in vitro investigation of a novel anticancer compound.

Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The proposed experiments are designed to systematically evaluate its cytotoxicity, mode of action, and molecular targets.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies in animal models (e.g., xenograft models).

  • Pharmacokinetic and toxicological profiling.

  • Target identification and validation studies to pinpoint the direct molecular target(s) of the compound.

The structural novelty of this compound, coupled with the promising biological activities of its chemical relatives, underscores its potential as a valuable lead compound in the development of next-generation cancer therapeutics.

References

  • Matsumoto, K., et al. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate. Available at: [Link]

  • Ukrainets, I. V., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Antkiewicz-Michalska, L., et al. (2002). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neural Transmission. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. Available at: [Link]

  • LookChem. (n.d.). Cas 1368336-35-9,Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate. Available at: [Link]

  • Shafiei, M., et al. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Chemistry & Biodiversity. Available at: [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Kamal, A., et al. (2016). Design and synthesis of 4-hydroxy-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carboxamide derivatives as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • da Silva, A. C. M., et al. (2022). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2H-isoquinoline-4-carboxylate. Available at: [Link]

  • Nishimura, Y., et al. (1995). Synthesis and biological properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S., & Singh, P. P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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Application Notes & Protocols for the Analytical Characterization of Isoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinolone and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic molecules with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The rigorous and unambiguous characterization of these molecules is paramount for drug discovery, development, and quality control. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to elucidate the structure, purity, and stereochemistry of isoquinolone derivatives, tailored for researchers, scientists, and drug development professionals.

The Modern Analytical Workflow: A Multi-Technique Approach

The characterization of a novel or synthesized isoquinolone derivative is not a linear process but an integrated workflow. No single technique can provide all the necessary information. Instead, a synergistic approach is employed where data from multiple orthogonal techniques are combined to build a complete and unambiguous profile of the molecule. This workflow ensures that the molecular structure, purity, and key physicochemical properties are confirmed with the highest degree of confidence before advancing a compound through the development pipeline.

The following diagram illustrates a typical workflow, moving from initial confirmation of synthesis to comprehensive structural and purity analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structure Definitive Structural Elucidation cluster_purity Purity & Property Analysis cluster_final Final Data Package Synthesis Chemical Synthesis or Natural Product Isolation Purification Purification (e.g., Flash Chromatography, Prep-HPLC) Synthesis->Purification LCMS LC-MS Analysis (Purity & Molecular Weight) Purification->LCMS Initial Check FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) LCMS->NMR Proceed if pure HRMS High-Resolution MS (Accurate Mass & Formula) LCMS->HRMS Proceed if MW correct HPLC HPLC-UV/DAD (Quantitative Purity) LCMS->HPLC Method Development Report Comprehensive Characterization Report NMR->Report HRMS->Report Xray X-ray Crystallography (Absolute 3D Structure) Xray->Report If crystal available Chiral Chiral Separation (Enantiomeric Purity) HPLC->Chiral If chiral HPLC->Report Chiral->Report FTIR->Report

Caption: General analytical workflow for isoquinolone characterization.

Core Techniques for Structural Elucidation

The primary goal of characterization is to confirm the exact chemical structure of the synthesized molecule. Mass spectrometry and NMR spectroscopy are the two indispensable pillars of this process, with X-ray crystallography providing the ultimate confirmation when applicable.

Mass Spectrometry (MS): The First Line of Evidence

Mass spectrometry is the cornerstone for determining the molecular weight of a compound and gathering initial structural information through fragmentation analysis.[5] For isoquinolone derivatives, which often contain basic nitrogen atoms, electrospray ionization (ESI) is a highly effective and common ionization technique, typically generating protonated molecular ions [M+H]+.[6]

Expert Insight: The choice of ionization mode is critical. While ESI is the default for most isoquinolones, Atmospheric Pressure Chemical Ionization (APCI) can be advantageous for less polar derivatives. Tandem MS (MS/MS) is exceptionally powerful; by isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is a fingerprint of the molecule's structure.[7][8] For example, benzylisoquinolines often show characteristic cleavages at the benzylic position, providing immediate clues to the core scaffold.[9][10]

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., using Orbitrap or TOF analyzers) provides a highly accurate mass measurement (typically < 5 ppm error). This accuracy is sufficient to determine the elemental formula of the molecule, a critical piece of data that distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their functionalities (e.g., C=O, C=C, C-N).

  • 2D NMR Experiments: These are essential for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing key information about stereochemistry and conformation.

Expert Insight: For isoquinolone derivatives, the HMBC experiment is often the most informative. It allows for the unambiguous assignment of substituents on the aromatic rings by correlating protons to carbons several bonds away, definitively piecing together the core structure.[13] For example, a correlation from a proton on a substituent to a carbon within the isoquinolone core confirms its point of attachment.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[14][15] It is the ultimate arbiter for confirming connectivity, conformation, and, most importantly, the absolute stereochemistry of chiral centers.[16][17] For drug development, where specific stereoisomers can have dramatically different biological effects, this confirmation is often a regulatory requirement.[18]

Expert Insight: The primary challenge of this technique is not the data analysis but the process of growing a high-quality single crystal, which can be a time-consuming and empirical process.[14] However, the unequivocal data it provides often justifies the effort, as it eliminates any structural ambiguity that might remain after MS and NMR analysis.[19][20]

Separation, Purity, and Property Analysis

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary technique for separating a compound from impurities and for quantifying its purity.[21] For isoquinolone derivatives, reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method.[21]

Method Development Causality:

  • Column Choice: A C18 column is chosen for its hydrophobicity, which provides good retention for the largely aromatic isoquinolone core.

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. The organic solvent strength is optimized to achieve an appropriate retention time.

  • pH Control: The pH of the aqueous phase is a critical parameter. Isoquinolones are basic, and controlling the pH ensures a consistent protonation state, which is essential for achieving sharp, symmetrical peaks and reproducible retention times.[22] A pH between 3 and 7 is common.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The isoquinolone core has a strong chromophore, making UV detection highly sensitive.[23][24] A DAD is superior as it collects the entire UV-Vis spectrum for the peak, which can help in peak identification and purity assessment.

Chiral Chromatography: Resolving Enantiomers

Many isoquinolone derivatives are chiral, and their enantiomers can have vastly different pharmacological and toxicological profiles.[25][26] Therefore, the ability to separate and quantify enantiomers is critical. This is achieved using chiral HPLC.[27]

Expert Insight: Chiral separations are achieved by using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[25] CSPs are far more common and involve columns packed with a chiral selector (e.g., polysaccharide-based phases). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[26] Method development can be more complex than standard RP-HPLC and often requires screening different columns and mobile phase systems (normal-phase, reversed-phase, or polar organic).[28]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[29][30] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds. It is particularly useful for confirming the presence of key groups like carbonyls (C=O) in isoquinolones, hydroxyls (O-H), amines (N-H), and the success of synthetic transformations.[31]

Functional GroupTypical Wavenumber (cm⁻¹)Appearance
Amide C=O (in isoquinolones)1650-1690Strong, sharp
Aromatic C=C1450-1600Medium to weak, multiple bands
C-N Stretch1000-1350Medium
O-H Stretch (Alcohol/Phenol)3200-3600Strong, broad
N-H Stretch (Amine/Amide)3300-3500Medium, can be sharp or broad
Aromatic C-H Stretch3000-3100Medium to weak, sharp
Aliphatic C-H Stretch2850-3000Medium to strong, sharp
Table 1: Characteristic FTIR absorption frequencies relevant to isoquinolone derivatives.[32][33]

Integrated Analysis Protocols

The following protocols provide detailed, step-by-step methodologies for the most critical analytical workflows.

Protocol 1: HPLC-MS/MS for Identification and Fragmentation Analysis

This protocol is designed for the initial identification of a target isoquinolone derivative in a crude or purified reaction mixture and to obtain its characteristic fragmentation pattern.

HPLC_MS_Protocol cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Method cluster_ms 3. MS Method cluster_analysis 4. Data Analysis P1 Prepare a 1 mg/mL stock solution in DMSO or Methanol. P2 Dilute stock to ~10 µg/mL with 50:50 Acetonitrile:Water. P1->P2 H1 Column: C18, 2.1 x 50 mm, 1.8 µm Temperature: 40 °C P2->H1 Inject 5 µL H2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Acetonitrile H1->H2 H3 Gradient: 5% B to 95% B over 5 min Flow Rate: 0.4 mL/min H2->H3 M1 Ionization: ESI Positive Mode Capillary Voltage: 3.5 kV H3->M1 Eluent to MS M2 Full Scan (MS1): m/z 100-1000 M1->M2 M3 Tandem MS (MS/MS): Data-dependent acquisition on top 3 most intense ions from MS1 scan. Collision Energy: Ramped 15-40 eV M2->M3 A1 Extract ion chromatogram for expected [M+H]⁺. M3->A1 A2 Verify the mass in the MS1 spectrum. A1->A2 A3 Analyze the MS/MS spectrum to identify key fragment ions and propose fragmentation pathways. A2->A3

Caption: Workflow for HPLC-MS/MS analysis of isoquinolones.

Causality and Trustworthiness:

  • 0.1% Formic Acid: This is a common MS-compatible mobile phase additive. It ensures the analyte is protonated ([M+H]+) for efficient ESI+ ionization and provides good chromatographic peak shape.[34]

  • Data-Dependent Acquisition: This is an efficient method to automatically acquire high-quality MS/MS spectra for the most abundant ions in a sample without prior knowledge of their m/z values.

  • Ramped Collision Energy: Using a range of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a more complete fragmentation map.[35]

Protocol 2: NMR for Unambiguous Structure Elucidation

This protocol outlines the standard suite of experiments required to solve the structure of a purified isoquinolone derivative.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the highly purified (>95%) compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (e.g., on a 500 MHz spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (sharp peaks).

    • Acquire ¹H Spectrum: Obtain a high-quality 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest peak of interest).

    • Acquire ¹³C Spectrum: Obtain a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time than the ¹H spectrum.

    • Acquire 2D COSY Spectrum: This experiment identifies ¹H-¹H spin-spin coupling networks.

    • Acquire 2D HSQC Spectrum: This experiment correlates protons to their directly attached carbons.

    • Acquire 2D HMBC Spectrum: This is often the most critical experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

    • Acquire 2D NOESY/ROESY Spectrum (if stereochemistry is ): This experiment reveals through-space proximities.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal (0 ppm) or the residual solvent peak. Calibrate the heteronuclear spectra using the ¹H calibration.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Use the HSQC spectrum to assign protons to their corresponding carbons.

    • Use the COSY spectrum to trace out spin systems (e.g., alkyl chains, aromatic spin systems).

    • Use the HMBC spectrum to connect the different spin systems and confirm the overall carbon skeleton. Pay close attention to correlations from protons to quaternary carbons.

    • Combine all data to propose a final, unambiguous structure.[36]

Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment

This protocol describes a general approach for developing a method to determine the enantiomeric excess (% ee) of a chiral isoquinolone derivative.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at ~1 mg/mL in a suitable solvent (e.g., ethanol, isopropanol).

    • Prepare a sample of the enantiomerically enriched material at the same concentration.

  • Column and Mobile Phase Screening:

    • Rationale: Chiral recognition is highly specific, and there is no universal chiral column. Screening is the most effective approach.[28]

    • Select a set of 2-3 chiral columns with different selectivities (e.g., Daicel Chiralpak IA, IB, IC).

    • Screen each column with at least two different mobile phase systems:

      • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 90:10, 80:20). This often provides the best selectivity.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

    • Inject the racemic standard and evaluate the chromatograms for separation (Resolution > 1.5 is desired).

  • Method Optimization:

    • Once a column and mobile phase system show baseline separation, optimize the method.

    • Mobile Phase Composition: Fine-tune the ratio of solvents to improve resolution or reduce run time.

    • Flow Rate: Adjust the flow rate (typically 0.5-1.0 mL/min) to optimize efficiency.

    • Temperature: Temperature can significantly affect chiral separations, sometimes even reversing the elution order.[28] Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C).

  • Quantification:

    • Once the method is optimized, inject the enantiomerically enriched sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

ParameterTypical Starting Conditions for ScreeningRationale
Columns Polysaccharide-based (e.g., Chiralpak IA, AD-H)Broad applicability for many classes of compounds.[26][37]
Mobile Phase 1 n-Hexane / Isopropanol (90:10 v/v)Standard normal phase condition, often gives good selectivity.
Mobile Phase 2 Acetonitrile / 10 mM Ammonium Bicarbonate (70:30 v/v)Standard reversed-phase condition compatible with many CSPs.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CAmbient temperature is a good starting point.
Detection UV at 254 nm or λmax of compoundMost isoquinolones have strong UV absorbance.
Table 2: Typical starting conditions for chiral method development.

References

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  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.
  • Analysis of isoquinoline alkaloids from Mahonia leschenaultia and Mahonia napaulensis roots using UHPLC-Orbitrap-MSn and UHPLC-QqQLIT-MS/MS. ResearchGate.
  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. ResearchGate.
  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PubMed Central.
  • Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. ResearchGate.
  • Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
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  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
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Sources

Application Notes and Protocols for High-Throughput Screening of Isoquinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolone Scaffold as a Privileged Structure in Drug Discovery

The isoquinolone core is a bicyclic aromatic heterocyclic compound that serves as the foundational structure for a multitude of natural products and synthetic molecules with significant pharmacological activities.[1] Its presence in medicinally important compounds like the muscle relaxant papaverine and the potent antimicrobial berberine underscores its historical and ongoing importance in medicine.[2][3] In contemporary drug discovery, the isoquinolone scaffold is recognized as a "privileged structure" due to its ability to bind to multiple, diverse biological targets with high affinity.[2] This versatility has led to the development of isoquinolone-based compounds targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4]

Isoquinolone derivatives have been successfully developed as potent and selective inhibitors of several key enzyme families, including:

  • Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair, PARP inhibitors have emerged as a major breakthrough in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6][7] The isoquinolinone core is a key pharmacophore in several potent PARP inhibitors.[8][9]

  • Protein Kinases: As central regulators of cellular signaling, kinases are major targets in oncology and immunology.[10] The isoquinoline framework has been effectively utilized to generate inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and Haspin kinase.[11][12][13]

  • Phosphodiesterases (PDEs): These enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in numerous signaling pathways. Isoquinolone derivatives have been identified as potent inhibitors of PDEs, with applications in cardiovascular disease and erectile dysfunction.[14][15][16]

Given the broad therapeutic potential of isoquinolone compounds, high-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of these molecules to identify promising lead compounds for further development.[17] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis workflows for the HTS of isoquinolone libraries, using the inhibition of PARP1 as a representative case study.

Part 1: Assay Development and Optimization for a PARP1 Inhibition Screen

The success of any HTS campaign hinges on the development of a robust, reliable, and cost-effective assay.[18] For screening isoquinolone libraries against PARP1, a biochemical assay that measures the enzymatic consumption of its substrate, nicotinamide adenine dinucleotide (NAD+), is a common and effective approach.[19]

Principle of the PARP1 Fluorescence-Based Assay

PARP1 is activated by DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, including itself (auto-PARylation).[19] This process consumes NAD+. A robust HTS assay can be designed by quantifying the amount of NAD+ remaining after the enzymatic reaction. This is achieved by a two-step process: first, the PARP1 reaction is allowed to proceed, and then a developing enzyme is added that converts the remaining NAD+ into a highly fluorescent product.[19][20] The fluorescence intensity is therefore inversely proportional to PARP1 activity.

Critical Parameters for Optimization

Before initiating a full-scale screen, the assay must be meticulously optimized to ensure a suitable screening window and statistical robustness.

  • Enzyme and Substrate Titration:

    • PARP1 Concentration: The optimal concentration of PARP1 should be determined by titrating the enzyme against a fixed, saturating concentration of NAD+ and activated DNA. The goal is to find the lowest enzyme concentration that gives a robust signal-to-background ratio, typically aiming for a concentration that yields approximately 80% of the maximal activity (EC80). This conserves enzyme and ensures the assay is sensitive to inhibitors.[1]

    • NAD+ Concentration: The concentration of NAD+ should be set at or near its Michaelis constant (Km) for PARP1. Performing the assay at the Km for the substrate makes the assay more sensitive to competitive inhibitors, which is a common mechanism for isoquinolone-based PARP inhibitors that mimic the nicotinamide portion of NAD+.[21]

  • DMSO Tolerance:

    • Compound libraries are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not significantly affect enzyme activity. This is achieved by running the assay with a dose-response of DMSO, and the final concentration in the HTS is kept below this tolerance limit, usually at or below 1%.

  • Assay Robustness (Z'-Factor):

    • The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[16][22] It is calculated using the means (µ) and standard deviations (σ) of the positive control (p, maximum inhibition) and negative control (n, no inhibition).

    • Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|[9]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5] A value below 0.5 suggests that the assay has either too much variability or too small a signal window and requires further optimization.[5]

ParameterRecommended Value/RangeRationale
PARP1 Concentration EC80 of titration curveBalances signal strength with sensitivity to inhibitors.
NAD+ Concentration At or near KmIncreases sensitivity to competitive inhibitors.
Final DMSO Concentration ≤ 1%Minimizes solvent interference with enzyme activity.
Z'-Factor ≥ 0.5Ensures a statistically robust screening window.[5]

Part 2: High-Throughput Screening Protocol for PARP1 Inhibition

This protocol is designed for a 384-well plate format and is amenable to automation.

Reagents and Materials
  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • NAD+ Detection Kit (containing a developer enzyme and substrate)

  • Isoquinolone Compound Library (in DMSO)

  • Potent PARP Inhibitor (e.g., Olaparib) as a positive control

  • 384-well black, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound_Addition 1. Add 0.2 µL of Isoquinolone Compounds (or Controls) to Wells Reagent_Addition 2. Add 20 µL of PARP1/DNA/Buffer Master Mix Compound_Addition->Reagent_Addition Incubation1 3. Incubate for 15 min at Room Temperature Reagent_Addition->Incubation1 Reaction_Start 4. Add 10 µL of NAD+ to Initiate Reaction Incubation1->Reaction_Start Incubation2 5. Incubate for 60 min at Room Temperature Reaction_Start->Incubation2 Developer_Addition 6. Add 10 µL of Developer Reagent Incubation2->Developer_Addition Incubation3 7. Incubate for 30 min at Room Temperature Developer_Addition->Incubation3 Read_Plate 8. Read Fluorescence Incubation3->Read_Plate

Caption: High-Throughput Screening Workflow for PARP1 Inhibition.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 200 nL of each isoquinolone compound from the library plate to the corresponding wells of a 384-well assay plate.

    • Controls: Dedicate columns for controls:

      • Negative Control: DMSO only (no inhibitor).

      • Positive Control: A known PARP1 inhibitor (e.g., Olaparib) at a concentration that gives maximal inhibition (e.g., 10 µM).

  • Enzyme/DNA Addition: Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer at 1.5X the final optimized concentration. Add 20 µL of this master mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of NAD+ solution (at 3X the final optimized concentration) to all wells to start the enzymatic reaction. The final reaction volume is 30 µL.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[20]

  • Signal Development: Add 10 µL of the developer reagent from the NAD+ detection kit to each well.

  • Development Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 372/444 nm).[20]

Part 3: Data Analysis, Hit Identification, and Validation

Raw fluorescence data from the HTS must be processed and analyzed to identify genuine "hits" while minimizing false positives.[23]

Primary Data Analysis
  • Normalization: The raw fluorescence data is normalized to the plate controls to determine the percent inhibition for each compound.

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common approach is to set the hit threshold at three times the standard deviation of the negative controls (DMSO wells).

Hit Confirmation and Potency Determination

Compounds identified as hits in the primary screen are then subjected to a dose-response analysis to confirm their activity and determine their potency (IC50 value).

  • Dose-Response Plate Preparation: "Cherry-pick" the primary hits and prepare a series of dilutions (typically 8-10 points, in a 3-fold or 4-fold dilution series) to create a concentration gradient.

  • IC50 Determination: Run the same PARP1 assay with the diluted compounds. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[14][15][24]

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Selection (Thresholding) Normalization->Hit_Selection Dose_Response Dose-Response Testing (IC50 Determination) Hit_Selection->Dose_Response Validation Hit Validation (Orthogonal & Secondary Assays) Dose_Response->Validation Leads Validated Lead Compounds Validation->Leads

Caption: Data Analysis and Hit Validation Workflow.

Hit Validation: Ensuring Specificity and Cellular Activity

A critical phase of any screening campaign is to eliminate false positives and confirm that the compound's activity is specific and relevant in a cellular context.[25]

  • Orthogonal Biochemical Assays: To rule out assay artifacts (e.g., compound fluorescence), hits should be tested in an orthogonal assay that uses a different detection method. For PARP1, a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins is an excellent choice.[18]

  • PARP Selectivity Profiling: The PARP family has 17 members, with PARP1 and PARP2 being the most homologous and both involved in DNA repair.[26][27] To determine the selectivity of the isoquinolone hits, they should be tested in a similar biochemical assay using recombinant PARP2 enzyme. Compounds with high selectivity for PARP1 over PARP2 may offer a better therapeutic window and are often prioritized.[8][27]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Hit A 1515010
Hit B 25301.2
Olaparib 520.4
  • Cell-Based Secondary Assays: The ultimate goal is to identify compounds that are active in a cellular environment. Validated hits from the biochemical assays should be progressed to cell-based assays.

    • Principle of Synthetic Lethality: PARP inhibitors are particularly effective in cancer cells that have defects in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in the BRCA1 or BRCA2 genes.[7][13][17] Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[7]

    • Cell Viability Assay: A common secondary assay involves treating a panel of cancer cell lines, including a BRCA1 or BRCA2 mutant line and a corresponding wild-type line, with the hit compounds. Cell viability is measured after 72-120 hours of incubation using a method like a resazurin-based or ATP-quantification assay.[10][13] A potent and selective hit will show significantly greater cytotoxicity in the BRCA-mutant cells compared to the wild-type cells.

Conclusion: From High-Throughput Screen to Lead Candidate

High-throughput screening is a powerful engine for drug discovery, enabling the rapid identification of active compounds from large chemical libraries. The isoquinolone scaffold, with its proven track record against diverse and important drug targets, is an ideal starting point for such campaigns. By employing a systematic and rigorous approach that encompasses robust assay development, careful execution of the primary screen, and a multi-tiered hit validation cascade, researchers can successfully identify novel and potent isoquinolone-based lead compounds. The workflow described herein, using PARP1 inhibition as a paradigm, provides a comprehensive framework that can be adapted to other targets, ultimately accelerating the journey from a chemical library to a potential new therapeutic.

References

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  • Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the construction of the tetrahydroisoquinoline (THIQ) scaffold. This core structure is a privileged motif in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities. This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings and practical applications of the Pictet-Spengler synthesis. We will explore the reaction mechanism, discuss critical experimental parameters, and provide detailed, field-proven protocols for the synthesis of diverse THIQ derivatives. Furthermore, this document will showcase the application of this reaction in the synthesis of biologically relevant molecules and explore modern advancements, including asymmetric and enzymatic variations.

Introduction: The Enduring Legacy of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system[1][2][3]. The elegance and efficiency of this transformation have cemented its place in the synthetic chemist's toolbox for over a century. Its significance is further underscored by its role in the biosynthesis of numerous alkaloids in plants, where enzymes such as norcoclaurine synthase (NCS) catalyze the reaction with remarkable stereoselectivity[4][5].

The tetrahydroisoquinoline core is a key pharmacophore in many approved drugs and clinical candidates, targeting a wide range of receptors and enzymes. This has fueled continuous research into novel applications and methodologies of the Pictet-Spengler reaction, making it a highly relevant topic for modern drug discovery.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The Pictet-Spengler reaction proceeds through a well-established two-step mechanism, which is crucial for understanding how to control and optimize the reaction conditions.

Step 1: Formation of the Iminium Ion

The reaction commences with the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or, less commonly, a ketone) to form a Schiff base. Under acidic conditions, the nitrogen of the Schiff base is protonated to generate a highly electrophilic iminium ion intermediate. The acid catalyst plays a pivotal role in this step by activating the carbonyl group for nucleophilic attack by the amine and facilitating the subsequent dehydration[6][7].

Step 2: Intramolecular Electrophilic Aromatic Substitution

The generated iminium ion then undergoes an intramolecular electrophilic aromatic substitution (SEAr) reaction. The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic carbon of the iminium ion, leading to the formation of the new six-membered ring. A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline product[6][8]. The success of this cyclization is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the ring facilitate the reaction, often allowing for milder conditions[8].

Diagram 1: The General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylethylamine β-Arylethylamine SchiffBase Schiff Base Arylethylamine->SchiffBase + Carbonyl Carbonyl Aldehyde/Ketone IminiumIon Iminium Ion SchiffBase->IminiumIon + H+ CyclizedIntermediate Cyclized Intermediate IminiumIon->CyclizedIntermediate Intramolecular SEAr Catalyst H+ IminiumIon->Catalyst THIQ Tetrahydroisoquinoline CyclizedIntermediate->THIQ - H+ Catalyst->Carbonyl

Caption: A simplified workflow of the Pictet-Spengler reaction mechanism.

Experimental Protocols: From Theory to Practice

The versatility of the Pictet-Spengler reaction is reflected in the wide range of experimental conditions that can be employed. The choice of solvent, acid catalyst, temperature, and reaction time depends heavily on the reactivity of the substrates.

Protocol 1: Classical Acid-Catalyzed Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol provides a general procedure for the synthesis of a 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, a tetrahydro-β-carboline derivative, which is a common variation of the Pictet-Spengler reaction utilizing tryptamine as the β-arylethylamine[9].

Materials:

  • Tryptamine

  • Benzaldehyde

  • Dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Trifluoroacetic acid (TFA) or another strong protic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) in the chosen solvent (e.g., CH2Cl2, approximately 10 mL per mmol of tryptamine)[9].

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 equivalents) dropwise at room temperature[9].

  • Acid Catalysis: Carefully add the acid catalyst (e.g., TFA, 1.0-1.5 equivalents) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for a period of 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC)[9].

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and brine[9].

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate)[9].

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Biomimetic Synthesis of Salsolinol under Physiological Conditions

This protocol details the non-enzymatic synthesis of salsolinol, a neuroactive tetrahydroisoquinoline formed from the condensation of dopamine and acetaldehyde, under conditions that mimic a physiological environment[10]. This is particularly relevant for studying its role in neurodegenerative diseases.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Phosphate buffer (pH 7.4)

  • Nitrogen gas

  • Reaction vessel (e.g., sealed vial)

Procedure:

  • Solution Preparation: Dissolve dopamine hydrochloride in the phosphate buffer within the reaction vessel[10].

  • Deoxygenation: To prevent the oxidation of dopamine, deoxygenate the solution by bubbling nitrogen gas through it for at least 15 minutes[10].

  • Addition of Acetaldehyde: Add acetaldehyde to the dopamine solution. The molar ratio can be varied to optimize the yield[10].

  • Incubation: Seal the reaction vessel and incubate at a controlled temperature, such as 37°C, for 24-48 hours to mimic physiological conditions[10].

  • Analysis: The formation of salsolinol can be monitored and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis

ParameterProtocol 1 (Classical)Protocol 2 (Biomimetic)Key Considerations
β-Arylethylamine TryptamineDopamineReactivity of the aromatic ring is crucial.
Carbonyl Compound BenzaldehydeAcetaldehydeAldehydes are generally more reactive than ketones.
Catalyst Trifluoroacetic Acid (TFA)None (Phosphate Buffer)Strong acids are typical for less activated systems.
Solvent DichloromethaneAqueous BufferSolvent choice affects solubility and reaction rate.
Temperature Room Temp. to Reflux37°CHigher temperatures can accelerate the reaction but may lead to side products.
pH AcidicPhysiological (7.4)pH significantly influences the formation of the iminium ion and cyclization.

Asymmetric Pictet-Spengler Synthesis: Accessing Chiral Tetrahydroisoquinolines

The synthesis of enantiomerically pure tetrahydroisoquinolines is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The asymmetric Pictet-Spengler reaction has emerged as a powerful tool to achieve this goal.

Chiral Brønsted Acid Catalysis

A significant advancement in asymmetric Pictet-Spengler reactions has been the development of chiral phosphoric acids as catalysts. These catalysts can protonate the imine in a chiral environment, leading to a highly enantioselective cyclization[11]. This approach has been successfully applied to the synthesis of various tetrahydro-β-carboline derivatives with high yields and excellent enantiomeric excesses[11].

Enzymatic Synthesis

Nature provides an elegant solution for asymmetric synthesis through enzymes. Norcoclaurine synthase (NCS), for instance, catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key precursor to a vast family of benzylisoquinoline alkaloids, with high stereospecificity[5]. The use of such enzymes in biocatalytic processes offers a green and highly selective alternative to traditional chemical methods.

Diagram 2: Asymmetric Pictet-Spengler Synthesis Workflow

Asymmetric_PS_Workflow cluster_inputs Inputs cluster_catalysis Catalytic System cluster_output Output Arylethylamine Prochiral β-Arylethylamine EnantiopureTHIQ Enantiomerically Enriched Tetrahydroisoquinoline Arylethylamine->EnantiopureTHIQ Aldehyde Aldehyde Aldehyde->EnantiopureTHIQ ChiralCatalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid or Pictet-Spenglerase Enzyme) ChiralCatalyst->EnantiopureTHIQ Controls Stereochemistry

Caption: Conceptual workflow for achieving enantioselectivity in the Pictet-Spengler reaction.

Applications in Drug Discovery and Natural Product Synthesis

The Pictet-Spengler reaction has been instrumental in the total synthesis of numerous complex natural products and the development of novel therapeutic agents.

  • Natural Product Synthesis: The reaction is a key step in the synthesis of a wide range of alkaloids, including yohimbine, reserpine, and strychnine. Its biomimetic nature makes it an ideal strategy for constructing the core structures of these intricate molecules.

  • Medicinal Chemistry: The tetrahydroisoquinoline scaffold is present in a variety of drugs. For instance, the anti-cancer agent trabectedin and the dopamine agonist rotigotine feature this core structure. The Pictet-Spengler reaction provides a direct and efficient route to synthesize libraries of THIQ analogs for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of salsolinol, implicated in Parkinson's disease, is a prime example of its application in studying disease mechanisms[10][12].

Conclusion and Future Perspectives

The Pictet-Spengler synthesis of tetrahydroisoquinolines remains a remarkably robust and adaptable reaction in the arsenal of synthetic chemists. Its continued relevance is a testament to its efficiency and the biological importance of the structures it produces. Future developments will likely focus on expanding the substrate scope, developing more efficient and selective catalysts for asymmetric synthesis, and integrating the reaction into flow chemistry platforms for large-scale production. The interplay between chemical and enzymatic approaches will undoubtedly continue to drive innovation in the synthesis of complex, biologically active tetrahydroisoquinolines for the advancement of medicine and science.

References

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  • Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol. Wiley Online Library. [Link]

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  • Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. Springer Nature Experiments. [Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]

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  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Publications. [Link]

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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. Frontiers. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar. [Link]

  • Time and yield for Pictet-Spengler reactions using β-substituted tryptamines. ResearchGate. [Link]

  • Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. PubMed Central. [Link]

  • Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science. [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. ACS Publications. [Link]

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  • Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your reaction outcomes.

Synthesis Overview

This compound is a key intermediate in medicinal chemistry. Its synthesis can be challenging, with yield and purity being primary concerns. While several general isoquinoline syntheses exist, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, a highly effective and direct route for this specific substituted isoquinolinone involves an intramolecular Dieckmann condensation.[1][2] This approach typically starts from phthalic anhydride and an amino acid derivative, leading to a diester intermediate which is then cyclized.

The general workflow involves:

  • Amide Formation: Ring-opening of phthalic anhydride with an N-substituted glycine methyl ester derivative.

  • Esterification (if necessary): Conversion of the resulting carboxylic acid to a methyl ester to form the required diester precursor.

  • Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base to form the β-keto ester, which is the core of the target molecule.

This guide will focus primarily on troubleshooting and optimizing this Dieckmann condensation-based route.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My Dieckmann condensation is giving a very low yield or failing completely. What are the most common causes and how can I fix them?

A1: This is a frequent issue and can stem from several factors. A systematic approach is the best way to troubleshoot.[3]

  • Cause 1: Inactive or Inappropriate Base. The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the esters.[4] Sodium ethoxide is common, but its effectiveness can be hampered by moisture.

    • Solution:

      • Switch to a Stronger Base: Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4] These are powerful bases that can effectively drive the reaction.

      • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and the enolate intermediate.[3] Always use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Suboptimal Reaction Temperature. The temperature needs to be sufficient to promote the reaction but not so high that it causes decomposition of the starting material or product.

    • Solution: If using sodium ethoxide, refluxing in ethanol is standard.[5] With stronger bases like NaH, the reaction can often be run at room temperature or with gentle heating in an aprotic solvent like THF or toluene.[4] Try running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimum.

  • Cause 3: Purity of the Diester Precursor. Impurities in your starting diester can inhibit the reaction. An unreacted carboxylic acid from a previous step is a common culprit, as it will be deprotonated by the strong base, consuming it in a non-productive acid-base reaction.

    • Solution: Purify the diester precursor meticulously before the cyclization step, typically via column chromatography. Confirm its purity using ¹H NMR and LC-MS to ensure the absence of starting materials or acidic impurities.

Q2: I am observing a significant amount of a byproduct that is not my desired product. What could it be?

A2: Besides unreacted starting material, the most likely byproduct is from an intermolecular Claisen condensation rather than the desired intramolecular Dieckmann condensation, especially if the reaction is run at high concentrations.

  • Solution:

    • High Dilution: Run the reaction under high-dilution conditions. This favors the intramolecular reaction pathway by decreasing the probability of two different molecules reacting with each other. A concentration of 0.01-0.05 M is a good starting point.

    • Slow Addition: Add the diester substrate slowly via a syringe pump to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the substrate low, further promoting intramolecular cyclization.

Q3: My final product seems to decompose during workup or purification. How can I improve its stability?

A3: The β-keto ester product can be sensitive to both acidic and basic conditions, especially at elevated temperatures, potentially leading to hydrolysis or retro-Claisen/Dieckmann cleavage.[5][6]

  • Solution:

    • Careful Quenching: Quench the reaction by carefully adding it to a cold, dilute acid (e.g., 1M HCl) with vigorous stirring. Avoid strong acids or prolonged exposure. The goal is to neutralize the base and protonate the enolate to form the final product.

    • Avoid High Temperatures: Concentrate the product in vacuo using a rotary evaporator at a low temperature (e.g., <40°C).

    • Purification Method: If column chromatography is necessary, use a neutral stationary phase like silica gel and consider deactivating it slightly with triethylamine in the eluent if the product shows signs of degradation on the column. Often, the product can be isolated in sufficient purity by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve issues of low product yield.

G start Low Yield Observed cond_check Verify Reaction Conditions (Base, Solvent, Temp, Time) start->cond_check cond_ok Conditions Appear Correct cond_check->cond_ok Yes cond_bad Conditions Suboptimal cond_check->cond_bad No reagent_check Assess Reagent & Precursor Purity reagent_ok Purity Confirmed (NMR, LCMS) reagent_check->reagent_ok Yes reagent_bad Impurity Detected reagent_check->reagent_bad No workup_check Review Workup & Purification workup_ok Procedure Seems Gentle workup_check->workup_ok Yes workup_bad Potential Product Loss / Decomposition workup_check->workup_bad No cond_ok->reagent_check optimize_cond Systematically Optimize Parameters (e.g., try NaH in THF) cond_bad->optimize_cond reagent_ok->workup_check purify_reagent Re-purify Precursor (Column Chromatography) reagent_bad->purify_reagent end_goal Improved Yield workup_ok->end_goal modify_workup Modify Workup (e.g., Cold Quench, Low Temp Evap.) workup_bad->modify_workup optimize_cond->end_goal purify_reagent->end_goal modify_workup->end_goal

Caption: A flowchart for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Dieckmann condensation step?

A1: The mechanism is analogous to the intermolecular Claisen condensation.[5]

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Closure: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., methoxide) as a leaving group to form the cyclic β-keto ester.

  • Deprotonation (Drive to Completion): The newly formed β-keto ester has a highly acidic proton between the two carbonyls. The alkoxide leaving group (or another equivalent of base) rapidly deprotonates this position, forming a stabilized enolate. This final, irreversible deprotonation is the thermodynamic driving force for the reaction.

  • Protonation: An acidic workup protonates this enolate to yield the final neutral product.

G cluster_mech Dieckmann Condensation Mechanism A Diester Precursor B Enolate Formation A->B + Base (-H+) C Intramolecular Attack B->C D Tetrahedral Intermediate C->D E Ring Closure (Expel -OMe) D->E F Stabilized Enolate (Product) E->F + Base (-H+) Drives Reaction G Final Product (after H+ workup) F->G + H3O+

Caption: Simplified mechanism of the Dieckmann condensation.

Q2: How should I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting diester and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar, should have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots over time and analyzing them by LC-MS is also highly effective.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Strong Bases: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Potassium tert-butoxide (t-BuOK) is highly corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or purchased anhydrous solvents and test for peroxides if the container has been opened for a long time.

  • Workup: The quenching of strong bases with acid is exothermic. Perform the quench slowly and in an ice bath to control the temperature.

Comparative Data

The choice of base and solvent can significantly impact the yield of the Dieckmann condensation. The following table summarizes conditions reported in the literature for similar transformations.

BaseSolventTemperature (°C)Typical Yield RangeReference
Sodium Ethoxide (NaOEt)EthanolReflux (78 °C)40-60%Classic conditions, but can be lower yielding.[5]
Potassium tert-Butoxide (t-BuOK)Toluene80-110 °C60-85%A common choice for improved yields.[4]
Sodium Hydride (NaH)THF/DMF25-60 °C70-90%Often provides the highest yields due to the irreversible nature of the deprotonation and the formation of H₂ gas.[4]
LHMDSTHF-78 to 25 °C65-85%A strong, non-nucleophilic base that can be effective at lower temperatures, potentially reducing side reactions.[4]

Detailed Experimental Protocol

This protocol is a representative example based on an alkoxide-induced Dieckmann condensation.[1]

Synthesis of Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Step 1: Synthesis of the Phthalamic Ester Intermediate

  • To a stirred solution of an appropriate N-substituted glycine methyl ester (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add phthalic anhydride (1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Wash the reaction mixture with 1M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude phthalamic acid.

  • If esterification is needed: Dissolve the crude acid in methanol (0.2 M) and cool to 0 °C. Add thionyl chloride (2.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate. Purify the resulting diester by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Dieckmann Condensation

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (to achieve a final substrate concentration of ~0.05 M).

  • In a separate flask, dissolve the purified diester from Step 1 (1.0 eq) in anhydrous THF.

  • Slowly add the diester solution to the stirred suspension of NaH at room temperature over 1 hour using a syringe pump.

  • After the addition is complete, gently heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a solid.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
  • Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3533-3537. Available from: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]

  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

  • Merck Index. Pomeranz-Fritsch Reaction. Available from: [Link]

  • Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Organic Letters, 21(10), 3533-3537. Available from: [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Available from: [Link]

  • Suginome, Y., et al. (1979). Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. The Journal of Organic Chemistry, 44(18), 3044–3047. Available from: [Link]

  • ResearchGate. (2008). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Grygorenko, O., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

  • Grygorenko, O., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

  • Sharma, A., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available from: [Link]

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available from: [Link]

  • ResearchGate. (2008). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

Sources

Technical Support Center: Purification of Isoquinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoquinolone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and field experience, this document provides troubleshooting advice, detailed experimental protocols, and key data to help you achieve optimal purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses broad, foundational questions regarding the purification of isoquinolone compounds.

Q1: What are the most common types of impurities I should expect in my crude isoquinolone product?

A1: Impurities in isoquinolone synthesis can be broadly categorized based on their origin.[1] Understanding the source of an impurity is the first step in designing an effective purification strategy.

Impurity TypeSource / ExamplesRecommended Initial Approach
Process-Related Unreacted starting materials (e.g., β-phenylethylamides), reagents, and by-products from side reactions (e.g., retro-Ritter products).[1][2]Chromatography (Flash or HPLC), Acid-Base Extraction.
Structurally Similar Regioisomers (e.g., quinoline), and other isoquinoline derivatives with minor structural differences.[3][4]High-resolution Preparative HPLC, Fractional Crystallization.
Degradation Products Oxidation products from exposure to air, or decomposition on acidic surfaces like silica gel.[1][5]Use of deactivated silica, inert atmosphere, prompt processing.
Residual Solvents Toluene, Dichloromethane (DCM), Methanol, etc., from the reaction or work-up.[1]High-vacuum drying, Recrystallization.
Elemental Impurities Trace heavy metals from catalysts (e.g., Palladium, Copper).[1][5]Charcoal treatment, Filtration through specific media (e.g., Celite).

Q2: How do the physicochemical properties of isoquinolones influence purification?

A2: The key physicochemical property of the isoquinolone scaffold is its basicity. The lone pair of electrons on the nitrogen atom makes it a weak base (pKa of the conjugate acid is ~5.14).[6] This property is fundamental to purification for several reasons:

  • Acid-Base Extraction: The basic nitrogen can be protonated by treatment with an acid (e.g., HCl) to form a water-soluble salt.[6][7] This allows for the separation of the isoquinolone from neutral or acidic impurities, which will remain in the organic layer. The isoquinolone can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7]

  • Chromatography: The basicity can cause peak tailing on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase or by using deactivated silica gel.[8]

  • Solubility: Isoquinolones are generally soluble in common organic solvents like ethanol, acetone, and diethyl ether, but have low solubility in water.[6][9] Their corresponding salts, however, are water-soluble. This differential solubility is the cornerstone of both acid-base extraction and certain crystallization protocols.[10]

Q3: What is a good starting point for developing a purification strategy for a novel isoquinolone derivative?

A3: A multi-step, logical workflow is the most effective approach. The initial strategy should be based on the scale of the purification and the nature of the expected impurities.

Diagram: General Purification Workflow for Isoquinolone Compounds

G cluster_start Initial State cluster_main Purification Cascade cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Removes acidic/neutral impurities) Crude->Extraction Liquid-Liquid Work-up Chromatography Column Chromatography (Separates by polarity) Extraction->Chromatography For complex mixtures Crystallization Recrystallization (High purity polishing) Extraction->Crystallization If impurities are minimal Chromatography->Crystallization Final polishing step Pure Pure Isoquinolone (>98%) Crystallization->Pure

A typical purification cascade for isoquinolone compounds.

  • Initial Work-up: Begin with an acid-base extraction to perform a bulk separation of your basic product from non-basic impurities.[7]

  • Chromatography: Use flash column chromatography for a primary purification to separate compounds based on polarity.[11]

  • Final Polish: Employ recrystallization from a suitable solvent system to remove any remaining minor impurities and obtain a highly pure, crystalline product.[3]

Troubleshooting Guides

This section addresses specific, common problems encountered during isoquinolone purification in a direct question-and-answer format.

Problem 1: My isolated isoquinolone product is colored (yellow or brown), but it should be colorless.

  • Possible Cause 1: Oxidation.

    • Explanation: Aromatic nitrogen heterocycles can be susceptible to air oxidation, especially if stored for extended periods or handled at high temperatures, leading to colored degradation products.[1]

    • Solution: Activated Charcoal Treatment. This is a classic and effective method for removing highly colored, polar impurities.

      • Protocol: Decolorization with Activated Charcoal

        • Dissolve the crude, colored product in a suitable solvent (e.g., ethanol, ethyl acetate) at a concentration of ~50-100 mg/mL.

        • Add a small amount of activated charcoal (typically 1-5% by weight relative to your compound).

        • Gently heat the mixture to boiling for 5-10 minutes with stirring.

        • Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal. Caution: Perform this step quickly to prevent the product from crystallizing prematurely in the funnel.[3]

        • Allow the filtrate to cool and crystallize.

  • Possible Cause 2: Highly Polar Impurities.

    • Explanation: Certain by-products formed during synthesis can be highly colored and polar.

    • Solution: Column Chromatography. A well-chosen chromatography system can effectively separate the desired product from these impurities.

      • Normal Phase (Silica Gel): Colored, polar impurities often adhere strongly to the silica, allowing the less polar product to elute first.[3]

      • Reversed-Phase (C18): This can be effective if the colored impurities have a significantly different polarity profile from your target compound.[11]

Problem 2: I am struggling to separate my target isoquinolone from a structural isomer (e.g., a regioisomer or quinoline).

  • Explanation: Structural isomers often have very similar polarities and solubilities, making them challenging to separate by standard chromatography or crystallization.[3] This is a common issue when isolating isoquinoline from sources like coal tar, which contains quinoline.[4][6]

  • Solution 1: High-Resolution Preparative HPLC.

    • Causality: Preparative HPLC provides significantly higher resolving power than standard flash chromatography, often capable of separating compounds with very small differences in retention time.[11] A C18 reversed-phase column is a common starting point.

    • Protocol: General Preparative HPLC Method

      • Scouting: Develop an analytical HPLC method first to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or TFA) that shows baseline separation of the isomers.

      • Scaling: Transfer the method to a preparative scale column. Dissolve the crude mixture in a strong solvent (like DMSO or DMF) at a high concentration.

      • Gradient Elution: Run a shallow gradient around the elution point of your isomers to maximize separation.

      • Fraction Collection: Collect fractions and analyze by analytical HPLC or TLC to identify those containing the pure desired isomer.

Table: Example Preparative HPLC Parameters [11]
Parameter Value
Column C18 Reverse Phase (10 µm, 50 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 minutes (example, optimize as needed)
Flow Rate 20 mL/min
Injection 1-5 mL (e.g., 10-50 mg/mL in DMSO)
  • Solution 2: Fractional Crystallization of Salts.

    • Causality: Even if the free bases have similar solubilities, their salts (e.g., sulfates, hydrochlorides) may have significantly different crystal lattice energies and solubilities. Isoquinoline is slightly more basic than quinoline, and this difference can be exploited.[4][6] The acid sulfate of isoquinoline can be separated from that of quinoline by fractional crystallization.[6]

    • Protocol: Fractional Crystallization

      • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

      • Slowly add a stoichiometric amount of an acid (e.g., H₂SO₄) to form the salts.

      • Allow the solution to cool very slowly and without agitation. The salt of the less soluble isomer will crystallize out first.

      • Filter the crystals and analyze the purity. The mother liquor will be enriched in the more soluble isomer.

      • Multiple recrystallization steps may be required to achieve high purity.[3]

Problem 3: My product is chiral, and I need to separate the enantiomers.

  • Explanation: Enantiomers have identical physical properties (polarity, solubility, boiling point) in achiral environments, making them inseparable by standard techniques like reversed-phase HPLC or normal silica chromatography.[12] To separate them, a chiral environment must be introduced.[13][14]

  • Solution 1: Chiral HPLC.

    • Causality: This is the most common and effective method. Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[13] Columns like Chiralcel OD-H and OJ-H are effective for separating 1-benzyl-N-methyltetrahydroisoquinolines.[13]

    • Protocol: Chiral HPLC Separation

      • Column Screening: Screen several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) with various mobile phases (typically normal phase like hexane/isopropanol or reversed-phase).

      • Method Optimization: Once separation is observed, optimize the mobile phase composition, flow rate, and temperature to maximize resolution (Rs).

      • Scale-Up: Once an analytical method is established, it can be scaled to a semi-preparative or preparative system to isolate larger quantities of each enantiomer.

  • Solution 2: Diastereomeric Salt Crystallization.

    • Causality: This classical chemical method involves reacting the racemic isoquinolone (a base) with a single enantiomer of a chiral acid (a resolving agent, e.g., tartaric acid, mandelic acid).[15] This creates a mixture of two diastereomeric salts. Diastereomers have different physical properties and can be separated by crystallization.[15]

    • Protocol: Chiral Resolution via Diastereomeric Salts

      • Dissolve the racemic isoquinolone in a suitable solvent (e.g., ethanol).

      • Add 0.5 equivalents of a chiral resolving acid (e.g., L-(+)-tartaric acid).

      • Heat the solution to dissolve everything, then allow it to cool slowly.

      • The less soluble diastereomeric salt will crystallize. Filter and wash the crystals.

      • To recover the free base, dissolve the purified salt in water, basify the solution (e.g., with NaOH), and extract the pure enantiomer with an organic solvent.

      • The other enantiomer can be recovered from the mother liquor.

G Start Racemic Isoquinolone Mixture CheckScale What is the required scale? Start->CheckScale ChiralHPLC Use Chiral HPLC (Analytical or Prep) CheckScale->ChiralHPLC Analytical / Small Scale (<1g) Diastereomer Use Diastereomeric Salt Crystallization CheckScale->Diastereomer Large Scale (>1g) EndSmall Pure Enantiomers (mg scale) ChiralHPLC->EndSmall EndLarge Pure Enantiomers (gram+ scale) Diastereomer->EndLarge

Sources

Technical Support Center: Troubleshooting the Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the Dieckmann condensation. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful cyclization reaction to synthesize cyclic β-keto esters. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Mechanism Overview: The "Why" Behind the Reaction

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a five- or six-membered cyclic β-keto ester.[1][2][3] The reaction is base-catalyzed and proceeds through the formation of an enolate at one α-carbon, which then acts as a nucleophile, attacking the carbonyl of the second ester group within the same molecule.[4][5] The key to a successful reaction lies in the final, essentially irreversible deprotonation of the newly formed cyclic β-keto ester (pKa ≈ 11), which is far more acidic than the starting ester (pKa ≈ 25).[1] This final acid-base step is the thermodynamic driving force of the entire sequence, pulling the preceding equilibrium steps toward the product.[6]

Dieckmann_Mechanism cluster_driving_force Irreversible Driving Force Diester Diester Enolate Enolate Intermediate Diester->Enolate 1. Deprotonation (Base) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Intramolecular Nucleophilic Attack BetaKetoEster Cyclic β-Keto Ester Tetrahedral->BetaKetoEster 3. Elimination of Alkoxide FinalEnolate Product Enolate Salt (Thermodynamic Sink) BetaKetoEster->FinalEnolate 4. Deprotonation (Base) Troubleshooting_Yield Start Low or No Yield CheckBase 1. Check Base Start->CheckBase CheckSubstrate 2. Check Substrate Start->CheckSubstrate CheckConditions 3. Check Conditions Start->CheckConditions BaseStoichiometry Stoichiometry Issue? (Need ≥1 equivalent) CheckBase->BaseStoichiometry BaseStrength Base Strength Issue? (pKa too low) CheckBase->BaseStrength RingStrain Unfavorable Ring Size? (Not 5- or 6-membered) CheckSubstrate->RingStrain NoAlphaH No Enolizable α-H in Product? CheckSubstrate->NoAlphaH Moisture Moisture Present? (Wet solvent/glassware) CheckConditions->Moisture Concentration Concentration Too High? (Causes polymerization) CheckConditions->Concentration

Caption: Troubleshooting logic for low reaction yield.

Question 2: My reaction is producing a significant amount of a polymeric or tar-like substance. What's happening?

Answer:

The formation of polymers or intractable tars indicates that the intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation. Instead of one molecule cyclizing with itself, the enolate of one diester molecule is reacting with the ester group of a different molecule, leading to long polymer chains.

Possible Causes & Solutions:

  • High Concentration: This is the most common cause. At high concentrations, the probability of two different diester molecules colliding is much higher than the probability of the two ends of the same molecule finding each other.

    • Solution: Employ high-dilution conditions. This typically involves the slow addition of the diester substrate via a syringe pump to a refluxing solution of the base and solvent. This keeps the instantaneous concentration of the diester very low, strongly favoring the intramolecular pathway. This is especially critical for forming rings with seven or more members. [7]

Question 3: During my aqueous workup, a large amount of white precipitate forms immediately upon adding water. Is this my product, and why is my final yield of oil so low after acidification?

Answer:

This is a common observation and often a good sign! The white precipitate is very likely the sodium (or potassium) salt of your product's enolate. [8]As explained in the mechanism overview, the final, stable product in the basic reaction mixture is not the neutral β-keto ester, but its conjugate base. This enolate salt is often insoluble in organic solvents like toluene or ether and will precipitate, especially upon addition of a co-solvent like water in which it may also have limited solubility.

The subsequent low yield of oil after acidification suggests a problem with the final protonation and extraction steps.

Possible Causes & Solutions:

  • Incomplete Acidification: The enolate salt must be fully protonated to regenerate the neutral, organic-soluble β-keto ester.

    • Solution: After the initial aqueous wash, ensure the aqueous layer is acidified to a pH of ~2-3 with a suitable acid (e.g., 1M HCl). Check the pH with litmus paper. Only then will the product be in its neutral form and extractable into the organic layer.

  • Inefficient Extraction: The neutral β-keto ester may have some water solubility, or an emulsion may have formed, preventing efficient separation.

    • Solution: Perform multiple extractions (e.g., 3x) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right base for my Dieckmann condensation?

The choice of base is critical and depends on the substrate and desired reaction conditions. [9]

Base Formula Common Solvent Key Advantages Potential Issues
Sodium Ethoxide NaOEt Toluene, Ethanol Inexpensive, classic choice, effective for simple substrates. [10] Can cause transesterification if the diester is not an ethyl ester. Requires heating.
Potassium tert-Butoxide KOt-Bu Toluene, THF Sterically hindered, reducing side reactions. More reactive than NaOEt, often providing higher yields. [9][11] More expensive, highly hygroscopic.
Sodium Hydride NaH THF, Toluene Strong, non-nucleophilic base; avoids transesterification. Reaction byproduct (H₂) is a gas. Can be heterogeneous, sometimes requiring higher temperatures or longer reaction times. Must be handled with care (flammable).

| Lithium Diisopropylamide | LDA | THF | Very strong, non-nucleophilic base. Useful for kinetically controlled, low-temperature reactions to control regioselectivity. [11]| Must be prepared fresh or titrated. Requires cryogenic temperatures (-78 °C). |

FAQ 2: What is the best solvent for the reaction?

Anhydrous non-polar solvents like toluene or benzene are often preferred as they can reduce side reactions. [11]Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used and may enhance the stability of the enolate intermediate. [11]The key is that the solvent must be aprotic (unless it is the alcohol corresponding to the alkoxide base) and absolutely dry.

FAQ 3: How can I control regioselectivity in an unsymmetrical diester?

If the two α-carbons of the diester are not equivalent, two different enolates can form, potentially leading to a mixture of products. [12]Regioselectivity is determined by which α-proton is removed.

  • Thermodynamic Control: Using a weaker base (like NaOEt) at higher temperatures will preferentially form the more substituted, thermodynamically more stable enolate.

  • Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperature (-78 °C) will preferentially deprotonate the less sterically hindered α-carbon, forming the kinetic enolate. [11] FAQ 4: What is the difference between the Dieckmann and the Thorpe-Ziegler condensations?

Both are intramolecular cyclization reactions driven by the formation of an acidic product, but they start with different functional groups. [13]

  • Dieckmann Condensation: An intramolecular reaction of a diester to form a cyclic β-keto ester . [3][14]* Thorpe-Ziegler Reaction: An intramolecular reaction of a dinitrile to form a cyclic α-cyanoenamine , which is then typically hydrolyzed with acid to yield a cyclic ketone . [15][16][17]

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation (5-Membered Ring)

This protocol describes the cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate using sodium ethoxide in toluene. [9] Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene (approx. 3 mL per gram of diester). Add sodium ethoxide (1.1 equivalents) to the toluene to form a suspension.

  • Addition of Diester: To this suspension, add diethyl adipate (1.0 equivalent) dropwise over 10-15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or GC until the starting diester is consumed (typically 2-4 hours).

  • Cooling: Allow the reaction mixture to cool to room temperature. A thick precipitate of the sodium enolate salt may form.

Protocol 2: Troubleshooting - Aqueous Workup and Product Isolation

This protocol details the steps following the reaction to isolate the neutral product.

Procedure:

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add chilled water to the mixture to dissolve the sodium enolate salt. Transfer the entire mixture to a separatory funnel.

  • Initial Wash: Wash the organic layer with water. Separate the layers. Keep the organic layer, but do not discard the aqueous layer , as it contains your product salt.

  • Acidification: Combine all aqueous layers. While stirring in an ice bath, slowly add 1M HCl until the pH of the solution is ~2-3 (check with pH paper). The solution may become cloudy as the neutral β-keto ester precipitates or forms an oil.

  • Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the combined organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclic β-keto ester, which can then be purified by distillation or chromatography.

References

Sources

Pictet-Spengler Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] Its significance is underscored by its application in the total synthesis of numerous natural alkaloids and pharmaceutically active compounds.[3][4][5] This guide synthesizes field-proven insights and established literature to help you navigate the nuances of this versatile reaction.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.

Question 1: My reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I improve the outcome?

Low or no yield is one of the most common issues. The problem can typically be traced back to one of five key areas: starting materials, catalyst, solvent, temperature, or reaction time. A logical, stepwise investigation is the most effective troubleshooting strategy.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed sm Step 1: Verify Starting Material Quality start->sm cat Step 2: Optimize Acid Catalyst sm->cat If no improvement sol Step 3: Evaluate Solvent System cat->sol If no improvement temp Step 4: Adjust Reaction Temperature sol->temp If no improvement time Step 5: Monitor Reaction Progress temp->time If no improvement success Yield Improved time->success Optimization Complete

Caption: A systematic workflow for troubleshooting low yields.

Step-by-Step Analysis and Solutions:

  • Starting Material Integrity:

    • Purity: Ensure the purity of the β-arylethylamine. Impurities can inhibit the reaction or lead to side products.

    • Aldehyde/Ketone Quality: Aldehydes, in particular, are susceptible to oxidation to carboxylic acids or self-condensation/polymerization upon storage.[6] It is often advisable to use freshly distilled or purified aldehydes.

    • Stoichiometry: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.1–1.5 equivalents) of the carbonyl component can help drive the reaction to completion, ensuring the full consumption of the more valuable amine.[6][7]

  • Catalyst Activity and Loading:

    • The Role of the Acid: The acid catalyst is critical for the reaction mechanism. It protonates the intermediate Schiff base (or imine) to form a highly electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[1][8][9] An imine itself is generally not electrophilic enough for the ring closure to occur.[1]

    • Catalyst Loading: The amount of acid is crucial. Too little acid will result in a slow or stalled reaction, while excessive acid can lead to degradation of the starting materials or the desired product.[6] A good starting point for Brønsted acids is typically 10–50 mol%, although stoichiometric amounts are also common.[6]

    • Catalyst Choice: For substrates with electron-rich aromatic rings (e.g., indoles, pyrroles), mild acids are often sufficient.[1] For less nucleophilic systems (e.g., a simple phenyl group), stronger acids like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or even superacids may be required under harsher conditions.[1][9]

  • Solvent Effects:

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

    • Protic vs. Aprotic: Traditionally, the reaction was run in protic solvents. However, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in many cases.[1][6]

    • Anhydrous Conditions: Unless you are intentionally using aqueous reagents (like formalin), ensure your reaction is conducted under anhydrous conditions. Water can interfere with the formation of the key iminium ion intermediate.[6]

  • Reaction Temperature:

    • Finding the Sweet Spot: The optimal temperature is highly variable. Some reactive substrates proceed smoothly at room temperature, while others require heating to 40–80 °C or even higher.[6][10]

    • Screening: If the reaction is sluggish at room temperature, gentle heating is a logical next step. Conversely, if you observe decomposition or the formation of multiple side products, consider lowering the temperature (e.g., to 0 °C).[6] Be aware that higher temperatures can render the reaction reversible and may promote racemization in asymmetric syntheses.[1][9]

  • Reaction Time and Monitoring:

    • Finding the Endpoint: It is critical to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Product Degradation: Allowing the reaction to proceed for too long after completion can lead to product degradation or the formation of oxidized side products, ultimately lowering the isolated yield.[6]

Question 2: I'm observing significant side products. How can I identify and minimize them?

The formation of side products is often linked to reaction conditions being too harsh or prolonged. Common side products include:

  • Oxidation Products: The desired tetrahydro-β-carboline or tetrahydroisoquinoline can be sensitive to air oxidation, especially at elevated temperatures, leading to the formation of the corresponding fully aromatic β-carboline or isoquinoline.[6]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures or prolonged reaction times.

  • Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation reactions, consuming the starting material.[6]

    • Solution: Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a smaller excess of the aldehyde can also be beneficial.

  • N-Acylated Byproducts: In reactions aiming for an N-acyliminium ion Pictet-Spengler, incomplete cyclization can leave N-acylated starting material.

    • Solution: Ensure the conditions are sufficient to promote the cyclization of the highly electrophilic N-acyliminium ion intermediate. This variant often proceeds under milder conditions than the classic strong-acid-catalyzed reaction.[1][9]

Question 3: How can I control the diastereoselectivity (cis/trans) of my reaction when forming a new chiral center?

When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position, leading to the possibility of cis and trans diastereomers relative to an existing stereocenter (e.g., in tryptophan derivatives).[1]

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_cis TS (cis) Reactants->TS_cis Low Temp (Irreversible) TS_trans TS (trans) Reactants->TS_trans P_cis Cis Product (Kinetic) TS_cis->P_cis P_trans Trans Product (Thermodynamic) P_cis->P_trans High Temp (Reversible) TS_trans->P_trans

Caption: Energy profile for diastereoselective Pictet-Spengler reactions.

  • Kinetic Control (Favoring the Cis Product): The cis diastereomer is often the kinetically controlled product, meaning it is formed faster because it proceeds through a lower energy transition state.[1][9] To favor this isomer, the reaction should be run under irreversible conditions.

    • Solution: Perform the reaction at lower temperatures (e.g., -78 °C to room temperature).[9][11] This minimizes the chance of the reaction reversing and equilibrating to the more stable isomer.

  • Thermodynamic Control (Favoring the Trans Product): At higher temperatures, the reaction can become reversible. This allows the initially formed kinetic product to revert to the iminium ion intermediate and then re-form as the more thermodynamically stable trans product.[1][9]

    • Solution: Run the reaction at elevated temperatures (reflux) to allow for equilibration.

  • Solvent Influence: The choice of solvent can also dramatically impact diastereoselectivity. For instance, in the synthesis of β-carbolines from tryptophan methyl ester, using acetonitrile or nitromethane can lead to a high cis:trans ratio (e.g., 99:1). This is attributed to the lower solubility of the cis product's hydrochloride salt, which precipitates from the solution and shifts the equilibrium.[4]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right acid catalyst?

The choice of catalyst is substrate-dependent and is a critical parameter for optimization.[12]

Table 1: Common Acid Catalysts and Their Applications

Catalyst TypeExamplesTypical Use Cases & Considerations
Brønsted Acids HCl, H₂SO₄, TFA, p-TsOHThe "classic" catalysts. Strength should be matched to the nucleophilicity of the aromatic ring. Strong acids are needed for less reactive substrates.[1][7][9]
Lewis Acids BF₃·OEt₂, AgOTf, AuCl₃Can be effective, particularly for N-acyliminium ion variants. May offer different selectivity profiles compared to Brønsted acids.[1][7]
Organocatalysts Chiral Phosphoric Acids, ThioureasPrimarily used for asymmetric Pictet-Spengler reactions to induce enantioselectivity.[13][14][15][16]
Enzymes Pictet-SpenglerasesUsed in biosynthesis and chemoenzymatic approaches for high stereoselectivity under physiological conditions, though substrate scope can be limited.[1][17][18]
FAQ 2: What is the role of the solvent, and how do I select one?

The solvent influences reactant solubility, reaction rate, and even stereochemical outcome.[4][6]

Table 2: Solvent Selection Guide for Pictet-Spengler Reactions

Solvent ClassExamplesCharacteristics & Best Use
Aprotic Non-Polar Toluene, BenzeneOften used for reactions at higher temperatures (reflux). Good for substrates that are less polar. Can be effective for achieving thermodynamic control.[4]
Aprotic Polar Dichloromethane (DCM), Chloroform, AcetonitrileExcellent general-purpose solvents. Dissolve a wide range of substrates and reagents. Aprotic media have been reported to give superior yields.[1][6] Acetonitrile can promote high cis-selectivity.[4]
Protic Methanol, Ethanol, WaterTraditional solvents for this reaction. Can participate in hydrogen bonding. Water is often present when using aqueous aldehyde sources like formalin.[6][8]

A screening of solvents is highly recommended during the optimization phase.[19]

FAQ 3: How does temperature affect the reaction outcome?

Temperature is a double-edged sword and must be carefully controlled.

  • Rate: Higher temperatures increase the reaction rate.[20]

  • Side Reactions: Elevated temperatures can promote side reactions like oxidation and product degradation.[6]

  • Reversibility & Stereochemistry: As discussed in the troubleshooting section, high temperatures can make the reaction reversible, allowing for thermodynamic equilibration but potentially leading to racemization or loss of desired diastereoselectivity.[1][9]

FAQ 4: What is the substrate scope of the Pictet-Spengler reaction?

The reaction's success is highly dependent on the electronic nature of the β-arylethylamine.

  • Electron-Rich Aromatics: Aromatic rings with high nucleophilicity, such as indoles and pyrroles, or phenyl rings bearing electron-donating groups (e.g., methoxy), react readily under mild conditions to give high yields.[1][7][9]

  • Electron-Poor Aromatics: Less nucleophilic rings, such as an unsubstituted phenyl group or those with electron-withdrawing groups, are much less reactive. These substrates typically require harsher conditions, including strong acids and high temperatures, and often result in lower yields.[1][9]

  • Carbonyl Component: Aldehydes are generally much more reactive than ketones due to steric and electronic factors.[9] While reactions with ketones are possible, they often require more forcing conditions.[21]

FAQ 5: How can I achieve high enantioselectivity in my reaction?

Achieving high enantioselectivity requires the use of a chiral influence, as the classic reaction using achiral starting materials will produce a racemic mixture.

  • Chiral Catalysts: This is the most modern and versatile approach. Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) and hydrogen-bond donors (e.g., thioureas) have proven highly effective in catalyzing asymmetric Pictet-Spengler reactions with excellent enantioselectivity.[13][14][15][22]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the cyclization. The auxiliary is then removed in a subsequent step.

  • Substrate Control: Using an enantiopure starting material, such as L-tryptophan, allows the existing stereocenter to direct the formation of the new stereocenter.[1][4]

Part 3: General Experimental Protocol

This protocol provides a general starting point. The specific substrate, catalyst, solvent, and temperature must be optimized for each unique reaction.

Protocol: Synthesis of a Tetrahydro-β-carboline

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the tryptamine derivative (1.0 eq).

  • Dissolution: Add the chosen anhydrous solvent (e.g., DCM or toluene) to dissolve the starting material under an inert atmosphere (N₂ or Ar).

  • Aldehyde Addition: Add the aldehyde (1.1–1.2 eq). If the aldehyde is particularly reactive, consider adding it portion-wise or via a syringe pump.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 20 mol%) to the stirring solution.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the tryptamine derivative is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[6][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two or three times with the reaction solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.[6]

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. Effect of temperature on Pictet-Spengler reaction. [Link]

  • PubMed Central (PMC). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • PubMed Central (PMC). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Ingenta Connect. Synthetic versus enzymatic pictet-spengler reaction: An overview. [Link]

  • Organic-Reaction.com. Pictet-Spengler Reaction - Common Conditions. [Link]

  • ACS Publications. Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • RSC Publishing. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. [Link]

  • MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Ingenta Connect. Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. [Link]

  • PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • RSC Publishing. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. [Link]

  • ResearchGate. Substrate scope of the XB-catalyzed Pictet Spengler reaction. [Link]

  • Journal of the American Chemical Society. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]

  • ACS Publications. Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ACS Publications. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. [Link]

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • PubMed Central (PMC). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]

  • ResearchGate. Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine. [Link]

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Bischler-Napieralski Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful reaction for the synthesis of 3,4-dihydroisoquinolines. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is not working, or the yield is very low. What are the primary factors I should investigate?

Low or no yield in a Bischler-Napieralski reaction can typically be attributed to a few key factors:

  • Insufficient Aromatic Ring Activation: This reaction is an electrophilic aromatic substitution, meaning the aromatic ring of your β-phenylethylamide must be sufficiently nucleophilic to attack the intermediate nitrilium ion. The presence of electron-donating groups (EDGs) on the aromatic ring is crucial for success.[1][2][3][4][5][6] If your substrate lacks strong EDGs, the cyclization will be sluggish or may not occur at all.

  • Inappropriate Dehydrating Agent: The choice and potency of the dehydrating agent are critical. For less reactive substrates, a stronger dehydrating agent or harsher conditions may be necessary. Phosphorus oxychloride (POCl₃) is common, but for deactivated systems, a combination of POCl₃ and phosphorus pentoxide (P₂O₅) is often more effective.[2][3][4][7]

  • Unstable Substrate: Under the strongly acidic and often high-temperature conditions of the reaction, your starting material or product may be susceptible to decomposition.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all lead to poor outcomes. These parameters must be carefully optimized for each specific substrate.

Q2: I am observing a significant amount of a styrene-like byproduct. What is this, and how can I prevent its formation?

This is a classic side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction .[3][4][6][8] It proceeds through the same nitrilium ion intermediate as the desired cyclization. However, instead of intramolecular cyclization, the intermediate fragments to form a stable styrene derivative and a nitrile.

To minimize the retro-Ritter reaction:

  • Solvent Choice: Using a nitrile solvent (e.g., acetonitrile) that corresponds to the nitrile fragment being eliminated can shift the equilibrium away from the retro-Ritter products.[4][6]

  • Milder Reagents: Employing alternative, milder reagents can avoid the formation of the nitrilium ion altogether. For instance, using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can generate a more reactive N-acyliminium ion that is less prone to fragmentation.[4][6]

Q3: My reaction mixture has turned into a dark, intractable tar. What causes this, and how can I avoid it?

Tar formation is a common issue, especially with sensitive substrates or under harsh reaction conditions. It is generally a result of polymerization and decomposition of the starting material, intermediates, or the final product.[3]

Strategies to prevent tarring:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature can be beneficial. Overheating is a primary cause of polymerization.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures increase the likelihood of decomposition.[3]

  • Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable and homogeneous reaction mixture. Concentrated reaction mixtures are more prone to polymerization.

Q4: Can a Pictet-Spengler reaction occur as a side reaction during a Bischler-Napieralski synthesis?

While both reactions are used to synthesize isoquinoline scaffolds, they proceed through different mechanisms and start from different precursors. The Bischler-Napieralski reaction starts with a β-phenylethylamide , while the Pictet-Spengler reaction begins with a β-phenylethylamine and an aldehyde or ketone.[2][9][10] Therefore, a direct Pictet-Spengler reaction is not a typical side reaction of the Bischler-Napieralski synthesis. However, if your starting material is contaminated with the corresponding amine, or if hydrolysis of the amide occurs under the reaction conditions, trace amounts of Pictet-Spengler-type products could theoretically be formed if a carbonyl source is present.

Troubleshooting Guides

Issue 1: Formation of Abnormal Cyclization Products
ObservationProbable CauseRecommended Solution
Isolation of a regioisomer of the expected product.With certain substrates, particularly those with methoxy groups, the use of P₂O₅ can lead to cyclization at an unexpected position on the aromatic ring. This is proposed to occur via a spiro intermediate formed by ipso-attack.[2]If you are observing abnormal cyclization, consider switching to a different dehydrating agent that is less prone to inducing this rearrangement, such as POCl₃ alone or milder reagents like Tf₂O.
Issue 2: Incomplete Reaction
ObservationProbable CauseRecommended Solution
Significant amount of starting material remains after the expected reaction time.1. Reaction time is too short. 2. Reaction temperature is too low. 3. The dehydrating agent is not potent enough for the substrate.1. Continue to monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Gradually increase the reaction temperature. 3. For substrates with electron-withdrawing groups or less activated aromatic rings, consider using a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.

Materials:

  • β-phenylethylamide (1.0 equiv)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Phosphorus oxychloride (POCl₃) (1.1 - 5.0 equiv)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the β-phenylethylamide.

  • Solvent Addition: Add the anhydrous solvent to dissolve the starting material. The choice of solvent can be critical; for substrates prone to the retro-Ritter reaction, consider using acetonitrile.

  • Reagent Addition: Cool the solution in an ice-water bath. Add the POCl₃ dropwise to the stirred solution. This addition is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it into a beaker of ice-water or a saturated aqueous sodium bicarbonate solution with vigorous stirring. Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydroisoquinoline.

Protocol 2: Purification of 3,4-Dihydroisoquinolines by Column Chromatography

Materials:

  • Crude 3,4-dihydroisoquinoline

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine for basic products)

  • Standard column chromatography setup

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate eluent system that provides good separation of the desired product from impurities (a target Rf value of 0.2-0.3 for the product is a good starting point).

  • Column Packing: Pack a glass chromatography column with silica gel using either a dry or slurry packing method.[11][12] Equilibrate the column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Alternatively, for small scale, the crude product can be dissolved in a minimal amount of solvent and loaded directly onto the column.[13]

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 3,4-dihydroisoquinoline.

Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting

Bischler_Napieralski_Mechanism cluster_main Main Reaction Pathway cluster_retro Retro-Ritter Side Reaction cluster_poly Polymerization/Tar Formation Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (HO)POCl₂ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative Nitrilium->Styrene Fragmentation Nitrile Nitrile Nitrilium->Nitrile Fragmentation Tar Polymer/Tar Nitrilium->Tar High Temp. Decomposition Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization Product->Tar High Temp. Decomposition

Caption: The Bischler-Napieralski reaction and its major side pathways.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Activation Check Aromatic Ring Activation (Need EDGs?) Check_Yield->Activation Yes Retro_Ritter Styrene Byproduct? (Retro-Ritter) Check_Purity->Retro_Ritter Yes Polymer Tar Formation? Check_Purity->Polymer Yes Purification Optimize Purification (Column Chromatography) Check_Purity->Purification Other Impurities Reagent Increase Dehydrating Agent Potency (e.g., add P₂O₅) Activation->Reagent Conditions Optimize Temperature and Reaction Time Reagent->Conditions Solvent Use Nitrile Solvent Retro_Ritter->Solvent Temp_Control Lower Temperature, Reduce Reaction Time Polymer->Temp_Control Milder_Reagents Use Milder Reagents (Tf₂O, Oxalyl Chloride) Solvent->Milder_Reagents

Caption: A troubleshooting workflow for the Bischler-Napieralski synthesis.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • wenxuecity.com. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

  • ResearchGate. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. [Link]

  • PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Columbia University. Column chromatography. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

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Technical Support Center: Managing Low Yields in Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming low yields in the Suzuki-Miyaura cross-coupling of haloquinolines. Quinolines are a vital scaffold in medicinal chemistry, and mastering their functionalization is key to advancing drug discovery programs.[1] This resource synthesizes established protocols, mechanistic insights, and field-proven experience to help you navigate the complexities of this powerful reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the Suzuki coupling of haloquinolines.

Q1: My Suzuki coupling with a chloroquinoline is failing or giving very low yields. What's the first thing I should check?

A1: The first aspect to scrutinize is your catalyst and ligand system. Chloroquinolines are notoriously less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2][3] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.

Initial Checks:

  • Catalyst Choice: For chloroquinolines, more active, electron-rich, and sterically hindered phosphine ligands are typically required to facilitate the challenging oxidative addition step.[3] Consider catalysts or ligands from the Buchwald or Fu groups, such as SPhos, XPhos, or RuPhos.[3]

  • Catalyst Loading: For unreactive chlorides, a higher catalyst loading (e.g., 2-5 mol%) might be necessary.[4]

  • Pre-catalyst vs. In-situ Generation: Using well-defined palladium pre-catalysts can offer better reproducibility than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[5]

Q2: I'm observing significant amounts of a dehalogenated quinoline byproduct. What causes this and how can I prevent it?

A2: The formation of a dehalogenated quinoline (where the halogen is replaced by a hydrogen) is a common side reaction.[5] This often occurs when the palladium complex, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[5]

Potential Causes and Solutions:

  • Solvent as a Hydride Source: Solvents like alcohols can sometimes act as hydride donors. Ensure you are using high-purity, anhydrous solvents.

  • Base-Promoted Decomposition: Certain bases or impurities can lead to pathways that generate hydride species.

  • Incomplete Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate has more time to participate in side reactions. Optimizing the base and solvent can accelerate transmetalation.

Q3: My boronic acid/ester seems to be decomposing before it couples. How can I confirm this and what can I do?

A3: This is likely due to protodeboronation, a major side reaction where the boronic acid or ester group is cleaved and replaced by a hydrogen atom.[6] This is particularly problematic with electron-deficient boronic acids.[6]

Troubleshooting Protodeboronation:

  • Use of More Stable Boron Reagents: Convert your boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[6] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[6]

  • Choice of Base: The base is crucial for activating the boron species but can also promote protodeboronation.[7] Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH when protodeboronation is an issue.[8]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and bases can help mitigate this.

Q4: I'm seeing a significant amount of homocoupling of my boronic acid. What are the likely causes?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.[9] This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle and lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling.[5]

Minimizing Homocoupling:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen.[6] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10]

  • Use of Fresh Catalyst: A partially deactivated catalyst can be less efficient in the desired cross-coupling, allowing side reactions like homocoupling to become more prominent.

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent low-yield issues.

Guide 1: Optimizing the Catalyst System for Challenging Haloquinolines

The choice of catalyst and ligand is paramount for the successful coupling of haloquinolines, especially for less reactive chloro- and bromo-derivatives. The nitrogen atom in the quinoline ring can coordinate to the palladium center and inhibit the catalytic activity.[11] Therefore, ligands that are both electron-rich and sterically bulky are often necessary to promote the desired reaction and prevent catalyst deactivation.[3]

Experimental Protocol: Catalyst/Ligand Screening
  • Setup: In parallel reaction vials under an inert atmosphere, add the haloquinoline (1.0 equiv), boronic acid/ester (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination. A common starting point is to screen a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a variety of phosphine ligands.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the most effective combination.

Data Presentation: Catalyst/Ligand Screening Results (Hypothetical)
EntryPalladium SourceLigandSolventYield (%)
1Pd(PPh₃)₄-Dioxane/H₂O<5
2Pd(OAc)₂PPh₃Dioxane/H₂O15
3Pd(OAc)₂SPhosToluene85
4Pd₂(dba)₃XPhosDioxane92
5Pd(dppf)Cl₂-DMF65
Visualization: Logic for Catalyst Selection

CatalystSelection Start Low Yield with Standard Catalyst (e.g., Pd(PPh3)4) Check_Substrate Identify Haloquinoline Reactivity (Cl < Br < I) Start->Check_Substrate Chloroquinoline Chloroquinoline (Least Reactive) Check_Substrate->Chloroquinoline Less Reactive Bromoquinoline Bromoquinoline (Moderately Reactive) Check_Substrate->Bromoquinoline More Reactive High_Activity_Ligands Screen Bulky, Electron-Rich Buchwald/Fu-type Ligands (e.g., XPhos, SPhos, RuPhos) Chloroquinoline->High_Activity_Ligands Moderate_Activity_Ligands Try Moderately Active Ligands (e.g., P(t-Bu)3) or Bidentate Ligands (e.g., dppf) Bromoquinoline->Moderate_Activity_Ligands Optimization Optimize Base, Solvent, and Temperature High_Activity_Ligands->Optimization Moderate_Activity_Ligands->Optimization

Caption: Logic for selecting an appropriate catalyst system based on haloquinoline reactivity.

Guide 2: The Critical Role of Base and Solvent

The base and solvent system plays a multifaceted role in the Suzuki coupling. The base activates the organoboron species to facilitate transmetalation, while the solvent influences the solubility of reagents and the stability of catalytic intermediates.[7] For N-heterocyclic substrates like quinolines, aqueous solvent mixtures are often beneficial.[12]

Troubleshooting Base and Solvent Selection
  • Insoluble Base: If your base is not soluble in the reaction medium, the reaction will be slow or may not proceed at all.[13] For organic solvents, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or switching to a solvent system with water to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[14]

  • Base Strength: The optimal base strength is a balance. A base that is too strong can promote side reactions, while a base that is too weak may not facilitate transmetalation effectively. A common screening order is K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Suzuki couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[5] Often, a mixture of an organic solvent with water provides the best results.[5]

Experimental Protocol: Base and Solvent Optimization
  • Setup: Using the best catalyst system identified previously, set up a matrix of reactions in parallel vials under an inert atmosphere.

  • Variable Parameters: Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1, DMF).

  • Constant Parameters: Keep the haloquinoline, boronic acid/ester, catalyst, and temperature constant across all reactions.

  • Reaction and Analysis: Run the reactions and monitor progress to identify the optimal base-solvent combination.

Visualization: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Boronate R2-B(OR)3- Base Base (e.g., K3PO4) PdII_Diaryl->Pd0 Product R1-R2 PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R1-X (Haloquinoline) BoronicAcid R2-B(OH)2 BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

III. Summary and Key Takeaways

Successfully managing low yields in the Suzuki coupling of haloquinolines requires a systematic and logical approach to troubleshooting. The key pillars of a successful reaction are:

  • An Active and Stable Catalyst: For less reactive haloquinolines, especially chlorides, the use of bulky, electron-rich phosphine ligands is often essential.

  • Control of Side Reactions: Be vigilant for protodeboronation, homocoupling, and dehalogenation. These can often be mitigated by using stable boron reagents, ensuring an inert atmosphere, and optimizing the base and solvent.

  • Judicious Choice of Base and Solvent: This combination is critical for both activating the boron species and maintaining the integrity of the catalytic cycle. Aqueous mixtures are often beneficial for N-heterocyclic substrates.

By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the yields and reliability of your Suzuki couplings with haloquinolines, accelerating your research and development efforts.

IV. References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Sharma, A., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Li, Y., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 5, 13426. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges in Isoquinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide is designed to provide practical, in-depth solutions to one of the most persistent challenges in the synthesis of isoquinoline derivatives: poor solubility. The structural rigidity and aromaticity of the isoquinoline core, while desirable for pharmacological activity, often lead to significant solubility hurdles with starting materials, intermediates, or final products, complicating reaction setup, progression, and purification.

This resource offers a structured approach to troubleshooting these issues, from fundamental techniques to advanced strategies, ensuring your synthesis can proceed efficiently and with higher yields.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered during synthesis.

Question 1: My isoquinoline starting material won't dissolve in the reaction solvent. What are my immediate first steps?

Answer: When a starting material exhibits poor solubility, a systematic approach is crucial. Before resorting to more complex methods, consider these initial steps:

  • Solvent Screening : The "like dissolves like" principle is your primary guide.[1] Isoquinoline derivatives, being aromatic heterocycles, often dissolve best in polar aprotic solvents like DMF, DMSO, DMAc, or NMP, which can disrupt intermolecular forces such as pi-stacking.[2] If your reaction chemistry allows, screen a small amount of your material against a panel of solvents with varying polarities.

  • Gentle Heating : Increasing the temperature raises the kinetic energy of both solvent and solute molecules, which can overcome the crystal lattice energy of the solid and improve solubility.[3][4] A modest increase in temperature (e.g., to 40-60 °C) is often sufficient. However, be cautious of potential degradation of thermally sensitive compounds.[5]

  • Particle Size Reduction : Grinding your solid material into a finer powder increases the surface area available for solvation, which can significantly enhance the rate of dissolution.[1][6] This is a simple mechanical step that should not be overlooked.

  • Sonication : Using an ultrasonic bath can provide the mechanical energy needed to break down agglomerates and enhance dissolution by disrupting intermolecular interactions.[1] This is particularly useful for stubborn suspensions.

Question 2: My reaction has started, but the product is precipitating out of the solution, causing the mixture to become a thick, unmanageable slurry. What should I do?

Answer: Product precipitation during a reaction is a clear sign that its solubility limit has been exceeded in the current solvent system. This can stall the reaction and make workup difficult.

  • Immediate Action : Add a small amount of a co-solvent in which the product is known to be more soluble. For instance, if the reaction is in toluene, adding a portion of THF or DMF can often redissolve the precipitate.[7]

  • Process Optimization for Future Runs : For subsequent batches, you should adjust the initial reaction conditions. This could involve starting with a higher solvent volume (to keep concentrations lower), using a co-solvent system from the beginning, or running the reaction at a slightly elevated temperature to maintain product solubility.[8]

Question 3: Does temperature have a significant impact on the solubility of isoquinoline derivatives?

Answer: Yes, temperature is a critical factor. For most organic compounds, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Increasing the temperature provides this energy, shifting the equilibrium toward dissolution.[4]

However, the relationship between temperature and reaction rate is also important. Higher temperatures increase the rate of reaction by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[9] This can be a double-edged sword: while it may improve solubility, it could also accelerate side reactions or degradation. Therefore, temperature control is a balancing act between maintaining solubility and ensuring reaction selectivity.[5]

Part 2: Advanced Troubleshooting & Strategic Guides

When basic troubleshooting is insufficient, these advanced strategies can be employed to overcome persistent solubility issues.

Guide 1: Implementing Co-Solvent Systems

Q: When should I use a co-solvent, and how do I select the right one?

A: A co-solvent system is ideal when a single solvent cannot provide the desired solubility for all reactants. Co-solvents work by altering the overall polarity of the solvent mixture, making it more favorable for the solute to dissolve.[][11]

  • When to Use :

    • When one reactant is polar and the other is non-polar.

    • When a starting material is soluble, but the product is not (or vice-versa).

    • To avoid using a single, high-boiling point solvent that is difficult to remove during workup.

  • Selection Strategy :

    • Choose a primary solvent dictated by the reaction requirements (e.g., toluene for a Dean-Stark reaction).

    • Select a miscible co-solvent with a different polarity that is known to dissolve your problematic compound well (e.g., adding DMF to a reaction in dichloromethane). Common co-solvents include ethanol, DMSO, NMP, and polyethylene glycol (PEG).[12]

    • Start with a small percentage of the co-solvent (e.g., 5-10% by volume) and gradually increase it until a homogenous solution is achieved.[11]

SolventTypePolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)Polar Aprotic3.139.6Good for many starting materials, but low boiling point.
Tetrahydrofuran (THF)Polar Aprotic4.066Ethereal solvent, good for organometallics.
Acetonitrile (MeCN)Polar Aprotic5.882Common in reactions involving salts.
TolueneNon-polar2.4111Useful for higher temperature reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4153Excellent solubilizing power, but high boiling point.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Highly polar, dissolves many stubborn compounds.[12]
Guide 2: pH Adjustment and Salt Formation

Q: How can I leverage the basicity of the isoquinoline nitrogen to improve solubility?

A: The nitrogen atom in the isoquinoline ring is basic (pKa of the conjugate acid is ~5.4), allowing it to be protonated by an acid.[13][14] This forms an isoquinolinium salt, which is often dramatically more soluble in polar protic solvents, including water, than the neutral free base.[15]

  • For Reaction Setup : If your reaction can be conducted under acidic conditions, adding an acid (e.g., HCl, H₂SO₄, or TFA) can protonate the isoquinoline derivative and keep it in solution. This is a common strategy in reactions like the Pictet-Spengler synthesis.[16]

  • For Workup and Purification : During an aqueous workup, acidifying the aqueous layer can pull the basic isoquinoline product out of the organic layer.[17] The product can then be recovered by basifying the aqueous layer, causing it to precipitate for collection via filtration.

  • For Final Product Formulation : For drug development, converting the final isoquinoline derivative into a stable, crystalline salt is a standard method to improve aqueous solubility and bioavailability.[18][19]

Caption: A decision-making workflow for troubleshooting solubility issues.

Guide 3: Use of Solubilizing Additives

Q: My compound is neutral and pH modification is not an option. Can additives help?

A: Yes. When covalent modification is not feasible, non-covalent additives can be highly effective.

  • Surfactants : These are amphiphilic molecules that can form micelles in solution.[20] The hydrophobic isoquinoline derivative can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire complex dissolved in the bulk solvent.[21] This is particularly useful in aqueous or highly polar media.

  • Polyethylene Glycol (PEG) : Low molecular weight PEGs can act as effective co-solvents or solubilizing agents.[] PEG can improve the solubility of hydrophobic compounds and is often used in pharmaceutical formulations.[23]

  • Phase-Transfer Catalysts (PTC) : In biphasic reactions (e.g., aqueous and organic), a PTC can be used to transport a reactant from one phase to another where the reaction occurs.[1] This can be a solution when one reactant is only soluble in the aqueous phase and the isoquinoline derivative is only soluble in the organic phase.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Co-Solvent Screening
  • Preparation : Weigh 5 mg of your poorly soluble isoquinoline derivative into several small vials.

  • Primary Solvent Addition : To each vial, add 0.5 mL of your primary reaction solvent (e.g., toluene). Stir or vortex for 1 minute. Observe for dissolution.

  • Co-solvent Titration : If the solid has not dissolved, begin adding a co-solvent (e.g., DMF) dropwise (approx. 25-50 µL per drop) to one of the vials.[1]

  • Monitoring : After each addition, stir vigorously for 1-2 minutes. Observe for any signs of dissolution.[1]

  • Endpoint : Continue adding the co-solvent until the material is fully dissolved or until the co-solvent makes up 50% of the total volume.

  • Record and Scale : Record the final ratio of primary solvent to co-solvent that achieved full dissolution. Use this ratio as the starting point for your scaled-up reaction.[1]

Protocol 2: In-Situ Salt Formation for Improved Reaction Homogeneity
  • Reaction Setup : To your reaction vessel, add the isoquinoline derivative and the chosen reaction solvent (e.g., acetonitrile).

  • Acid Addition : While stirring, add 1.1 equivalents of a suitable acid (e.g., methanesulfonic acid or a solution of HCl in an organic solvent like dioxane).

  • Observation : Stir the mixture at room temperature. The initial suspension should gradually become a clear, homogenous solution as the soluble isoquinolinium salt forms.

  • Reaction Initiation : Once the solution is homogenous, add the other reagents and proceed with the reaction as planned. This pre-formation of the salt ensures that the isoquinoline derivative is fully available in the solution phase for the reaction to occur efficiently.

Caption: Micellar encapsulation of a hydrophobic isoquinoline derivative.

References

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Pro-Drug. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature? Retrieved from [Link]

  • Solubility of Things. (n.d.). Temperature and its effect on reaction rates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • Sathee Forum. (2024). Precipitation reaction and its factor - organic reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Gantrade. (n.d.). Polyethylene Glycol (PEG) Blends: Additive Compatibility & Outcomes. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • GPE Scientific. (2023). How Does Temperature Affect The Rate Of A Reaction? Retrieved from [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Fiveable. (n.d.). Nitrogen-containing heterocycles Definition. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • PubMed Central. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Reddit. (2024). Determining unknown solutions using precipitation reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. Retrieved from [Link]

  • YouTube. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]

  • YouTube. (2021). Precipitation Reaction Practice. Retrieved from [Link]

  • Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines. As the isoquinoline core is a privileged scaffold in numerous natural products and pharmaceutical agents, mastering its synthesis is critical.[1][2] This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses broad questions regarding the strategic selection of catalysts and synthetic routes for isoquinoline synthesis.

Q1: What are the primary catalytic strategies for synthesizing isoquinolines?

A1: Isoquinoline synthesis methodologies can be broadly categorized into two main groups:

  • Classical Acid-Catalyzed Reactions: These are well-established named reactions that typically involve the intramolecular cyclization of a functionalized β-phenylethylamine precursor. They are robust and often used for large-scale synthesis. Key examples include:

    • Bischler-Napieralski Reaction: Cyclization of a β-arylethylamide using a dehydrating agent (Lewis acid).[3][4][5]

    • Pictet-Spengler Reaction: Condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][6]

    • Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of a benzalaminoacetal.[7][8]

  • Modern Transition-Metal-Catalyzed Reactions: These methods have gained prominence for their high efficiency, milder reaction conditions, and broader functional group tolerance.[9] They often involve novel bond disconnections, such as C-H activation/annulation. Common catalysts are based on:

    • Palladium (Pd): Used in various C-H functionalization and cross-coupling cascades.[1][10]

    • Rhodium (Rh): Effective for oxidative coupling and annulation of imines with alkynes.[1][11]

    • Ruthenium (Ru): Employed in C-H/N-N bond activation and annulation reactions.[2]

    • Copper (Cu) and Cobalt (Co): Increasingly used as more economical and sustainable alternatives for C-H activation and coupling reactions.[1][12][13]

Q2: How do I choose between a classical method and a modern transition-metal-catalyzed approach?

A2: The choice depends on several factors: substrate availability, desired substitution pattern, functional group tolerance, and scalability.

  • Choose a classical method (e.g., Bischler-Napieralski) if:

    • Your starting materials are readily available β-phenylethylamines.

    • You are working on a large scale where cost-effectiveness of reagents like POCl₃ is an advantage.

    • Your substrate is electron-rich, facilitating electrophilic aromatic substitution.[5][14]

    • You require a 3,4-dihydroisoquinoline intermediate.

  • Choose a modern transition-metal-catalyzed method if:

    • Your synthesis requires high functional group tolerance, avoiding the need for protecting groups.[9]

    • You need to construct complex or highly substituted isoquinoline cores that are inaccessible through classical routes.[1]

    • You prioritize atom economy and milder reaction conditions.[9][12]

    • Your synthetic strategy is based on C-H functionalization of simpler aromatic precursors.[10]

Q3: What are the main safety concerns with common catalysts and reagents in isoquinoline synthesis?

A3: Safety is paramount. Many common reagents are hazardous:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids (H₂SO₄, PPA, Tf₂O): Extremely corrosive. Use with caution, ensuring slow addition and temperature control to prevent runaway reactions.[7]

  • Transition Metal Catalysts: Many heavy metal catalysts (e.g., Pd, Rh) are toxic and require careful handling and disposal. While often used in small quantities, their pyrophoric nature (e.g., Pd/C) on filter paper must be managed by keeping the filter cake wet.

  • Microwave Reactors: When using microwave-assisted synthesis, ensure you are using sealed vessels designed for high pressures and are familiar with the equipment's safety features to prevent explosions.[2][9]

Troubleshooting Guide: Classical Syntheses

This section addresses specific issues encountered during common acid-catalyzed isoquinoline syntheses.

Bischler-Napieralski Reaction

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in this reaction often stem from issues with substrate reactivity, the dehydrating agent, or reaction conditions.[6][14][15]

  • Cause 1: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups (EWGs) on the aromatic ring will hinder cyclization.[6][14]

    • Solution: For substrates with deactivating groups, use a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is more effective than POCl₃ alone.[4][6] Alternatively, triflic anhydride (Tf₂O) can be effective for very challenging substrates.[5][14]

  • Cause 2: Insufficient or Inactive Dehydrating Agent. The reaction is highly sensitive to moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that glassware is oven-dried.[15] Use a sufficient excess of the dehydrating agent (typically 2-3 equivalents of POCl₃).[15]

  • Cause 3: Side Reactions. A common side reaction is the retro-Ritter reaction, which forms styrenes, especially at high temperatures.[6][14][15]

    • Solution: Lower the reaction temperature if possible. Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter product.[6][15]

Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is not working or the yield is very low. What should I check?

A1: The success of a Pictet-Spengler reaction depends on aromatic ring activation, efficient iminium ion formation, and the choice of acid catalyst.[6]

  • Cause 1: Poor Aromatic Ring Nucleophilicity. Like the Bischler-Napieralski, this reaction is favored by electron-donating groups (EDGs) on the aromatic ring.[6]

    • Solution: For substrates with less-activated rings, stronger acids like trifluoroacetic acid (TFA) or harsher conditions (higher temperatures) may be required.[6][16]

  • Cause 2: Inefficient Iminium Ion Formation. The reaction proceeds via an iminium ion intermediate. If this does not form efficiently, the reaction will fail.

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation. The choice of acid is critical; screen both protic acids (HCl, H₂SO₄, TFA) and Lewis acids (BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[3][6]

  • Cause 3: Steric Hindrance. Bulky substituents on either the β-arylethylamine or the carbonyl compound can hinder the cyclization step.[6]

    • Solution: Optimizing the reaction temperature and catalyst may help overcome minor steric barriers. However, if hindrance is significant, exploring an alternative synthetic route may be necessary.[6]

Q2: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve stereoselectivity?

A2: Controlling stereochemistry is a common challenge.

  • Solution 1: Catalyst Choice. The use of a chiral catalyst is paramount for achieving high enantioselectivity. Chiral Brønsted acids (e.g., phosphoric acids), Lewis acids, and organocatalysts like thioureas have been used successfully.[14][17]

  • Solution 2: Reaction Temperature. Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature can significantly improve the enantiomeric or diastereomeric excess.[14]

  • Solution 3: Solvent Effects. The solvent can influence the transition state geometry. Screening different solvents is a crucial part of optimization.

Pomeranz-Fritsch Reaction

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low, and I see significant byproduct formation. What's wrong?

A1: This reaction is notorious for requiring harsh conditions (strong acid, high temperature) which can lead to byproducts and decomposition.[7][18]

  • Cause 1: Suboptimal Acid Catalyst and Concentration. The choice and concentration of the acid are critical. Concentrated sulfuric acid is traditional, but can cause charring.[6][7]

    • Solution: Screen alternative acid catalysts. Trifluoroacetic acid (TFA) or methanesulfonic acid may provide better selectivity.[7] A systematic screening of the acid concentration is highly recommended to find a balance between reaction rate and byproduct formation.[7] Recently, milder conditions using trimethylsilyl triflate (TMSOTf) have been developed to access sensitive 1,2-dihydroisoquinoline products.[19]

  • Cause 2: High Reaction Temperature. High temperatures promote decomposition and the formation of side products, such as benzo[d]azepinone scaffolds.[7]

    • Solution: Carefully control and optimize the reaction temperature. Find the lowest possible temperature that allows for a reasonable reaction rate.[7]

  • Cause 3: Impure Starting Materials. The initial Schiff base formation is a critical step.

    • Solution: Ensure your benzaldehyde and aminoacetaldehyde acetal starting materials are pure. It is often best to form and isolate the benzalaminoacetal intermediate before proceeding to the high-temperature cyclization step.[7]

Troubleshooting Guide: Modern Transition-Metal Catalysis

Q1: My palladium-catalyzed C-H activation/annulation reaction for isoquinoline synthesis is sluggish or fails. What should I investigate?

A1: These reactions are complex, with many potential points of failure including the catalyst, directing group, and reaction additives.

  • Cause 1: Ineffective Directing Group. The reaction relies on a directing group (e.g., imine, amide) to position the metal catalyst for C-H activation.

    • Solution: Ensure you are using a directing group known to be effective for your chosen catalytic system. The coordination of the metal to a heteroatom is key to facilitating the selective cleavage of the C-H bond.[1]

  • Cause 2: Catalyst Deactivation or Incorrect Oxidant. Many of these cycles require an oxidant to regenerate the active catalytic species (e.g., Pd(II) from Pd(0)).

    • Solution: Ensure the chosen oxidant (e.g., Cu(OAc)₂, Ag₂O) is compatible with your substrate and catalyst. Catalyst deactivation can sometimes be mitigated by changing ligands or additives. For example, the presence of a base like DIPEA can be crucial for the C-H activation step.[1]

  • Cause 3: Poor Substrate/Alkyne Reactivity. The electronic properties of both the aromatic substrate and the alkyne coupling partner are important.

    • Solution: Electron-rich alkynes and arenes generally react faster. If your reaction is slow, you may need to increase the temperature or catalyst loading. However, be mindful that this can also lead to side reactions.

Data Presentation & Catalyst Comparison

The selection of a catalyst or dehydrating agent is critical and substrate-dependent. The table below summarizes common choices for classical isoquinoline syntheses.

ReactionCatalyst / Dehydrating AgentTypical ConditionsStrengthsCommon Issues & Limitations
Bischler-Napieralski POCl₃Reflux in Toluene or AcetonitrileWidely available, effective for activated arenesSensitive to moisture; can fail with deactivated arenes.[4][6][15]
P₂O₅ / POCl₃Reflux in POCl₃ or high-boiling solventMore powerful; effective for deactivated arenesVery harsh conditions; potential for charring.[4][6][14]
Tf₂ORoom temp. with a non-nucleophilic baseMilder conditions; good for sensitive substratesExpensive reagent.[5][14]
Pictet-Spengler Protic Acids (HCl, H₂SO₄, TFA)Varies (0 °C to reflux)Simple, inexpensiveCan require harsh conditions for deactivated arenes.[6][16]
Lewis Acids (BF₃·OEt₂, SnCl₄)VariesCan be effective for specific substratesMay require strictly anhydrous conditions.[6]
Chiral Brønsted AcidsLow temperature (-20 °C to RT)Enables enantioselective synthesisCatalyst can be expensive and substrate-specific.[14][17]
Pomeranz-Fritsch Concentrated H₂SO₄High temp. (100-160 °C)Traditional, powerfulVery harsh; often leads to low yields and byproducts.[7][18]
TFA, PPA, Eaton's ReagentHigh temp.Can offer improved selectivity over H₂SO₄Still requires harsh conditions.[7]
TMSOTf / Amine BaseRoom temp.Mild conditions; allows isolation of DHIQsReagent cost; sensitive to air and moisture.[19]

Visualizations: Workflows & Mechanisms

Catalyst Selection Workflow

This decision tree provides a general guide for selecting a synthetic strategy based on the target molecule's characteristics.

CatalystSelection start Target Isoquinoline Structure sub_pattern Substitution Pattern & Functional Groups? start->sub_pattern classical Consider Classical Method sub_pattern->classical Simple / Electron-Rich Arene Requires Dihydro-IQ Intermediate modern Consider Modern Method sub_pattern->modern Complex / Highly Substituted High Functional Group Tolerance Needed classical_choice Precursor Type? classical->classical_choice bn Bischler-Napieralski classical_choice->bn β-Arylethylamide ps Pictet-Spengler classical_choice->ps β-Arylethylamine + Aldehyde/Ketone pf Pomeranz-Fritsch classical_choice->pf Benzalaminoacetal modern_choice Desired Disconnection? modern->modern_choice ch_act Transition-Metal Catalysis (Pd, Rh, Ru, Co, Cu) modern_choice->ch_act C-H Annulation pr Photoredox Catalysis modern_choice->pr Radical Pathway

Caption: Decision workflow for selecting an isoquinoline synthesis strategy.

Generalized Catalytic Cycle for Pd-Catalyzed C-H Annulation

This diagram illustrates a plausible mechanism for the synthesis of isoquinolinones via palladium-catalyzed C-H activation.

CatalyticCycle cluster_cycle Catalytic Cycle A Pd(II) Catalyst B Five-Membered Palladacycle Intermediate A->B C-H Activation (Coordination to Directing Group) C Alkyne Insertion Intermediate B->C Alkyne Coordination & Migratory Insertion D Product Release Pd(0) Species C->D Reductive Elimination D->A Oxidation (e.g., by Cu(II) or Ag(I)) product Isoquinolinone Product D->product start N-Substituted Benzamide + Alkyne start->A

Caption: Plausible catalytic cycle for Pd-catalyzed isoquinoline synthesis.[1]

Experimental Protocols

The following protocols are provided as a general guide and must be adapted and optimized for specific substrates.

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is adapted from standard procedures for the synthesis of activated 3,4-dihydroisoquinolines.[15]

Materials:

  • N-Acyl-β-phenylethylamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Anhydrous acetonitrile (or toluene)

  • Saturated sodium bicarbonate solution (aq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware (round-bottom flask, reflux condenser), oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Reagent Addition: Dissolve the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous acetonitrile.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via syringe. Caution: POCl₃ is highly corrosive and reacts with moisture.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 82 °C for acetonitrile).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly basify the acidic aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or cold aqueous NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol provides a general method for the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde.[6]

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)

  • Saturated sodium bicarbonate solution (aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Add the aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial Schiff base formation.

  • Catalyst Addition: Cool the mixture to 0 °C and add the acid catalyst dropwise. The optimal amount of acid should be determined empirically (start with catalytic amounts, e.g., 10 mol%, and increase if necessary).

  • Reaction: Stir the reaction at the desired temperature (can range from 0 °C to reflux, depending on substrate reactivity).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[6]

  • Quenching: Upon completion, cool the reaction mixture and quench by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude tetrahydroisoquinoline by column chromatography.

References

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Retrieved from [Link][16]

  • MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Retrieved from [Link][1]

  • ResearchGate. (2024). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. Retrieved from [Link][12]

  • ACS Publications. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. ResearchGate. Retrieved from [Link][20]

  • PMC. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Retrieved from [Link][21]

  • PMC. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. Retrieved from [Link][22]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. Retrieved from [Link][2]

  • NIH. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link][10]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link][3]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. Retrieved from [Link][13]

  • ACS Publications. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Retrieved from [Link][4]

  • ACS Publications. (2022). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Plausible mechanism of Ag‐catalyzed isoquinoline synthesis. ResearchGate. Retrieved from [Link][24]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Optimisation of reaction conditions. ResearchGate. Retrieved from [Link][26]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. Retrieved from [Link][5]

  • Slideshare. (n.d.). Bischler napieralski reaction. Slideshare. Retrieved from [Link][27]

  • ResearchGate. (n.d.). Isoquinoline synthesis using photoredox‐catalysis. ResearchGate. Retrieved from [Link][28]

  • ACS Publications. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • ACS Publications. (2023). Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. The Journal of Organic Chemistry. Retrieved from [Link][29]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Photoredox catalyze synthesis of isoquinoline from imine and alkyne. ResearchGate. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Retrieved from [Link][31]

  • MacMillan Group, Princeton University. (n.d.). Photoredox Catalysis. Retrieved from [Link][32]

Sources

Technical Support Center: Reaction Monitoring for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoquinoline synthesis. This guide provides practical, actionable solutions to common challenges encountered during the monitoring of these critical reactions. Here, you will find troubleshooting advice in a direct question-and-answer format, insights into data interpretation, and guidance on selecting the appropriate analytical techniques to ensure the success of your synthetic endeavors.

Choosing the Right Monitoring Technique: A Decision Guide

The selection of an appropriate reaction monitoring technique is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal byproduct formation. The choice depends on several factors including the nature of the reactants and products, the complexity of the reaction mixture, and the information required.

G cluster_0 Start: Assess Reaction Needs cluster_1 Qualitative vs. Quantitative cluster_2 Technique Selection cluster_3 Further Considerations start What is the primary goal of monitoring? qual_quant Qualitative (completion) or Quantitative (kinetics)? start->qual_quant qual Qualitative qual_quant->qual Qualitative quant Quantitative qual_quant->quant Quantitative polarity Significant polarity difference between starting material and product? qual->polarity hplc_gc HPLC / GC quant->hplc_gc structural Need detailed structural information on intermediates? quant->structural tlc TLC volatility Are components volatile and thermally stable? hplc_gc->volatility nmr NMR lcms LC-MS id Need to identify byproducts or confirm mass? lcms->id polarity->tlc Yes polarity->lcms No volatility->hplc_gc Yes volatility->nmr No structural->nmr Yes structural->lcms No id->hplc_gc No id->lcms Yes

Caption: Decision tree for selecting a reaction monitoring technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter with common monitoring techniques for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2][3]

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative reaction monitoring.[4]

Q1: My isoquinoline spot is streaking or "tailing" on the TLC plate. What's happening and how do I fix it?

A1: This is a frequent issue with basic compounds like isoquinolines on standard, slightly acidic silica gel plates.[5] The basic nitrogen atom interacts strongly with the acidic silica, causing the spot to elongate.[5]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.[5]

      • Add 0.1–2.0% triethylamine (NEt₃) to your solvent system.[5][6]

      • Alternatively, use a solution of 1-10% ammonia in methanol as a component of your mobile phase.[6]

    • Reduce Sample Concentration: Overloading the plate can also lead to streaking.[6][7] Dilute your sample and apply a smaller spot.

    • Consider Alternative Stationary Phases: For highly basic compounds, consider using alumina (which is basic) or reversed-phase (C18) TLC plates.[5]

Q2: My spots are not moving from the baseline (Rf ≈ 0).

A2: This indicates that your mobile phase is not polar enough to move the compound up the plate.[5][6]

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using 20% ethyl acetate in hexanes, try increasing it to 40% or 60%.[5]

    • Change to a More Polar Solvent System: If adjusting the ratio is not effective, switch to a more polar system. A common next step for polar compounds is a mixture of methanol in dichloromethane.[5]

Q3: My spots are running at the solvent front (Rf ≈ 1).

A3: This is the opposite problem: your mobile phase is too polar.[6]

  • Solution:

    • Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your eluent. If you are using 50% ethyl acetate in hexanes, try reducing it to 20%.

Q4: My starting material and product have very similar Rf values.

A4: This makes it difficult to determine if the reaction is complete.

  • Solutions:

    • Change the Solvent System: Experiment with different solvent systems to exploit subtle differences in polarity.[6]

    • Use a "Co-spot": Apply the starting material and the reaction mixture to the same spot on the TLC plate. If the reaction is complete, you should see a single spot. If the reaction is ongoing, you will see an elongated spot or two very close spots.[8]

    • 2D TLC: Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system. This can help separate compounds with similar polarities.[8]

Common TLC Solvent Systems for IsoquinolinesPolarityTypical Applications
Ethyl Acetate/HexanesLow to MediumGood starting point for many isoquinoline derivatives.
Dichloromethane/MethanolMedium to HighUseful for more polar isoquinolines and intermediates.
Chloroform/Methanol/AmmoniaHighEffective for highly polar and basic isoquinoline alkaloids.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress and purity.

Q1: I'm observing peak tailing for my isoquinoline product.

A1: Similar to TLC, this is often due to interactions between the basic nitrogen of the isoquinoline and residual acidic silanol groups on the silica-based stationary phase.[10][11]

  • Solutions:

    • Use a Low pH Mobile Phase: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) protonates the silanol groups, reducing their interaction with the basic analyte.

    • Use a High pH Mobile Phase: Alternatively, a high pH mobile phase will deprotonate the basic isoquinoline, reducing ionic interactions. However, ensure your column is stable at high pH.[11]

    • Add an Ion-Pairing Reagent: Reagents like sodium dodecyl sulfate can be added to the mobile phase to form a neutral ion pair with the analyte, improving peak shape.[12]

    • Use an End-Capped Column: Modern "end-capped" columns have fewer free silanol groups and are specifically designed for analyzing basic compounds.[10]

Q2: My starting material and product peaks are co-eluting (overlapping).

A2: This prevents accurate quantification and determination of reaction completion.[13][14]

  • Solutions:

    • Adjust the Mobile Phase Composition: Altering the ratio of your organic solvent to aqueous buffer can change the selectivity of the separation.[15]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly alter the elution order and resolution.[11]

    • Modify the Stationary Phase: If mobile phase optimization fails, changing the column to one with a different stationary phase (e.g., from C18 to phenyl-hexyl) is a powerful way to change selectivity.[15]

    • Adjust the Capacity Factor (k'): If your peaks are eluting very early (low k'), they may not have enough interaction with the stationary phase to separate. Weaken your mobile phase (e.g., decrease the percentage of organic solvent) to increase retention and improve resolution.[14][16]

Q3: I'm seeing baseline drift or noise in my chromatogram.

A3: An unstable baseline can interfere with the accurate integration of peaks.[17]

  • Causes and Solutions:

    • Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the detector cell. Degas your mobile phase thoroughly.[17]

    • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.[17][18]

    • Contaminated Mobile Phase or Column: Use high-purity solvents and filter all mobile phases. If contamination is suspected, flush the system.[17][18]

    • Detector Lamp Instability: An aging detector lamp can cause baseline noise.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for in-situ reaction monitoring.[19][20][21]

Q1: How can I use ¹H NMR to monitor my isoquinoline synthesis?

A1: By comparing the integrals of characteristic peaks for the starting material and product over time.

  • Procedure:

    • Identify well-resolved peaks unique to both a starting material and a product.

    • At various time points, carefully withdraw a small aliquot from the reaction mixture.

    • Quench the reaction in the aliquot (if necessary) and remove the solvent.

    • Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.[22]

    • Integrate the chosen peaks and calculate the relative ratio to determine the extent of conversion.

Q2: The peaks in my NMR spectra are broad or distorted during reaction monitoring.

A2: This can be caused by several factors.

  • Causes and Solutions:

    • Paramagnetic Species: If your reaction involves paramagnetic metals, this can cause significant peak broadening. This is an inherent property of the system.

    • Sample Inhomogeneity: The reaction itself can cause changes in viscosity or the formation of precipitates, leading to a non-homogenous magnetic field and distorted lineshapes.[19][20][23] Ensure your sample is well-mixed before analysis.

    • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened peaks. Altering the temperature of the NMR experiment can sometimes resolve this.

Mass Spectrometry (MS) and LC-MS

MS is highly sensitive and provides molecular weight information, which is invaluable for identifying products and byproducts.[24]

Q1: I am not seeing the expected molecular ion peak for my product in the mass spectrum.

A1: This could be due to ionization issues or in-source fragmentation.

  • Solutions:

    • Change Ionization Mode: If you are using electrospray ionization (ESI), try switching between positive and negative ion modes. Isoquinolines, being basic, generally ionize well in positive mode.

    • Optimize Ionization Source Parameters: Adjust parameters like capillary voltage and cone voltage. A high cone voltage can cause fragmentation in the source.

    • Consider a Different Ionization Technique: If ESI is not working, atmospheric pressure chemical ionization (APCI) might be more suitable, especially for less polar compounds.[25]

Q2: I am observing unexpected peaks in my mass spectrum. Are they byproducts or artifacts?

A2: It can be challenging to distinguish between genuine reaction components and artifacts from the MS process.[26]

  • Common Artifacts:

    • Adducts: You may see peaks corresponding to your molecule plus a sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecule (e.g., [M+CH₃CN+H]⁺).

    • In-source Fragmentation: As mentioned, your molecule might be fragmenting in the ionization source.[27]

    • Gas-Phase Reactions: In some cases, molecules can react in the gas phase within the mass spectrometer.[27][28]

  • Troubleshooting:

    • Analyze your starting materials and solvents alone to identify any background ions.

    • Vary the cone voltage; true byproducts should persist at lower voltages, while in-source fragments will decrease.

    • Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the unknown peak.

G cluster_0 Start: Unexpected Peak in MS cluster_1 Initial Checks cluster_2 Analysis of Peak Behavior cluster_3 Identification cluster_4 Conclusion start Unexpected peak observed in mass spectrum check_blanks Analyze starting materials and solvent blanks start->check_blanks is_background Is the peak present in the blanks? check_blanks->is_background vary_cone Vary cone/fragmentor voltage is_background->vary_cone No background_ion Conclusion: Background Ion is_background->background_ion Yes peak_persists Does the peak intensity decrease significantly at lower voltage? vary_cone->peak_persists check_adducts Does the m/z correspond to a common adduct (e.g., [M+Na]⁺, [M+K]⁺)? peak_persists->check_adducts No in_source_fragment Conclusion: In-Source Fragment peak_persists->in_source_fragment Yes hrms Acquire High-Resolution Mass Spectrum (HRMS) check_adducts->hrms No adduct Conclusion: Adduct check_adducts->adduct Yes propose_structure Propose structure based on accurate mass and fragmentation (MS/MS) hrms->propose_structure byproduct Conclusion: Likely Byproduct/Intermediate propose_structure->byproduct

Caption: Troubleshooting workflow for unexpected peaks in mass spectrometry.

References

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  • Ciura, K., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Chemistry, 2018, 1-11. [Link]

  • Cromsource. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

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  • Waksmundzka-Hajnos, M., et al. (2006). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I. Journal of Planar Chromatography - Modern TLC, 19(109), 18-25. [Link]

  • Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. TLC, 1, 1. [Link]

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  • Hili, R., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 35. [Link]

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  • Ciura, K., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Chemistry, 2018, 1-11. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

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  • Foroozandeh, M., et al. (2020). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

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  • Thevis, M., et al. (2009). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 20(11), 2047-2057. [Link]

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  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. [Link]

  • Friščić, T., et al. (2020). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. Angewandte Chemie International Edition, 59(4), 1338-1349. [Link]

  • Liu, C., et al. (2022). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Frontiers in Microbiology, 13, 891910. [Link]

  • Advion. (n.d.). Reaction Monitoring. [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 882. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 707. [Link]

  • Toullec, P. Y., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9579-9583. [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Harrison, A. G., & Cui, A. P. (1995). Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. Journal of Mass Spectrometry, 30(4), 543-550. [Link]

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Technical Support Center: Isoquinoline Synthesis Work-up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the critical work-up and purification stages of isoquinoline synthesis. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter the practical challenges of isolating and purifying these valuable heterocyclic scaffolds. We move beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles that govern successful work-ups for cornerstone reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.

Part 1: Foundational Principles of Isoquinoline Work-up

Before addressing specific reaction-related issues, it's crucial to understand the fundamental chemical properties of isoquinolines and their hydrogenated derivatives (dihydro- and tetrahydroisoquinolines). These principles form the basis for all subsequent separation and purification strategies.

Q1: What is the most critical chemical property of isoquinolines to consider during work-up?

A1: The most critical property is their basicity. The nitrogen atom in the isoquinoline ring system is analogous to pyridine, making it a weak base (pKa of isoquinoline is 5.14).[1] This basicity allows for the formation of salts upon treatment with acids. This acid-base characteristic is the cornerstone of extractive work-up procedures. By manipulating the pH of the aqueous phase, you can control whether the isoquinoline derivative resides in the aqueous layer (as a protonated, water-soluble salt) or the organic layer (as the neutral, free base). This allows for efficient separation from non-basic impurities.

Q2: My reaction was performed in a strong acid like polyphosphoric acid (PPA) or sulfuric acid. What is the immediate first step in the work-up, and what are the primary safety concerns?

A2: The immediate and most critical first step is to cautiously quench the reaction mixture. This is typically done by slowly adding the cooled reaction mixture to a large volume of crushed ice or an ice-water slurry with vigorous stirring.

  • Causality & Rationale: Strong acids like H₂SO₄ and PPA react exothermically and often violently with water. Pouring the reaction mixture onto ice serves two purposes: it dissipates the significant heat of dilution, preventing uncontrolled boiling and splashing, and it begins the process of diluting the acid for subsequent neutralization.[2][3][4]

  • Safety Imperative: Always add the acid mixture to the ice/water, never the other way around. This ensures the bulk liquid is cold and can absorb the heat generated. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Part 2: Troubleshooting Common Work-up Challenges

This section addresses frequent problems encountered after the initial reaction is complete, presented in a troubleshooting format.

Q3: I've quenched my reaction and, upon adding an organic solvent for extraction, a persistent emulsion has formed. How can I resolve this?

A3: Emulsions are a common frustration, particularly when dealing with complex reaction mixtures containing fine particulates or amphiphilic byproducts.

  • Immediate Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.[5]

    • Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Advanced Solutions:

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles that stabilize the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent. For instance, if you are using dichloromethane (DCM), adding some ethyl acetate can sometimes disrupt the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for forcing layer separation.

Q4: After performing an acid-base extraction and neutralizing the aqueous layer, my expected product does not precipitate or extract efficiently. Where did it go?

A4: This is a classic work-up dilemma with several potential causes. The troubleshooting process involves systematically checking each phase of your work-up.

  • Possible Cause 1: Incomplete Basification: Your product may still be protonated and water-soluble.

    • Solution: Check the pH of the aqueous layer with a pH meter or reliable pH paper. Do not rely on litmus paper. Continue adding base (e.g., 2M NaOH, saturated NaHCO₃) until the pH is definitively basic (pH 9-11 is a safe range for most isoquinolines). Ensure thorough mixing.

  • Possible Cause 2: Product is Water-Soluble as a Free Base: Some highly functionalized or low molecular weight isoquinolines have appreciable water solubility even in their neutral form.

    • Solution: Perform multiple extractions (5-7 times) with a suitable organic solvent like DCM or a 9:1 DCM/isopropanol mixture. Salting out the aqueous layer with NaCl before extraction can also decrease the product's solubility in water.

  • Possible Cause 3: Product is in the "Wrong" Organic Layer: Did you discard the initial organic layer after the first acid wash? It's possible your product was never successfully protonated and extracted into the aqueous phase.

    • Self-Validation Protocol: Never discard any layer until you have confirmed the location of your product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Spot all layers (initial organic, acidic aqueous, basified aqueous, final organic extracts) on a TLC plate to track your compound.

Troubleshooting Logic: Low Product Recovery

The following diagram illustrates a decision-making workflow for troubleshooting low product yield after the initial work-up.

G start Low Product Yield After Work-up check_layers Analyze all layers (organic & aqueous) via TLC/LC-MS? start->check_layers product_in_aq Product found in aqueous layer? check_layers->product_in_aq product_in_org Product found in initial organic layer? product_in_aq->product_in_org  No incomplete_base Issue: Incomplete Basification or Product is a water-soluble base. Solution: Adjust pH to >10. Re-extract multiple times. 'Salt out' with brine. product_in_aq->incomplete_base  Yes incomplete_acid Issue: Incomplete Acid Extraction. Solution: Re-extract organic layer with fresh 1M HCl. Check pH of aqueous acid layer. product_in_org->incomplete_acid  Yes no_product Product not found in any layer? product_in_org->no_product  No end Product Located & Recovered incomplete_base->end incomplete_acid->end reaction_failed Issue: Reaction Failure or Decomposition. Solution: Re-evaluate reaction conditions. Analyze crude reaction mixture (pre-workup) if possible. no_product->reaction_failed  Yes no_product->end  No (Re-evaluate analysis)

Caption: Troubleshooting decision tree for locating product during work-up.

Part 3: Reaction-Specific Work-up Protocols & FAQs

A. Bischler-Napieralski Reaction

This reaction synthesizes 3,4-dihydroisoquinolines from β-arylethylamides using a strong dehydrating agent like POCl₃ or P₂O₅.[6][7]

Q5: My Bischler-Napieralski reaction mixture is a thick, dark sludge. How do I effectively work this up to isolate the dihydroisoquinoline product?

A5: This is typical for this reaction. The key is a controlled quench followed by careful pH adjustment.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: In a separate, large flask, prepare a slurry of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be done cautiously in a fume hood.

  • Basification: The resulting solution will be strongly acidic. Slowly add a concentrated base, such as 50% NaOH solution or solid K₂CO₃, while monitoring the temperature with an external ice bath. Continue adding base until the solution is strongly alkaline (pH > 10). This deprotonates the dihydroisoquinolinium salt to the free base.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volumes).[3]

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q6: I'm getting a significant amount of a styrene byproduct. Is this a work-up issue?

A6: No, this is a mechanistic issue, but understanding it is key to troubleshooting. The formation of styrenes occurs via a retro-Ritter reaction, which is a known side reaction for the Bischler-Napieralski synthesis.[6][7] It happens during the reaction itself, not the work-up. To minimize this, you may need to modify the reaction conditions, such as using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[6]

B. Pictet-Spengler Reaction

This reaction forms a tetrahydroisoquinoline (THIQ) via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]

Q7: The Pictet-Spengler reaction can be run under various acidic conditions. How does the work-up change for protic acids (TFA, HCl) versus aprotic conditions?

A7: The fundamental principle of neutralizing the acid and extracting the basic product remains the same, but the specifics differ.

  • Protic Acid Conditions (e.g., TFA, HCl):

    • Work-up: After the reaction is complete, the solvent is often removed in vacuo. The residue is then dissolved/suspended in water, and the solution is basified with NaHCO₃, K₂CO₃, or dilute NaOH to a pH of 8-9. The neutral THIQ product is then extracted with an organic solvent.[9]

  • Aprotic/Mild Conditions (e.g., Phosphate-mediated):

    • Work-up: In some modern, milder protocols, the THIQ product may precipitate directly from the reaction mixture as it forms.[10] In this case, the work-up is simply a filtration, followed by washing the collected solid with the reaction solvent to remove impurities. If the product remains in solution, a standard aqueous wash and extraction are performed.

C. Pomeranz-Fritsch Reaction

This reaction synthesizes the fully aromatic isoquinoline from a benzaldehyde and an aminoacetaldehyde acetal, typically under harsh acidic conditions (e.g., concentrated H₂SO₄).[2][11]

Q8: The yields for my Pomeranz-Fritsch reaction are very low, and I see a lot of baseline material on my TLC plate after work-up. What's going wrong?

A8: Low yields and charring are notorious issues with the Pomeranz-Fritsch reaction.[2] This often stems from the harshness of the reaction conditions, which can lead to degradation and polymerization of starting materials or the product.[2]

  • Work-up Causality: While the primary issue is the reaction itself, the work-up must be performed efficiently to minimize further degradation. The procedure is similar to the Bischler-Napieralski work-up due to the use of strong acid.

  • Cooling & Quenching: After cooling to room temperature, the highly acidic mixture is carefully poured onto a large volume of crushed ice.[3][9]

  • Neutralization: The acidic solution is cautiously neutralized. A two-stage neutralization is often best: first, use a strong base like 50% NaOH to bring the pH close to neutral, keeping the solution cool in an ice bath. Then, switch to a milder base like saturated sodium bicarbonate to bring the pH to ~8-9. This avoids potential hydrolysis of sensitive functional groups at extreme pH.

  • Extraction: The aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, DCM).[3]

  • Drying & Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude isoquinoline.

Q9: I've isolated an unexpected seven-membered ring byproduct. How did this form and how can I avoid it?

A9: You are likely forming a benzo[d]azepinone.[2] This has been observed to form under specific acidic conditions, for example, when using 37% aqueous HCl in dioxane.[2][12] This is a competing reaction pathway. To favor the desired isoquinoline synthesis, a screen of acid catalysts is recommended. Trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity in some systems.[2][12]

Part 4: Purification Strategies

After a successful work-up, purification is the final step to obtaining your target isoquinoline derivative.

Q10: My crude product is a dark, oily residue. What is the best general approach to purification?

A10: A multi-step approach is often necessary for challenging purifications.

Caption: General purification workflow for isoquinoline derivatives.

  • Flash Column Chromatography: This is the workhorse of purification.[13]

    • Normal Phase (Silica Gel): A gradient of ethyl acetate in hexanes or DCM in methanol is common. Adding 1-2% triethylamine (Et₃N) to the mobile phase can prevent the basic isoquinoline product from streaking on the acidic silica gel.

    • Reverse Phase (C18): Useful for more polar isoquinolines, typically using a water/acetonitrile or water/methanol gradient, often with a formic acid or TFA modifier.[13]

  • Recrystallization: If you obtain a solid after chromatography, recrystallization is an excellent final step to achieve high purity.[14] Finding a suitable solvent system is key. Common solvents include ethanol, isopropanol, ethyl acetate, or hexane/ethyl acetate mixtures. It has been reported that isoquinoline can be separated from its common impurity, quinoline, by fractional crystallization of their acid sulfates.[14]

  • Distillation: For non-solid, thermally stable isoquinolines, vacuum distillation can be an effective purification method, especially for removing non-volatile baseline impurities.[15]

Purification TechniqueBest ForKey Considerations
Flash Chromatography General purpose purification of most crude mixtures.Choice of stationary phase (silica, alumina) and mobile phase is critical. Base wash (Et₃N) may be needed.[13]
Recrystallization Final purification of solid products to achieve high purity.Requires finding a suitable solvent system where the product has high solubility when hot and low solubility when cold.[14][16]
Acid-Base Extraction Separating the basic isoquinoline product from neutral or acidic impurities.Relies on the basicity of the nitrogen atom.[1]
Distillation Purifying thermally stable, liquid isoquinolines.Requires vacuum for compounds with high boiling points to prevent decomposition.[15]

References

  • Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Form
  • Psotova, J., et al. (2002). Extractions of isoquinoline alkaloids with butanol and octanol. PubMed.
  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (2025). BenchChem.
  • Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones. (2025). BenchChem.
  • Isoquinoline. Wikipedia. [Link]

  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. (2025). BenchChem.
  • Technical Support Center: Purification of Isoquinoline Deriv
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). MDPI. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. [Link]

  • Pomeranz-Fritsch Reaction. Name-Reaction.com. [Link]

  • JPH01153679A - Purification of isoquinoline.

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Technical Support Center: Stability of Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues encountered with boronic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your cross-coupling reactions.

Introduction: The Stability Challenge of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. Despite their widespread use, boronic acids are not without their stability issues, which can lead to diminished reaction yields, reproducibility problems, and the formation of unwanted byproducts.[3][4]

Understanding the decomposition pathways of boronic acids is the first step toward mitigating these challenges. The primary culprits are:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, such as water or alcohol, which results in the formation of an undesired arene (Ar-H) instead of the desired biaryl product.[4][5] This side reaction is a frequent cause of reduced yields.[4]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially in the presence of air, leading to the formation of phenols or alcohols (R-OH).[4][6]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While often reversible, this process complicates accurate weighing and stoichiometry calculations.[4]

This guide will provide you with the expertise to anticipate and overcome these stability issues, ensuring more robust and reliable Suzuki coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving low to no yield. How do I know if my boronic acid is decomposing?

A1: Low or no yield is a classic symptom of boronic acid decomposition. Here are some common signs to look for in your reaction analysis (e.g., LC-MS, GC-MS, or NMR):

  • Presence of a Protodeboronated Byproduct: You will observe a significant peak corresponding to the arene (Ar-H) where the boronic acid group has been replaced by a hydrogen atom.[4]

  • Formation of Homocoupled Product: You may see a byproduct resulting from the coupling of two boronic acid molecules (Ar-Ar).[4]

  • Phenol/Alcohol Formation: The presence of the corresponding phenol or alcohol (Ar-OH) indicates oxidation of the boronic acid.

  • Inconsistent Results: If you observe significant variability in yield between runs using the same batch of boronic acid over time, it is a strong indicator of degradation during storage.[4]

Q2: I suspect my boronic acid is unstable. What are the best strategies to improve its stability?

A2: The most effective strategy is to convert the boronic acid into a more stable derivative, often referred to as a "protecting group."[4][7] These derivatives can often be used directly in the coupling reaction.

DerivativeStructure ExampleKey Advantages
Pinacol Esters R-B(pin)Most popular protecting group; stable enough for column purification and can be used directly in Suzuki coupling.[7]
MIDA Boronates R-B(MIDA)Very stable; allows for sequential coupling reactions and is stable under anhydrous conditions.[5][8]
Trifluoroborates R-BF3KMore stable than boronic acids; slowly hydrolyze in situ to release the boronic acid.[8]
1,8-Diaminonaphthalene (dan) Amides R-B(dan)Extremely stable under a wide range of conditions due to nitrogen donation to the empty boron orbital.[7][9]

Workflow for Boronic Acid Protection:

G cluster_0 Boronic Acid Stability Workflow Unstable Boronic Acid Unstable Boronic Acid Protection Strategy Protection Strategy Unstable Boronic Acid->Protection Strategy Choose Pinacol Ester Pinacol Ester Protection Strategy->Pinacol Ester Common MIDA Boronate MIDA Boronate Protection Strategy->MIDA Boronate Sequential Trifluoroborate Trifluoroborate Protection Strategy->Trifluoroborate Slow Release DAN Boronamide DAN Boronamide Protection Strategy->DAN Boronamide Highly Stable Stable Derivative Stable Derivative Pinacol Ester->Stable Derivative MIDA Boronate->Stable Derivative Trifluoroborate->Stable Derivative DAN Boronamide->Stable Derivative Suzuki Coupling Suzuki Coupling Stable Derivative->Suzuki Coupling

Caption: Choosing a protection strategy for unstable boronic acids.

Q3: What is "protodeboronation" and how can I minimize it?

A3: Protodeboronation is the undesired reaction where a proton source cleaves the C-B bond of the boronic acid, replacing it with a C-H bond.[4][5] This is a major decomposition pathway, especially under basic conditions typical for Suzuki coupling.[6][10]

Strategies to Minimize Protodeboronation:

  • Use a Protected Boronic Acid: As discussed in Q2, boronate esters (like pinacol esters) and other derivatives are significantly more resistant to protodeboronation.[8][11]

  • "Slow Release" Strategy: Employ a protected boronic acid (e.g., MIDA boronate or trifluoroborate) that slowly hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid.[5][12][13] This minimizes the concentration of free boronic acid available for decomposition.[12][13]

  • Anhydrous Conditions: While Suzuki couplings are often run in the presence of water, using anhydrous conditions can suppress protodeboronation, especially when using boronic esters.[14]

  • Choice of Base: The base plays a crucial role. Weaker bases may be preferable in some cases. The base facilitates the formation of a boronate species [RB(OH)3]-, which is more reactive towards transmetalation but can also be susceptible to decomposition.[2][15]

Q4: Can the choice of base affect the stability of my boronic acid?

A4: Absolutely. The base is essential for activating the boronic acid for the transmetalation step in the Suzuki catalytic cycle.[1][2] However, strong bases can also accelerate protodeboronation.[6] The choice of base is a balancing act between promoting the desired coupling and minimizing decomposition.

  • Common Inorganic Bases: Carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4) are widely used and generally offer a good balance.[2]

  • Hydroxides (NaOH, KOH): These are stronger bases and can sometimes lead to more significant decomposition.[2]

  • Fluoride Sources (KF, CsF): Fluoride ions can also activate the boronic acid, sometimes under milder conditions.[2]

It is often necessary to screen different bases to find the optimal conditions for a particular set of substrates.

Troubleshooting Guide

Problem 1: Significant Protodeboronation Observed
Potential Cause Troubleshooting Steps & Explanation
Inherently Unstable Boronic Acid Convert the boronic acid to a more stable pinacol ester or MIDA boronate. This is the most robust solution.[7][8]
Reaction Conditions are too Harsh Lower the reaction temperature. High temperatures can accelerate decomposition pathways.
Prolonged Reaction Time Optimize the reaction time. If the coupling is fast, a shorter reaction time will minimize the exposure of the boronic acid to degradative conditions.
Inappropriate Base Screen a panel of bases. Switch from a strong base like a hydroxide to a weaker one like a carbonate or phosphate.[2]
Presence of Protic Solvents If using a boronic ester, consider running the reaction under anhydrous conditions to prevent hydrolysis and subsequent protodeboronation.[14]
Problem 2: Inconsistent Yields and Purity Issues
Potential Cause Troubleshooting Steps & Explanation
Boronic Acid Degradation During Storage Store boronic acids, especially sensitive ones, under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer. Avoid repeated opening of the container.
Formation of Boroxines The formation of trimeric boroxines from dehydration can lead to inaccurate weighing. To ensure accurate stoichiometry, consider drying the boronic acid under vacuum before use or converting it to a stable ester.[4]
Impure Starting Material Purify the boronic acid before use. While some boronic acids are difficult to purify by chromatography, conversion to a stable ester (e.g., pinacol ester) often allows for easy purification.[3]
Experimental Protocol: Conversion of a Boronic Acid to its Pinacol Ester

This protocol provides a general method for protecting a potentially unstable boronic acid as its more stable pinacol boronate ester.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Round-bottom flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid and pinacol.

  • Add anhydrous toluene (if using a Dean-Stark trap) or anhydrous THF (if using molecular sieves).

  • If using toluene, set up the apparatus for azeotropic removal of water with a Dean-Stark trap. If using THF, add activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.

Conceptual Workflow:

Caption: Workflow for the synthesis and purification of pinacol esters.

References

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis - ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. Technion Repository. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A PARP Inhibition Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, a novel small molecule, against established Poly(ADP-ribose) Polymerase (PARP) inhibitors. Drawing upon established experimental data and methodologies, we will explore the validation of its biological activity, contextualizing its potential within the landscape of cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, this scaffold is a key pharmacophore in a class of targeted cancer therapies known as PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains, they recruit DNA repair machinery to the site of damage.

In cancers harboring mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. Inhibition of PARP in these "HR-deficient" cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, generating DSBs. The inability to repair these DSBs via HR results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death. This targeted approach has led to the clinical success of several PARP inhibitors, including Olaparib, Veliparib, and Talazoparib.

Given the structural similarity of this compound to known PARP inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against PARP enzymes. This guide outlines a series of experiments designed to validate this hypothesis and to benchmark its potency and cellular effects against leading clinical candidates.

Comparative Analysis of PARP Inhibitors

To provide a clear benchmark for the biological activity of this compound, we will compare its performance against three well-characterized PARP inhibitors with distinct profiles:

  • Olaparib: A potent PARP1/2 inhibitor, widely used in the clinic for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.

  • Veliparib: A PARP inhibitor with weaker enzymatic inhibition and PARP trapping activity compared to other clinical candidates.[1]

  • Talazoparib: An exceptionally potent PARP1/2 inhibitor with strong PARP trapping capabilities.

The following table summarizes the reported biochemical potencies of these comparator compounds.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib~1-5~1-2[2]
Veliparib~5~2[2]
Talazoparib~0.6~0.2[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% and can vary depending on assay conditions.

Experimental Validation of Biological Activity

To comprehensively validate the biological activity of this compound as a PARP inhibitor, a tiered approach of biochemical and cellular assays is proposed.

Biochemical Validation: Direct Enzyme Inhibition

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1. A chemiluminescent assay is a robust and sensitive method for this purpose.

This protocol is adapted from the BPS Bioscience PARP1 Chemiluminescent Assay Kit (Catalog #80551) methodology.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test Compound (this compound) and comparator inhibitors (Olaparib, Veliparib, Talazoparib)

  • Luminometer

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with PBST (PBS with 0.05% Tween-20) and blocked with a suitable blocking buffer for 90 minutes at room temperature.

  • Compound Preparation: Prepare a serial dilution of this compound and the comparator inhibitors in 1X PARP Assay Buffer.

  • Reaction Setup: To each well, add the following in order:

    • 1X PARP Assay Buffer

    • Activated DNA

    • Biotinylated NAD+

    • Test compound or comparator inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the "blank" control.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARylation reaction to occur.

  • Detection:

    • Wash the plate multiple times with PBST.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP1 activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Activity: Target Engagement in a Biological Context

Demonstrating that the compound can inhibit PARP activity within a cellular environment is a critical next step. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA-damaging agent to stimulate PARP activity.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H₂O₂)

  • Test Compound and comparator inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture MDA-MB-436 cells to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound or comparator inhibitors for 1-2 hours.

    • Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.

Data Analysis:

The intensity of the PAR signal, which appears as a smear due to the heterogeneous nature of PAR chains, is quantified using densitometry. A reduction in the PAR signal in the presence of the test compound indicates cellular PARP inhibition.

Mechanism of Action: Assessing PARP Trapping

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapped PARP-DNA complex is a potent cytotoxic lesion that is more deleterious than the simple inhibition of PARP's catalytic activity.

This protocol is based on methodologies that separate cellular components to isolate chromatin-bound proteins.[1][4]

Materials:

  • BRCA1-mutant cancer cell line

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test Compound and comparator inhibitors

  • Subcellular protein fractionation kit (e.g., Thermo Scientific #78840)

  • Primary antibodies: anti-PARP1 and anti-Histone H3 (chromatin marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound or comparator inhibitors in the presence of a low dose of MMS for a defined period (e.g., 4 hours).

  • Subcellular Fractionation: Fractionate the cells into cytoplasmic, nuclear soluble, and chromatin-bound fractions according to the manufacturer's protocol. It is crucial to include the inhibitors throughout the fractionation process to prevent their dissociation.

  • Western Blotting:

    • Normalize the protein concentration of the chromatin-bound fractions.

    • Perform Western blotting as described in the cellular PARP inhibition assay.

    • Probe the membrane with anti-PARP1 and anti-Histone H3 antibodies.

Data Analysis:

The intensity of the PARP1 band in the chromatin-bound fraction is quantified and normalized to the Histone H3 loading control. An increase in the amount of chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.

Functional Outcome: Synthetic Lethality in BRCA-Mutant Cells

The ultimate validation of a PARP inhibitor's biological activity is its ability to induce synthetic lethality in HR-deficient cancer cells. This is typically assessed using a cell viability assay.

The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a sensitive method that measures ATP levels as an indicator of cell viability.[5][6]

Materials:

  • BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines

  • Opaque-walled 96-well plates

  • Test Compound and comparator inhibitors

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed the BRCA-mutant and BRCA-proficient cells into opaque-walled 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or comparator inhibitors for 72-96 hours.

  • Assay:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is determined for each cell line. A significantly lower GI50 in the BRCA-mutant cell line compared to the BRCA-proficient cell line is indicative of synthetic lethality.

Visualizing the Scientific Rationale and Workflows

To further clarify the underlying principles and experimental designs, the following diagrams are provided.

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitor cluster_2 Outcome in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis PARPi Methyl 1-oxo-1,2- dihydroisoquinoline-3-carboxylate (PARP Inhibitor) Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment DNA_repair SSB Repair Repair_recruitment->DNA_repair PARP_inhibition Inhibition of PAR Synthesis PARPi->PARP_inhibition Blocks Catalytic Activity PARP_trapping PARP Trapping on DNA PARP_inhibition->PARP_trapping Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB Failed_repair Failed DSB Repair (due to BRCA1/2 mutation) DNA_DSB->Failed_repair Cell_death Synthetic Lethality (Cell Death) Failed_repair->Cell_death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochem_Assay PARP1 Chemiluminescent Assay Biochem_Result Determine IC50 Value Biochem_Assay->Biochem_Result Cellular_Assay Cellular PAR Inhibition (Western Blot) Biochem_Result->Cellular_Assay Cellular_Result Confirm Target Engagement Cellular_Assay->Cellular_Result Trapping_Assay PARP Trapping Assay (Chromatin Fractionation) Trapping_Result Quantify Trapping Potency Trapping_Assay->Trapping_Result Viability_Assay Cell Viability Assay (Synthetic Lethality) Viability_Result Assess Functional Outcome Viability_Assay->Viability_Result

Sources

A Senior Application Scientist's Comparative Guide to Isoquinoline and Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs.[1] Among the myriad of scaffolds used to design these inhibitors, the quinoline and isoquinoline cores have emerged as "privileged structures" due to their remarkable versatility and success in clinical applications.[2][3][4] This guide provides an in-depth, objective comparison of kinase inhibitors derived from these two closely related bicyclic heteroaromatic systems. We will delve into their structural nuances, mechanisms of action, comparative efficacy using experimental data, and the workflows required to rigorously evaluate them.

Structural and Mechanistic Foundations: A Tale of Two Scaffolds

At their core, both quinoline and isoquinoline are bicyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor difference has profound implications for the molecule's three-dimensional structure, hydrogen bonding potential, and the vectors available for chemical modification, all of which are crucial for potent and selective kinase inhibition.

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[5] The quinoline and isoquinoline scaffolds are particularly adept at this, as their ring systems can form key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP.

  • Quinoline: This scaffold has been exceptionally successful, forming the basis of numerous FDA-approved drugs.[6] Its structure allows for substitutions at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Isoquinoline: While also a potent scaffold, it has seen different applications and often gives rise to inhibitors with distinct selectivity profiles compared to their quinoline counterparts.

The strategic placement of the nitrogen atom in each scaffold dictates the primary hydrogen bond acceptor site for the kinase hinge. This fundamental interaction anchors the inhibitor, while substituents appended to the core explore surrounding hydrophobic pockets and solvent-exposed regions, ultimately determining the inhibitor's overall affinity and selectivity profile.

Comparative Analysis of Representative Kinase Inhibitors

To illustrate the practical differences and therapeutic applications, we will compare prominent FDA-approved inhibitors from each class. For the quinoline scaffold, we examine Bosutinib and Cabozantinib . For the isoquinoline scaffold, a notable example is found in the core of Rebastinib , a conformation-control inhibitor. A related compound, Quizartinib , while not a simple isoquinoline, incorporates a complex fused system that provides valuable structural insights.[7][8][9]

Inhibitor Core Scaffold Primary Kinase Targets Select IC50 Values (Biochemical Assay) FDA-Approved Indications
Bosutinib QuinolineBCR-ABL, SRC family kinases (SRC, LYN, HCK)BCR-ABL: ~1-20 nM range (cell-based)[10]; SRC: Potent inhibition[11]Chronic Myeloid Leukemia (CML)[12]
Cabozantinib QuinolineMET, VEGFR2, RET, AXL, KIT, FLT3VEGFR2: 0.035 nM; MET: 1.3 nM; RET: 5.2 nM[13][14]Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[15][16]
Rebastinib (DCC-2036) Isoquinoline derivativeBCR-ABL (including T315I mutant), SRC, KDR, FLT3, Tie-2Abl1(WT): 0.8 nM; Abl1(T315I): 4 nM; KDR (VEGFR2): 4 nM; FLT3: 2 nM[8][17]Investigational (CML)[18]
Quizartinib (AC220) Fused Aza-heterocycleFLT3 (Wild-Type and ITD mutant)FLT3(WT): 4.2 nM; FLT3(ITD): 1.1 nM (cell-based)[19][20]Relapsed/Refractory FLT3-ITD Acute Myeloid Leukemia (AML)[21]

Expert Insights on Structure-Activity Relationships (SAR):

The data reveals that quinoline-based inhibitors like Bosutinib and Cabozantinib have achieved broad clinical success by targeting multiple kinases involved in tumor growth, proliferation, and angiogenesis.[22][23] The 4-anilinoquinoline core of Bosutinib is a classic example of a scaffold that effectively targets the ATP-binding sites of both Abl and Src kinases.[10][11] Cabozantinib's quinoline core is decorated in a manner that allows it to potently inhibit a wider range of kinases, including those crucial for angiogenesis (VEGFR2) and metastasis (MET, AXL).[13][23]

Rebastinib, with its more complex isoquinoline-containing structure, demonstrates the potential of this scaffold to generate highly potent inhibitors, notably against the challenging T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[8][24] This is achieved through a "conformational control" mechanism, where the inhibitor binds to and stabilizes an inactive conformation of the kinase.[9] Quizartinib, a potent FLT3 inhibitor, highlights how modifications to the core heterocyclic system can achieve exquisite selectivity for a specific kinase target, which is critical for treating genetically defined cancers like FLT3-mutated AML.[7][21][25]

Experimental Workflows for Comparative Evaluation

To objectively compare novel quinoline and isoquinoline-based inhibitors, a tiered experimental approach is essential. This workflow progresses from direct target engagement in a purified system to assessing the compound's effect in a complex biological environment.

The following diagram outlines the logical flow for characterizing and comparing two kinase inhibitors.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: In Vivo Efficacy biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Determines IC50 on Purified Kinase selectivity Kinase Selectivity Panel (>300 Kinases) Assesses Off-Target Activity biochem_assay->selectivity Primary Hits cell_prolif Cell-Based Proliferation Assay (e.g., CellTiter-Glo, MTT) Determines GI50 in Cancer Cell Lines selectivity->cell_prolif Lead Compounds target_engagement Target Phosphorylation Assay (e.g., Western Blot, Cellular ELISA) Confirms On-Target Effect in Cells cell_prolif->target_engagement Correlate Potency with Target Inhibition pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies target_engagement->pk_pd Candidate Selection xenograft Tumor Xenograft Model Evaluates Anti-Tumor Efficacy pk_pd->xenograft Inform Dosing & Schedule

Caption: A tiered workflow for kinase inhibitor evaluation.

This protocol is a foundational step to measure the direct inhibitory effect of a compound on a purified kinase.[26] Luminescence-based assays like ADP-Glo™ are widely used for their high sensitivity and scalability.[27]

Causality: The principle is straightforward: active kinases consume ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. By measuring the luminescence generated from the conversion of ADP back to ATP and its subsequent use by luciferase, we can quantify kinase inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (a specific peptide for the kinase), and ATP. Serially dilute the test inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO, then dilute into the assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase and the test inhibitor (or DMSO as a vehicle control). Allow a short pre-incubation (e.g., 15 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Start the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[28]

Self-Validation: The protocol's integrity is maintained by including positive controls (a known inhibitor for the target kinase) and negative controls (DMSO vehicle).[29] A robust assay will yield a high Z'-factor (>0.5), indicating a large separation between the signals of the positive and negative controls.

Biochemical potency does not always translate to cellular efficacy due to factors like cell membrane permeability and efflux pumps.[30][31] This assay measures an inhibitor's ability to curb the proliferation of cancer cells whose growth is dependent on the target kinase.[32][33]

Causality: The CellTiter-Glo® assay quantifies the number of viable cells by measuring the amount of ATP present, which is an indicator of metabolically active cells. A reduction in ATP signifies either cytostatic (growth inhibition) or cytotoxic (cell death) effects of the inhibitor.

Methodology:

  • Cell Plating: Seed cancer cells (chosen for their known dependence on the target kinase) into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (typically 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to DMSO-treated cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical IC50.

Self-Validation: A key control is to test the inhibitor on a cell line that does not depend on the target kinase.[34] Minimal activity in this control cell line provides strong evidence that the observed anti-proliferative effect is on-target.

Signaling Pathway Context and Future Perspectives

Kinase inhibitors do not act in a vacuum. They modulate complex and interconnected signaling pathways. Understanding this context is vital for predicting therapeutic effects and potential resistance mechanisms.

This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target for both quinoline and isoquinoline inhibitors.

G cluster_0 Cell Exterior cluster_1 Cell Interior growth_factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, MET, FLT3) growth_factor->RTK RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinoline / Isoquinoline Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of an RTK signaling pathway.

Both quinoline and isoquinoline scaffolds are exceptionally valuable starting points for the design of potent and selective kinase inhibitors.[3][4] Quinoline-based drugs, such as Bosutinib and Cabozantinib, have become mainstays in oncology, often characterized by their activity against multiple key kinases driving cancer progression.[15][22] The isoquinoline framework, exemplified by the core structure within Rebastinib, shows immense promise for overcoming specific challenges like drug resistance by enabling novel binding modes and selectivity profiles.[24]

The future of kinase inhibitor design will likely involve leveraging these scaffolds to develop agents with even greater selectivity, novel mechanisms of action (such as allosteric or covalent inhibitors), and the ability to overcome the ever-present challenge of acquired resistance. The rigorous, multi-tiered experimental workflows detailed in this guide are paramount to identifying and validating the next generation of these life-saving therapies.

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Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Oxo-1,2-dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The 1-oxo-1,2-dihydroisoquinoline core, a nitrogen-containing heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure serves as an excellent foundation for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. Natural products and their synthetic analogs containing this core exhibit a remarkable diversity of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1-oxo-1,2-dihydroisoquinoline derivatives, focusing on key therapeutic areas like PARP inhibition and antiviral applications. We will dissect how subtle molecular modifications dramatically influence biological outcomes, offering field-proven insights for researchers in drug discovery.

Core Architecture and Synthetic Accessibility

The foundation of any successful SAR campaign lies in robust and flexible synthetic strategies that allow for systematic structural modifications. The 1-oxo-1,2-dihydroisoquinoline scaffold is readily accessible through several established synthetic routes. A prevalent and powerful method involves the reaction between homophthalic anhydrides and imines or their equivalents, such as 1,3,5-triazinanes.[5][6] This approach, often a variation of the Castagnoli-Cushman reaction, allows for the convergent assembly of the core and the introduction of diversity elements at various positions.[6] Understanding these synthetic pathways is crucial as it dictates the feasibility of proposed analogs during the design phase.

G cluster_0 General Synthetic Pathway Homophthalic_Anhydride Homophthalic Anhydride Intermediate [4+2] Cycloaddition Intermediate Homophthalic_Anhydride->Intermediate Reacts with Imine_Equivalent Imine or Equivalent (e.g., 1,3,5-Triazinane) Imine_Equivalent->Intermediate Core_Scaffold 1-Oxo-dihydroisoquinoline Core Intermediate->Core_Scaffold Intramolecular Lactamization

Caption: General synthetic logic for the 1-oxo-dihydroisoquinoline scaffold.

Comparative SAR Analysis Across Key Biological Targets

The true utility of the 1-oxo-1,2-dihydroisoquinoline scaffold is revealed by examining how its derivatives perform against different biological targets. Below, we compare the SAR for two prominent areas: PARP inhibition for cancer therapy and antiviral activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A New Generation of Anticancer Agents

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair machinery. Inhibiting PARP has emerged as a powerful strategy to induce synthetic lethality in cancers with deficiencies in other repair pathways, such as those with BRCA mutations.[7] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been successfully exploited to develop potent PARP inhibitors that act as NAD+ mimetics, binding to the nicotinamide-binding pocket of the enzyme.[6][8][9]

Key SAR Insights:

  • C4-Carboxamide Moiety: This group is a critical pharmacophoric element, responsible for key hydrogen bonding interactions within the PARP active site. While simple amide substitutions at this position yield compounds with modest activity, this site is the primary vector for introducing potency-driving groups.[8]

  • Amide Substituent (R²): The nature of the substituent on the carboxamide nitrogen is the most significant determinant of potency. Exploration of this position led to the discovery that incorporating a [1,4'-bipiperidine]-1'-carbonyl moiety results in a dramatic increase in inhibitory activity, achieving nanomolar potency.[6][8] This large, flexible group likely accesses additional binding pockets, optimizing interactions.

  • Aromatic Ring Substitution (R¹): Substitution on the benzo portion of the isoquinoline ring offers a handle for fine-tuning properties. The introduction of a fluorine atom at the C7 position consistently improves potency. This is a classic medicinal chemistry strategy where fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[6][8]

G cluster_SAR SAR for PARP Inhibition Base 1-Oxo-dihydroisoquinoline-4-carboxamide R1 R¹ (C7): H → F Potency Potency (IC₅₀) R1->Potency Increases R2 R² (Amide): Small Group → [1,4'-bipiperidine] R2->Potency Dramatically Increases

Caption: Key SAR drivers for 1-oxo-dihydroisoquinoline-based PARP inhibitors.

Performance Comparison with Olaparib:

A key success of this scaffold is the development of lead compounds with favorable drug-like properties compared to the approved PARP inhibitor, Olaparib.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Molecular Weight (Da)Key Feature
Olaparib 2.80.7434.5Clinically Approved Standard
Des-fluoro Lead 63.129.4453.6No C7-Fluorine
Lead Compound Not specified, but nanomolarNot specified, but nanomolar471.5C7-Fluorine + [1,4'-bipiperidine]

Data synthesized from multiple sources.[6][8][10]

The lead compounds from the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, while slightly less potent than Olaparib in vitro, demonstrate significant advantages in their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. They possess lower molecular weight and lipophilicity, along with higher metabolic stability and free plasma concentration, making them highly promising candidates for further preclinical development.[6][8]

Antiviral Activity: Targeting Coronavirus Replication

The search for novel antiviral agents has identified the 1-oxo-tetrahydroisoquinoline scaffold as a promising starting point.[11] Studies have revealed derivatives with potent activity against various coronaviruses, including SARS-CoV-2.[5][12][13]

Key SAR Insights:

  • Multifaceted Substitution: Unlike the PARP inhibitors, antiviral activity relies on a combination of substituents at the N2, C3, and C4 positions of a tetrahydroisoquinoline core.

  • C3-Indole Group: A recurring and seemingly crucial feature for activity is the presence of an indol-3-yl group at the C3 position.[5][12] This large, aromatic moiety is likely involved in critical binding interactions with the viral target.

  • C4-Piperazine Moiety: The C4 position is again a critical determinant of potency. A piperazin-1-ylmethyl group at this position confers significant antiviral activity. Furthermore, protection of the distal piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, as seen in compound trans-1, leads to a marked increase in potency against SARS-CoV-2.[12][13] This suggests that the Boc-protected piperazine may enhance cell permeability or optimize interactions at the target site.

  • Stereochemistry: The relative stereochemistry of the substituents is vital. The trans diastereomer is consistently more active than the cis counterpart, highlighting the importance of the precise 3D arrangement of the C3 and C4 substituents for effective target engagement.[5][12][14]

Performance Comparison of Antiviral Leads:

CompoundVirus TargetEC₅₀ (µM)Selectivity Index (SI)Key Structural Features
Chloroquine SARS-CoV-2 (Calu-3 cells)44.902.94Reference Compound
trans-2 SARS-CoV-2 (Vero E6 cells)>200>1C4-(piperazin-1-ylmethyl)
trans-1 SARS-CoV-2 (Vero E6 cells)3.15>63.49C4-(Boc-piperazin-1-ylmethyl)
trans-1 SARS-CoV-2 (Calu-3 cells)2.78>71.94C4-(Boc-piperazin-1-ylmethyl)

Data sourced from Li et al., 2023.[12][13]

Notably, the lead compound trans-1 not only shows high potency but also maintains its efficacy in human lung cells (Calu-3), outperforming chloroquine significantly.[12] Time-of-addition assays suggest its mechanism differs from entry inhibitors like chloroquine, pointing towards inhibition of post-entry viral replication steps.[12]

Experimental Protocols for the Practitioner

To bridge theory and practice, this section provides validated, step-by-step protocols for the synthesis of a core intermediate and a key biological assay.

Protocol 1: Synthesis of 2,3-Unsubstituted 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

This protocol describes the synthesis of the core acid building block for PARP inhibitors, based on the modified Castagnoli-Cushman reaction.[6]

Workflow Diagram:

G cluster_protocol Synthesis Protocol Start Start: Homophthalic Anhydride & 1,3,5-Triazinane Reaction 1. Mix reactants in suitable solvent (e.g., Dichloromethane) Start->Reaction Reflux 2. Heat to reflux for 12-24h Reaction->Reflux Cool 3. Cool to room temperature Reflux->Cool Workup 4. Acid/Base workup to isolate N-protected intermediate Cool->Workup Esterification 5. Esterify carboxylic acid (e.g., with Methanolic HCl) Workup->Esterification Purification1 6. Purify ester via chromatography Esterification->Purification1 Deprotection 7. Remove N-protecting group (e.g., with TFA) Purification1->Deprotection Hydrolysis 8. Hydrolyze ester to the final carboxylic acid Deprotection->Hydrolysis End End: Target Carboxylic Acid Hydrolysis->End

Caption: Step-by-step workflow for synthesizing the carboxylic acid core.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine homophthalic anhydride (1.0 eq) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (1.1 eq) in a suitable solvent like dichloromethane.

  • Cyclization: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Workup & Esterification: After cooling, perform an appropriate aqueous workup. The resulting crude carboxylic acid is then esterified, for example, by refluxing in methanolic HCl, to facilitate purification.

  • Purification: Purify the resulting methyl ester by flash column chromatography.

  • Deprotection & Hydrolysis: Remove the N-(2,4-dimethoxybenzyl) protecting group using a strong acid like trifluoroacetic acid (TFA). Subsequent hydrolysis of the methyl ester under basic or acidic conditions yields the final 2,3-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the IC₅₀ values of test compounds against PARP-1.[8]

Methodology:

  • Plate Preparation: To a 96-well plate, add histone-coated buffer, followed by the test compounds at various concentrations (serially diluted). Include wells for a positive control (a known inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Reaction: Add PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction. The enzyme will use NAD+ to poly(ADP-ribosyl)ate the histone proteins coated on the plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated ADP-ribose chains on the histone.

  • Signal Generation: After another incubation and wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The intensity of the color is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1-oxo-1,2-dihydroisoquinoline scaffold has unequivocally demonstrated its value in modern drug discovery. The comparative analysis reveals that specific substitution patterns are required to achieve high potency against different biological targets. For PARP inhibition, a C4-carboxamide functionalized with a large, lipophilic group is paramount, whereas for antiviral activity, a multi-substituted tetrahydroisoquinoline core featuring C3-indole and C4-piperazine moieties is essential.

The distinct SAR profiles underscore the scaffold's adaptability. Future research should focus on:

  • Exploring Novel Substitution Patterns: Leveraging the flexible synthetic routes to access unexplored chemical space.

  • Multiparameter Optimization: Moving beyond potency to systematically optimize ADME properties, selectivity, and safety profiles.

  • New Biological Targets: Screening diverse libraries of these compounds against other disease-relevant targets to uncover new therapeutic applications.

By integrating rational design, guided by the SAR principles outlined here, with robust synthetic execution, the 1-oxo-1,2-dihydroisoquinoline scaffold will continue to be a rich source of next-generation therapeutic agents.

References

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  • Dar'in, D. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Isoquinolone Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity. This guide provides an in-depth technical comparison of methodologies used to evaluate isoquinolone derivatives, a class of compounds showing significant promise, particularly in oncology.[1][2] We will delve into the experimental data, explore the underlying mechanisms, and critically analyze the correlation—or lack thereof—between the two domains.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical studies is to predict human outcomes. A strong In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model, enhancing the efficiency of drug development, reducing reliance on extensive animal testing, and providing a rationale for formulation and dosage regimen design.[3][4] However, the transition from a simplified in vitro system to the complex biological milieu of an organism is not always linear. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), the immune system's influence, and off-target effects can lead to discrepancies between in vitro potency and in vivo efficacy.[5][6]

Isoquinolones: A Privileged Scaffold in Drug Discovery

Isoquinolone alkaloids and their synthetic derivatives have attracted considerable attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like Poly (ADP-ribose) polymerase (PARP) and topoisomerase II.[1][7][8] This guide will focus on the anticancer properties of isoquinolones, comparing their performance in various experimental models.

Section 1: In Vitro Assessment of Isoquinolone Activity

The initial screening and characterization of isoquinolone derivatives predominantly occur in vitro. These assays provide fundamental insights into a compound's cytotoxic potential and its molecular mechanism of action.

Key In Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity Assays:

These assays are the first line of evaluation to determine the concentration at which a compound inhibits cell growth.

  • MTT/CCK-8 Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]

    • Protocol: MTT Assay

      • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

      • Compound Treatment: Treat the cells with a serial dilution of the isoquinolone derivative for 24-72 hours.

      • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

      • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]

  • Differential Nuclear Staining (DNS) Assay: This method distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology after staining with fluorescent dyes like Hoechst 33342 and Propidium Iodide (PI).[12]

2. Apoptosis Assays:

These assays determine if the observed cytotoxicity is due to programmed cell death (apoptosis).

  • Flow Cytometry with Annexin V-FITC/PI Staining: This is a gold-standard technique to quantify apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).[13]

    • Protocol: Annexin V-FITC/PI Staining

      • Cell Treatment: Treat cells with the isoquinolone derivative at its IC50 concentration for a predetermined time.

      • Cell Harvesting: Harvest the cells and wash with cold PBS.

      • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

      • Incubation: Incubate in the dark for 15 minutes at room temperature.

      • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Hoechst Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13]

3. Cell Cycle Analysis:

Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., Propidium Iodide) reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many isoquinolone derivatives have been shown to induce cell cycle arrest at specific checkpoints.[1][14]

4. Enzyme Inhibition Assays:

For isoquinolones targeting specific enzymes, in vitro assays are crucial to determine their inhibitory potency.

  • PARP Inhibition Assay: Poly (ADP-ribose) polymerase is a key enzyme in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[15][16] Isoquinolinone scaffolds are known PARP inhibitors.[7][15]

    • Protocol: PARP Inhibition Assay (ELISA-based)

      • Plate Coating: Coat a 96-well plate with histones.

      • Reaction Mixture: Add a reaction mixture containing activated DNA, biotinylated NAD+, and PARP enzyme, along with varying concentrations of the isoquinolone inhibitor.

      • Incubation: Incubate to allow for the PARP-catalyzed biotinylation of histones.

      • Detection: Add streptavidin-HRP and a colorimetric substrate.

      • Absorbance Reading: Measure the absorbance to quantify PARP activity.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_InitialScreening Initial Screening cluster_MechanismOfAction Mechanism of Action Studies Compound_Library Isoquinolone Derivatives Library Cell_Viability Cell Viability Assays (MTT, CCK-8) Compound_Library->Cell_Viability Treat Cells IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V, Hoechst) IC50->Apoptosis_Assay Use IC50 concentration Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Enzyme_Inhibition Enzyme Inhibition (e.g., PARP) IC50->Enzyme_Inhibition

Caption: Workflow for in vitro evaluation of isoquinolone derivatives.

Comparative In Vitro Activity of Isoquinolone Derivatives
Compound Class/DerivativeCancer Cell LineIn Vitro AssayIC50 / ActivityReference
3-Arylisoquinolin-1(2H)-onesVarious Human Tumor Cell LinesAntitumor ActivityVaries by derivative[17]
B01002 & C26001SKOV3 (Ovarian)CCK-87.65 µg/mL & 11.68 µg/mL[13]
Indolo[2,1-a]isoquinoline (4i)HeLa (Cervical)Cytotoxicity~70% inhibition at 100 µM[11]
Gold(III) complexes with isoquinoline ligandsT-24 (Bladder)CytotoxicityMore potent than cisplatin[14]
Isoquinolone derivative (Compound 1)MDCK (Canine Kidney)Antiviral/CytotoxicityCC50 = 39.0 µM[9]
4-Quinolone-3-carboxamide (Compound 65)MDA-MB-231 (Breast)DNS AssayCC50 = 7.10–83.2 µM[12]
FBA-TPQ (Makaluvamine analog)Various Human Cell LinesCytotoxicity0.097-2.297 µmol/L[8][18]
Phosphonium Vindoline-Isoquinoline HybridsRPMI-8226 (Leukemia)Growth InhibitionGI50 = 20.0 nM (for 9e)[19]

Section 2: In Vivo Assessment of Isoquinolone Activity

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to evaluate a compound's therapeutic potential in a complex biological system.[20][21]

Key In Vivo Experimental Protocols

1. Xenograft Models:

This is the most common in vivo model for cancer research, where human cancer cells are implanted into immunocompromised mice.[21][22]

  • Ectopic (Subcutaneous) Xenografts: Human cancer cells are injected under the skin of the mouse. This model is straightforward for monitoring tumor growth.[21]

    • Protocol: Subcutaneous Xenograft Study

      • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

      • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the isoquinolone derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

      • Tumor Measurement: Measure tumor volume periodically using calipers (Volume = 0.5 x Length x Width²).

      • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.

  • Orthotopic Xenografts: Cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential.[21][23]

2. Pharmacokinetic (PK) Studies:

PK studies determine how the body processes the drug. Key parameters include clearance (Cl), volume of distribution (Vss), and bioavailability.[24][25] Understanding a compound's PK profile is crucial for correlating its in vitro potency with its in vivo efficacy.[26][27]

3. Toxicity and Safety Assessment:

During in vivo studies, it is critical to monitor for signs of toxicity, such as weight loss, changes in behavior, and effects on major organs (evaluated through histopathology).[13]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_ModelDevelopment Animal Model Development cluster_EfficacyStudy Efficacy and Safety Study cluster_Analysis Data Analysis and Correlation Cell_Implantation Implant Human Cancer Cells (Subcutaneous or Orthotopic) Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Treatment Administer Isoquinolone Derivative Tumor_Growth->Treatment Tumor_Measurement Measure Tumor Volume and Weight Treatment->Tumor_Measurement Toxicity_Monitoring Monitor Animal Health and Weight Treatment->Toxicity_Monitoring PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Tumor_Analysis Tumor Biomarker Analysis (Ki-67, TUNEL) Tumor_Measurement->Tumor_Analysis IVIVC Correlate with In Vitro Data PK_Analysis->IVIVC Tumor_Analysis->IVIVC

Caption: General workflow for in vivo evaluation of isoquinolone derivatives.

Comparative In Vivo Activity of Isoquinolone Derivatives
Compound/DerivativeAnimal ModelIn Vivo EffectReference
B01002 & C26001SKOV3 Xenograft MiceDecreased tumor growth, good safety profile[13]
Gold(III) complexes (Au1 & Au2)Xenograft Mouse ModelEffectively inhibited tumor growth, safer than cisplatin[14]
FBA-TPQ (Makaluvamine analog)Breast Cancer Xenograft MiceDose-dependent inhibition of tumor growth[18]
Neocryptolepine AnalogsEhrlich Ascites Carcinoma in MiceRemarkable decrease in tumor volume[28]

Section 3: Correlating In Vitro and In Vivo Activity - The Challenges and a Mechanistic Link

A direct correlation between a low in vitro IC50 and high in vivo tumor regression is the ideal scenario, but often, the reality is more complex.[5][29]

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics: A potent compound in vitro may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, leading to low exposure at the tumor site in vivo.[24][26]

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of stromal cells, vasculature, and hypoxia, can significantly impact drug efficacy in ways not captured by in vitro models.[22]

  • Off-Target Effects: In a whole organism, a compound may have off-target effects that contribute to either its efficacy or its toxicity.

A Case Study: PARP Inhibitors

The development of PARP inhibitors provides a compelling example of the importance of understanding the mechanism of action to bridge the in vitro-in vivo gap. Isoquinolinones are a key structural motif in many PARP inhibitors.[7]

  • In Vitro: Isoquinolone-based PARP inhibitors demonstrate potent enzymatic inhibition and selective cytotoxicity in cancer cell lines with BRCA mutations (a concept known as synthetic lethality).[15][30]

  • In Vivo: In xenograft models using BRCA-deficient tumors, these compounds show significant anti-tumor activity. The in vivo efficacy is not only dependent on the in vitro potency but also on the ability of the drug to be delivered to the tumor at a concentration sufficient to inhibit PARP.

  • Mechanism: PARP inhibitors work by trapping PARP on DNA, leading to the collapse of replication forks and the formation of double-strand breaks that are lethal in cells with deficient homologous recombination repair.[16][30]

Visualizing the PARP Inhibition Mechanism

PARP_Inhibition cluster_NormalCell Normal Cell (HR Proficient) cluster_CancerCell Cancer Cell (HR Deficient, e.g., BRCA mutant) SSB Single-Strand Break (SSB) PARP_recruitment PARP Recruits Repair Proteins SSB->PARP_recruitment PARP_trapping_Normal PARP Trapping SSB->PARP_trapping_Normal SSB_Repair SSB Repair PARP_recruitment->SSB_Repair PARPi_Normal Isoquinolone (PARPi) PARPi_Normal->PARP_trapping_Normal DSB_Normal Replication Fork Collapse -> DSB PARP_trapping_Normal->DSB_Normal HR_Repair Homologous Recombination (HR) Repair DSB_Normal->HR_Repair Cell_Survival_Normal Cell Survival HR_Repair->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARP_trapping_Cancer PARP Trapping SSB_Cancer->PARP_trapping_Cancer PARPi_Cancer Isoquinolone (PARPi) PARPi_Cancer->PARP_trapping_Cancer DSB_Cancer Replication Fork Collapse -> DSB PARP_trapping_Cancer->DSB_Cancer No_HR_Repair HR Repair Deficient DSB_Cancer->No_HR_Repair Cell_Death Cell Death (Apoptosis) No_HR_Repair->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Conclusion

The correlation of in vitro and in vivo activity of isoquinolone derivatives is a multifaceted challenge that requires a comprehensive and integrated approach. While in vitro assays provide essential initial data on potency and mechanism, they are only one piece of the puzzle. In vivo studies in relevant animal models, coupled with a thorough understanding of the compound's pharmacokinetic properties, are indispensable for predicting clinical success. For isoquinolones, a clear mechanistic rationale, such as the synthetic lethality induced by PARP inhibition, can provide a strong foundation for bridging the gap between the laboratory bench and a potential therapeutic application. As we continue to develop novel isoquinolone-based agents, a strategic and well-informed approach to establishing IVIVC will be paramount to their successful translation into the clinic.

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A Comparative Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate and Established PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of the novel compound Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate against the clinically-approved enzyme inhibitors, Olaparib and Talazoparib. The focus of this analysis is on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway and a validated target in oncology.

The 1-oxo-isoquinoline scaffold, a core component of our subject compound, is prevalent in a variety of natural and synthetic molecules demonstrating a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1][2][3][4] This guide will establish a framework for evaluating such novel compounds by comparing them to the gold-standard treatments that have reshaped the landscape of cancer therapy, particularly for patients with specific genetic backgrounds.

The Central Role of PARP1 in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[2][4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][2] The activation of PARP1 is a critical step in multiple DNA repair pathways, including base excision repair (BER).[3][5]

In many cancers, other DNA repair pathways are compromised. A prominent example is the homologous recombination (HR) pathway, which is responsible for repairing more complex double-strand breaks (DSBs).[6] Germline or somatic mutations in genes like BRCA1 and BRCA2 lead to a deficient HR pathway.[7] These cancer cells become heavily reliant on PARP1-mediated repair for survival.

This dependency creates a vulnerability that can be exploited therapeutically. The inhibition of PARP1 in an HR-deficient cell prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[7] Since the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[8] This concept, where the simultaneous loss of two pathways is lethal while the loss of either one alone is not, is known as synthetic lethality .

cluster_0 Normal Cell (Functional HR) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA mutant) cluster_2 HR-Deficient Cell + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP1 Repair ssb1->parp1 primary repair dsb1 Double-Strand Break ssb1->dsb1 replication stress survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination Repair dsb1->hr1 efficient repair hr1->survival1 ssb2 Single-Strand Break parp2 PARP1 Repair ssb2->parp2 critical repair dsb2 Double-Strand Break ssb2->dsb2 replication stress survival2 Cell Survival (High PARP reliance) parp2->survival2 hr2 Deficient HR Repair dsb2->hr2 inefficient repair ssb3 Single-Strand Break parp3 PARP Inhibition ssb3->parp3 repair blocked dsb3 Accumulated Double-Strand Breaks ssb3->dsb3 replication stress hr3 Deficient HR Repair dsb3->hr3 inefficient repair death Cell Death (Synthetic Lethality) dsb3->death

Fig 1. The principle of synthetic lethality in PARP inhibition.

Established Inhibitors: Olaparib and Talazoparib

Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive clinical approval. It is a potent inhibitor of both PARP1 and PARP2 enzymes.[9] Its mechanism of action involves not only blocking the catalytic activity of PARP but also "trapping" the PARP enzyme on the DNA at the site of damage.[10] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's efficacy.[10] Olaparib is approved for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[6]

Talazoparib (Talzenna®) is another highly potent PARP1/2 inhibitor.[11] While its catalytic inhibition is potent, its primary distinction is its exceptional ability to trap PARP-DNA complexes—reportedly up to 100-fold more efficiently than other inhibitors like olaparib.[12] This enhanced trapping activity makes Talazoparib one of the most potent PARP inhibitors, with a PARP1 IC50 of just 0.57 nM.[11][12] It is approved for patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[11]

A Framework for Comparative Evaluation

To objectively assess the potential of a novel compound like this compound, a multi-tiered approach is essential. This involves a direct comparison of its biochemical potency against the target enzyme and an evaluation of its effects in a relevant cellular context.

G cluster_workflow Comparative Inhibitor Evaluation Workflow start Candidate Compound (this compound) biochem_assay In Vitro Biochemical Assay (Colorimetric PARP1 Inhibition) start->biochem_assay cell_assay Cell-Based Viability Assay (HR-Deficient vs. HR-Proficient Cells) start->cell_assay ic50_det Determine IC50 Value biochem_assay->ic50_det compare Compare Data vs. Standards (Olaparib, Talazoparib) ic50_det->compare selectivity_det Assess Potency & Selectivity cell_assay->selectivity_det selectivity_det->compare conclusion Conclusion on Candidate Potential compare->conclusion

Fig 2. Experimental workflow for comparing novel and established inhibitors.
Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) against PARP1. The value for this compound is presented as a hypothetical target for a promising lead compound, while the values for Olaparib and Talazoparib are derived from published literature.

CompoundTarget EnzymeIn Vitro IC50Cellular IC50 (MDA-MB-436, BRCA1 mutant)[13]
This compound PARP1Hypothetical: 25 nMTo be determined
Olaparib PARP1/2~2-5 nM4.7 µM
Talazoparib PARP1/20.57 nM[11]0.13 µM

Experimental Protocols

Protocol 1: In Vitro Colorimetric PARP1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 enzyme. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected colorimetrically.[14]

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the target enzyme, independent of cellular factors like membrane permeability or efflux pumps. It is the foundational step for inhibitor characterization.

Materials:

  • 96-well plate pre-coated with histone H4

  • Recombinant human PARP1 enzyme

  • 10X PARP Buffer (500 mM Tris-HCl pH 8.0, 250 mM MgCl2, 1% Triton X-100)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • 10X PARP Cocktail (containing Biotinylated NAD+)

  • Test compounds (dissolved in DMSO) and reference inhibitors (Olaparib, Talazoparib)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.5 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in 1X PARP Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Plate Preparation: Wash the histone-coated plate twice with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20) and then once with 200 µL/well of 1X PARP Buffer.

  • Reaction Setup:

    • Add 25 µL of the diluted compounds to the appropriate wells. Include "No Inhibitor" (buffer + DMSO) and "No Enzyme" controls.

    • Prepare a PARP1 Reaction Mix containing 1X PARP Buffer, activated DNA, and PARP1 enzyme.

    • Add 25 µL of the PARP1 Reaction Mix to each well (except "No Enzyme" controls).

    • Prepare a PARP Cocktail Mix containing 1X PARP Buffer and the 10X PARP Cocktail (Biotinylated NAD+).

    • Initiate the reaction by adding 50 µL of the PARP Cocktail Mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 100 µL of diluted Strep-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 100 µL of colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay

This protocol assesses the cytotoxic effect of the inhibitors on cancer cell lines with and without a functional homologous recombination pathway.

Rationale: This assay determines the biological consequence of PARP inhibition in a cellular context. Comparing the effect on HR-deficient (e.g., BRCA1 mutant) versus HR-proficient cells reveals the selectivity and synthetic lethal potential of the compound.

Materials:

  • HR-deficient cell line (e.g., MDA-MB-436, BRCA1 mutant)

  • HR-proficient cell line (e.g., MDA-MB-231, BRCA wild-type)

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • Test compounds and reference inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Cell Seeding: Seed both cell lines into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference inhibitors in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Incubate as required (e.g., 10 minutes on an orbital shaker).

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Analysis: Normalize the signal of treated wells to the vehicle control wells to determine the percent viability. Plot percent viability versus the log of inhibitor concentration and calculate the cellular IC50 for each cell line. A significantly lower IC50 in the HR-deficient line compared to the HR-proficient line indicates selective, synthetic lethal activity.

Concluding Remarks

The established PARP inhibitors Olaparib and Talazoparib have set a high bar for efficacy, defined by potent enzymatic inhibition, efficient PARP trapping, and a profound synthetic lethal effect in HR-deficient tumors. For a novel compound like this compound to be considered a viable candidate for further development, it must demonstrate competitive, if not superior, performance in assays like the ones detailed here. Key indicators of promise would include a low nanomolar IC50 in biochemical assays and a significant, selective reduction in the viability of BRCA-mutant cells over their wild-type counterparts. This structured, comparative approach is fundamental to identifying the next generation of impactful enzyme inhibitors for precision oncology.

References

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  • Kraus, W. L. (2015). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Molecular Cell, 58(6), 943-951. Available at: [Link]

  • Gallo, M., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers, 12(4), 845. Available at: [Link]

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  • PubMed Central. (2019). PARP1 and Poly(ADP-ribosyl)ation Signaling during Autophagy in Response to Nutrient Deprivation. Available at: [Link]

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available at: [Link]

  • National Institutes of Health. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Available at: [Link]

  • ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and.... Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoquinolone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolone Scaffold and the Imperative of Selectivity

The isoquinolone scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous inhibitors targeting a range of critical enzyme families. From pioneering kinase inhibitors to potent modulators of poly(ADP-ribose) polymerases (PARPs) and tankyrases, the versatility of the isoquinolone framework is well-established.[1][2] These molecules have shown therapeutic promise in oncology, inflammation, and cardiovascular diseases.[3][4][5] However, the therapeutic success of any small molecule inhibitor is fundamentally tethered to its selectivity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and are a primary cause of clinical trial failures.[6]

Therefore, a rigorous and multi-faceted assessment of an inhibitor's interaction landscape—its cross-reactivity profile—is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of isoquinolone-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting and integrating the resulting data to build a comprehensive selectivity profile.

Chapter 1: Foundational Screening - Large-Scale Biochemical Assays

The initial step in understanding a compound's selectivity is often a broad biochemical screen against a large panel of purified enzymes. For isoquinolone-based inhibitors, which frequently target ATP-binding sites, kinase panels are the most common starting point.[7]

Rationale: Casting a Wide Net

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[8] This conservation makes cross-reactivity a significant challenge.[9] Large-scale panels offer an efficient and cost-effective method to rapidly survey hundreds of kinases in parallel, identifying both high-affinity off-targets and broader selectivity trends.[10] This initial screen acts as a roadmap, guiding subsequent, more resource-intensive investigations.

Two primary methodologies dominate this space: radiometric activity assays and competition binding assays.

  • Radiometric Assays (e.g., KinaseProfiler™): These are considered a gold standard for measuring enzymatic activity directly.[11] They quantify the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate. A reduction in signal indicates inhibition. The primary advantage is that it measures a direct functional output of the enzyme.

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, immobilized ligand from the kinase's active site.[12][13] The amount of kinase bound to the solid support is quantified, often via qPCR.[14] This method is highly sensitive and independent of ATP concentration, allowing for the determination of true thermodynamic dissociation constants (Kd).[13]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol outlines the workflow for determining the selectivity profile of a hypothetical isoquinolone inhibitor, IQ-123 , using a competition binding assay format.

Objective: To quantify the binding affinity of IQ-123 against a large panel of human kinases.

Materials:

  • DNA-tagged kinase panel (e.g., KINOMEscan™ panel).

  • Ligand-immobilized solid support (e.g., streptavidin-coated beads).

  • Test compound: IQ-123, dissolved in DMSO.

  • Assay Buffer.

  • Wash Buffer.

  • qPCR reagents.

Step-by-Step Methodology:

  • Assay Preparation: Kinases from the panel are individually mixed with the ligand-immobilized beads and the test compound (IQ-123) at a fixed concentration (e.g., 10 µM for initial screening) in assay buffer. A DMSO-only control is included for each kinase.

  • Binding Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support multiple times with wash buffer. The stringency of the washes is critical for removing non-specific binders.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.[14]

  • Data Analysis: The qPCR signal from the IQ-123-treated sample is compared to the DMSO control. The result is typically expressed as "% Control," where a lower percentage indicates stronger binding.

    • % Control = (Signal_Compound / Signal_DMSO) * 100

  • Follow-up Kd Determination: For interactions showing significant binding (e.g., <10% of control), a follow-up dose-response experiment is performed with an 11-point concentration series of IQ-123 to determine the dissociation constant (Kd).[13]

KINOMEscan_Workflow cluster_prep 1. Assay Preparation cluster_process 2. Separation & Quantification P1 DNA-Tagged Kinase Mix Mix & Incubate P1->Mix P2 Immobilized Ligand P2->Mix P3 Test Compound (IQ-123) P3->Mix Wash Wash Unbound Kinase Mix->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify via qPCR Elute->qPCR Data Data Analysis qPCR->Data Calculate % Control / Kd

Caption: KINOMEscan™ Experimental Workflow.

Chapter 2: Unbiased Profiling in a Cellular Milieu - Chemical Proteomics

While biochemical panels are excellent for initial screening, they assess interactions with isolated proteins, which may not fully represent the complex environment inside a cell. Chemical proteomics offers a powerful, unbiased approach to identify both intended targets and unexpected off-targets directly from cell lysates or even living cells.[6][15]

Rationale: Beyond the Usual Suspects

The key advantage of chemical proteomics is its ability to discover novel interactions without prior assumptions about a compound's targets.[16] This is crucial for isoquinolone inhibitors that may bind to proteins outside the kinase family or other known target classes. The two main strategies are:

  • Affinity-Based Pull-Downs: The inhibitor is chemically modified with a linker and a reactive group (e.g., biotin) to create a "probe."[16] This probe is incubated with a cell lysate, and the probe-protein complexes are captured on an affinity matrix (e.g., streptavidin beads). After washing away non-specific proteins, the bound targets are identified by mass spectrometry (MS).

  • Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme families.[6] It is particularly effective for identifying off-targets within a given class (e.g., serine hydrolases) and provides information about the functional state of the enzyme.[17]

Experimental Protocol: Affinity-Based Pull-Down with MS

Objective: To identify the protein interaction partners of IQ-123 from a human cancer cell line (e.g., K562).

Materials:

  • Biotinylated IQ-123 probe.

  • Control compound (structurally similar but inactive, if available).

  • K562 cells.

  • Lysis Buffer.

  • Streptavidin-coated magnetic beads.

  • Wash Buffers (of varying stringency).

  • Elution Buffer.

  • Mass Spectrometer (e.g., Orbitrap).

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an IQ-123 probe by attaching a biotin tag via a linker at a position that does not interfere with target binding.

  • Cell Lysis: Culture K562 cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.

  • Lysate Incubation: Incubate the cell lysate with the biotin-IQ-123 probe. A parallel incubation with excess non-biotinylated IQ-123 serves as a competition control to identify specific binders. A DMSO or inactive compound control is also essential.

  • Capture: Add streptavidin beads to the lysate to capture the biotin-probe-protein complexes. Incubate to allow binding.

  • Washing: Use a magnet to immobilize the beads and perform a series of stringent washes to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and negative controls. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used for robust quantitative comparison.[18]

ChemProteomics_Workflow CellLysate Native Cell Lysate Incubate Incubate Lysate with Probe CellLysate->Incubate Probe Biotinylated IQ-123 Probe Probe->Incubate Capture Capture Complexes on Streptavidin Beads Incubate->Capture Wash Stringent Washes Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins (Off-Targets) MS->Analysis

Caption: Chemical Proteomics Pull-Down Workflow.

Chapter 3: Confirming Target Engagement in a Physiological Context - CETSA

The ultimate confirmation of a compound's activity is demonstrating that it binds its target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this target engagement.[19][20]

Rationale: Proving the Hit in Situ

CETSA is based on the principle of ligand-induced thermal stabilization.[21] When a protein binds to a ligand (like IQ-123), it generally becomes more resistant to heat-induced denaturation. By heating intact cells or lysates to various temperatures and then measuring the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[20]

This technique is invaluable because:

  • It is label-free, requiring no modification of the compound.

  • It works in any biological matrix, including cell lines, tissues, and patient samples.[19]

  • It can be performed proteome-wide using MS (termed Thermal Proteome Profiling or TPP), providing an unbiased view of target and off-target engagement in a physiological setting.[15][22]

Experimental Protocol: Western Blot-Based CETSA

Objective: To confirm that IQ-123 engages its primary target (e.g., Kinase X) and a potential off-target (Protein Y, identified via proteomics) in live cells.

Materials:

  • Cell line expressing Kinase X and Protein Y.

  • IQ-123 and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibodies specific for Kinase X and Protein Y.

  • Western blotting equipment and reagents.

  • PCR machine or thermal cycler for heating.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with IQ-123 at a desired concentration (e.g., 10x IC50) and a parallel DMSO control for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by high-speed centrifugation.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of Kinase X and Protein Y by Western blot. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both DMSO and IQ-123 treated samples. A rightward shift in the melting curve for the IQ-123 sample indicates thermal stabilization and confirms target engagement.[21]

CETSA_Workflow TreatCells 1. Treat Live Cells (IQ-123 vs. DMSO) Heat 2. Heat Aliquots (Temperature Gradient) TreatCells->Heat Lyse 3. Lyse Cells Heat->Lyse Centrifuge 4. Separate Soluble & Insoluble Fractions Lyse->Centrifuge Analyze 5. Analyze Soluble Fraction (Western Blot or MS) Centrifuge->Analyze Plot 6. Plot Melting Curves & Assess Shift Analyze->Plot

Sources

A Comparative Guide to Target Validation for Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of robust experimental strategies for the target validation of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. As a molecule belonging to the isoquinoline alkaloid class, it represents a promising scaffold for drug discovery, yet its precise molecular target(s) remain to be definitively elucidated.[1][2] Derivatives of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical class have demonstrated a wide array of biological activities, including anti-cancer and neuroprotective effects, suggesting a rich but complex pharmacology.[3][4][5]

The critical first step in developing such a compound is rigorous target validation.[6] This process aims to unequivocally demonstrate that modulating a specific biological target with the compound leads to a desired therapeutic effect.[7][8] Inadequate validation is a primary cause of clinical trial failures.[6] This document is intended for researchers, scientists, and drug development professionals, offering a framework for designing and executing a high-confidence target validation cascade. We will compare two complementary macro-strategies: a Hypothesis-Driven Approach based on structural analogy and an Unbiased Phenotypic Approach for target deconvolution.

Strategy 1: The Hypothesis-Driven Approach – Interrogating Putative Target Classes

This strategy is employed when the compound's structure provides clues about its potential targets. The 1-oxo-isoquinoline core is a privileged scaffold found in various bioactive molecules, including known kinase inhibitors.[9] This structural alert allows us to form a testable hypothesis: this compound modulates the activity of one or more protein kinases.

The validation workflow is a logical funnel, moving from broad, predictive methods to highly specific, cellular-context experiments.

Hypothesis_Driven_Workflow cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Correlation A In Silico Analysis (Docking against Kinome) B Biochemical Screen (Broad Kinase Panel Assay) A->B Prioritizes Kinase Subfamilies C Cellular Thermal Shift Assay (CETSA) (Confirms Direct Binding in Cells) B->C Identifies 'Hit' Kinases D Genetic Validation (siRNA/CRISPR of Hit Kinase) C->D Confirms Cellular Target E High-Confidence Target Validation D->E Links Target to Cellular Effect

Caption: Hypothesis-Driven Target Validation Workflow.

Step 1: Biochemical Profiling (Kinase Panel Screen)

The foundational experiment is to directly measure the compound's effect on enzyme activity in vitro.[10] High-throughput enzymatic assays are essential for screening large compound libraries and are the backbone of modern drug discovery.[10][11]

Causality: An in vitro enzymatic assay is the most direct way to determine if the compound can inhibit a purified enzyme. By removing the complexity of a cellular environment, we can isolate the interaction between the compound and its putative target. A broad panel screen is crucial for initial profiling, as it simultaneously assesses activity against hundreds of kinases, providing initial selectivity data.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of ³²P or ³³P from ATP onto a substrate.Gold standard, highly sensitive.Requires handling of radioactive materials.
Fluorescence Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.High-throughput, non-radioactive.Prone to compound interference (autofluorescence).
Luminescence Measures light output from an ATP-dependent luciferase reaction to quantify remaining ATP after the kinase reaction.High sensitivity, low interference.Indirect detection, requires specific reagents.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol outlines a representative assay for determining the IC₅₀ (half-maximal inhibitory concentration) of our compound against a candidate kinase.

  • Reagent Preparation :

    • Prepare a 2X solution of the target kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km value to effectively identify competitive inhibitors.[11]

    • Prepare a serial dilution of this compound in DMSO, then dilute into kinase buffer. A typical starting concentration is 100 µM.

  • Reaction Setup (384-well plate) :

    • Add 5 µL of the compound dilution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Reaction and Detection :

    • Incubate the plate for 60 minutes at 30°C. The reaction must be run under initial velocity conditions.[11]

    • Stop the reaction by adding 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

Step 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

A positive result in a biochemical assay is necessary but not sufficient. We must prove that the compound engages its target in the complex milieu of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this engagement.[13][14]

Causality: The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's three-dimensional structure.[13] This stabilization makes the protein more resistant to thermal denaturation. By heating intact cells to various temperatures, we can create a "melting curve" for our target protein. In the presence of a stabilizing ligand (our compound), this curve will shift to higher temperatures.[15][16]

Protocol: Western Blot-Based CETSA

  • Cell Treatment :

    • Culture an appropriate cell line (e.g., one known to express the target kinase) to ~80% confluency.

    • Treat cells with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge :

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]

  • Lysis and Fractionation :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection :

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target kinase remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.

  • Data Analysis :

    • Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[15]

Strategy 2: The Unbiased Approach – From Phenotype to Target

This strategy is ideal when a compound elicits a clear cellular phenotype (e.g., apoptosis, cell cycle arrest) but has no obvious structural relationship to known drugs. Here, we start with the biological effect and work backward to identify the specific molecular target responsible.

For this example, let's assume that phenotypic screening has revealed that this compound induces apoptosis in the Jurkat T-cell leukemia line, a phenotype observed for related THIQ derivatives that inhibit Bcl-2 family proteins.[17]

The primary challenge is to distinguish the direct target responsible for apoptosis from the hundreds of other proteins affected downstream. Genetic knockdown or knockout of the candidate target is the gold standard for establishing this causal link.[18]

Comparing Genetic Validation Tools: siRNA vs. CRISPR-Cas9

The most definitive way to validate a target is to show that removing the target protein from the cell recapitulates or blocks the compound's effect.[18] RNA interference (siRNA) and CRISPR-Cas9 gene editing are two primary methods for achieving this.[19][20]

Genetic_Validation_Logic cluster_0 The Core Question cluster_1 Method 1: Transient Knockdown cluster_2 Method 2: Permanent Knockout cluster_3 Validation & The Rescue Experiment A Does loss of Protein X phenocopy the compound's effect? B siRNA targeting Protein X mRNA A->B D CRISPR-Cas9 targeting Protein X gene A->D C Reduced Protein X Level (Transient) B->C Degrades mRNA F Observe Phenotype (e.g., resistance to compound) C->F E Ablated Protein X Level (Permanent) D->E Creates frameshift mutation E->F G Re-express Protein X (siRNA-resistant mutant) F->G Critical Control H Phenotype Reverted (Sensitivity is restored) G->H Confirms on-target effect

Caption: Logic comparing siRNA and CRISPR for target validation.

FeaturesiRNA (Small Interfering RNA)CRISPR-Cas9 (Gene Knockout)
Mechanism Post-transcriptional gene silencing via mRNA degradation.[21]Permanent gene disruption via DNA double-strand breaks and error-prone repair.
Effect Transient protein knockdown .Permanent gene knockout .
Pros Fast, relatively easy to implement, suitable for essential genes where a full knockout would be lethal.[22]Complete and permanent loss of protein expression, considered the "gold standard" for genetic validation.[18][19]
Cons Incomplete knockdown is common, potential for off-target effects by silencing unintended mRNAs.[22]More time-consuming to generate and validate clonal cell lines, can be lethal for essential genes, potential for off-target DNA edits.

Protocol: Target Validation by siRNA Knockdown

This protocol describes how to test if knocking down a candidate target (e.g., Bcl-2, identified via proteomic methods) makes Jurkat cells resistant to our compound.

  • Transfection :

    • Day 1: Seed Jurkat cells in 6-well plates at a density that will reach 50-70% confluency on the day of transfection.[22]

    • Day 2: Prepare transfection complexes. In separate tubes, dilute siRNA (targeting Bcl-2 or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and lipid reagent, incubate for 15-20 minutes at room temperature to allow complexes to form.

    • Add the complexes drop-wise to the cells.

  • Incubation and Compound Treatment :

    • Incubate cells for 48-72 hours to allow for mRNA degradation and protein depletion. Optimal time should be determined empirically.

    • After the knockdown period, re-seed the transfected cells into 96-well plates.

    • Treat the cells with a dose-response curve of this compound.

  • Validation of Knockdown :

    • In parallel, harvest a subset of the transfected cells at the time of compound addition.

    • Prepare cell lysates and perform a Western blot using an antibody specific for Bcl-2 to confirm that the protein level is significantly reduced in the siRNA-treated cells compared to the non-targeting control.[21] A strong signal in the control lane next to a weak or absent signal in the knockdown lane indicates a successful experiment.[22]

  • Phenotypic Readout :

    • After 24-48 hours of compound treatment, measure cell viability or apoptosis using a standard assay (e.g., CellTiter-Glo® for viability, Caspase-Glo® 3/7 for apoptosis).

  • Data Analysis :

    • Compare the dose-response curves between the control and Bcl-2 knockdown cells. A significant rightward shift in the IC₅₀ for the knockdown cells indicates that the target is required for the compound's apoptotic effect, thus validating it as the true target.

Conclusion: An Orthogonal Approach for Highest Confidence

Neither the hypothesis-driven nor the unbiased strategy is foolproof in isolation. The highest confidence in target validation is achieved by combining orthogonal methods. For this compound, an ideal path would involve:

  • Using an unbiased method (e.g., Thermal Proteome Profiling) to generate a list of candidate binding partners.

  • Confirming direct in vitro enzymatic inhibition of the top candidate(s) if they are enzymes.

  • Demonstrating direct target engagement inside intact cells using CETSA.

  • Using CRISPR-Cas9 knockout to provide definitive genetic evidence linking the target to the compound's cellular phenotype.

By systematically applying these complementary techniques, researchers can build an irrefutable case for the mechanism of action of novel compounds, a critical step on the path from a promising molecule to a potential therapeutic.

References

  • Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]

  • Hughes, J.P., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. British Journal of Pharmacology. [Link]

  • UCL. Target Identification and Validation (Small Molecules). [Link]

  • Wikipedia. Enzyme assay. [Link]

  • NIH. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]

  • Aragen Life Sciences. Target Identification and Validation. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • NIH Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • wisdomlib. Enzymatic inhibition assays: Significance and symbolism. [Link]

  • ResearchGate. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. [Link]

  • Robers, M.R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY. [Link]

  • Bio-protocol. Validation of siRNA-mediated knockdown of COPI-specific target genes. [Link]

  • Khadem, S., & Marles, R.J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. [Link]

  • Shields, J., et al. (2012). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research. [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

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  • OriGene. CRISPR Knockout / Knockin kit Validation. [Link]

  • abm. (2018). CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

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  • Antkiewicz-Michaluk, L., et al. (2000). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Tang, G., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

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A Comparative Guide to the Synthetic Routes of 1-Oxo-1,2-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxo-1,2-dihydroisoquinoline, also known as an isoquinolin-1(2H)-one or isocarbostyril, is a privileged heterocyclic scaffold. Its rigid, planar structure is a common feature in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and neuroprotective properties. The growing importance of this motif in drug discovery and development has spurred the innovation of diverse and efficient synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 1-oxo-1,2-dihydroisoquinolines, offering insights into their mechanisms, practical applications, and relative merits for researchers, scientists, and drug development professionals.

Classical Approaches: Time-Tested but with Limitations

The traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, have been the bedrock of isoquinoline chemistry for over a century. While foundational, these methods often necessitate harsh reaction conditions and may have a limited substrate scope.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[1][2] For the synthesis of 1-oxo-1,2-dihydroisoquinolines, a modification starting from a β-phenylethylamine and a phosgene equivalent or a related carbonyl source is employed. The core of this reaction is an intramolecular electrophilic aromatic substitution.[1][3]

Mechanism Insight: The reaction is initiated by the acylation of a β-phenylethylamine. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to facilitate cyclization onto the aromatic ring.[1][4] The choice of the dehydrating agent and reaction conditions is critical and often depends on the electronic nature of the aromatic ring; electron-rich systems undergo cyclization more readily.[4] Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[1]

Bischler_Napieralski cluster_0 Amide Formation cluster_1 Cyclization cluster_2 Oxidation to Isoquinolinone Amine β-Phenylethylamine Amide N-Acyl-β- phenylethylamine Amine->Amide Acylation AcidChloride Acid Chloride/ Anhydride AcidChloride->Amide Nitrilium Nitrilium Ion Intermediate Amide:e->Nitrilium:w Activation DehydratingAgent POCl₃ or PPA Dihydroisoquinoline 3,4-Dihydro- isoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinolinone 1-Oxo-1,2-dihydro- isoquinoline Dihydroisoquinoline->Isoquinolinone Oxidation Oxidant Oxidant

Figure 1: Generalized workflow for the Bischler-Napieralski synthesis of 1-oxo-1,2-dihydroisoquinolines.

Representative Protocol: A solution of the N-acyl-β-phenylethylamine (1.0 equiv) in anhydrous toluene is treated with phosphorus oxychloride (3.0 equiv) and refluxed for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and basified with aqueous ammonia. The product is then extracted with an organic solvent, dried, and purified by chromatography.

Advantages:

  • Well-established and widely used.

  • Good for the synthesis of a variety of substituted isoquinolines.

Disadvantages:

  • Often requires harsh dehydrating agents and high temperatures.[5]

  • The substrate scope can be limited, particularly for electron-deficient aromatic rings.[1]

  • The initial product is a 3,4-dihydroisoquinoline, requiring a subsequent oxidation step to yield the desired 1-oxo-1,2-dihydroisoquinoline.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, typically involving the acid-catalyzed cyclization of a benzalaminoacetal.[6][7] While its primary application is the synthesis of isoquinolines, modifications can be employed to access the 1-oxo scaffold, although this is less common.

Mechanism Insight: The reaction commences with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[6] Subsequent treatment with a strong acid, such as concentrated sulfuric acid, promotes cyclization onto the benzene ring, followed by elimination of alcohol to afford the aromatic isoquinoline.[6] Modified conditions using milder Lewis acids and different starting materials can lead to 1,2-dihydroisoquinoline derivatives.[8][9][10]

Pomeranz_Fritsch cluster_0 Schiff Base Formation cluster_1 Cyclization and Aromatization Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal Benzaldehyde->SchiffBase Condensation Aminoacetal 2,2-Dialkoxy- ethylamine Aminoacetal->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase:e->CyclizedIntermediate:w Acid-catalyzed cyclization StrongAcid Conc. H₂SO₄ Isoquinoline Isoquinoline CyclizedIntermediate->Isoquinoline Elimination of Alcohol

Figure 2: General mechanism of the Pomeranz-Fritsch reaction for isoquinoline synthesis.

Challenges in 1-Oxo-1,2-Dihydroisoquinoline Synthesis: Direct and high-yielding synthesis of the 1-oxo scaffold via the Pomeranz-Fritsch reaction is not well-documented. The harsh acidic conditions typically employed favor the formation of the fully aromatic isoquinoline. While modifications for the synthesis of 1,2-dihydroisoquinolines exist, their application to the targeted lactam is not a standard procedure.[8][9]

Modern Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader substrate scope, and improved efficiency. Several powerful methods for the construction of 1-oxo-1,2-dihydroisoquinolines have emerged, primarily based on palladium- and rhodium-catalyzed C-H activation and annulation strategies.

Palladium-Catalyzed C-H Activation/Annulation

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of arenes.[11] In the context of 1-oxo-1,2-dihydroisoquinoline synthesis, this strategy typically involves the reaction of a benzamide derivative with an alkyne or another coupling partner.[12]

Mechanism Insight: The catalytic cycle generally begins with the coordination of the palladium catalyst to a directing group on the benzamide substrate (e.g., an N-methoxy or N-pivaloyl group).[12][13] This is followed by ortho-C-H activation to form a palladacycle intermediate. Subsequent insertion of the coupling partner (e.g., an alkyne or allene) and reductive elimination furnishes the desired isoquinolinone and regenerates the active palladium catalyst.[12]

Pd_Catalyzed_Annulation Start Pd(II) Catalyst Palladacycle Palladacycle Intermediate Start->Palladacycle C-H Activation Benzamide Substituted Benzamide Benzamide->Palladacycle InsertionProduct Insertion Product Palladacycle->InsertionProduct Alkyne/Allene Insertion Alkyne Alkyne/ Allene Alkyne->InsertionProduct Isoquinolinone 1-Oxo-1,2-dihydro- isoquinoline InsertionProduct->Isoquinolinone Reductive Elimination Isoquinolinone->Start Regeneration of Pd(II) Catalyst

Sources

Benchmarking a Novel Compound: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of PARP Inhibition in Modern Cancer Therapy

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the concept of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1] In the context of oncology, PARP inhibitors have shown remarkable efficacy in cancers with pre-existing defects in DNA repair, particularly those harboring mutations in the BRCA1 and BRCA2 genes.[2][3]

BRCA proteins are crucial for the repair of DNA double-strand breaks through the homologous recombination pathway. When BRCA function is lost, cancer cells become heavily reliant on PARP-mediated repair of single-strand breaks to maintain genomic integrity.[1][2] Inhibition of PARP in these BRCA-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[2]

Several PARP inhibitors have been approved by the U.S. Food and Drug Administration (FDA) and are now established in clinical practice for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[4][5][6] Among the most prominent are Olaparib (Lynparza®), Talazoparib (Talzenna®), and Veliparib .[5][7]

This guide introduces a novel compound, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate , which is based on a 1-oxo-1,2-dihydroisoquinoline scaffold. This core structure has been explored for the development of new PARP inhibitors.[8][9] Here, we present a comparative framework for benchmarking the in vitro performance of this investigational compound against the established PARP inhibitors Olaparib, Talazoparib, and Veliparib.

Mechanism of Action: How PARP Inhibitors Induce Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[10] When a single-strand break occurs, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][11]

PARP inhibitors work in two primary ways:

  • Catalytic Inhibition: They compete with the natural substrate NAD+ to block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of repair machinery.[12]

  • PARP Trapping: Some PARP inhibitors, notably Talazoparib, not only block PARP's catalytic activity but also trap the PARP enzyme on the DNA at the site of the single-strand break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.[12][13]

In cancer cells with functional homologous recombination, these double-strand breaks can be repaired. However, in BRCA-mutated cancer cells where homologous recombination is deficient, these breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[1][2]

PARP_Inhibition_Mechanism Mechanism of PARP Inhibition and Synthetic Lethality cluster_1 BRCA-Mutated Cancer Cell ssb1 Single-Strand Break (SSB) parp_recruitment1 PARP Recruits Repair Proteins ssb1->parp_recruitment1 replication_fork1 Replication Fork ssb1->replication_fork1 ssb_repair1 SSB Repaired parp_recruitment1->ssb_repair1 dsb1 Double-Strand Break (DSB) replication_fork1->dsb1 Stalled Fork Collapse hr_repair1 Homologous Recombination (HR) Repair dsb1->hr_repair1 cell_survival1 Cell Survival hr_repair1->cell_survival1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor ssb2->parp_inhibitor parp_trapping PARP Trapping parp_inhibitor->parp_trapping unrepaired_ssb Unrepaired SSB parp_trapping->unrepaired_ssb replication_fork2 Replication Fork unrepaired_ssb->replication_fork2 dsb2 Double-Strand Break (DSB) replication_fork2->dsb2 Stalled Fork Collapse defective_hr Defective HR (BRCA Mutation) dsb2->defective_hr cell_death Cell Death (Apoptosis) defective_hr->cell_death

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Comparative In Vitro Efficacy

To evaluate the potential of this compound as a PARP inhibitor, a series of in vitro experiments are proposed. The primary objectives are to determine its PARP1 inhibitory potency and its cytotoxic effect on a relevant cancer cell line, benchmarked against established PARP inhibitors.

Experimental Data Summary

The following table summarizes hypothetical data from a PARP1 enzymatic assay and a cell-based cytotoxicity assay using a BRCA1-deficient human ovarian cancer cell line (e.g., UWB1.289).

CompoundPARP1 Inhibition IC50 (nM)Cytotoxicity EC50 (nM) in UWB1.289 cells
This compound 15.2 25.8
Olaparib5.010.1
Talazoparib1.11.9
Veliparib5.218.5

IC50: The half-maximal inhibitory concentration. EC50: The half-maximal effective concentration.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.[14][15]

PARP_Inhibition_Assay_Workflow Workflow for PARP1 Enzymatic Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant PARP1 Enzyme - Histone-coated plates - Biotinylated NAD+ - Activated DNA start->prepare_reagents add_compounds Add serial dilutions of test compounds and controls to wells prepare_reagents->add_compounds initiate_reaction Add PARP1 enzyme, activated DNA, and Biotinylated NAD+ to initiate reaction add_compounds->initiate_reaction incubate Incubate at room temperature for 1 hour initiate_reaction->incubate wash1 Wash plates to remove unbound reagents incubate->wash1 add_streptavidin_hrp Add Streptavidin-HRP conjugate wash1->add_streptavidin_hrp incubate2 Incubate at room temperature for 20 minutes add_streptavidin_hrp->incubate2 wash2 Wash plates incubate2->wash2 add_substrate Add chemiluminescent or colorimetric substrate wash2->add_substrate read_signal Read signal on a plate reader add_substrate->read_signal analyze_data Analyze data and calculate IC50 values read_signal->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the PARP1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for PARP1.

  • Compound Preparation: Test compounds (this compound, Olaparib, Talazoparib, Veliparib) are serially diluted to a range of concentrations.

  • Reaction Setup: Recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the test compounds are added to the histone-coated wells.

  • Reaction Initiation: The reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated at room temperature to allow for the PARP-catalyzed addition of biotinylated ADP-ribose to the histone proteins.

  • Detection: After incubation, the plate is washed, and a Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a microplate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

  • Data Analysis: The data is normalized to controls, and the IC50 value for each compound is calculated using a non-linear regression analysis.

Cell-Based Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed BRCA1-deficient cells (e.g., UWB1.289) in a 96-well plate start->seed_cells incubate_adherence Incubate overnight to allow cell adherence seed_cells->incubate_adherence add_compounds Add serial dilutions of test compounds incubate_adherence->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate EC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: A BRCA1-deficient human ovarian cancer cell line (e.g., UWB1.289) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period of 72 hours.

  • MTT Addition: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: The plate is incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value for each compound is determined.

Discussion and Future Directions

The hypothetical data presented suggests that this compound possesses both PARP1 inhibitory activity and cytotoxic effects against a BRCA1-deficient cancer cell line. While its potency in these assays is lower than the established PARP inhibitors Olaparib and Talazoparib, it shows comparable or slightly better activity than Veliparib in the cytotoxicity assay.

These preliminary findings would warrant further investigation into the potential of this compound and its analogs. Key future directions would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating its ability to induce PARP trapping, which is a key determinant of the potency of some PARP inhibitors.

  • Broad-Spectrum Cytotoxicity Testing: Evaluating its efficacy across a panel of cancer cell lines with different DNA repair deficiencies.

  • In Vivo Efficacy Studies: Assessing its anti-tumor activity in animal models of BRCA-mutated cancers.

  • Pharmacokinetic and ADME Profiling: Determining its absorption, distribution, metabolism, and excretion properties to evaluate its drug-like potential.

References

  • Olaparib - Wikipedia. [Link]

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A Researcher's Guide to Selectivity Profiling of Isoquinolone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinolone scaffold represents a privileged structure in the design of potent kinase inhibitors. However, the promise of this chemical class is intrinsically linked to a critical challenge: achieving target selectivity across the vast and highly conserved human kinome. This guide provides an in-depth comparison of modern selectivity profiling strategies, supported by experimental frameworks and data interpretation, to empower researchers in making informed decisions for their drug discovery programs.

The Imperative of Selectivity Profiling

Protein kinases, numbering over 500 in the human genome, regulate nearly every aspect of cellular life.[1] Their central role in signaling makes them compelling drug targets, but also presents a significant hurdle.[2] The high degree of similarity in their ATP-binding sites often leads to off-target effects, where an inhibitor modulates the activity of unintended kinases. This polypharmacology can result in unforeseen toxicities or confound the interpretation of biological outcomes.[3] Therefore, rigorous selectivity profiling is not merely a characterization step but a foundational pillar of kinase inhibitor development, essential for building a robust safety profile and ensuring that the observed therapeutic effect is mechanistically linked to the intended target.[4]

A Dichotomy of Approaches: Biochemical vs. Cellular Assays

The initial evaluation of an inhibitor's selectivity landscape is typically bifurcated into two major categories: biochemical assays and cell-based assays. The choice between them is not arbitrary but a strategic decision based on the specific questions being asked.

  • Biochemical Assays provide a direct measure of an inhibitor's interaction with a purified, isolated kinase. They are ideal for determining intrinsic potency (e.g., IC50 or Kd) in a controlled, cell-free environment. This approach offers high precision and is invaluable for initial large-scale screening and establishing a baseline structure-activity relationship (SAR).[5]

  • Cell-Based Assays measure an inhibitor's effect on its target within the complex milieu of a living cell. These assays account for crucial factors like cell permeability, intracellular ATP concentrations, and potential metabolism, offering a more physiologically relevant measure of target engagement and functional consequence.[6]

A comprehensive profiling strategy leverages both approaches. Biochemical assays provide a clean, expansive view of the kinome-wide interaction potential, while cellular assays validate that the inhibitor can reach and modulate its intended target in a biological system.

In-Depth Methodologies & Experimental Protocols

To effectively compare isoquinolone inhibitors, a robust understanding of the underlying experimental techniques is paramount. Below are detailed protocols for key assays in both biochemical and cellular domains.

Biochemical Profiling: The Mobility Shift Assay (MSA)

The Mobility Shift Assay is a powerful, non-radioactive biochemical method that measures the phosphorylation of a substrate peptide by a kinase. Phosphorylation alters the peptide's charge, causing it to "shift" its migration pattern during electrophoresis. The degree of inhibition is quantified by measuring the ratio of phosphorylated to unphosphorylated substrate.[7]

  • Reaction Preparation:

    • Prepare a 5x kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 50 mM MgCl₂). On the day of use, supplement with ATP (at a concentration near the Km for the specific kinase), DTT, and protease/phosphatase inhibitors.

    • Add a fluorescently labeled substrate peptide (e.g., Kemptide-FITC for PKA) to the complete reaction buffer.

  • Inhibitor & Enzyme Addition:

    • Dispense the complete reaction buffer/substrate mix into microcentrifuge tubes.

    • Add the isoquinolone test compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control.

    • Initiate the reaction by adding the purified kinase enzyme to each tube.

  • Incubation:

    • Incubate the reaction mixture for 25-60 minutes at 37°C in the dark to allow for phosphorylation.[8][9]

  • Reaction Termination:

    • Stop the reaction by placing the tubes on ice and adding a stop solution containing a detergent (e.g., Tween-20) and heating to 100°C for 1 minute.[7]

  • Electrophoresis & Imaging:

    • Load the reaction products onto a high-resolution agarose gel.

    • Perform electrophoresis to separate the phosphorylated (shifted) and non-phosphorylated (unshifted) substrate peptides.

    • Image the gel using a fluorescence imager.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and non-phosphorylated substrate.

    • Calculate the percentage of phosphorylation relative to the vehicle control for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Profiling I: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific kinase in living cells.[10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[12]

  • Cell Preparation & Transfection:

    • Plate HEK293 cells in a suitable culture dish.

    • Transiently transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.[12]

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I medium.

    • Adjust the cell density to the desired concentration (e.g., 2 x 10⁵ cells/mL).[12]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the isoquinolone test inhibitor in the assay medium.

    • In a white, non-binding surface 96-well plate, add the fluorescent NanoBRET™ tracer to the cell suspension.

    • Dispense the cell/tracer suspension into the wells.

    • Add the diluted test compounds and vehicle controls to the appropriate wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[12]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to minimize background signal.[12]

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor Emission: 450-460nm; Acceptor Emission: >610nm).[13]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls and plot against inhibitor concentration to determine the cellular IC50 value.

Cellular Profiling II: Cellular Phosphorylation Assay

This functional assay directly measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within the cell.[6] Following cell treatment with the inhibitor and stimulation of the relevant pathway, cells are lysed, and the phosphorylation status of the target substrate is quantified, typically via ELISA or a similar immunoassay.

  • Cell Plating and Starvation:

    • Plate cells that endogenously express the target kinase and its substrate (e.g., human endothelial cells for VEGF-R2) in assay plates.

    • Once confluent, starve the cells in serum-free medium for several hours to reduce basal kinase activity.

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the isoquinolone inhibitor for a predetermined time (e.g., 90 minutes) to allow for cell penetration and target binding.

  • Pathway Stimulation:

    • Stimulate the signaling pathway to activate the target kinase. For example, add the ligand VEGF-A for 3-5 minutes to activate VEGF-R2.

  • Cell Lysis:

    • Immediately stop the reaction by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.

  • Phosphorylation Quantification (ELISA):

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein (e.g., anti-VEGF-R2).

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., a pan-phospho-tyrosine antibody). This antibody is typically conjugated to an enzyme like HRP. .

    • Wash the plate and add a chemiluminescent or colorimetric substrate for the enzyme. .

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total amount of substrate protein if necessary.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

    • Plot the data to determine the functional IC50 of the inhibitor in a cellular context.

Data Presentation & Interpretation

Summarizing selectivity data in a clear, comparative format is crucial. The goal is to understand not just the on-target potency but also the off-target interaction profile.

Parameter Inhibitor A (Hypothetical Selective JNK Inhibitor) Inhibitor B (Fasudil - A ROCK Inhibitor) Rationale & Interpretation
Primary Target JNK1ROCK1 / ROCK2The intended kinase target for the inhibitor.
Biochemical IC50 (Primary Target) 15 nMROCK1 Ki: 0.33 µM; ROCK2 IC50: 0.158 µM[14]Inhibitor A shows high potency against its intended target. Fasudil is a potent inhibitor of both ROCK isoforms.
Cellular Target Engagement (NanoBRET™ IC50) 35 nMN/ADemonstrates that Inhibitor A can enter cells and bind to JNK1 with only a slight loss in potency compared to the biochemical assay, indicating good cell permeability.
Kinome Scan (% Inhibition @ 10 µM) <50% inhibition on all >450 other kinases tested[15]PKA: 4.58 µM, PKC: 12.30 µM, PKG: 1.65 µM[14]Inhibitor A is highly selective. The lack of significant off-target inhibition at a high concentration (10 µM) provides confidence that its cellular effects are mediated through JNK1.[15] Fasudil shows significant activity against other related kinases (PKA, PKC, PKG), indicating a more promiscuous or multi-targeted profile.[14] This is critical knowledge for interpreting in vivo results.
Selectivity Score (e.g., S-Score) Low (e.g., S(10)=0.01)Higher (e.g., S(10)=0.25)A quantitative measure where a lower score indicates higher selectivity. This allows for objective comparison between different compounds.

Data for Inhibitor A is conceptual, based on findings for a selective azaquinolone JNK inhibitor.[15] Data for Inhibitor B is based on published values for Fasudil.[14]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in selectivity profiling and kinase signaling.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 Data Analysis & Interpretation b_start Purified Kinase Panel (>400 kinases) b_assay High-Throughput Screen (e.g., Mobility Shift Assay) b_start->b_assay Add Isoquinolone Inhibitor b_data Primary Hit Identification (% Inhibition @ 1µM) b_assay->b_data b_ic50 IC50 Determination (Dose-Response) b_data->b_ic50 For active compounds analysis Calculate Selectivity Score Compare Biochemical vs. Cellular Potency b_ic50->analysis c_start Engineered Cell Lines (e.g., Kinase-NanoLuc) c_te Target Engagement Assay (e.g., NanoBRET) c_start->c_te c_func Functional Assay (e.g., Phosphorylation) c_start->c_func c_ic50 Cellular IC50 (Target Binding & Function) c_te->c_ic50 c_func->c_ic50 c_ic50->analysis decision Lead Candidate Selection analysis->decision

Caption: General workflow for kinase inhibitor selectivity profiling.

PI3K_AKT_Pathway cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation GSK3b->Proliferation Regulates Survival Cell Survival FOXO->Survival Regulates mTORC1->Proliferation inhibitor Isoquinolone Kinase Inhibitor inhibitor->PDK1 e.g., PDK1 Inhibitor

Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors.

Conclusion

The development of selective isoquinolone kinase inhibitors is a complex but achievable goal. Success hinges on a multi-faceted profiling strategy that integrates broad biochemical screening with physiologically relevant cellular assays. By understanding the principles and protocols of these diverse techniques, researchers can generate high-quality, interpretable data. This rigorous, data-driven approach is the most effective way to identify potent and selective lead candidates, de-risk potential off-target liabilities, and ultimately accelerate the journey from the laboratory to the clinic.

References

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A Researcher's Guide to Orthogonal Validation of Isoquinolone Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of experimental findings for novel bioactive molecules is paramount. This is particularly true for isoquinolone compounds, a diverse class of alkaloids known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Rigorous validation ensures the reliability and reproducibility of research, forming the bedrock upon which further preclinical and clinical development is built. This guide provides an in-depth comparison of orthogonal methodologies for validating the experimental results of isoquinolone compounds, designed for researchers, scientists, and drug development professionals.

The core principle of orthogonal validation is the use of multiple, independent methods to confirm an experimental result, thereby minimizing the risk of artifacts or method-specific biases.[3] This multi-pronged approach strengthens the confidence in the observed biological activity and the proposed mechanism of action of a lead isoquinolone compound.

The Triad of Validation: A Holistic Approach

A robust validation strategy for isoquinolone compounds integrates three distinct but interconnected pillars: analytical chemistry, biological assays, and in silico modeling. Each pillar provides a unique lens through which to examine the compound's properties and activity, and their combined insights create a comprehensive and trustworthy data package.

G cluster_0 Orthogonal Validation Framework Analytical Validation Analytical Validation Biological Validation Biological Validation Analytical Validation->Biological Validation Structure & Purity In Silico Validation In Silico Validation Biological Validation->In Silico Validation Experimental Data for Model Refinement In Silico Validation->Analytical Validation Predicted Properties to Guide Synthesis In Silico Validation->Biological Validation Hypothesis Generation

Caption: Interplay of Analytical, Biological, and In Silico Validation.

I. Analytical Validation: Confirming Identity and Purity

The foundational step in validating any experimental result is to unequivocally confirm the chemical identity and purity of the isoquinolone compound . An impure or misidentified compound can lead to erroneous and misleading biological data.

A. Core Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analytical characterization of isoquinolone derivatives.

TechniquePrincipleApplication for IsoquinolonesStrengths & Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity assessment, quantificationStrengths: High resolution, quantitative. Limitations: Does not provide structural information alone.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity coupled with mass-to-charge ratio detectionMolecular weight determination, impurity profiling, structural fragment analysisStrengths: High sensitivity and specificity, provides molecular weight and fragmentation data. Limitations: Isomeric differentiation can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDefinitive structural elucidation (¹H, ¹³C, 2D-NMR)Strengths: Unambiguous structure determination. Limitations: Lower sensitivity compared to MS, requires larger sample amounts.

B. Experimental Protocol: Purity and Identity Confirmation by HPLC-MS

This protocol outlines a general procedure for the analysis of a synthesized isoquinolone compound.

1. Sample Preparation:

  • Dissolve the isoquinolone compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC-MS Analysis:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.

  • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for isoquinolones.

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

3. Data Analysis:

  • The HPLC chromatogram will indicate the purity of the compound, with the main peak representing the isoquinolone of interest.

  • The mass spectrum will provide the molecular weight of the compound.

  • The MS/MS spectrum will show characteristic fragmentation patterns that can be used to confirm the structure.

II. Biological Validation: Corroborating In Vitro Activity

Once the identity and purity of the isoquinolone compound are confirmed, the next critical step is to validate its biological activity using a series of orthogonal assays. This is crucial to rule out false positives and to begin to elucidate the mechanism of action.

A. A Multi-Assay Approach to Confirming Anticancer Activity

For an isoquinolone compound identified as a potential anticancer agent, a tiered approach to biological validation is recommended.

G Initial Hit Initial Hit Cell Viability Assays Cell Viability Assays Initial Hit->Cell Viability Assays Cytotoxicity Screening Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Confirm Cell Death Mechanism Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis Investigate Proliferation Effects Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Validated Lead Validated Lead Mechanism of Action Studies->Validated Lead

Caption: Tiered Biological Validation Workflow.

B. Experimental Protocols for Biological Validation

1. Cell Viability Assays (MTT/MTS)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the isoquinolone compound for 24-72 hours.

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • For MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Rationale: This initial screen provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[3][4]

2. Western Blot Analysis of Signaling Pathways

Many isoquinolone alkaloids exert their anticancer effects by modulating key signaling pathways such as MAPK and NF-κB.[5] Western blotting can be used to detect changes in the phosphorylation status of key proteins in these pathways, providing insights into the compound's mechanism of action.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and its phosphorylated form.

  • Protocol:

    • Treat cancer cells with the isoquinolone compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, JNK, p38, NF-κB p65).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imager.

  • Rationale: This technique provides direct evidence of the compound's effect on specific signaling pathways, helping to elucidate its mechanism of action.[6][7]

III. In Silico Validation: Predicting and Rationalizing Activity

Computational, or in silico, methods are powerful tools for predicting the properties and activities of isoquinolone compounds, guiding experimental design, and rationalizing observed biological effects.

A. Key In Silico Approaches

MethodPrincipleApplication for Isoquinolones
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptorIdentifying potential protein targets, predicting binding modes and affinities.[8]
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compoundEarly assessment of drug-likeness and potential liabilities.[1]
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activityPredicting the activity of novel isoquinolone derivatives, guiding lead optimization.[9]

B. Integrated In Silico-Experimental Workflow

A powerful strategy is to use in silico predictions to guide experimental work, which in turn provides data to refine the computational models.

G In Silico Target Prediction In Silico Target Prediction In Vitro Kinase Assay In Vitro Kinase Assay In Silico Target Prediction->In Vitro Kinase Assay Hypothesized Target Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Confirm Target Engagement In Silico ADMET Prediction In Silico ADMET Prediction Cell-Based Assays->In Silico ADMET Prediction Active Compound In Vivo Efficacy Studies In Vivo Efficacy Studies In Silico ADMET Prediction->In Vivo Efficacy Studies Favorable Profile Validated Lead Validated Lead In Vivo Efficacy Studies->Validated Lead

Caption: Integrated In Silico and Experimental Validation Workflow.

For example, the anticancer activity of the isoquinoline alkaloid Berberine has been extensively studied and validated using a combination of these approaches. Its effects on cell proliferation are confirmed with assays like MTT, and its mechanism of action is elucidated through Western blotting, showing modulation of pathways like PI3K/AKT/mTOR and MAPK/ERK.[10][11]

Case Study: Orthogonal Validation of an Isoquinolone-Based Kinase Inhibitor

A hypothetical isoquinolone compound, "IQ-123," is identified from a high-throughput screen as a potent inhibitor of a cancer-relevant kinase. The following table summarizes an orthogonal validation workflow for this compound.

Validation StagePrimary MethodOrthogonal Method 1Orthogonal Method 2Rationale
Analytical HPLC-UV (Purity >98%)LC-MS (Correct MW)¹H NMR (Structure confirmed)Ensures the observed activity is due to the intended compound.
Biochemical In vitro kinase assay (IC₅₀ = 50 nM)Surface Plasmon Resonance (SPR) (Binding affinity)Isothermal Titration Calorimetry (ITC) (Thermodynamics of binding)Confirms direct inhibition of the target kinase through different physical principles.
Cellular MTT assay (Reduced cell viability)Annexin V/PI staining (Induction of apoptosis)Western blot (Inhibition of downstream signaling)Demonstrates that target inhibition translates to a cellular phenotype through multiple, related endpoints.
In Silico Molecular docking into kinase active siteQSAR model of related inhibitorsADMET prediction (Drug-like properties)Provides a structural basis for activity and predicts its potential as a drug candidate.

Conclusion

The orthogonal validation of experimental results for isoquinolone compounds is a critical and indispensable component of the drug discovery process. By integrating analytical, biological, and in silico methodologies, researchers can build a robust and comprehensive data package that provides high confidence in the compound's identity, purity, biological activity, and mechanism of action. This multi-faceted approach not only enhances the scientific rigor of the research but also increases the likelihood of successfully translating a promising isoquinolone lead into a clinically effective therapeutic.

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A Senior Application Scientist's Guide to Reproducible Isoquinolone Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinolone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potential, including potent anticancer and antiviral activities.[1] The journey from a promising molecular design to a clinically relevant drug candidate is, however, fraught with challenges, paramount among them being the reproducibility of both its chemical synthesis and its biological validation. This guide, curated from a Senior Application Scientist's perspective, provides an in-depth comparison of synthetic methodologies and biological testing protocols for isoquinolone derivatives. We will delve into the causality behind experimental choices, offering insights aimed at enhancing the robustness and reliability of your research endeavors.

Part 1: The Synthesis of Isoquinolones – A Comparative Analysis of Reproducibility

The synthesis of the isoquinolone core can be approached through various routes, each with its own set of advantages and limitations that directly impact reproducibility, scalability, and overall efficiency. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Classical vs. Modern Synthetic Approaches: A Head-to-Head Comparison

The traditional methods for isoquinolone synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational in organic chemistry.[2] However, they often necessitate harsh reaction conditions, which can lead to side reactions and purification challenges, thereby affecting yield and reproducibility.[2] In contrast, modern synthetic methods, often employing metal catalysis or microwave irradiation, offer milder reaction conditions, higher yields, and greater functional group tolerance, contributing to enhanced reproducibility.[3]

Reaction Starting Materials Reagents & Conditions Product Yield Range (%) Key Advantages Key Disadvantages Affecting Reproducibility
Bischler-Napieralski β-Phenylethylamine, Acyl chloride/Anhydride1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux in inert solvent (e.g., toluene, acetonitrile)3,4-Dihydroisoquinoline (requires subsequent oxidation)40-90%Good for 1-substituted isoquinolones; wide substrate scope.Harsh dehydrating agents can lead to side products; requires an additional oxidation step.[2][4][5]
Pictet-Spengler β-Arylethylamine, Aldehyde or KetoneCatalytic acid (protic or Lewis), often with heating.TetrahydroisoquinolineHighCan be performed under milder, even physiological, conditions for activated systems.[6][7]Less nucleophilic aromatic rings give poorer yields and require harsher conditions.[7]
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde diethyl acetal1. Condensation; 2. Strong acid-catalyzed cyclization.IsoquinolineModerate to GoodDirect route to isoquinolines.Requires strong acid and can have a narrow substrate scope.
Microwave-Assisted Synthesis Various (e.g., N-propargyl oxazolidines)Metal catalysts (e.g., Palladium), often in greener solvents (e.g., PEG-400, water).Substituted Isoquinolines/Isoquinolinones62-92%Rapid, uniform heating leads to faster reactions, higher yields, and fewer side products.[3]Requires specialized microwave equipment; optimization of reaction parameters is crucial.
Metal-Catalyzed Annulation Benzamide derivatives, AlkynesTransition metal catalysts (e.g., Rhodium, Nickel).IsoquinolonesGood to HighHigh atom economy; excellent regioselectivity and functional group tolerance.[8]Cost of metal catalysts; potential for metal contamination in the final product.

Expert Insight: The Rationale Behind Synthetic Choices

The selection of a synthetic route is a critical decision that extends beyond just the anticipated yield. For instance, the Pictet-Spengler reaction is often favored for the synthesis of tetrahydroisoquinoline alkaloids due to its potential to be performed under biomimetic conditions, which can be crucial for maintaining the integrity of sensitive functional groups.[6] Conversely, the Bischler-Napieralski reaction , despite its often harsh conditions, remains a workhorse for accessing 1-substituted dihydroisoquinolines, a common structural motif in bioactive molecules.[4][5]

Modern approaches like microwave-assisted synthesis are increasingly adopted in drug discovery settings due to their ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The enhanced reaction rates and often cleaner reaction profiles significantly accelerate the optimization process.[3]

A Reproducible Synthetic Workflow: Microwave-Assisted Synthesis of Isoquinolinones

The following workflow illustrates a reproducible, modern approach to isoquinolone synthesis, emphasizing the principles of green chemistry.

G cluster_prep Starting Material Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification cluster_analysis Characterization and Quality Control start_mat Dibenzoyl hydrazine & Internal alkyne mw_reaction Reactants in PEG-400 with Ruthenium catalyst and KPF₆ start_mat->mw_reaction Combine mw_irrad Microwave Irradiation (150-160 °C, 10-15 min) mw_reaction->mw_irrad Subject to workup Extraction with an organic solvent mw_irrad->workup Cool and proceed to purification Column Chromatography workup->purification Concentrate and analysis NMR, Mass Spectrometry, and HPLC for purity assessment purification->analysis Isolate pure product for

Caption: Reproducible microwave-assisted synthesis of isoquinolinones.

This method, adapted from a greener protocol, highlights the use of a recyclable catalyst and a benign solvent system, which not only improves the environmental footprint but also often leads to more consistent and reproducible outcomes.[3]

Part 2: The Biological Evaluation of Isoquinolones – Ensuring Data Integrity

The promising biological activities of isoquinolones, particularly their anticancer effects, necessitate rigorous and reproducible biological testing.[9] Inconsistencies in biological data can arise from a multitude of factors, including the choice of assay, the integrity of the biological reagents, and the experimental execution.

Choosing the Right Tool: A Comparison of Cytotoxicity Assays

A primary step in evaluating the anticancer potential of novel isoquinolones is to assess their cytotoxicity against cancer cell lines. Several assays are available, each with its own underlying principle and susceptibility to artifacts.

Assay Principle Advantages Disadvantages and Reproducibility Concerns
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[10]Inexpensive, widely used, and suitable for high-throughput screening.[11]Indirect measure of viability; can be affected by compounds that interfere with mitochondrial function or have reducing properties.[12] High variability can arise from incomplete formazan solubilization and the "edge effect" in microplates.[13][14]
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.Fewer steps than MTT (no solubilization step), reducing pipetting errors and improving reproducibility.[15]Can still be affected by compounds that interfere with cellular metabolism.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.Directly measures cytotoxicity (cell death) rather than metabolic activity.Less sensitive for detecting anti-proliferative effects that do not induce immediate cell lysis.
CellTiter-Glo® (ATP Assay) Measures the amount of ATP present, which is an indicator of metabolically active cells.Highly sensitive and has a broad linear range.Reagent cost can be higher than for colorimetric assays.

Expert Insight: A Self-Validating System for Biological Testing

To ensure the trustworthiness of your biological data, it is imperative to build a self-validating system. This involves not relying on a single assay but rather confirming key findings with orthogonal methods. For example, if a compound shows potent activity in an MTT assay, its effect on cell viability should be confirmed using a method with a different readout, such as an LDH assay or by direct cell counting.

Furthermore, the quality of your biological reagents is paramount. The use of low-quality or inconsistent reagents is a major source of irreproducibility in biological research.[16][17][18][19]

Crucial Considerations for Reproducible Biological Testing:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[1][20][21][22][23] It is essential to routinely authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[20][21]

  • Reagent Quality and Consistency: Batch-to-batch variation in reagents, such as antibodies and cytokines, can significantly impact experimental outcomes.[24] Whenever possible, use reagents from reliable suppliers with stringent quality control.

  • Standardized Protocols: Adherence to well-documented and standardized protocols is crucial for minimizing variability between experiments and between different researchers.

A Robust Workflow for Assessing Anticancer Activity

The following workflow outlines a comprehensive and reproducible approach for evaluating the anticancer potential of a novel isoquinolone derivative.

G cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Efficacy primary_screen High-Throughput Cytotoxicity Assay (e.g., MTT or MTS) on a panel of cancer cell lines ic50 IC₅₀ Determination (Dose-response curves) primary_screen->ic50 Identify hits ortho_assay Orthogonal Viability Assay (e.g., LDH or ATP-based) ic50->ortho_assay Confirm activity apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) ortho_assay->apoptosis_assay Investigate MoA cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle western_blot Western Blot for key signaling proteins cell_cycle->western_blot in_vivo Xenograft Mouse Model western_blot->in_vivo For promising candidates

Caption: A typical cascade for biological testing of isoquinolones.

Delving into the Mechanism: Isoquinolones and Apoptosis

Many isoquinolone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][25] Understanding the specific pathways involved is crucial for further drug development. Isoquinolones have been shown to modulate key apoptotic signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.[26][27][28]

G cluster_pathway Apoptotic Signaling Pathway isoquinolone Isoquinolone Derivative iap IAP Proteins (e.g., XIAP, cIAP-1) isoquinolone->iap Inhibits caspases Caspases (e.g., Caspase-3, -9) iap->caspases Inhibits parp PARP Cleavage caspases->parp Activates apoptosis Apoptosis parp->apoptosis Leads to

Caption: Isoquinolones can induce apoptosis by inhibiting IAP proteins.[29]

This diagram illustrates how certain isoquinolone derivatives can inhibit the function of Inhibitor of Apoptosis Proteins (IAPs), leading to the activation of caspases and subsequent apoptosis.[29]

Part 3: Detailed Experimental Protocols for Enhanced Reproducibility

To further aid in the practical application of the concepts discussed, detailed protocols for a representative synthetic method and a common biological assay are provided below.

Experimental Protocol 1: Reproducible Synthesis of a 1-Substituted-3,4-dihydroisoquinoline via the Bischler-Napieralski Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Acylation of β-Phenylethylamine:

    • To a solution of β-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 eq).

    • Slowly add the desired acyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Cyclization to 3,4-Dihydroisoquinoline:

    • To a flask containing the crude amide, add phosphorus oxychloride (POCl₃) (3-5 eq) in a suitable solvent such as toluene or acetonitrile.

    • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated NaOH solution to pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

Experimental Protocol 2: MTT Assay for Determining the Cytotoxicity of Isoquinolone Derivatives

This protocol is designed for adherent cell lines in a 96-well plate format.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and perform a cell count.

    • Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (untreated control), "medium only" (blank), and "vehicle control" (cells treated with the same concentration of the solvent used to dissolve the isoquinolone, e.g., DMSO).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinolone derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

By implementing these robust synthetic and biological testing strategies, researchers can significantly enhance the reproducibility and reliability of their findings, paving the way for the successful development of novel isoquinolone-based therapeutics.

References

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Unveiling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic agent is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for elucidating the MoA of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate , a compound of burgeoning interest. Our investigation is grounded in the hypothesis that, like structurally similar molecules, this compound functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor .[1][2]

To rigorously test this hypothesis, we will benchmark its performance against two clinically approved and well-characterized PARP inhibitors: Olaparib and Talazoparib . This comparative approach will not only help to confirm the primary MoA but also to delineate subtle yet crucial differences in potency, selectivity, and cellular effects.

The Central Hypothesis: PARP Inhibition

The structural backbone of this compound shares features with known 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which have been identified as novel inhibitors of PARP.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, small molecules can lead to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this "synthetic lethality" is a powerful therapeutic strategy.[3][4][5][6]

Our two comparators, Olaparib and Talazoparib, are both potent PARP inhibitors.[3][7] Olaparib functions through catalytic inhibition of PARP and by trapping PARP-DNA complexes, leading to cell death.[4][6][8] Talazoparib is an even more potent "PARP trapper," a mechanism that is considered highly cytotoxic.[7][9][10][11] By comparing our topic compound to these established agents, we can build a comprehensive profile of its specific inhibitory actions.

A Phased Experimental Approach to MoA Confirmation

To systematically validate our hypothesis, we will proceed through a series of experiments, moving from broad cellular effects to specific molecular interactions. This phased approach ensures that each step logically informs the next, creating a self-validating experimental cascade.

Phase 1: Assessing Cellular Cytotoxicity

The initial step is to determine if this compound exhibits cytotoxic effects, particularly in cell lines known to be sensitive to PARP inhibition.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

  • Cell Seeding: Plate BRCA-deficient (e.g., CAPAN-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, BxPC-3) cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Olaparib, and Talazoparib (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Expected Outcomes & Comparative Analysis:

CompoundExpected IC50 in BRCA-deficient cellsExpected IC50 in BRCA-proficient cellsRationale
This compound Low (nM to low µM range)High (significantly > IC50 in BRCA-deficient)Demonstrates selective cytotoxicity, a hallmark of synthetic lethality with PARP inhibitors.
Olaparib Low (nM range)HighValidates the assay and provides a benchmark for potency.[3][4]
Talazoparib Very Low (sub-nM to low nM range)HighProvides a benchmark for a highly potent PARP trapper.[7][11]

A significantly lower IC50 value in BRCA-deficient cells compared to BRCA-proficient cells for our topic compound would provide the first piece of evidence supporting a PARP inhibition-mediated synthetic lethal mechanism.

Phase 2: Direct Measurement of PARP Enzymatic Inhibition

Following the observation of selective cytotoxicity, the next logical step is to directly measure the compound's ability to inhibit the enzymatic activity of PARP.

Experimental Protocol: Biochemical PARP Activity Assay

This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct measure of PARP activity.

  • Plate Coating: Use a 96-well plate pre-coated with histone proteins.

  • Reaction Setup: In each well, add recombinant PARP1 or PARP2 enzyme, activated DNA, and varying concentrations of the test compounds (this compound, Olaparib, Talazoparib).

  • NAD+ Addition: Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP and a chemiluminescent or colorimetric substrate.

  • Signal Measurement: Read the signal on a microplate reader.

  • Data Analysis: Calculate the IC50 for PARP1 and PARP2 inhibition for each compound.

Expected Outcomes & Comparative Analysis:

CompoundExpected IC50 for PARP1Expected IC50 for PARP2Rationale
This compound To be determinedTo be determinedWill establish if the compound directly inhibits PARP enzymes and reveal any isoform selectivity.
Olaparib Low nMLow nMBenchmark for a potent PARP1/2 inhibitor.
Talazoparib Low nMLow nMBenchmark for another potent PARP1/2 inhibitor.

A low IC50 value in this biochemical assay would provide strong evidence that this compound directly inhibits PARP enzymatic activity.

Phase 3: Visualizing the Cellular Consequences of PARP Inhibition

The ultimate confirmation of the MoA lies in observing the expected downstream cellular effects of PARP inhibition, namely the accumulation of DNA damage.

Experimental Protocol: Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)

This technique allows for the visualization and quantification of DNA double-strand breaks through the detection of protein foci that form at these damage sites.[17][18][19][20]

  • Cell Culture and Treatment: Grow BRCA-deficient cells on coverslips and treat with the IC50 concentration of each compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST).

  • Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and 53BP1.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX and 53BP1 foci per nucleus.

Expected Outcomes & Comparative Analysis:

Compound TreatmentExpected Number of γH2AX and 53BP1 FociRationale
Vehicle Control Low / BaselineRepresents the basal level of DNA damage.
This compound Significant increaseIndicates an accumulation of DNA double-strand breaks, the expected consequence of PARP inhibition in BRCA-deficient cells.
Olaparib Significant increaseConfirms the cellular phenotype of PARP inhibition.
Talazoparib Significant increaseProvides a positive control for a potent inducer of DNA damage via PARP trapping.

A marked increase in the number of γH2AX and 53BP1 foci following treatment with this compound would be the culminating piece of evidence confirming its MoA as a PARP inhibitor that leads to the accumulation of cytotoxic DNA damage.

Visualizing the Path to MoA Confirmation

To provide a clear overview of the experimental logic and workflows, the following diagrams have been generated using Graphviz.

MoA_Confirmation_Workflow cluster_Phase1 Phase 1: Cellular Effects cluster_Phase2 Phase 2: Biochemical Validation cluster_Phase3 Phase 3: Cellular Mechanism P1_Start Hypothesis: Compound is a PARP Inhibitor P1_Exp MTT Cell Viability Assay (BRCA-deficient vs. BRCA-proficient cells) P1_Start->P1_Exp P1_Result Observation: Selective cytotoxicity in BRCA-deficient cells? P1_Exp->P1_Result P2_Exp Biochemical PARP Enzymatic Assay P1_Result->P2_Exp If Yes P2_Result Confirmation: Direct inhibition of PARP1/2 activity? P2_Exp->P2_Result P3_Exp Immunofluorescence for γH2AX & 53BP1 Foci P2_Result->P3_Exp If Yes P3_Result Evidence: Accumulation of DNA Double-Strand Breaks? P3_Exp->P3_Result Conclusion Conclusion: MoA as a PARP Inhibitor is Confirmed P3_Result->Conclusion If Yes

Caption: Experimental workflow for MoA confirmation.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication SSB_Repair SSB Repair PARP->SSB_Repair PARP_Inhibitor This compound (or Olaparib/Talazoparib) PARP_Inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to BRCA_proficient BRCA-proficient Cell (Homologous Recombination Repair) DNA_DSB->BRCA_proficient BRCA_deficient BRCA-deficient Cell (Defective HR Repair) DNA_DSB->BRCA_deficient Cell_Survival Cell Survival BRCA_proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) BRCA_deficient->Cell_Death

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS: 69454-42-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Identification and Inherent Risk Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal decisions. This compound is an unclassified solid compound whose specific hazards require careful management.

Based on established GHS classifications for this compound, it presents multiple health risks that dictate its handling and disposal as hazardous chemical waste.[1]

Table 1: Chemical and Hazard Summary | Property | Identifier / Classification | Reference | | :--- | :--- | :--- | | Chemical Name | this compound | PubChem[1] | | CAS Number | 69454-42-8 | PubChem[1] | | Molecular Formula | C₁₁H₉NO₃ | PubChem[1] | | GHS Pictogram |


| PubChem[1] |
| Signal Word  | Warning  | PubChem[1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |

Causality of Hazards:

  • Acute Oral Toxicity (H302): Ingestion of this compound can lead to adverse health effects. This necessitates strict prohibitions on eating or drinking in the lab and underscores the importance of thorough handwashing after handling.

  • Skin and Eye Irritation (H315, H319): Direct contact can cause irritation or damage to the skin and eyes.[1] This is the primary driver for mandating specific Personal Protective Equipment (PPE), including gloves and safety glasses or goggles.

  • Respiratory Irritation (H335): As a powder, the compound can become airborne, and inhalation may irritate the respiratory tract.[1] This risk mandates that the chemical be handled in a well-ventilated area, preferably within a certified chemical fume hood.

Pre-Disposal Operations: Spill and Decontamination Protocols

Accidents can occur, and immediate, correct action is critical to mitigate exposure and environmental release.

Protocol 2.1: Small-Scale Spill Cleanup (Solid)
  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Prevent Dusting: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Collect Material: Carefully sweep the solid material into a designated, sealable waste container. Avoid creating dust. Use plastic tools to prevent static discharge.

  • Final Decontamination: Wipe the spill area with a damp cloth.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, etc.) must be placed in the same hazardous waste container as the spilled chemical.

  • Label and Segregate: Seal and label the container as "Hazardous Waste" with the full chemical name.

Protocol 2.2: Decontamination of Glassware and Surfaces

Glassware that has come into contact with this compound must be decontaminated before washing.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinsate: This initial rinsate must be collected as hazardous liquid waste. It should not be poured down the drain.[2]

  • Segregate Rinsate Waste: Collect the solvent rinsate in a container designated for non-halogenated organic liquid waste.

  • Wash Glassware: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Core Disposal Protocol: From Benchtop to Final Pickup

The disposal of this compound must follow a systematic process compliant with EPA regulations and institutional policies.[3][4] This compound is not suitable for drain or standard trash disposal.[2]

Step-by-Step Disposal Procedure
  • Characterize the Waste:

    • Physical State: Solid (unused reagent) or Liquid (dissolved in solvent).

    • Chemical Nature: Non-halogenated organic compound. This classification is crucial for proper waste stream segregation.

  • Select the Correct Waste Container:

    • For Solid Waste: Use a sealable, chemically resistant container (e.g., a wide-mouth HDPE jar) clearly designated for solid chemical waste.

    • For Contaminated Materials (Gloves, weigh boats, etc.): Place these in the same solid waste container.

    • For Liquid Waste (e.g., reaction mixtures, rinsates): Use a sealable, chemically resistant container (e.g., a solvent safety can or glass bottle) designated for non-halogenated organic liquid waste. Ensure the container is compatible with all components of the waste mixture.

  • Properly Label the Waste Container:

    • The EPA requires every waste container to be clearly marked.[4][5]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Write the full, unabbreviated chemical name: "this compound."

    • Indicate the primary hazards: "Harmful," "Irritant."[5]

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • The SAA is a designated location at or near the point of waste generation.[2][4]

    • Keep the waste container sealed at all times, except when adding waste.

    • The SAA must have secondary containment (e.g., a tray or bin) to capture any potential leaks.[2]

  • Arrange for Final Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department.

    • EHS will coordinate with a licensed hazardous waste broker for proper transport and final disposal, which typically involves incineration.[3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

DisposalWorkflow start Waste Generation (this compound) q_state Solid or Liquid? start->q_state solid_path Unused Reagent or Contaminated Solid Labware (gloves, weigh paper) q_state->solid_path  Solid liquid_path Solutions or Solvent Rinsates q_state->liquid_path  Liquid container_solid Select Labeled 'Solid Hazardous Waste' Container solid_path->container_solid container_liquid Select Labeled 'Liquid Hazardous Waste' (Non-Halogenated) Container liquid_path->container_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store_saa container_liquid->store_saa contact_ehs Container Full? Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Caption: Waste Segregation and Disposal Workflow.

Regulatory Framework and Institutional Responsibility

All chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, your primary operational contact and resource is your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance, containers, and pickup services that ensure compliance with all federal, state, and local regulations.[3][5] Always consult your institution's Chemical Hygiene Plan and waste disposal guidelines as the definitive source for your specific location.

By adhering to these procedures, you contribute to a safe research environment, protect our ecosystem, and ensure our work continues to meet the highest standards of scientific and ethical integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Chemistry LibreTexts. (2024, November 19). Experiment 731: Esters.
  • Fisher Scientific. (2024, March 28). Methyl isoquinoline-3-carboxylate - SAFETY DATA SHEET.

Sources

A Comprehensive Guide to the Safe Handling of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals, particularly in the development of isoquinoline-based bioactive compounds, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest to researchers and drug development professionals.[1] Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

This compound presents several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral4H302Harmful if swallowed[2]
Skin Corrosion/Irritation2H315Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335May cause respiratory irritation[2]

These classifications underscore the importance of minimizing direct contact and airborne exposure. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological tissues, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[3][4]Prevents skin contact that can lead to irritation.[2] Gloves should be changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) is recommended if dust formation is likely or if working outside of a certified chemical fume hood.[3][5]Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[2]
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Workflow for Safe Handling

The following step-by-step protocol is designed to guide researchers through the safe handling of this compound from receipt to disposal. This workflow is designed as a self-validating system, with each step building upon the previous one to ensure a consistently safe operating environment.

Preparation and Engineering Controls
  • Work Area Designation: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.

  • Emergency Preparedness: An eyewash station and safety shower should be accessible. Ensure a spill kit appropriate for solid chemicals is nearby.

Weighing and Aliquoting
  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Weighing: If possible, weigh the compound directly within the fume hood. Use a tared weigh boat or container to avoid contamination of the balance. Minimize the creation of dust by handling the solid gently.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution solvent.

Dissolution and Reaction
  • Solvent Addition: Add the desired solvent to the solid within the fume hood.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirring) to dissolve the compound. Keep the vessel covered to the extent possible to prevent the release of vapors or aerosols.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash whenever feasible.

The logical flow for handling this compound is visualized in the diagram below:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather PPE & Equipment emergency_prep Verify Emergency Equipment (Eyewash, Spill Kit) don_ppe Don Appropriate PPE weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[7]

Spill and Waste Disposal

Spill Response
  • Evacuate: If the spill is large or in an open area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the dust or powder.

  • Clean-up: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.), must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[9] Do not dispose of it down the drain or in the regular trash.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.